molecular formula C22H12N2O4 B091077 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) CAS No. 18600-59-4

2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one)

Cat. No.: B091077
CAS No.: 18600-59-4
M. Wt: 368.3 g/mol
InChI Key: BBITXNWQALLODC-UHFFFAOYSA-N
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Description

2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) (CAS RN: 18600-59-4) is an organic compound with a molecular formula of C₂₂H₁₂N₂O₄ and a molecular weight of 368.35 g/mol . This solid compound exhibits a high melting point of 316 °C and is recommended to be stored in a cool, dark place at room temperature . It is a symmetric molecule formed by two benzoxazinone rings connected by a 1,4-phenylene group . The compound is known for its role as a UV absorber, with a maximum absorption wavelength of 350 nm in toluene, making it a compound of interest in the field of polymer science and material stability . Its primary research applications include its use as a light stabilizer and performance additive to protect polymers from photodegradation, thereby extending the lifespan and maintaining the appearance of polymeric materials . In scientific studies, it serves as a key intermediate or building block for the synthesis of more complex organic structures and functional materials due to its rigid, planar structure and the reactivity of its oxazinone rings . The product has a purity of >98.0% as determined by HPLC and Total Nitrogen analysis . Please handle with appropriate safety precautions. This product is labeled with the GHS signal word "Warning" and may cause an allergic skin reaction (H317). It is also noted to have the potential for long-lasting harmful effects to aquatic life (H413) . Precautionary measures include wearing protective gloves, avoiding breathing its dust, and preventing its release into the environment . This chemical is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal consumption.

Properties

IUPAC Name

2-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-3,1-benzoxazin-4-one
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InChI

InChI=1S/C22H12N2O4/c25-21-15-5-1-3-7-17(15)23-19(27-21)13-9-11-14(12-10-13)20-24-18-8-4-2-6-16(18)22(26)28-20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BBITXNWQALLODC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4
Source PubChem
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Molecular Formula

C22H12N2O4
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DSSTOX Substance ID

DTXSID40864845
Record name 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
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Molecular Weight

368.3 g/mol
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Physical Description

Dry Powder
Record name 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
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CAS No.

18600-59-4
Record name UV 3638
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Record name 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one)
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Record name 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
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Record name 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
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Record name 2,2-(1,4-phenylene)bis((4H-3,1-benzoxazine-4-one)
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Record name 2,2'-(1,4-PHENYLENE)BIS(3,1-BENZOXAZIN-4-ONE)
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the basic properties of 2,2'-(1,4-phenylene)bis(4H-benzo[d]oxazin-4-one), a symmetrical heterocyclic compound primarily utilized as a high-performance ultraviolet (UV) absorber. While its applications in materials science are well-documented, a thorough understanding of its fundamental chemical characteristics, particularly its basicity, is crucial for optimizing its use and exploring novel applications in fields such as medicinal chemistry. This document synthesizes theoretical predictions, analogous compound behavior, and detailed experimental protocols to offer a holistic view of the molecule's acid-base chemistry. We delve into the structural basis of its basicity, potential protonation sites, and its reactivity under acidic and basic conditions. Furthermore, this guide presents detailed, field-proven methodologies for the empirical determination of its pKa, addressing challenges such as its limited solubility.

Introduction: Beyond a UV Stabilizer

2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is a molecule of significant industrial importance, primarily valued for its exceptional ability to absorb UV radiation, thereby protecting polymeric materials from photodegradation.[1][2] Its rigid, planar structure, consisting of two benzoxazinone moieties linked by a central phenylene bridge, contributes to its thermal stability and efficacy as a light stabilizer.[1] The molecular formula is C₂₂H₁₂N₂O₄, and it has a molecular weight of 368.35 g/mol .[1]

While its role in polymer science is established, the benzoxazinone scaffold is also a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] A fundamental understanding of the physicochemical properties of 2,2'-(1,4-phenylene)bis(4H-benzo[d]oxazin-4-one), including its basicity, is a critical prerequisite for exploring its potential in these and other advanced applications. This guide aims to provide that foundational knowledge, moving beyond its conventional application to explore its core chemical nature.

Molecular Structure and Physicochemical Properties

A summary of the key physicochemical properties of 2,2'-(1,4-phenylene)bis(4H-benzo[d]oxazin-4-one) is presented in Table 1.

PropertyValueReference(s)
IUPAC Name 2,2'-(1,4-Phenylene)bis(4H-benzo[d][3]oxazin-4-one)[1]
Molecular Formula C₂₂H₁₂N₂O₄[1]
Molecular Weight 368.35 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point 316 °C[1]
Solubility Soluble in N,N-Dimethylformamide and methanol[3]
Primary Application UV absorber and light stabilizer[1][2]

Structural Diagram:

Caption: Chemical structure of 2,2'-(1,4-phenylene)bis(4H-benzo[d]oxazin-4-one).

Theoretical Assessment of Basicity

Predicted pKa and Interpretation

A predicted pKa value for the conjugate acid of the parent compound, 2,2'-(1,4-phenylene)bis(4H-3,1-benzoxazin-4-one), is approximately 1.98 . This value suggests that the compound is a very weak base. The pKa of a conjugate acid (BH⁺) is related to the pKb of the base (B) by the equation pKa + pKb = 14 in aqueous solutions. A low pKa for the conjugate acid corresponds to a high pKb for the base, indicating weak basicity.

Identification of Potential Protonation Sites

The structure of 2,2'-(1,4-phenylene)bis(4H-benzo[d]oxazin-4-one) presents several heteroatoms with lone pairs of electrons that could potentially accept a proton: the imine nitrogen (N), the ether oxygen (O), and the carbonyl oxygen (O=C).

  • Imine Nitrogen (N): The nitrogen atom in the oxazine ring is part of an imine-like C=N double bond. Generally, the lone pair on an sp²-hybridized nitrogen is more available for protonation than the lone pair on an amide nitrogen, where the lone pair is delocalized by resonance with an adjacent carbonyl group.

  • Ether Oxygen (O): The oxygen atom within the oxazine ring is an ether-like oxygen. While ether oxygens can be protonated, they are generally less basic than imine nitrogens.

  • Carbonyl Oxygen (O=C): The carbonyl oxygen has lone pairs that can be protonated. Protonation of a carbonyl oxygen is a key step in the acid-catalyzed hydrolysis of esters and amides.

Considering the electronic environment, the imine nitrogen is the most probable site of protonation. The electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring will reduce the electron density on the nitrogen, thus accounting for the predicted weak basicity.

Protonation Equilibrium Diagram:

G Molecule 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) Protonated_Molecule Protonated Species Molecule->Protonated_Molecule + H+ Protonated_Molecule->Molecule - H+

Caption: Reversible protonation of the benzoxazinone moiety.

Reactivity Under Acidic and Basic Conditions

The basic properties of 2,2'-(1,4-phenylene)bis(4H-benzo[d]oxazin-4-one) are intrinsically linked to its reactivity, particularly its stability in acidic and basic media. The oxazinone ring is susceptible to hydrolysis, a reaction that is often initiated by protonation or nucleophilic attack.[3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the likely first step is the protonation of one of the basic sites, most probably the imine nitrogen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent ring-opening would lead to the formation of an N-acylanthranilic acid derivative. This reactivity is a direct consequence of the compound's ability to act as a base.

Acid-Catalyzed Hydrolysis Workflow:

G A Benzoxazinone B Protonated Benzoxazinone A->B + H+ C Tetrahedral Intermediate B->C + H2O D Ring-Opened Product C->D Proton Transfer & Ring Opening

Caption: Simplified workflow of acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis

In the presence of a strong base, the benzoxazinone ring can also undergo hydrolysis. In this case, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, followed by ring-opening to yield the salt of the corresponding N-acylanthranilic acid.

Experimental Protocols for Basicity Determination

Given the poor aqueous solubility and weak basicity of 2,2'-(1,4-phenylene)bis(4H-benzo[d]oxazin-4-one), standard potentiometric titration in water is not feasible. The following protocols are tailored to address these challenges.

UV-Vis Spectrophotometric Titration

This method is ideal for compounds that possess a chromophore in proximity to the ionization center, leading to a change in the UV-Vis spectrum upon protonation.

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined from the inflection point of the sigmoid curve obtained by plotting absorbance versus pH.

Step-by-Step Methodology:

  • Solvent Selection: Due to the compound's low water solubility, a co-solvent system (e.g., methanol-water or DMSO-water) is necessary. The choice of co-solvent and its proportion should be optimized to ensure sufficient solubility across the desired pH range.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 2,2'-(1,4-phenylene)bis(4H-benzo[d]oxazin-4-one) in the chosen organic co-solvent (e.g., 1 mg/mL in DMSO).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 12).

  • Sample Preparation: In a series of vials, add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the µM range). Ensure the final concentration of the organic co-solvent is consistent across all samples.

  • UV-Vis Measurement: Record the UV-Vis spectrum for each sample. Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms.

  • Data Analysis: Plot the absorbance at the chosen wavelength against the pH of the buffer solutions. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the apparent pKa in the chosen solvent system.

1H-NMR Spectroscopy

NMR spectroscopy can be a powerful tool for pKa determination, as the chemical shifts of protons near the protonation site are often sensitive to changes in the ionization state.

Principle: The chemical shift of a specific proton is monitored as a function of pH. The pKa is determined by fitting the chemical shift data to the appropriate Henderson-Hasselbalch-type equation.

Step-by-Step Methodology:

  • Solvent System: A deuterated co-solvent system (e.g., DMSO-d₆/D₂O) is required.

  • Sample Preparation: Prepare a series of NMR tubes, each containing a constant concentration of the compound in the deuterated solvent system with varying pD values (the equivalent of pH in D₂O).

  • NMR Data Acquisition: Acquire ¹H-NMR spectra for each sample.

  • Data Analysis: Identify a proton signal that shows a significant change in chemical shift with varying pD. Plot the chemical shift of this proton against the pD. The pD at the midpoint of the resulting titration curve corresponds to the pKa.

Conclusion and Future Perspectives

This technical guide has provided a detailed examination of the basic properties of 2,2'-(1,4-phenylene)bis(4H-benzo[d]oxazin-4-one). While a precise, experimentally determined pKa value remains to be published, theoretical predictions and analysis of its chemical structure and reactivity strongly indicate that it is a weak base, with the imine nitrogen being the most probable site of protonation. The susceptibility of the benzoxazinone ring to hydrolysis under both acidic and basic conditions is a direct manifestation of its electronic structure and basic character.

For researchers in materials science, this understanding can inform the selection of processing conditions and predict potential degradation pathways. For professionals in drug development and medicinal chemistry, the insights into the basicity of the benzoxazinone scaffold can guide the design of new derivatives with tailored physicochemical and biological properties. The experimental protocols detailed herein provide a robust framework for the empirical determination of the pKa of this and other poorly soluble, weakly basic compounds, enabling a more complete and accurate characterization of these important molecules. Further computational studies, such as the calculation of proton affinities for the different potential basic sites, would provide a more definitive picture of the protonation landscape of this versatile molecule.

References

  • Smolecule. (n.d.). 2,2'-(1,4-Phenylene)bis(4H-benzo[d][3][4]oxazin-4-one).
  • Benchchem. (n.d.). 2,2'-(1,4-Phenylene)bis(4H-benzo[d][3][4]oxazin-4-one).
  • Al-Suwaidan, I. A., et al. (2018). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.
  • Ismail, M. A., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences.
  • Ferreira, R. J., et al. (2020).
  • Cyasorb UV-3638. (n.d.). 2,2-(1,4-Phenylene)bis((4H-3,1-benzoxazine-4-one): A Versatile UV Absorber and Light Stabilizer for a Range of Applications. Retrieved January 9, 2026, from a relevant chemical supplier website.
  • PubChem. (n.d.). 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one).

Sources

An In-Depth Technical Guide to the Chemical Structure and Function of Cyasorb UV-3638 (CAS: 18600-59-4)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of Cyasorb UV-3638, a high-performance ultraviolet (UV) light absorber. Designed for researchers, polymer scientists, and formulation chemists, this guide delves into its core chemical structure, photoprotective mechanism, physicochemical properties, and analytical methodologies. The insights provided herein are grounded in established data to support the development and application of advanced, light-stabilized materials.

Section 1: Core Chemical Identity

Cyasorb UV-3638 is a UV absorber belonging to the benzoxazinone class of compounds.[1][2][3] Its molecular architecture is specifically engineered for exceptional performance under demanding conditions, particularly high-temperature processing of engineering plastics.[1][2] The symmetrical structure, featuring two benzoxazinone moieties linked by a central phenylene ring, is fundamental to its efficacy and stability.

Chemical Structure:

Figure 1: 2D Chemical Structure of Cyasorb UV-3638.

The formal nomenclature and key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one)[2][4][5][6]
CAS Number 18600-59-4[1][4][7][8]
Molecular Formula C₂₂H₁₂N₂O₄[4][5][8][9]
Molecular Weight 368.34 g/mol [4][5][7][8]
Chemical Class Benzoxazinone[1][2][3]

Section 2: Physicochemical Properties and Performance Characteristics

The utility of Cyasorb UV-3638 in high-performance applications is a direct result of its unique physicochemical properties. Its high molecular weight and robust structure contribute to extremely low volatility and superior thermal stability.[1][7][9] This is a critical attribute, as it prevents the stabilizer from degrading or migrating out of the polymer matrix during high-temperature extrusion or molding processes, which can exceed 300°C.[1][2]

PropertyValueSignificance in Application
Appearance White to off-white/pale yellow crystalline powder[2][4][5]Ensures no initial color contribution to the host polymer.
Melting Point 315 - 317 °C[4][7][8]Confirms high thermal stability, essential for processing engineering plastics.
Boiling Point ~522.8 °C (Predicted)[7][8][10]Reinforces its low volatility and permanence within the polymer.
Water Solubility 112 µg/L at 20°C[7]Extremely low solubility prevents leaching in aqueous environments.
UV Absorption Strong and broad, covering UVA and UVB regions[9][11][12]Provides comprehensive protection against a wide range of damaging UV radiation.

The combination of a high melting point and low volatility is the causal factor behind its suitability for engineering plastics like polycarbonate (PC) and polyethylene terephthalate (PET).[11][12][13] Unlike more volatile UV absorbers, Cyasorb UV-3638 remains integrated within the polymer, ensuring long-term, permanent UV protection without issues like plate-out or mold deposit formation.[14]

Section 3: The Photoprotective Mechanism of Action

The primary function of any UV absorber is to harmlessly dissipate the energy from incident UV photons before they can initiate photo-oxidative degradation of the polymer backbone.[15][16] While many common UV absorbers, such as benzotriazoles, rely on an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, the benzoxazinone structure of Cyasorb UV-3638 operates on a similarly efficient, reversible photochemical principle.

Upon absorbing a UV photon, the molecule is promoted to an electronically excited state. This excess energy is then rapidly and efficiently dissipated, primarily as thermal energy, through a non-radiative decay pathway. The molecule then returns to its ground state, structurally intact and ready to absorb another UV photon. This rapid, non-destructive cycle allows a single molecule of Cyasorb UV-3638 to dissipate the energy of thousands of photons over its lifetime, providing durable protection without being consumed in the process.

G GroundState Ground State (UV-3638) ExcitedState Excited State GroundState->ExcitedState  UV Photon Absorption  (hν) ExcitedState->GroundState  Non-Radiative Decay  (Heat Dissipation)

Caption: Photoprotective cycle of Cyasorb UV-3638.

Section 4: Proposed Synthesis Pathway

While proprietary manufacturing processes exist, a chemically sound and plausible synthesis route for Cyasorb UV-3638 can be postulated from its structure. The synthesis would likely involve a condensation reaction between a derivative of terephthalic acid and two equivalents of an aminophenol. A probable pathway involves the reaction of terephthaloyl chloride with 2-aminophenol, followed by a cyclization step to form the stable benzoxazinone rings.

This two-step process ensures the formation of the robust, symmetrical structure that is key to the molecule's performance.

G Reactant1 Terephthaloyl Chloride Intermediate Intermediate (N,N'-(1,4-Phenylene)bis (2-hydroxybenzamide)) Reactant1->Intermediate Reactant2 2-Aminophenol (2 eq.) Reactant2->Intermediate Product Cyasorb UV-3638 (Cyclization) Intermediate->Product

Caption: Plausible two-step synthesis of Cyasorb UV-3638.

Section 5: Applications in Polymer Stabilization

Cyasorb UV-3638 is specifically designed for polymers that demand both exceptional UV protection and high processing temperatures. Its colorless nature makes it ideal for applications where optical clarity is paramount.[7][11]

Polymer SystemKey Application AreasRationale for Use
Polyethylene Terephthalate (PET) & Copolyesters Bottles, Fibers, Films, Sheets[11][12][13]High thermal stability for processing; maintains clarity and prevents yellowing.
Polycarbonate (PC) Optical lenses, Electronic display components, Glazing[1][7][11]Excellent compatibility and UV protection without compromising PC's transparency.
Nylon (Polyamides), PBT, PPO High-temperature automotive and industrial parts[1][2][7]Low volatility ensures it remains in the polymer during demanding molding cycles.

The typical dosage level of Cyasorb UV-3638 ranges from 0.1% to 10% by weight, depending on the polymer, the thickness of the part, and the expected level of UV exposure.[1][2] It can be used alone or in combination with other stabilizers, such as antioxidants, to achieve synergistic effects.[1]

Section 6: Experimental Protocol: Quantitative Analysis by HPLC-UV

To ensure quality control and proper dosage, it is often necessary to determine the concentration of Cyasorb UV-3638 within a polymer matrix. High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a standard and reliable method for this purpose.[17][18]

Objective: To quantify the weight percentage (% w/w) of Cyasorb UV-3638 in a polymer sample.

Methodology:

  • Sample Preparation (Extraction): a. Accurately weigh approximately 1 gram of the polymer sample into a glass vial. b. Add 10 mL of a suitable solvent (e.g., Dichloromethane or Chloroform) to dissolve the polymer. c. Once dissolved, add 10 mL of a non-solvent (e.g., Methanol) to precipitate the polymer while keeping the UV absorber in solution. d. Agitate vigorously and then centrifuge to separate the polymer precipitate. e. Carefully filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Standard Preparation: a. Prepare a stock solution of 1000 ppm Cyasorb UV-3638 in the analysis solvent. b. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 ppm) by serial dilution of the stock solution.

  • HPLC-UV System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Set to the λmax of Cyasorb UV-3638 (approx. 350-360 nm).[1]

    • Column Temperature: 30°C.

  • Analysis and Calculation: a. Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). b. Inject the prepared sample extract. c. Determine the concentration of Cyasorb UV-3638 in the sample extract from the calibration curve. d. Calculate the weight percentage in the original polymer sample using the initial sample weight and dilution factors.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_calc Data Processing A Weigh Polymer Sample B Dissolve & Precipitate A->B C Filter Extract B->C G Inject Sample Extract C->G D Prepare Calibration Standards E Inject Standards into HPLC-UV F Generate Calibration Curve E->F H Determine Sample Concentration F->H I Calculate Final % w/w H->I

Caption: Workflow for HPLC-UV analysis of Cyasorb UV-3638.

Conclusion

Cyasorb UV-3638 represents a pinnacle of UV stabilization technology for demanding applications. Its benzoxazinone structure provides a unique combination of broad-spectrum UV absorption, exceptional thermal stability, and extremely low volatility. These intrinsic chemical properties translate directly to superior, long-term protection for engineering plastics, ensuring the preservation of mechanical integrity and optical clarity even after prolonged exposure to harsh environmental conditions. Understanding its core structure and function enables scientists and researchers to leverage its full potential in creating next-generation durable materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Partners in Chemicals. (2021, October 21). Omnistab Benzotriazole UV absorbers. [Link]
  • Unilong Industry Co., Ltd. cyasorb uv-3638 cas: 18600-59-4. [Link]
  • Raytop Chemical. (2022, July 12). How do UV absorbers work?. [Link]
  • Warshel Chemical Ltd. Cyasorb UV-3638 CAS 18600-59-4. [Link]
  • Watson International. Cyasorb UV-3638 CAS 18600-59-4. [Link]
  • Unilong. China CYASORB UV-3638 CAS 18600-59-4 factory and manufacturers. [Link]
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An In-depth Technical Guide to 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one) (CAS 18600-59-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Duality

2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one), registered under CAS number 18600-59-4, is a fascinating organic compound that stands at the intersection of materials science and pharmacology. To the polymer chemist, it is known as UV-3638, a high-performance ultraviolet (UV) light absorber prized for its exceptional photostability and thermal resistance.[1][2] However, emerging research into the broader benzoxazinone class of molecules reveals a potential for biological activity, including anticancer and antimicrobial properties, making it a person of interest for medicinal chemists and drug development professionals.[3][4][5]

This technical guide provides a comprehensive overview of this molecule, moving beyond a simple recitation of its properties. We will delve into its chemical identity, synthesis, and its well-established role in polymer science. Critically, we will also explore the nascent but exciting evidence for its potential pharmacological applications, offering a holistic perspective for the scientific community.

I. Core Chemical and Physical Characteristics

At its core, 2,2'-(1,4-phenylene)bis(4H-3,1-benzoxazin-4-one) is a symmetric molecule featuring two benzoxazinone heterocyclic rings linked by a central phenylene group.[6] This rigid, planar structure is key to its physical properties and function.

Structural and Molecular Data
PropertyValueSource(s)
Chemical Name 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one)
CAS Number 18600-59-4
Molecular Formula C₂₂H₁₂N₂O₄
Molecular Weight 368.35 g/mol
Appearance White to off-white crystalline powder
Physicochemical Properties

The compound's high melting point and low water solubility are indicative of its stable crystalline structure.

PropertyValueSource(s)
Melting Point 315-317 °C
Boiling Point >456.00°C (predicted)
Density ~1.41 g/cm³ (predicted)
Water Solubility 112 µg/L at 20°C

II. Synthesis of the Benzoxazinone Core

While specific, detailed protocols for the industrial synthesis of 2,2'-(1,4-phenylene)bis(4H-3,1-benzoxazin-4-one) are proprietary, the general synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is well-established in the chemical literature. A common approach involves the reaction of anthranilic acid with an acyl chloride.

General Synthetic Pathway

The synthesis can be conceptualized as a two-step process where anthranilic acid is first acylated and then cyclized. For the title compound, a dicarboxylic acid chloride would be used to react with two equivalents of anthranilic acid.

Synthetic Pathway A Anthranilic Acid (2 eq.) C Intermediate Diamide A->C Acylation B Terephthaloyl chloride (1 eq.) B->C D 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one) C->D Cyclization (e.g., with Acetic Anhydride)

A generalized synthetic scheme for 2,2'-(1,4-phenylene)bis(4H-3,1-benzoxazin-4-one).

Exemplary Laboratory Protocol

This is a generalized, illustrative protocol based on known benzoxazinone syntheses and should be adapted and optimized.

  • Acylation: To a stirred solution of anthranilic acid (2 equivalents) in a suitable solvent (e.g., pyridine or dioxane), slowly add terephthaloyl chloride (1 equivalent) at a controlled temperature (e.g., 0-5°C).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress by thin-layer chromatography (TLC).

  • Isolation of Intermediate: Upon completion, the intermediate diamide can be isolated by precipitation with water, followed by filtration and drying.

  • Cyclization: The dried intermediate is then refluxed in a dehydrating agent, such as acetic anhydride, for several hours.

  • Product Isolation and Purification: After cooling, the product precipitates. The solid is collected by filtration, washed with a suitable solvent (e.g., ethanol) to remove impurities, and then dried. Further purification can be achieved by recrystallization.

III. Application in Materials Science: A High-Performance UV Absorber

The primary industrial application of this compound is as a UV absorber, marketed under trade names like Cyasorb UV-3638.[1] Its efficacy stems from its strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum.[7]

Mechanism of UV Absorption

Benzoxazinone-type UV absorbers function by absorbing harmful UV radiation and dissipating the energy as harmless heat, thereby preventing the photodegradation of the polymer matrix in which they are embedded.[2][8]

UV_Absorption_Mechanism S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 UV Photon Absorption (hν) S1->S0 Non-radiative decay Vibration Vibrational Relaxation S1->Vibration Heat Heat Dissipation Vibration->Heat

Photophysical mechanism of UV energy dissipation by a benzoxazinone absorber.

Key Performance Attributes
  • Broad Spectrum Absorption: It provides strong absorption across the UV-A (320-400 nm) and UV-B (280-320 nm) ranges.[7][9]

  • High Thermal Stability: With a decomposition temperature (TGA 10%) exceeding 370°C, it is suitable for high-temperature processing of engineering plastics like PET and PC.[10][11]

  • Low Volatility: Its high molecular weight results in low volatility, ensuring its permanence within the polymer matrix during processing and use.[1]

  • No Color Contribution: It does not impart color to the final product, making it ideal for applications where optical clarity is crucial.[2][11]

IV. Emerging Biological and Pharmacological Potential

While its role in materials science is well-defined, the benzoxazinone scaffold is gaining attention in medicinal chemistry. It is important to note that while direct biological studies on CAS 18600-59-4 are limited in the public domain, research on structurally related compounds provides compelling evidence for its potential as a lead structure in drug discovery.

Anticancer Activity: Topoisomerase Inhibition

DNA topoisomerases are critical enzymes in DNA replication and are validated targets for cancer chemotherapy. Intriguingly, derivatives of 3,4-dihydro-2H-1,4-benzoxazin-3-one have been identified as potent human topoisomerase I inhibitors.[3] One derivative, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate, was found to be a significantly stronger topoisomerase poison than the clinical drug camptothecin.[3] These findings suggest that the benzoxazinone core can serve as a scaffold for the design of novel anticancer agents. The rigid, planar nature of 2,2'-(1,4-phenylene)bis(4H-3,1-benzoxazin-4-one) makes it a candidate for investigation as a DNA intercalator or enzyme inhibitor.

Antimicrobial and Anti-inflammatory Properties

The broader family of benzoxazines and related heterocycles has demonstrated a range of biological activities.

  • Antimicrobial Effects: Studies on bis-thiazinone analogs and other benzoxazine derivatives have reported antibacterial and antifungal activity.[5][12][13] This suggests that the core structure could be modified to develop new classes of antimicrobial agents.

  • Anti-inflammatory Activity: Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to exhibit anti-inflammatory effects in microglial cells by activating the Nrf2-HO-1 signaling pathway and reducing the production of pro-inflammatory cytokines.[14]

The symmetrical, bivalent nature of CAS 18600-59-4 could potentially allow it to interact with two binding sites simultaneously, a concept that is actively explored in drug design to enhance affinity and selectivity.

V. Safety and Handling

As with any chemical compound, proper safety precautions are essential.

  • Hazard Statements: May cause an allergic skin reaction (H317) and may cause long-lasting harmful effects to aquatic life (H413).[6][15]

  • Precautionary Measures: Avoid breathing dust. Wear protective gloves and eye protection. Avoid release to the environment. Contaminated work clothing should not be allowed out of the workplace.[15]

  • First Aid: In case of skin contact, wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.

VI. Conclusion and Future Directions

2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one) is a molecule with a well-established identity in the realm of polymer stabilization. Its exceptional UV absorbing properties and thermal stability make it an invaluable tool in materials science. However, the horizon for this compound and its structural class is expanding. The documented anticancer, antimicrobial, and anti-inflammatory activities of related benzoxazinone derivatives strongly suggest that CAS 18600-59-4 could be a valuable starting point for the design of new therapeutic agents.

For researchers in drug development, this compound represents an underexplored scaffold. Its rigid, symmetric, and heteroatom-rich structure offers numerous possibilities for chemical modification to optimize biological activity and pharmacokinetic properties. Future research should focus on:

  • Direct Biological Screening: Evaluating the cytotoxicity of 2,2'-(1,4-phenylene)bis(4H-3,1-benzoxazin-4-one) against a panel of cancer cell lines and its activity against various microbial strains.

  • Mechanistic Studies: Investigating its potential to inhibit topoisomerases or other relevant biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to understand how structural modifications impact biological activity.

The journey of this molecule from a polymer additive to a potential pharmacological lead is a compelling example of the hidden therapeutic potential within the vast landscape of chemistry.

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Synthesis pathways for bis-benzoxazinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Bis-Benzoxazinone Compounds

Authored by Gemini, Senior Application Scientist

Introduction: The Significance and Synthetic Landscape of Bis-Benzoxazinones

Bis-benzoxazinones are a compelling class of heterocyclic compounds characterized by two benzoxazinone moieties linked together. The benzoxazinone core itself is a privileged scaffold found in natural products, agrochemicals, and materials science.[1] These structures are lauded for their diverse biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4][5] In materials science, specific bis-benzoxazinone compounds are utilized as high-performance ultraviolet (UV) absorbents for polymers like polycarbonate, protecting them from degradation without compromising color or heat resistance.[6]

The synthesis of these molecules, while based on fundamental organic chemistry principles, presents unique challenges in achieving high purity and yield. The primary route involves the coupling of two equivalents of an anthranilic acid derivative with one equivalent of a dicarboxylic acid derivative. This guide provides a comprehensive overview of the predominant synthetic pathways, delves into the underlying reaction mechanisms, presents detailed experimental protocols, and explores alternative strategies for the construction of these valuable compounds.

Pillar 1: The Foundational Reaction - Formation of the Benzoxazinone Ring

Understanding the synthesis of bis-benzoxazinones begins with the formation of the single benzoxazinone ring. The most common and direct precursor for this heterocycle is anthranilic acid (2-aminobenzoic acid). The reaction proceeds via acylation of the amino group, followed by an intramolecular cyclization and dehydration.

Two principal methods are employed:

  • Reaction with Acid Anhydrides: Heating anthranilic acid with an acid anhydride, such as acetic anhydride, leads to the formation of the corresponding 2-substituted-3,1-(4H)-benzoxazin-4-one.[7]

  • Reaction with Acid Chlorides: A more versatile method involves reacting anthranilic acid with two equivalents of an acid chloride, typically in a basic solvent like pyridine. The first equivalent acylates the amino group, while the second reacts with the carboxylic acid to form a mixed anhydride. This intermediate then undergoes cyclization, eliminating a molecule of carboxylic acid to yield the benzoxazinone.[7]

G cluster_reactants Reactants cluster_products Product Anthranilic_Acid Anthranilic Acid Benzoxazinone 2-Substituted-3,1-benzoxazin-4-one Anthranilic_Acid->Benzoxazinone Reaction Acid_Chloride Acid Chloride (R-COCl) (2 equivalents) Acid_Chloride->Benzoxazinone Pyridine Pyridine (Solvent/Base) Pyridine->Benzoxazinone Mediates

Caption: Foundational synthesis of a mono-benzoxazinone.

Pillar 2: Core Synthesis of Bis-Benzoxazinones via Dicarboxylic Acids

The most direct and industrially relevant pathway to bis-benzoxazinones extends the foundational chemistry by using a dicarboxylic acid dihalide as the linking agent. This strategy effectively creates two benzoxazinone rings simultaneously, connected by the backbone of the dicarboxylic acid.

The general reaction involves treating two equivalents of anthranilic acid or a substituted anthranilic acid with one equivalent of a dicarboxylic acid dihalide (e.g., terephthaloyl chloride or isophthaloyl chloride) in the presence of a base.[6][7][8]

G cluster_reactants Reactants cluster_products Product Anthranilic_Acid Anthranilic Acid (2 equivalents) Bis_Benzoxazinone Bis-Benzoxazinone Compound Anthranilic_Acid->Bis_Benzoxazinone Reaction Dicarboxylic_Acid_Dihalide Dicarboxylic Acid Dihalide (e.g., Terephthaloyl Chloride) Dicarboxylic_Acid_Dihalide->Bis_Benzoxazinone Base Base (e.g., Pyridine, Triethylamine) Base->Bis_Benzoxazinone Dehydrohalogenation Agent

Caption: Primary pathway to bis-benzoxazinone compounds.

Causality in Experimental Design: The Role of the Base

The choice of a base is critical. In this synthesis, a tertiary amine like pyridine or triethylamine serves a dual purpose.[7][9] Firstly, it acts as a solvent. More importantly, it functions as a dehydrohalogenation agent, neutralizing the hydrogen halide (e.g., HCl) that is liberated during the acylation steps. This is crucial because the accumulation of acid would protonate the amino group of the anthranilic acid, rendering it non-nucleophilic and halting the reaction. Using an alkali metal compound like sodium hydroxide is generally avoided as it can lead to hydrolysis of the product and introduce metal salt impurities that are difficult to remove.[6]

Reaction Mechanism: A Stepwise Elucidation

The formation of the bis-benzoxazinone structure is a symmetric process that occurs in a stepwise fashion on both sides of the dicarboxylic acid dihalide.

  • Initial N-Acylation: The nucleophilic amino group of the first equivalent of anthranilic acid attacks one of the acyl chloride groups.

  • Second N-Acylation: The process is repeated on the other side of the molecule with a second equivalent of anthranilic acid. This forms a diamide intermediate.

  • Intramolecular Cyclization: The carboxylic acid group on each anthranilic acid moiety is activated. In the presence of a cyclizing agent like acetic anhydride or through the formation of a mixed anhydride with excess acid chloride, it becomes susceptible to nucleophilic attack.[7][10]

  • Dehydration/Elimination: The nitrogen's amide lone pair does not directly attack the carboxyl group. Instead, the hydroxyl of the carboxylic acid attacks the activated carbonyl of the adjacent amide group. Subsequent dehydration or elimination of a leaving group leads to the formation of the stable six-membered oxazinone ring on both ends of the molecule.

G A N-Acylation: Anthranilic Acid + Dicarboxylic Acid Dihalide B Formation of Diamide Intermediate A->B C Activation of Carboxylic Acid Groups B->C D Intramolecular Cyclization (Nucleophilic attack of -COOH oxygen) C->D E Dehydration/Elimination D->E F Final Bis-Benzoxazinone Product E->F

Caption: Simplified reaction mechanism flowchart.

Pillar 3: Alternative Synthetic Pathways

While the dicarboxylic acid route is dominant, other strategies exist for synthesizing benzoxazinone structures, which can be adapted for bis-congeners.

Synthesis from Isatoic Anhydride

Isatoic anhydride is a versatile precursor for a wide range of heterocyclic compounds.[11][12] It can be used as a direct substitute for anthranilic acid in reactions with dicarboxylic acid dihalides or anhydrides.[6][8][13] Refluxing isatoic anhydride with a diacid chloride, such as oxalyl chloride, in a solvent like pyridine/toluene can produce bis-benzoxazinones.[8] Although effective, this method is often less economical as isatoic anhydride is typically more expensive than anthranilic acid.[6]

Multicomponent Reactions (MCRs)

Modern synthetic chemistry increasingly favors multicomponent reactions for their efficiency and atom economy.[14] While less documented specifically for bis-benzoxazinones, MCR strategies are used to build complex benzoxazine scaffolds.[15][16] A pseudo-five-component reaction has been reported for synthesizing bis(quinazolinone) derivatives—structurally related N-analogs—by reacting two equivalents of isatoic anhydride and two equivalents of an aldehyde with one equivalent of a diamine.[14] Adapting such strategies could provide novel and efficient entries into bis-benzoxazinone libraries.

Data Presentation: A Comparative Overview

The choice of linking dicarboxylic acid and substituents on the anthranilic acid allows for significant structural diversity. The table below summarizes representative examples.

Anthranilic Acid DerivativeDicarboxylic Acid DihalideBase/SolventConditionsProduct StructureRef.
Anthranilic AcidTerephthaloyl ChloridePyridineReflux2,2'-p-Phenylene-bis(4H-3,1-benzoxazin-4-one)[8]
Anthranilic AcidIsophthaloyl ChloridePyridineReflux2,2'-m-Phenylene-bis(4H-3,1-benzoxazin-4-one)[7]
5-Haloanthranilic AcidAcetic AnhydrideHeatN/A (Forms mono-benzoxazinone)6-Halo-2-methyl-4H-3,1-benzoxazin-4-one[8]
Anthranilic AcidOxalyl ChloridePyridine/TolueneReflux2,2'-bis(3,1-benzoxazin-4-one)[8]

Experimental Protocol: General Synthesis of a Bis-Benzoxazinone

This protocol describes a generalized, self-validating procedure for the synthesis of 2,2'-p-phenylene-bis(4H-3,1-benzoxazin-4-one) based on established methodologies.[7][8]

Materials:

  • Anthranilic Acid (2.0 equivalents)

  • Terephthaloyl Chloride (1.0 equivalent)

  • Anhydrous Pyridine (Solvent)

  • Ethyl Acetate (for extraction/washing)

  • Saturated aqueous CuSO₄ solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anthranilic acid (2.0 eq).

  • Dissolution: Add anhydrous pyridine under a nitrogen atmosphere and stir until all solids are dissolved. Cool the mixture in an ice bath.

  • Reagent Addition: Dissolve terephthaloyl chloride (1.0 eq) in a minimal amount of anhydrous pyridine and add it dropwise to the stirred, cooled solution of anthranilic acid over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: To remove residual pyridine, the crude product can be dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with a saturated aqueous solution of copper(II) sulfate (which complexes with pyridine), and then with brine.[17] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield the pure bis-benzoxazinone product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

Conclusion and Future Outlook

The synthesis of bis-benzoxazinone compounds is predominantly achieved through the robust and scalable reaction of anthranilic acid derivatives with dicarboxylic acid dihalides. This method, grounded in the fundamental principles of N-acylation and intramolecular cyclization, remains the cornerstone for accessing these valuable molecules. While alternative routes using precursors like isatoic anhydride exist, the dicarboxylic acid pathway offers a favorable balance of efficiency and cost-effectiveness.

Future research in this field will likely focus on the development of greener and more efficient catalytic systems.[18] This includes exploring transition-metal-free conditions, the application of biocatalysis, and the design of novel multicomponent reactions to expand the structural diversity of bis-benzoxazinones for applications in medicine and advanced materials.[19][20]

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An In-depth Technical Guide to the UV Absorption Spectrum of Cyasorb UV-3638

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Role and Significance of Cyasorb UV-3638

Cyasorb UV-3638, chemically known as 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one), is a high-performance ultraviolet (UV) light absorber belonging to the benzoxazinone class of stabilizers.[1] Its primary function is to protect polymeric materials from the degradative effects of UV radiation, thereby preserving their physical integrity, color, and overall lifespan. This compound is particularly valued for its exceptional thermal stability, low volatility, and strong, broad absorption across the UVA and UVB regions of the electromagnetic spectrum.[2][3] These characteristics make it an ideal additive for engineering plastics such as polyesters (PET) and polycarbonates (PC) that undergo high-temperature processing.[4][5]

The efficacy of a UV absorber is fundamentally defined by its UV absorption spectrum. This spectrum reveals the specific wavelengths of UV radiation the molecule absorbs and the efficiency of this absorption. For researchers, scientists, and drug development professionals working with photosensitive materials or formulations, a comprehensive understanding of the UV absorption profile of an additive like Cyasorb UV-3638 is paramount for predicting its performance, optimizing its concentration, and ensuring the long-term stability of the final product.

This technical guide provides a detailed exploration of the UV absorption spectrum of Cyasorb UV-3638. It outlines a robust experimental protocol for its determination, presents key spectral data, and explains the scientific rationale behind the methodological choices, ensuring a self-validating and reproducible approach.

Physicochemical Properties of Cyasorb UV-3638

A foundational understanding of the physicochemical properties of Cyasorb UV-3638 is essential for designing an effective analytical methodology.

PropertyValueSource(s)
Chemical Name 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one)[4]
CAS Number 18600-59-4[4]
Molecular Formula C₂₂H₁₂N₂O₄[6]
Molecular Weight 368.34 g/mol [6]
Appearance White to off-white or pale yellow crystalline powder[4]
Melting Point 315-317 °C[4]
Solubility Very low in water (112 µg/L at 20°C). Soluble in some organic solvents like toluene.[4]
UV Absorption Range Strong and broad absorption in the 300-380 nm range.[2][7]

Experimental Protocol: Determination of the UV Absorption Spectrum

This section details a step-by-step methodology for accurately measuring the UV absorption spectrum of Cyasorb UV-3638. The protocol is designed to be self-validating by incorporating critical control and calibration steps.

Rationale for Solvent Selection

The choice of solvent is a critical parameter in UV-Vis spectroscopy. The ideal solvent must dissolve the analyte to a sufficient concentration and be transparent (i.e., have minimal to no absorbance) in the wavelength range of interest. Given the benzoxazinone structure and low polarity of Cyasorb UV-3638, a non-polar or moderately polar organic solvent is required. While toluene has been cited in the literature, spectroscopic grade chloroform (CHCl₃) is recommended for this protocol due to its excellent transparency in the UV-A and UV-B regions (>245 nm) and its ability to dissolve a wide range of organic compounds. It is imperative to use a high-purity, spectroscopic grade solvent to avoid interference from absorbing impurities.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 500 nm.

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes. Quartz is essential for its transparency in the UV region.[8]

  • Analytical Balance: A balance with a readability of at least 0.1 mg.

  • Volumetric Flasks: Grade A, various sizes (e.g., 10 mL, 25 mL, 50 mL).

  • Pipettes: Grade A volumetric pipettes.

  • Reagents:

    • Cyasorb UV-3638 powder (purity >98%).

    • Spectroscopic grade chloroform.

Step-by-Step Procedure
  • Preparation of Stock Solution (e.g., 100 mg/L or 0.271 mM):

    • Accurately weigh approximately 10.0 mg of Cyasorb UV-3638 using an analytical balance.

    • Quantitatively transfer the powder to a 100 mL volumetric flask.

    • Add approximately 70 mL of spectroscopic grade chloroform to the flask.

    • Sonicate the mixture for 10-15 minutes to ensure complete dissolution. The high crystallinity and low solubility can make this a critical step.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with chloroform and mix thoroughly by inverting the flask multiple times.

  • Preparation of Working Solutions (Serial Dilutions):

    • Prepare a series of working solutions from the stock solution to determine the linear range of absorbance. For example, prepare 10 mg/L, 5 mg/L, 2.5 mg/L, and 1 mg/L solutions by appropriate dilutions with chloroform. This is crucial for verifying adherence to the Beer-Lambert Law and for accurately determining the molar absorptivity.[9]

  • Spectrophotometer Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the wavelength range to scan from 500 nm down to 250 nm.

    • Fill both the sample and reference cuvettes with spectroscopic grade chloroform.

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Perform a baseline correction to zero the absorbance across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvettes.[10]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it two to three times with a small amount of the most dilute working solution.

    • Fill the sample cuvette with the working solution.

    • Wipe the optical surfaces of the cuvette with a lint-free tissue.

    • Place the sample cuvette back into the sample holder.

    • Acquire the absorption spectrum.

    • Repeat this process for all working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at λmax for each concentration.

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • Perform a linear regression on the data points. A coefficient of determination (R²) close to 1.0 indicates a good linear relationship.

    • Calculate the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert Law (A = εbc), where 'b' is the path length (1 cm).[9]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis weigh 1. Accurately weigh Cyasorb UV-3638 dissolve 2. Dissolve in Chloroform & Sonicate weigh->dissolve stock 3. Prepare Stock Solution (e.g., 100 mg/L) dissolve->stock dilute 4. Perform Serial Dilutions for Working Solutions stock->dilute setup 5. Instrument Warm-up & Setup dilute->setup baseline 6. Baseline Correction with Chloroform setup->baseline measure 7. Measure Absorbance of Working Solutions baseline->measure spectrum 8. Obtain Absorption Spectrum & Identify λmax measure->spectrum curve 9. Plot Calibration Curve (Absorbance vs. Conc.) spectrum->curve calculate 10. Calculate Molar Absorptivity (ε) curve->calculate

Caption: Experimental workflow for determining the UV absorption spectrum of Cyasorb UV-3638.

Expected Spectral Characteristics and Quantitative Data

The UV absorption spectrum of Cyasorb UV-3638 is characterized by a strong and broad absorption band in the UVA region. Based on available data, the following spectral properties are expected:

ParameterValueNotes
λmax (Wavelength of Maximum Absorbance) ~350 - 360 nmThe exact λmax may vary slightly depending on the solvent used.
Molar Absorptivity (ε) at ~370 nm ~13,000 L mol⁻¹ cm⁻¹This value indicates a high probability of electronic transition upon photon absorption.[11]
Effective Absorption Range 300 - 380 nmProvides excellent coverage across both UVA and UVB regions.[7]
Appearance in Spectrum A broad, intense absorption peak with a sharp decrease in absorbance above 380 nm, contributing no color to the material.[12]
Mechanism of UV Absorption

The benzoxazinone chromophore in the Cyasorb UV-3638 molecule is responsible for its UV-absorbing properties. Upon absorbing UV radiation, the molecule is promoted to an excited electronic state. It then rapidly dissipates this energy through non-radiative pathways, such as heat, returning to its ground state without undergoing chemical degradation. This efficient energy dissipation cycle allows a single molecule to absorb multiple UV photons, providing long-lasting protection to the polymer matrix.

Logical Relationship of Properties

G A Benzoxazinone Structure B Strong, Broad UV Absorption A->B D Efficient Energy Dissipation A->D C High Molar Absorptivity B->C F Effective Polymer Protection B->F E High Photostability D->E E->F

Caption: The relationship between the molecular structure and protective function of Cyasorb UV-3638.

Conclusion

The UV absorption spectrum of Cyasorb UV-3638 confirms its role as a highly effective broad-spectrum UV absorber. Its strong absorbance in the 300-380 nm range, coupled with a high molar absorptivity, makes it an excellent choice for protecting sensitive materials from photodegradation. The experimental protocol detailed in this guide provides a robust framework for researchers to independently verify these spectral properties. By understanding the causality between its molecular structure, spectral characteristics, and protective mechanism, professionals in materials science and drug development can confidently incorporate Cyasorb UV-3638 into their formulations to achieve superior longevity and stability.

References

  • ChemWifi. (n.d.). Standard Operating Procedure(SOPs) for UV-Vis Spectrophotometer.
  • Purdue College of Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • Unknown. (n.d.). UV-Vis SOP.
  • Tintoll. (n.d.). Benzoxazinone UV Absorber.
  • wikiHow. (n.d.). How to Calculate Molar Absorptivity.
  • Pharma Guideline. (n.d.). SOP for Analysis on UV- Visible Spectrophotometer.
  • Unknown. (n.d.). Operating Procedure for UV-Vis Spectroscope.
  • Unknown. (n.d.). MOLAR ABSORPTIVITY.
  • Studylib. (n.d.). UV-Vis Spectroscopy: Beer's Law & Molar Absorptivity.
  • Syensqo. (n.d.). CYASORB® UV-3638F.
  • Unilong Industry Co., Ltd. (n.d.). China CYASORB UV-3638 CAS 18600-59-4 factory and manufacturers.
  • Chemguide. (n.d.). THE BEER-LAMBERT LAW.
  • Burke, R. W., Deardorff, E. R., & Menis, O. (n.d.). Accurate measurement of molar absorptivities.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding UV-A Protection: The Superiority of Benzoxazinone UV Absorbers.
  • Baoxu Chemical. (n.d.). BX UV 3638, CAS# 18600-59-4, UV for PC/PET.
  • INNO SPECIALTY CHEMICALS. (n.d.). Cytec Cyasorb UV 3638: The Ultimate Solution for UV Protection.
  • Partners in Chemicals. (2019, February 14). Evaluation of three UV absorbers.
  • Unknown. (n.d.). UV stabilizers.
  • Baoxu Chemical. (n.d.). UV 3638 is ideal for film/sheet/plate applications such as solar cell, window film, etc.
  • ResearchGate. (2015, September 4). How does UV Stabilizer 3638 works compared to 1164?.
  • Tintoll. (n.d.). Light Stabilizers and UV Absorbers.
  • ALFA CHEMICAL. (n.d.). Good Price CAS 18600-59-4 | CYASORB UV-3638 for Sale - Quotation.

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Solubility of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), a high-performance ultraviolet (UV) absorber critical to the polymer and materials science industries. Understanding the solubility of this compound is paramount for its effective incorporation into materials, for quality control, and for the development of new formulations. This document delves into the theoretical principles governing its solubility, presents known qualitative and quantitative data, and provides a detailed, field-proven experimental protocol for accurate solubility determination. It is intended for researchers, polymer scientists, and formulation chemists who work with this compound and require a deep, practical understanding of its solution behavior.

Introduction to 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

Chemical Identity and Physicochemical Properties

2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), also known by the trade name Cyasorb UV-3638, is a large, symmetric organic molecule.[1][2] Its rigid structure, composed of two benzoxazinone moieties linked by a phenylene bridge, is key to its function and dictates its physical properties.[3][4]

  • CAS Number: 18600-59-4[1][2][3][4][5][6][7]

  • Molecular Formula: C₂₂H₁₂N₂O₄[1][2][3][4]

  • Molecular Weight: 368.34 g/mol [1][3][8]

  • Appearance: White to off-white or light yellow crystalline powder.[1][3]

  • Melting Point: 315-317 °C.[1][4][8] This exceptionally high melting point is indicative of a stable crystal lattice with strong intermolecular forces, which has direct implications for its solubility.

Industrial & Research Significance

The primary application of this compound is as a highly efficient UV absorber.[2][3][4] Its molecular structure is adept at absorbing UV radiation, particularly in the 300-350 nm range, and dissipating the energy harmlessly as heat.[3] This protects polymeric materials from photodegradation, thereby extending their lifespan and maintaining aesthetic and mechanical properties. Its superior thermal stability, with short-term resistance up to 350°C, makes it an ideal additive for engineering plastics like polyesters (PET) and polycarbonates (PC) that are processed at high temperatures.[1]

The Critical Role of Solubility

For a UV stabilizer to be effective, it must be homogeneously dispersed within the polymer matrix. Poor solubility can lead to aggregation, reduced UV protection, and negative impacts on the optical and physical properties of the final product. Therefore, a thorough understanding of its solubility in various organic solvents is essential for:

  • Formulation Development: Designing solvent-based systems for incorporating the additive into polymers.

  • Process Optimization: Selecting appropriate solvents for melt blending or solution casting processes.

  • Quality Control: Developing analytical methods to quantify the compound in raw materials and finished products.

  • Regulatory Compliance: Assessing its environmental fate and potential for leaching.

The Molecular Basis for Solubility Behavior

The solubility of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is fundamentally low in most common solvents. This can be explained by examining its molecular structure and the resulting intermolecular forces.

Structural Impact on Solubility

The molecule's large, rigid, and planar structure is the dominant factor controlling its solubility. This configuration promotes strong intermolecular π-π stacking interactions between the aromatic rings of adjacent molecules in the solid state. These forces, combined with the high degree of symmetry, create a very stable crystal lattice. For dissolution to occur, the solvent molecules must provide enough energy to overcome this high lattice energy.

"Like Dissolves Like": A Solvent-Solute Perspective

The principle of "like dissolves like" provides a framework for predicting solubility.[9] The benzoxazinone molecule possesses both polar (the C=O and C-N bonds within the oxazinone rings) and non-polar (the large aromatic surface area) characteristics.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. They are incapable of disrupting the strong π-π stacking and polar interactions within the solute's crystal lattice, resulting in very low solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain hydrogen bond donors. While they can interact with the polar parts of the benzoxazinone molecule, their primary interactions are hydrogen bonds with themselves. They struggle to effectively solvate the large, non-polar surface of the molecule, leading to limited solubility. Methanol is reported as a solvent, but solubility is not high.[3][8]

  • Polar Aprotic Solvents (e.g., N,N-Dimethylformamide, DMSO): These solvents have strong dipole moments but lack hydrogen bond donors. Solvents like N,N-Dimethylformamide (DMF) are particularly effective.[8] DMF's planar structure and exposed oxygen atom can interact favorably with the aromatic systems and polar groups of the solute, respectively. Its high boiling point also allows for heating to further increase solubility, which is often necessary.

Known Solubility Profile

The following table summarizes the available qualitative and quantitative solubility data for 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one).

SolventSolvent TypeReported SolubilitySource(s)
N,N-Dimethylformamide (DMF)Polar AproticVery Soluble[8]
MethanolPolar ProticSoluble[3][8]
Glacial Acetic AcidPolar ProticSparingly Soluble[8]
ChloroformNon-PolarVery Slightly Soluble[8]
WaterPolar ProticPractically Insoluble (112 µg/L at 20°C)[1][8]

Experimental Protocol for Quantitative Solubility Determination

This section details a robust, self-validating protocol for determining the equilibrium solubility of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) using the isothermal shake-flask method, a gold standard in the field.

Objective

To accurately quantify the saturation solubility of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) in a given organic solvent at a specified temperature.

Materials and Reagents
  • 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) (>98% purity)

  • Solvent of interest (HPLC grade or higher)

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Volumetric flasks (various sizes)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes (glass or polypropylene)

Equipment
  • Analytical balance (± 0.1 mg)

  • Isothermal orbital shaker or temperature-controlled water bath with shaking capabilities

  • Calibrated thermometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Rationale: A calibration curve is essential for accurately quantifying the solute concentration in the saturated solution.

    • Procedure: Accurately weigh a small amount of the compound and dissolve it in a known volume of the solvent (or a stronger solvent like DMF if necessary, followed by dilution) to create a primary stock solution. Perform serial dilutions to prepare a series of at least five standard solutions that bracket the expected solubility range.

  • Sample Preparation:

    • Rationale: The goal is to create a saturated solution where excess solid is in equilibrium with the dissolved solute. Adding a clear excess ensures saturation is reached.

    • Procedure: Add an excess amount of the solid compound to a scintillation vial (e.g., 20 mg of solute to 10 mL of solvent). Prepare at least three replicates for each solvent.

  • Equilibration:

    • Rationale: Dissolution is not instantaneous. A sufficient equilibration time is required to ensure the system has reached thermodynamic equilibrium. For poorly soluble, crystalline compounds, this can take a significant amount of time.

    • Procedure: Place the sealed vials in the isothermal shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a constant speed for a predetermined period (a minimum of 48-72 hours is recommended to ensure equilibrium).

  • Phase Separation:

    • Rationale: It is critical to analyze only the liquid phase. Any suspended solid particles will artificially inflate the measured concentration.

    • Procedure: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. Discard the first few drops to saturate the filter material.

  • Dilution and Analysis:

    • Rationale: The saturated solution may be too concentrated for the linear range of the analytical instrument.

    • Procedure: Accurately dilute a known volume of the filtered saturated solution with the solvent to fall within the range of the calibration curve.

Analytical Quantification by HPLC-UV
  • Method Development: Develop an isocratic HPLC method using a suitable C18 column. The mobile phase should be capable of dissolving the compound, and the detection wavelength should be set to a λmax of the compound (e.g., ~350 nm) for maximum sensitivity.[4]

  • Calibration: Inject the standard solutions from lowest to highest concentration to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999.

  • Sample Analysis: Inject the diluted sample solutions (in triplicate) and determine the average peak area.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the final solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_standards Prepare Standard Solutions (Calibration Curve) analyze Analyze by HPLC-UV prep_standards->analyze Calibrate Instrument prep_slurry Prepare Slurry (Excess Solute in Solvent) equilibrate Equilibrate at Constant T (e.g., 48-72h) prep_slurry->equilibrate Replicates (n≥3) settle Settle Undissolved Solid (≥2h) equilibrate->settle separate Filter Supernatant (0.22 µm Syringe Filter) settle->separate dilute Dilute Sample for Analysis separate->dilute dilute->analyze calculate Calculate Solubility (Using Calibration Curve) analyze->calculate

Caption: Workflow for quantitative solubility determination.

Conclusion and Future Outlook

The solubility of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is inherently limited in most organic solvents, a direct consequence of its rigid, symmetric structure and the resulting strong intermolecular forces. Polar aprotic solvents, particularly N,N-Dimethylformamide, are the most effective at dissolving this compound. The provided experimental protocol offers a reliable and accurate method for quantifying its solubility, which is crucial for its industrial application.

Future research should focus on exploring solubility in a wider range of environmentally benign "green" solvents, investigating co-solvency effects to enhance solubility in less effective media, and developing novel formulation strategies, such as amorphous solid dispersions, to improve the compound's dispersibility in polymer systems where direct dissolution is challenging.

References

  • Khan, T., Y, R. B., Banu, B. F., et al. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 5(3), 41–57. [Link]
  • Hamciuc, C., et al. (n.d.). NEW POLY(BENZOXAZOLE-IMIDE)S AND POLY(BENZOXAZINONE-IMIDE) CONTAINING HEXAFLUOROISOPROPYLIDENE GROUPS. Revue Roumaine de Chimie. [Link]
  • Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 49-54. [Link]
  • Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives.
  • Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 49-54. [Link]
  • Nefisath, P., et al. (2018).
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  • Chemistry For Everyone. (2023, November 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Angelo State University.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Florida A&M University.
  • LookChem. (n.d.). Cas 18600-59-4, 2,2'-(1,4-PHENYLENE)BIS-4H-3,1-BENZOXAZIN-4-ONE. LookChem.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Chem LibreTexts. [Link]
  • PubChem. (n.d.). 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one). PubChem.
  • Chemsrc. (n.d.). CAS#:18600-59-4 | 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one). Chemsrc.
  • J&K Scientific. (n.d.). 2,2'-(1,4-Phenylene)bis(4H-benzo[d][10][11]oxazin-4-one). J&K Scientific.

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A Technical Guide to the Potential Applications of Bis(benzoxazinone) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of bis(benzoxazinone) derivatives, a versatile class of heterocyclic compounds with significant potential across various scientific and industrial domains. From the development of high-performance polymers to the design of novel therapeutic agents, these molecules offer a unique combination of structural rigidity, reactivity, and biological activity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and application of these promising compounds.

Introduction: The Versatile Bis(benzoxazinone) Scaffold

Benzoxazinone derivatives are a class of heterocyclic compounds characterized by a fused benzene and oxazinone ring system. The "bis" prefix indicates the presence of two such benzoxazinone units within a single molecule. It is crucial to distinguish between benzoxazinones and their close relatives, benzoxazines, which are more commonly utilized in polymer chemistry. While both are synthesized through Mannich-type condensation reactions, benzoxazinones possess a carbonyl group in the oxazine ring, which significantly influences their chemical and biological properties. This guide will primarily focus on bis(benzoxazinone) derivatives while also drawing relevant comparisons to their bis(benzoxazine) counterparts, particularly in the context of polymer applications where the terminology is sometimes used interchangeably.

The core structure of bis(benzoxazinone)s imparts a high degree of thermal stability and mechanical strength, making them attractive building blocks for advanced materials. Furthermore, the heterocyclic nature of the ring system provides sites for various chemical modifications, allowing for the fine-tuning of their properties for specific applications. In the realm of medicinal chemistry, the benzoxazinone moiety is recognized as a key pharmacophore, exhibiting a wide range of biological activities.[1][2]

Applications in Polymer Science: Building High-Performance Materials

Bis(benzoxazine) derivatives, closely related to bis(benzoxazinones), are renowned for their role as monomers in the synthesis of polybenzoxazines, a class of high-performance thermosetting polymers.[3] These polymers are gaining considerable attention as alternatives to traditional phenolic and epoxy resins due to their superior properties.

Monomers for Polybenzoxazine Resins

Polybenzoxazines are produced through the ring-opening polymerization of bis(benzoxazine) monomers.[4] This process is thermally initiated and proceeds without the evolution of volatile byproducts, leading to near-zero shrinkage during curing—a significant advantage in applications requiring high dimensional stability, such as in microelectronics and aerospace components.[4]

The versatility of bis(benzoxazine) synthesis allows for the incorporation of various functional groups and structural modifications, enabling the tailoring of polymer properties. For instance, the choice of the parent bisphenol and amine precursors directly influences the thermal and mechanical characteristics of the resulting polybenzoxazine.[5] Bio-based bisphenols, derived from renewable resources like guaiacol and furfural, are being explored to develop more sustainable polybenzoxazine systems.[2][6]

Key Properties of Polybenzoxazines

Polybenzoxazines derived from bis(benzoxazine) monomers exhibit a compelling array of properties:

  • High Thermal Stability: These polymers demonstrate excellent resistance to thermal degradation, with decomposition temperatures often exceeding 300-400°C.[4]

  • Low Water Absorption: The cured polymer network has a low affinity for moisture, contributing to its excellent dielectric properties and dimensional stability in humid environments.

  • Excellent Mechanical Properties: Polybenzoxazines possess high modulus and strength, making them suitable for structural applications.

  • Flame Retardancy: The aromatic nature of the polymer backbone imparts inherent flame-retardant characteristics.

  • Molecular Design Flexibility: The ease of modifying the monomer structure allows for the creation of polymers with a wide range of properties tailored to specific needs.[3]

Quantitative Data: Thermal Properties of Polybenzoxazines

The following table summarizes the thermal properties of various polybenzoxazines derived from different bis(benzoxazine) monomers, illustrating the impact of molecular structure on performance.

Monomer NameTd5 (°C)Td10 (°C)Char Yield at 800°C (%)Reference
Bisphenol-A Benzoxazine (BAB)31734742.2[4]
Indane Bisphenol Benzoxazine (IBPB)---[5]
Spirobiindane Bisphenol Benzoxazine (SBIB)---[5]
Bisguaiacol-F Furfurylamine Benzoxazine (BGF-FPbz)>300->60[2]
Bio-based Bisbenzoxazine (from Guaiacol and Furfural)-37862[6]

Td5 and Td10 represent the temperatures at which 5% and 10% weight loss occurs, respectively.

Experimental Protocol: Synthesis and Curing of a Bis(benzoxazine) Monomer

This protocol provides a general procedure for the synthesis of a bis(benzoxazine) monomer from a bisphenol, followed by its thermal curing to form a polybenzoxazine resin.

Part A: Synthesis of Bis(benzoxazine) Monomer (e.g., Bisphenol-A Benzoxazine)

Materials:

  • Bisphenol-A

  • Paraformaldehyde

  • Aniline

  • Toluene (or other suitable low-polarity solvent)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine bisphenol-A (1 molar equivalent), paraformaldehyde (4 molar equivalents), and aniline (2 molar equivalents) in toluene.

  • Heat the reaction mixture to 90-120°C with constant stirring under a nitrogen atmosphere for 4-14 hours.[6] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with a 2 M NaOH solution and deionized water to remove unreacted phenols and other impurities.[7]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude bis(benzoxazine) monomer.

  • Purify the monomer by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).

Characterization: The structure of the synthesized monomer should be confirmed using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C).

G cluster_synthesis Monomer Synthesis cluster_curing Thermal Curing reactants Bisphenol-A + Paraformaldehyde + Aniline reaction Mannich Condensation (90-120°C, 4-14h) reactants->reaction purification Purification (Washing & Recrystallization) reaction->purification monomer Bis(benzoxazine) Monomer purification->monomer curing Thermal Curing (e.g., 180-260°C, 6h) monomer->curing polymer Polybenzoxazine Resin curing->polymer

Caption: Synthesis and thermal curing of a bis(benzoxazine) monomer.

Part B: Thermal Curing of Bis(benzoxazine) Monomer

Procedure:

  • Place a sample of the purified bis(benzoxazine) monomer in a suitable mold or on a substrate.

  • Heat the monomer in a programmable oven under a nitrogen atmosphere. A typical curing schedule involves a staged heating process. For example, heat at 180°C for 2 hours, followed by 200°C for 1 hour, and a post-cure at 220°C for 1 hour.[8] The exact curing temperatures and times will depend on the specific monomer structure and can be determined by differential scanning calorimetry (DSC).[5]

  • After the curing cycle is complete, allow the sample to cool slowly to room temperature to minimize internal stresses.

Medicinal Chemistry: A Scaffold for Drug Discovery

The benzoxazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] The presence of two such moieties in bis(benzoxazinone)s can potentially enhance their biological effects or introduce novel mechanisms of action.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzoxazinone derivatives against a variety of cancer cell lines.[1] Their mechanisms of action are diverse and can include the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis (programmed cell death).[9] Some derivatives have been shown to target specific molecular pathways involved in cancer progression, such as the c-Myc oncogene.[1]

Antimicrobial Properties

Bis(benzoxazinone) derivatives have also shown promise as antimicrobial agents, with activity against both bacteria and fungi.[2] The specific substitutions on the benzoxazinone ring system play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Quantitative Data: Anticancer Activity of Benzoxazinone Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for selected benzoxazinone derivatives against various human cancer cell lines, highlighting their potential as anticancer agents.

CompoundCell LineIC50 (µM)Reference
Derivative 7HepG2 (Liver)<10[9]
Derivative 7MCF-7 (Breast)<10[9]
Derivative 7HCT-29 (Colon)<10[9]
Compound 2bMCF-7 (Breast)2.27
Compound 4bMCF-7 (Breast)3.26
Compound 2bHCT-116 (Colon)4.44
Compound 4bHCT-116 (Colon)7.63
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Bis(benzoxazinone) derivative to be tested

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the bis(benzoxazinone) derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.[11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Bis(benzoxazinone) Derivative start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Solubilize Formazan (DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate % Viability & IC50 read->end

Caption: Workflow for the MTT cell viability assay.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is a common technique for determining MIC values.[13]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Bis(benzoxazinone) derivative to be tested

  • Sterile 96-well microtiter plates

  • Inoculating loop or sterile swabs

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[14]

  • Serial Dilutions: Prepare a two-fold serial dilution of the bis(benzoxazinone) derivative in the sterile broth directly in the 96-well microtiter plate.[13]

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[14]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[12]

Future Perspectives and Conclusion

Bis(benzoxazinone) derivatives represent a class of compounds with immense potential that is yet to be fully realized. In the field of polymer science, the development of bio-based and functionalized bis(benzoxazine) monomers will continue to drive the creation of advanced materials with tailored properties for a wide range of applications, from electronics to sustainable composites. In medicinal chemistry, the bis(benzoxazinone) scaffold serves as a promising starting point for the design of new therapeutic agents. Further exploration of their structure-activity relationships and mechanisms of action will be crucial in advancing these compounds through the drug discovery pipeline.

This technical guide has provided a comprehensive overview of the synthesis, properties, and potential applications of bis(benzoxazinone) derivatives. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals working in these exciting and rapidly evolving fields. The continued investigation of these versatile molecules is poised to yield significant scientific and technological advancements in the years to come.

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An In-depth Technical Guide on the Biological Activity of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of the heterocyclic compound 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one). While this specific molecule is well-documented as a UV stabilizer in polymer science, its structural classification within the benzoxazinone family suggests a broader potential for pharmacological applications. This document synthesizes the available research on related benzoxazinone derivatives to extrapolate the likely biological profile of the title compound, focusing on its potential anticancer and antimicrobial properties. Detailed experimental protocols for assessing these activities are provided to empower researchers in drug discovery and development to explore its therapeutic promise.

Introduction: Unveiling the Potential of a Symmetrical Benzoxazinone

2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is a symmetrical organic molecule characterized by two benzoxazinone moieties linked by a central phenylene group.[1][2] Its rigid, planar structure and chemical properties have made it a compound of interest, particularly in materials science where it is utilized as a UV absorber.[1] However, the benzoxazinone core is a well-established pharmacophore, with a broad spectrum of documented biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects.[3]

The unique symmetrical arrangement of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), with its dual benzoxazinone framework, may confer enhanced stability and unique biological interactions compared to its simpler analogues.[2] This guide will delve into the prospective biological activities of this compound, drawing insights from the wider family of benzoxazinones to propose potential mechanisms of action and provide actionable experimental designs for their validation.

Chemical Structure and Properties:

PropertyValue
IUPAC Name 2,2'-(1,4-Phenylene)bis(4H-benzo[d][4][5]oxazin-4-one)
Molecular Formula C₂₂H₁₂N₂O₄
Molecular Weight 368.35 g/mol
CAS Number 18600-59-4
Appearance White to off-white crystalline solid
Melting Point 316 °C
Solubility Soluble in N,N-Dimethylformamide and methanol

Potential Anticancer Activity: A Mechanistic Perspective

While specific cytotoxic data for 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is not extensively published, the anticancer potential of the benzoxazinone scaffold is well-documented against a variety of cancer cell lines.[4][6][7] Research into related derivatives suggests several plausible mechanisms of action that could be relevant for the title compound.

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis. Studies on various benzoxazinone and benzo[a]phenoxazine derivatives have demonstrated their ability to induce apoptosis in cancer cells.[8][9][10] This is often accompanied by cell cycle arrest at different phases, preventing cancer cell proliferation. For instance, some benzoxazepine derivatives, which are structurally related, have been shown to cause PreG1 apoptosis and G2/M cell cycle arrest.[8]

The proposed apoptotic pathway often involves the activation of caspases, such as caspase-3, and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[8] Furthermore, some 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives have been shown to induce apoptosis by elevating levels of reactive oxygen species (ROS), which can lead to cellular damage and trigger cell death pathways.[4][6]

DNA Damage and Inhibition of Repair Mechanisms

Another potential anticancer mechanism for benzoxazinone derivatives is the induction of DNA damage and the inhibition of DNA repair pathways. Some derivatives have been shown to induce DNA damage, a key trigger for apoptosis in cancer cells.[4][6] The benzoxazinone ring system is known to interact with nucleophilic sites in both proteins and DNA, which could lead to these effects.

Targeting Lysosomal Function

Recent research has highlighted the targeting of lysosomes as a promising cancer therapy strategy. Cancer cells often have larger and more fragile lysosomes compared to normal cells. Certain benzo[a]phenoxazine compounds have been shown to accumulate in the lysosomes of cancer cells, leading to lysosomal membrane permeabilization (LMP).[10][11][12] This disruption of lysosomal function can trigger a cascade of events leading to cell death. Given the structural similarities, it is plausible that 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) could exhibit similar lysosome-targeting activity.

Below is a conceptual workflow for the initial screening of the anticancer activity of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one).

anticancer_workflow cluster_invitro In Vitro Cytotoxicity Screening cluster_mechanistic Mechanism of Action Studies start Prepare stock solution of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) in DMSO cell_culture Culture selected cancer cell lines (e.g., MCF-7, A549, HeLa) start->cell_culture mtt_assay Perform MTT assay to determine IC50 values cell_culture->mtt_assay data_analysis Analyze dose-response curves and calculate IC50 mtt_assay->data_analysis apoptosis_assay Annexin V/PI staining for apoptosis analysis data_analysis->apoptosis_assay data_analysis->apoptosis_assay cell_cycle_analysis Flow cytometry for cell cycle distribution data_analysis->cell_cycle_analysis data_analysis->cell_cycle_analysis ros_detection ROS detection assay (e.g., DCFH-DA) data_analysis->ros_detection data_analysis->ros_detection western_blot Western blot for key apoptotic and cell cycle proteins apoptosis_assay->western_blot cell_cycle_analysis->western_blot

Caption: Workflow for anticancer activity screening.

Potential Antimicrobial and Antifungal Activity

The benzoxazinone scaffold is also a promising backbone for the development of novel antimicrobial and antifungal agents.[3] While specific data for 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is limited, numerous studies on its derivatives have demonstrated significant activity against a range of pathogens.

Antibacterial Activity

Derivatives of 1,4-benzoxazin-3-one have shown potency against both Gram-positive and Gram-negative bacteria.[13] The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes. The specific substitutions on the benzoxazinone ring system can greatly influence the antibacterial spectrum and potency.

Antifungal Activity

Several studies have highlighted the antifungal potential of benzoxazinone derivatives against various fungal strains, including clinically relevant Candida species and phytopathogenic fungi.[5][14][15][16] For some derivatives, the minimum inhibitory concentration (MIC) values are comparable to those of standard antifungal drugs like amphotericin B.[5] The acylhydrazone moiety, when incorporated into the 1,4-benzoxazin-3-one structure, has been shown to yield compounds with significant antifungal activity.[16]

The following diagram illustrates a general workflow for assessing the antimicrobial and antifungal activity of the target compound.

antimicrobial_workflow cluster_screening Antimicrobial/Antifungal Screening prep_compound Prepare serial dilutions of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) broth_dilution Perform broth microdilution assay prep_compound->broth_dilution prep_cultures Prepare standardized inoculums of bacterial and fungal strains prep_cultures->broth_dilution incubation Incubate plates under appropriate conditions broth_dilution->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic determine_mfc Determine Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) read_mic->determine_mfc

Caption: Workflow for antimicrobial activity assessment.

Experimental Protocols

To facilitate the investigation of the biological activities of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), detailed protocols for key in vitro assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines.

Materials:

  • 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) in DMSO. Prepare serial dilutions of the compound in complete cell culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

Materials:

  • 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

  • DMSO

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standardized microbial inoculums (0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in DMSO and then create serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • (Optional) MFC/MBC Determination: To determine the minimum fungicidal or bactericidal concentration, subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plate after incubation is the MFC or MBC.

Conclusion and Future Directions

2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) presents an intriguing scaffold for biological investigation. While its current applications are primarily in material science, the extensive body of research on the benzoxazinone family strongly suggests its potential as a bioactive agent. The symmetrical nature of the molecule may offer unique advantages in terms of stability and target interaction.

Future research should focus on the systematic evaluation of this compound's cytotoxic effects against a broad panel of cancer cell lines and its antimicrobial activity against clinically relevant pathogens. Elucidation of its specific mechanisms of action through detailed molecular studies will be crucial in determining its therapeutic potential. The protocols outlined in this guide provide a solid foundation for initiating such investigations, which could unlock new applications for this versatile molecule in the fields of oncology and infectious disease.

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A Technical Guide to the Mechanism of Action of Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoxazinones represent a versatile class of heterocyclic compounds with significant therapeutic potential, primarily driven by their activity as mechanism-based inhibitors of serine proteases.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action, focusing on the covalent modification of target enzymes. It details the structure-activity relationships that govern potency and selectivity, using human neutrophil elastase (HNE) as a principal case study. Furthermore, this document outlines validated experimental workflows for characterizing these inhibitors, from initial enzymatic assays to definitive mass spectrometric confirmation of covalent adducts. Finally, it addresses critical aspects of drug development, such as off-target effects, to provide a comprehensive resource for professionals in the field.

Introduction to Benzoxazinones

The benzoxazinone scaffold, a bicyclic system containing a fused benzene and oxazine ring, is a privileged structure in medicinal chemistry.[3] Its derivatives have been investigated for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5]

Chemical Structure and Properties

The 4H-3,1-benzoxazin-4-one core is of particular interest in drug discovery. This structure acts as a latent electrophile. The stability of the oxazinone ring is influenced by the substituents on the bicyclic system, which can be modulated to fine-tune both reactivity and selectivity. For instance, electron-withdrawing groups at the 2-position can enhance the electrophilicity of the carbonyl carbon, increasing the rate of acylation.[2] Conversely, electron-donating groups at the 7-position can stabilize the ring against nucleophilic attack.[6]

Therapeutic Potential

The primary therapeutic value of benzoxazinones lies in their ability to inhibit serine proteases, a large family of enzymes involved in numerous physiological and pathological processes.[7] Key targets include human neutrophil elastase (HNE), chymotrypsin, and cathepsin G, which are implicated in inflammatory diseases like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome.[8][9][10][11] Additionally, benzoxazinone derivatives have been explored as inhibitors for other enzyme classes and targets, such as Factor Xa in thrombosis and even bacterial DNA topoisomerases.[12][13][14]

Core Mechanism of Action: Covalent Inhibition of Serine Hydrolases

Benzoxazinones primarily function as "alternate substrate" or mechanism-based inhibitors of serine proteases.[2][6] This process involves the formation of a stable, covalent acyl-enzyme intermediate that renders the enzyme inactive.

The Benzoxazinone Pharmacophore: An Electrophilic "Warhead"

The key to their mechanism is the electrophilic nature of the oxazinone ring. The active site of a serine protease contains a catalytic triad, typically composed of serine, histidine, and aspartate residues. The serine hydroxyl group, acting as a potent nucleophile, attacks the carbonyl carbon of the benzoxazinone ring.

The Acylation-Deacylation Process

The inhibition follows a two-step kinetic model:

  • Acylation (k_on): The nucleophilic attack by the active site serine leads to the opening of the oxazinone ring and the formation of a covalent ester bond. This creates a stable acyl-enzyme intermediate. The rate of this step is critical for the inhibitor's potency.[2][6]

  • Deacylation (k_off): The subsequent hydrolysis of this ester bond, which would regenerate the active enzyme, is extremely slow. The stability of the acyl-enzyme complex is a hallmark of effective benzoxazinone inhibitors. Substitutions on the benzoxazinone scaffold can sterically hinder the approach of water molecules required for hydrolysis, thereby decreasing the deacylation rate and prolonging the duration of inhibition.[2]

The overall inhibitory constant (Ki) is a function of both the acylation and deacylation rates. Potent inhibitors are designed to have a high acylation rate and a very low deacylation rate.[6]

Visualizing the Covalent Interaction

The following diagram illustrates the mechanism of serine protease inhibition by a 4H-3,1-benzoxazin-4-one derivative.

G cluster_0 Enzyme Active Site Enzyme Serine Protease (Active Ser-OH) Intermediate Tetrahedral Intermediate (Unstable) Enzyme->Intermediate 2. Nucleophilic Attack (Acylation, kon) Inhibitor Benzoxazinone Inhibitor Inhibitor->Enzyme 1. Binding (Non-covalent) AcylEnzyme Stable Acyl-Enzyme Adduct (Inactive Enzyme) Intermediate->AcylEnzyme 3. Ring Opening AcylEnzyme->Enzyme 4. Deacylation (koff) (Very Slow Hydrolysis) Product Ring-Opened Product (Released) Water H₂O Water->AcylEnzyme

Caption: Covalent inhibition of a serine protease by a benzoxazinone.

Case Study: Inhibition of Human Neutrophil Elastase (HNE)

HNE is a serine protease released by neutrophils during inflammation and is a major target for treating inflammatory lung diseases.[8][10] Benzoxazinones have been extensively studied as potent HNE inhibitors.[6][9]

Structure-Activity Relationships (SAR)

Systematic studies have elucidated key structural features that govern the potency and selectivity of benzoxazinone-based HNE inhibitors:[2][6]

  • Position 2: Electron-withdrawing groups enhance the acylation rate (k_on), increasing potency.

  • Position 5: Alkyl groups (e.g., methyl, ethyl) sterically hinder the deacylation step (k_off), leading to a longer-lasting inhibitory effect.[2]

  • Position 6: Substitution at this position is generally unfavorable for HNE inhibition.[6]

  • Position 7: Electron-donating groups can stabilize the oxazinone ring, improving the compound's chemical stability without compromising its inhibitory activity.[6]

Quantitative Analysis of Inhibition

The effectiveness of benzoxazinone inhibitors is quantified using kinetic parameters. The table below summarizes representative data for hypothetical HNE inhibitors, illustrating the impact of SAR principles.

Compound IDR2 SubstituentR5 SubstituentKi (nM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)
BZX-01-H-H5002,0001.0 x 10⁻³
BZX-02-CF₃-H5020,0001.0 x 10⁻³
BZX-03-H-CH₃1002,0000.2 x 10⁻³
BZX-04-CF₃-CH₃1020,0000.2 x 10⁻³

Data is illustrative and based on principles described in the literature.[2][6]

Experimental Workflows for Characterizing Benzoxazinone Activity

A multi-step, logical workflow is essential to fully characterize the mechanism of action of a novel benzoxazinone inhibitor.

Workflow Overview

Sources

The Discovery, Mechanism, and Application of Cyasorb UV-3638: A Benchmark in Polymer Photostabilization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of Cyasorb UV-3638, a high-performance ultraviolet (UV) light absorber of the benzoxazinone class. We will explore the historical context of its development, driven by the need for durable photostabilization in high-temperature engineering plastics. The guide details its core chemical and physical properties, elucidates its mechanism of action, and presents validated experimental protocols for its synthesis and performance evaluation. Designed for researchers and material scientists, this document synthesizes decades of public knowledge into a practical and authoritative resource, grounding key claims in verifiable references.

PART 1: The Genesis of a High-Performance UV Absorber
1.1 The Inevitable Challenge: UV-Induced Polymer Degradation

The widespread adoption of polymeric materials in the 20th century brought forth a significant challenge: their susceptibility to degradation upon exposure to ultraviolet radiation.[1][2] UV light, particularly in the 290-400 nm range, possesses sufficient energy to cleave the covalent bonds within polymer chains. This photo-oxidation process leads to a cascade of undesirable effects, including discoloration (yellowing), embrittlement, cracking, and a catastrophic loss of mechanical properties.[1][3] This created an urgent industrial need for additives that could mitigate this damage, extending the service life and aesthetic appeal of plastic goods.

1.2 The Rise of Benzoxazinones and the Cyasorb® Legacy

Early UV stabilizers, while effective in some applications, often lacked the thermal stability required for the processing of high-performance engineering plastics like polycarbonate (PC) and polyethylene terephthalate (PET), which demand high extrusion temperatures.[4][5] This limitation spurred research into new classes of UV absorbers. The benzoxazinone chemical family emerged as a promising solution, offering inherent high heat resistance.[4][6]

Cyasorb UV-3638, with the chemical name 2,2'-(1,4-phenylene)bis[4H-3,1-benzoxazin-4-one], was a landmark development commercialized by Cytec Industries.[1] Cytec, a company spun-off from American Cyanamid in 1993, built upon a long history of innovation in polymer additives.[7][8] The development of UV-3638 was a direct response to the market's need for a UV absorber that combined strong, broad-spectrum UV absorption with exceptional thermal stability, low volatility, and no color contribution—a profile perfectly suited for demanding optical applications like electronic displays and high-clarity films.[5][9][10][11] Cytec was later acquired by Solvay in 2015, which continues to produce this key molecule.[7]

PART 2: Scientific Profile and Mechanism of Action
2.1 Core Chemical and Physical Properties

Cyasorb UV-3638 is distinguished by a set of physicochemical properties that enable its high performance in extreme processing and end-use environments.

PropertyValueSignificance for ApplicationSource(s)
Chemical Name 2,2'-(1,4-phenylene)bis[4H-3,1-benzoxazin-4-one]Defines the stable benzoxazinone structure.[12][13][14]
CAS Number 18600-59-4Provides a unique identifier for regulatory and research purposes.[11][15][16][17]
Molecular Formula C₂₂H₁₂N₂O₄Indicates the elemental composition.[14][17][18]
Molecular Weight 368.34 g/mol Its high molecular weight contributes to its low volatility.[5][11][14][18]
Appearance White to light yellow crystalline powderEnsures no initial color contribution to the host polymer.[5][14]
Melting Point ≥315 °CAllows it to remain stable and not degrade at high processing temperatures.[5][11]
Thermal Stability (TGA 10%) >370 °CConfirms its suitability for engineering plastics like PET and PC.[4][19]
Volatility Very LowPrevents loss of the additive during processing (plate-out) and ensures long-term protection.[1][5][9][10][20]
2.2 Mechanism of Photostabilization

Cyasorb UV-3638 functions as a highly efficient UV absorber. Its primary mechanism involves the absorption of damaging UV photons and the rapid, non-destructive dissipation of that energy as harmless thermal energy.[1] The conjugated aromatic system of the benzoxazinone structure is responsible for its strong absorption across the UVA and UVB regions (approx. 300-400 nm).[9][10]

Unlike many benzotriazole-based UV absorbers, which rely on a well-studied Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, the structure of Cyasorb UV-3638 does not possess the adjacent hydroxyl group necessary for this pathway.[21] Instead, its photophysical process involves excitation to a higher energy state followed by rapid internal conversion and vibrational relaxation, releasing energy as heat. The molecule also exhibits fluorescence, indicating that radiative decay is another, albeit minor, pathway for energy dissipation.[21] This ability to harmlessly cycle through thousands of absorption-dissipation events without undergoing chemical change is the key to its longevity as a stabilizer.

G Polymer Polymer Chain BondScission Bond Scission (Degradation) Polymer->BondScission GroundState Ground State (S0) ExcitedState Excited State (S1) GroundState->ExcitedState ExcitedState->GroundState Heat Heat (Δ) ExcitedState->Heat UV UV Photon (hv) UV->Polymer UV->GroundState Absorption

Caption: Photostabilization mechanism of Cyasorb UV-3638.

PART 3: Synthesis and Performance Evaluation Protocols
3.1 Conceptual Synthesis Workflow

The synthesis of 2,2'-(1,4-phenylene)bis[4H-3,1-benzoxazin-4-one] is generally achieved through the reaction of an anthranilic acid derivative with a suitable diacylating agent. A common pathway involves the cyclization of N,N'-terephthaloylbisanthranilic acid, which can be formed from isatoic anhydride and terephthaloyl chloride.[2][22]

G cluster_reaction Reaction Vessel cluster_purification Purification Reactant1 Isatoic Anhydride Mixing 1. Reactant Mixing & Initial Reaction Reactant1->Mixing Reactant2 Terephthaloyl Chloride Reactant2->Mixing Solvent High-Boiling Solvent (e.g., NMP) Solvent->Mixing Heating 2. Heating & Cyclization (e.g., 180-220°C) Mixing->Heating Cooling 3. Cooling & Precipitation Heating->Cooling Filtration 4. Filtration Cooling->Filtration Washing 5. Solvent Washing (e.g., Acetone, Methanol) Filtration->Washing Drying 6. Vacuum Drying Washing->Drying Product Final Product: Cyasorb UV-3638 Drying->Product

Caption: Conceptual workflow for the synthesis of Cyasorb UV-3638.

3.2 Laboratory-Scale Synthesis Protocol

This protocol is a conceptual representation based on established principles of benzoxazinone synthesis.[2][22][23]

  • Reactant Preparation: In a nitrogen-purged three-neck flask equipped with a mechanical stirrer and condenser, add 2.0 equivalents of isatoic anhydride to a suitable high-boiling polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone).

  • Acylation: Slowly add 1.0 equivalent of terephthaloyl chloride to the stirred suspension at room temperature. The choice of a diacyl chloride is causal; it provides the phenylene bridge and the two carbonyl groups required for the symmetrical final product.

  • Reaction & Cyclization: Heat the reaction mixture to approximately 180-220°C for 4-8 hours. The high temperature is critical to drive the intramolecular cyclization and dehydration, forming the stable benzoxazinone rings.

  • Precipitation: Cool the reaction mixture to room temperature. The product will precipitate out of the solvent due to its lower solubility at reduced temperatures.

  • Isolation: Collect the crude product by vacuum filtration.

  • Purification: Wash the filter cake sequentially with acetone and then methanol to remove residual solvent and unreacted starting materials. This washing step is self-validating; washing continues until the filtrate runs clear.

  • Drying: Dry the purified white powder under vacuum at 100-120°C to a constant weight.

3.3 Performance Evaluation Protocol in a Polymer Matrix

The efficacy of a UV stabilizer is determined by its ability to preserve the properties of a host polymer during UV exposure. This protocol describes a standard method for evaluation.

  • Compounding:

    • Prepare two formulations of PET resin: a control with no UV absorber and a test sample with 0.5% (by weight) Cyasorb UV-3638.

    • Thoroughly dry-blend the resin and additive.

    • Melt-compound each formulation using a twin-screw extruder. The high thermal stability of UV-3638 is essential here to prevent its degradation during extrusion.[5][20]

  • Sample Preparation:

    • Press or cast the compounded pellets into thin films (e.g., 100 µm thickness) or injection mold them into tensile bars.

  • Initial Characterization:

    • Measure the initial color (CIE Lab*) and yellowness index (YI) of the samples using a spectrophotometer.

    • Measure initial mechanical properties (tensile strength, elongation at break) according to ASTM D638.

  • Accelerated Weathering:

    • Expose the samples in a Xenon arc weather-ometer according to ASTM G155. The Xenon arc lamp is chosen because its spectral output closely matches that of natural sunlight.

  • Periodic Evaluation:

    • At set intervals (e.g., 500, 1000, 2000 hours), remove samples for analysis.

    • Repeat the color and mechanical property measurements from Step 3.

  • Data Analysis:

    • Plot the change in Yellowness Index (ΔYI) and the percentage of retained elongation versus exposure time.

    • The superior performance of the stabilized sample will be evident by a significantly lower ΔYI and higher retention of mechanical properties compared to the control.

G cluster_prep 1. Sample Preparation cluster_test 2. Testing & Evaluation cluster_analysis 3. Data Analysis Compounding Melt Compounding (PET + 0.5% UV-3638) Molding Injection Molding (Tensile Bars) Compounding->Molding Initial Initial Measurement (Color, Tensile Strength) Molding->Initial Weathering Accelerated Weathering (Xenon Arc, ASTM G155) Initial->Weathering Plotting Plot Property Retention vs. Exposure Time Initial->Plotting t=0 data Periodic Periodic Measurement (500h, 1000h, 2000h) Weathering->Periodic Weathering->Periodic Periodic->Plotting Conclusion Determine Efficacy Plotting->Conclusion

Caption: Workflow for evaluating the performance of Cyasorb UV-3638.

PART 4: Conclusion

Cyasorb UV-3638 stands as a testament to targeted chemical innovation. Born from the need for a photostabilizer that could withstand the rigors of engineering plastic processing, its unique combination of broad-spectrum UV absorption, exceptional thermal stability, and optical clarity has made it an indispensable tool for material scientists. Its history reflects the evolution of the polymer industry, and its continued use in high-value applications underscores its enduring performance and significance. This guide has provided a foundational understanding of its discovery, mechanism, and evaluation, offering researchers a validated framework for future work in the critical field of polymer stabilization.

References
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An In-Depth Technical Guide to 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one): Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), a molecule of significant interest in materials science and with emerging potential in medicinal chemistry. This document details its core physicochemical properties, provides a detailed synthesis protocol, outlines methods for its analytical characterization, and explores its current and prospective applications. The information is curated to support researchers in their understanding and utilization of this compound.

Introduction: Unveiling a Symmetrical Benzoxazinone

2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is a symmetrical organic molecule characterized by a central phenylene ring linking two benzoxazinone moieties.[1] This unique and rigid structure underpins its notable thermal stability and ultraviolet (UV) absorption properties, making it a valuable component in polymer science.[2] The benzoxazinone heterocycle is a recognized pharmacophore, and compounds containing this motif have been investigated for a range of biological activities, including antimicrobial and anticancer effects.[2][3] This guide will delve into the essential technical details of this compound, providing a foundational resource for its synthesis, analysis, and application.

Physicochemical Properties: A Quantitative Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application. The key identifiers and properties of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₂H₁₂N₂O₄[3]
Molecular Weight 368.34 g/mol [3]
CAS Number 18600-59-4[1][4]
IUPAC Name 2-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-3,1-benzoxazin-4-one[1]
Appearance White to off-white crystalline powder[3][4]
Melting Point 316 °C[2]
Solubility Soluble in N,N-Dimethylformamide and methanol[3]

Synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

The synthesis of this bis-benzoxazinone typically involves a condensation reaction. While various methods exist for the formation of the benzoxazinone ring system, a common approach is the reaction of an anthranilic acid derivative with an appropriate coupling partner.[5]

General Synthesis Pathway

The formation of the 2,2'-(1,4-phenylene)bis(4H-benzo[d]oxazin-4-one) structure can be conceptualized through the reaction of two equivalents of anthranilic acid with terephthaloyl chloride. This reaction proceeds via the formation of amide bonds followed by cyclization to yield the final product.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Anthranilic_Acid Anthranilic Acid (2 eq.) Diamide N,N'-(1,4-Phenylene)bis(2-aminobenzamide) Anthranilic_Acid->Diamide Acylation Terephthaloyl_Chloride Terephthaloyl Chloride (1 eq.) Terephthaloyl_Chloride->Diamide Final_Product 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) Diamide->Final_Product Cyclization (Dehydration)

Caption: Generalized synthesis pathway for 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one).

Exemplary Laboratory Protocol

This protocol is a representative method for the synthesis of benzoxazinone derivatives and can be adapted for the target molecule.[6]

Materials:

  • Anthranilic acid

  • Terephthaloyl chloride

  • Anhydrous pyridine or another suitable base

  • Anhydrous solvent (e.g., toluene, chloroform)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (2.0 equivalents) in the anhydrous solvent.

  • Addition of Base: Add anhydrous pyridine (2.0 equivalents) to the solution and stir to ensure homogeneity.

  • Addition of Acyl Chloride: Slowly add a solution of terephthaloyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: Wash the crude product with a suitable solvent (e.g., water, dilute acid) to remove any remaining starting materials and base. The final product can be further purified by recrystallization from an appropriate solvent such as N,N-dimethylformamide or a solvent mixture.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the symmetrical nature of the molecule, the proton NMR spectrum is expected to be relatively simple. Signals corresponding to the aromatic protons on the benzoxazinone and the central phenylene ring would be observed.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the oxazinone rings, the quaternary carbons, and the carbons of the aromatic rings.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include:

    • C=O stretching (lactone) in the region of 1750-1770 cm⁻¹.[7]

    • C=N stretching around 1600-1650 cm⁻¹.

    • C-O stretching vibrations.

    • Aromatic C-H and C=C stretching bands.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (368.34 g/mol ).[1]

Analytical_Workflow Synthesis Synthesis Crude_Product Crude_Product Synthesis->Crude_Product Purification Purification Crude_Product->Purification Recrystallization/ Chromatography Pure_Compound Pure_Compound Purification->Pure_Compound NMR NMR Pure_Compound->NMR Structure Elucidation IR IR Pure_Compound->IR Functional Group ID MS MS Pure_Compound->MS Molecular Weight Characterized_Product Characterized_Product NMR->Characterized_Product IR->Characterized_Product MS->Characterized_Product

Caption: A typical analytical workflow for the characterization of the synthesized compound.

Applications

Materials Science: A Robust UV Stabilizer

The primary industrial application of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is as a high-performance UV absorber.[2][4] Its rigid, conjugated structure allows it to effectively absorb harmful UV radiation, thereby protecting polymers such as polyesters and polycarbonates from photodegradation.[2] This enhances the durability and lifespan of materials exposed to sunlight.

Potential in Drug Development and Medicinal Chemistry

The benzoxazinone scaffold is of considerable interest in medicinal chemistry due to its diverse biological activities. While specific studies on the biological effects of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) are limited, the broader class of benzoxazinones has demonstrated potential as:

  • Anticancer Agents: Various benzoxazinone derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[7][8][9] The proposed mechanisms of action can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation.[7]

  • Antimicrobial Agents: The benzoxazinone ring system has been incorporated into molecules with antibacterial and antifungal properties.[10][11][12][13]

The symmetrical nature and rigidity of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) make it an interesting candidate for further investigation in these areas. Its structure could allow for specific interactions with biological targets.[2]

Conclusion

2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is a molecule with established utility in materials science and burgeoning potential in the life sciences. This guide has provided a detailed overview of its fundamental properties, a representative synthetic route, and a framework for its analytical characterization. For researchers and drug development professionals, this compound represents a versatile building block and a potential lead structure for the design of novel therapeutic agents. Further research into its specific biological activities is warranted to fully explore its medicinal chemistry applications.

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  • ResearchGate. (n.d.). 1 H NMR spectrum of bis(4-(2H-benzo[e][1][7]oxazin-3(4H)-yl) phenyl)methane.
  • ScienceScholar. (2022). Synthesis and identification of benzo[d][1][7]oxazin-4-one derivatives and testing of antibacterial activity of some of them. International journal of health sciences.
  • Semantic Scholar. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][1][7]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies.
  • ResearchGate. (n.d.). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates.
  • Chemsrc. (n.d.). CAS#:18600-59-4 | 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one).
  • ResearchGate. (n.d.). Synthesis of 2-[2-hydroxy-2-phenyl-2H -1,4-benzoxazin-3(4H )-ylidene].
  • MDPI. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank.
  • PubMed. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans.

Sources

An In-Depth Technical Guide to the Purity Analysis of Commercially Available Cyasorb UV-3638

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyasorb UV-3638, chemically known as 2,2'-(1,4-phenylene)bis(4H-3,1-benzoxazin-4-one), is a high-performance ultraviolet (UV) light absorber prized for its exceptional thermal stability and broad UV absorption spectrum.[1][2] Its efficacy in protecting polymers such as polyesters (PET) and polycarbonates (PC) from photodegradation makes it a critical additive in demanding applications, including automotive plastics, electronics, and food packaging.[3][4][5] The purity of Cyasorb UV-3638 is paramount, as impurities can compromise its performance, affect the physical properties of the host polymer, and introduce regulatory compliance risks. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercially available Cyasorb UV-3638, intended for researchers, scientists, and drug development professionals who may utilize this compound in various applications, including UV protection of drug formulations and packaging.

Introduction: The Imperative of Purity for Cyasorb UV-3638

Cyasorb UV-3638's utility is directly linked to its chemical integrity. Impurities, which can arise from the manufacturing process (e.g., unreacted starting materials, intermediates, by-products) or degradation, can have several detrimental effects:

  • Reduced UV Absorption Efficacy: Impurities that do not possess the benzoxazinone chromophore will not contribute to UV protection and may even interfere with the absorption characteristics of the active molecule.

  • Color Contribution: While pure Cyasorb UV-3638 is a white to off-white powder with no color contribution, certain impurities can impart undesirable color to the final product.[1]

  • Physical Property Alterations: Impurities can act as plasticizers or nucleating agents, altering the mechanical and thermal properties of the host polymer.

  • Safety and Regulatory Concerns: In applications such as food packaging or medical devices, impurities can be a source of leachables and extractables, posing potential health risks and leading to non-compliance with regulatory standards.[5]

Therefore, a robust analytical strategy to verify the purity of incoming batches of Cyasorb UV-3638 is a critical component of quality control and product development. This guide outlines a multi-faceted approach, leveraging chromatographic and thermal analysis techniques to provide a comprehensive purity profile.

Analytical Methodologies for Purity Assessment

A combination of analytical techniques is recommended for a thorough purity analysis of Cyasorb UV-3638, each providing unique insights into the sample's composition. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) for the separation and quantification of organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Differential Scanning Calorimetry (DSC) for the determination of overall purity based on melting point depression.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the cornerstone technique for the purity analysis of non-volatile, high molecular weight organic compounds like Cyasorb UV-3638. A reversed-phase HPLC method with UV detection is particularly well-suited for this purpose.

Rationale for Method Selection:

  • High Resolving Power: HPLC can separate structurally similar impurities from the main component, providing a detailed impurity profile.

  • Sensitivity and Quantification: UV detection offers excellent sensitivity for aromatic compounds like Cyasorb UV-3638 and its potential impurities, allowing for accurate quantification.

  • Versatility: The method can be adapted to identify and quantify a wide range of potential impurities, including starting materials, intermediates, and degradation products.

Experimental Protocol: Reversed-Phase HPLC-UV

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 stationary phase provides good retention and separation for non-polar to moderately polar compounds like Cyasorb UV-3638 and its likely impurities.[6]
Mobile Phase A WaterA standard aqueous mobile phase for reversed-phase chromatography.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength for the analyte.
Gradient Elution 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% BA gradient is necessary to elute both more polar and less polar impurities effectively.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 240 nm and 350 nm240 nm provides a general wavelength for many organic compounds, while 350 nm is near the maximum absorption of Cyasorb UV-3638, offering high sensitivity for the main component.[6][7]
Injection Volume 10 µLA standard injection volume to avoid column overloading.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the Cyasorb UV-3638 sample into a 100 mL volumetric flask.

  • Dissolve the sample in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane, and dilute to volume with the same solvent.

  • Further dilute an aliquot of this stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Data Analysis and Interpretation:

  • Purity Calculation: The purity of Cyasorb UV-3638 is typically determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Impurity Identification: A photodiode array detector can be used to obtain the UV spectrum of each impurity peak, which can aid in its identification by comparison with reference standards or spectral libraries. For definitive identification, fractions can be collected and analyzed by mass spectrometry.

  • Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[8]

Workflow for HPLC Purity Analysis of Cyasorb UV-3638

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 prep4 Filter prep3->prep4 hplc Inject into HPLC System prep4->hplc sep Chromatographic Separation hplc->sep det UV Detection sep->det integ Peak Integration det->integ calc Purity Calculation (Area % Norm) integ->calc report Generate Report calc->report Purity_Analysis_Workflow cluster_sample Commercial Cyasorb UV-3638 Sample cluster_methods Analytical Methods cluster_results Data Evaluation and Reporting sample Sample Receipt and Documentation hplc HPLC-UV (Organic Impurity Profile) sample->hplc gcms GC-MS (Volatile/Semi-Volatile Impurities) sample->gcms dsc DSC (Overall Purity by Melting Point) sample->dsc eval Comprehensive Purity Assessment hplc->eval gcms->eval dsc->eval report Certificate of Analysis Generation eval->report

Sources

Synonyms for 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Nomenclature and Identification of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

Introduction: Beyond the Name to the Function

In the realm of materials science and polymer chemistry, the longevity and stability of products are paramount. One of the most significant environmental stressors that materials face is ultraviolet (UV) radiation, which can lead to degradation, discoloration, and a loss of mechanical integrity. To counteract this, formulators and researchers rely on high-performance UV absorbers. Among these, 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) stands out as a particularly robust and effective molecule.

This guide moves beyond a simple listing of synonyms. As professionals in research and drug development, it is crucial to understand not only the various names a compound is known by but also the context and significance behind them. A single chemical entity can be referenced by its systematic IUPAC name in a patent, a trade name on a supplier's datasheet, and a CAS number in regulatory documents. Navigating this landscape with confidence is essential for accurate research, sourcing, and application. This document provides a comprehensive overview of the nomenclature, properties, and application context for this vital benzoxazinone-class UV absorber.

Core Molecular Identification

Before delving into the various synonyms, it is essential to ground our understanding in the fundamental and unambiguous identifiers of this molecule. These identifiers are consistent across databases and regulatory bodies, forming the bedrock of its chemical identity. The symmetrical structure, consisting of two benzoxazinone moieties linked by a central phenylene group, is the source of its unique properties.[1][2]

IdentifierValueSource
CAS Registry Number 18600-59-4[3][4][5]
Molecular Formula C₂₂H₁₂N₂O₄[3][6]
Molecular Weight 368.34 g/mol [3][6]
IUPAC Name 2-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-3,1-benzoxazin-4-one[3][6]
InChI InChI=1S/C22H12N2O4/c25-21-15-5-1-3-7-17(15)23-19(27-21)13-9-11-14(12-10-13)20-24-18-8-4-2-6-16(18)22(26)28-20/h1-12H[3][6]
InChIKey BBITXNWQALLODC-UHFFFAOYSA-N[3][6]
Canonical SMILES C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4[3][6]

Navigating the Nomenclature: A Multi-faceted Identity

The variety of names for this compound can be categorized into systematic chemical names and commercial trade names. Understanding each category is key to identifying the compound in different contexts, from academic literature to industrial procurement.

Systematic and Chemical Names

These names are derived from formal chemical nomenclature rules. While precise, they can be complex and varied. The IUPAC name, 2-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-3,1-benzoxazin-4-one, is the most formal designation.[3][6][7] However, several other systematic names are frequently encountered in chemical databases and literature:

  • 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one)[3]

  • 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-[3][8]

  • 2,2'-p-Phenylenebis(3,1-benzoxazin-4-one)[9]

  • 2,2'-Benzene-1,4-diylbis(4H-3,1-benzoxazin-4-one)[4]

  • 1,4-Bis(4-oxo-4H-benzoxazin-2-yl)benzene[7]

The variations often arise from different ways of defining the parent structure and substituents, but they all describe the identical molecule.

Commercial and Trade Names

In an industrial or drug development setting, this UV absorber is most commonly identified by its trade names. These names are crucial for sourcing the material from chemical suppliers.

  • Cyasorb UV 3638 / Cyasorb UV-3638F [3][4][5][9]

  • Omnistab UV 3638 [10][11]

  • PowerSorb™ 3638

  • UV 3638 [5]

  • PIONIN ZA 101 [3]

  • Eversorb 58

The prevalence of "3638" in many trade names highlights a common industry practice of retaining a numerical identifier for a specific chemical structure even when marketed by different companies.

G cluster_ID Core Identity cluster_Nomenclature Nomenclature cluster_Identifiers Practical Identifiers Structure C₂₂H₁₂N₂O₄ IUPAC IUPAC Name 2-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-3,1-benzoxazin-4-one Structure->IUPAC describes Systematic Systematic Variants (e.g., 2,2'-(1,4-Phenylene)bis...) Structure->Systematic describes CAS CAS: 18600-59-4 Structure->CAS registers IUPAC->Systematic TradeNames Trade Names Cyasorb UV 3638 Omnistab UV 3638 ... CAS->TradeNames is marketed as

Caption: Relationship between the core structure and its various names.

Physicochemical Properties: The "Why" Behind the Performance

The utility of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) as a UV absorber is a direct result of its physical and chemical properties. For a scientist or engineer, understanding these properties is key to selecting it for the right application.

PropertyValueSignificance in Application
Appearance White to off-white/light yellow crystalline powderLow color contribution is critical for applications where optical clarity or precise coloration is required, such as in films or clear coatings.[6][7]
Melting Point 310-317 °CA high melting point signifies excellent thermal stability. This is non-negotiable for use in engineering plastics like PET and polycarbonates, which are processed at very high temperatures.[2][5][10]
Volatility Very LowLow volatility ensures the absorber remains within the polymer matrix during high-temperature processing and throughout the product's service life, providing permanent protection.[1][7]
UV Absorption (λmax) ~350-360 nmThis peak absorption is in the UVA range, making it highly effective at protecting materials from long-wave UV radiation, which is a primary driver of polymer degradation.[1][2]
Solubility Very soluble in N,N-Dimethylformamide; practically insoluble in waterSolubility characteristics dictate how the absorber can be incorporated into a polymer system. Its solubility in organic solvents is relevant for certain processing methods.[6]

Application Context: A High-Performance UV Shield

This compound is classified as a benzoxazinone-type UV absorber.[12] Its primary function is to dissipate harmful UV energy as harmless heat, preventing the photo-oxidation of the polymer matrix. Its robust structure makes it especially suitable for demanding applications where long-term stability is required.

Key applications include:

  • Engineering Plastics: It is highly effective in polyesters (PET, PBT), polycarbonates (PC), and other high-performance polymers that require high processing temperatures.[1][13]

  • Films and Sheets: Its ability to provide transparent protection makes it ideal for solar cell films, window films, and packaging materials.[1]

  • High-Performance Coatings: It enhances the durability and weather resistance of automotive finishes and industrial coatings.[1]

G cluster_Process UV Absorber Integration Workflow A 1. Polymer & Application Identification (e.g., PET Film for Outdoor Use) B 2. UV Absorber Selection (Requires High Thermal Stability & UVA Protection -> Select CAS 18600-59-4) A->B C 3. Compounding (Melt-blending the absorber into the polymer resin) B->C D 4. Processing (e.g., Extrusion, Injection Molding) C->D E 5. Performance Testing (Accelerated Weathering, UV-Vis Spectroscopy) D->E F Final Product (UV-Stabilized Material) E->F

Caption: Workflow for incorporating the UV absorber into a polymer.

Conceptual Synthesis Protocol

The synthesis of benzoxazinone derivatives often involves the reaction of anthranilic acids with acid chlorides or anhydrides.[14][15] The synthesis of this specific bis-benzoxazinone follows a similar logic, typically starting from anthranilic acid and terephthaloyl chloride.

Objective: To provide a conceptual, field-proven protocol for the synthesis of 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one).

Pillar of Trustworthiness: This protocol is based on established chemical principles for the formation of benzoxazinones.[14][15] Each step includes a rationale, ensuring a self-validating process.

Methodology:

  • Step 1: N-Acylation (Amide Formation)

    • Procedure: Two equivalents of anthranilic acid are reacted with one equivalent of terephthaloyl chloride in a suitable solvent (e.g., chloroform, toluene) and in the presence of a base (e.g., triethylamine, pyridine).[14]

    • Causality: The base neutralizes the HCl byproduct generated during the acylation of the amino group of anthranilic acid by the acid chloride, driving the reaction to completion to form the diamide intermediate.

  • Step 2: Cyclization (Benzoxazinone Ring Formation)

    • Procedure: The resulting diamide intermediate is isolated and then heated, often in the presence of a dehydrating agent or cyclizing agent such as acetic anhydride or cyanuric chloride.[14]

    • Causality: The heat and cyclizing agent facilitate an intramolecular condensation between the carboxylic acid group and the amide, eliminating a molecule of water (or other small molecule) to form the stable six-membered oxazinone ring on both ends of the molecule.

  • Step 3: Purification

    • Procedure: The crude product is cooled, causing it to precipitate. The solid is collected by filtration and purified by recrystallization from a high-boiling point solvent (e.g., N,N-Dimethylformamide).

    • Causality: Recrystallization is a standard and effective method for purifying solid organic compounds. The high melting point and limited solubility of the product necessitate a high-boiling point solvent to ensure it dissolves upon heating and crystallizes in a pure form upon cooling.

G cluster_Synthesis Conceptual Synthesis Flowchart Reactants Anthranilic Acid (2 eq.) + Terephthaloyl Chloride (1 eq.) Step1 Step 1: N-Acylation (Solvent + Base) Reactants->Step1 Intermediate Diamide Intermediate Step1->Intermediate Step2 Step 2: Cyclization (Heat + Dehydrating Agent) Intermediate->Step2 Product_Crude Crude Product Step2->Product_Crude Step3 Step 3: Purification (Recrystallization) Product_Crude->Step3 Product_Final Pure 2,2'-(1,4-Phenylene)bis (4H-benzo[d]oxazin-4-one) Step3->Product_Final

Caption: Conceptual flowchart for the synthesis of the target compound.

Conclusion

2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is a molecule of significant industrial importance, yet its identity is often masked by a variety of systematic names and commercial designations. For researchers, scientists, and development professionals, the ability to recognize this compound across these different nomenclatures—from the formal IUPAC name to common trade names like Cyasorb UV 3638—is fundamental to effective research, material sourcing, and application. Its superior thermal stability and strong UVA absorption profile, rooted in its distinct physicochemical properties, make it an indispensable tool for protecting advanced materials from photodegradation.

References

  • Benzoxazinone UV Absorber. (n.d.). Tintoll.
  • High-Performance UV Absorber: Applications in Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • 2 2 1 4 Phenylene bis 4H 3 1 benzoxazin 4 one. (2018, May 9). mzCloud.
  • 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one) | C22H12N2O4 | CID 3098422. (n.d.). PubChem.
  • Understanding UV-A Protection: The Superiority of Benzoxazinone UV Absorbers. (2025, October 10). NINGBO INNO PHARMCHEM CO.,LTD..
  • Cyasorb UV-3638 CAS 18600-59-4. (n.d.). Watson International.
  • Omnistab UV 3638 - CAS: 18600-59-4. (n.d.). Partners in Chemicals.
  • 2,2'-(1,4-phenylene)bis(4H-benzo[d][7][12]oxazin-4-one). (n.d.). Pharmaffiliates.
  • Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. [Link]
  • Evaluation of three UV absorbers. (2019, February 14). Partners in Chemicals.
  • 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-. (n.d.). US EPA.
  • Chemical UV Absorbers Wholesale Supplier, UV light Absorbers for Polymers. (n.d.). Tintoll.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). NIH.

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Methodological & Application

Synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) from Anthranilic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), a significant heterocyclic compound with applications in polymer science and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic pathway, experimental procedures, and characterization of the target molecule, starting from readily available anthranilic acid.

Introduction

Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and applications as versatile synthons in organic chemistry.[1][2] Among these, bis-benzoxazinones, characterized by two benzoxazinone moieties linked by a bridging group, are of particular interest. The symmetrical structure of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), with its rigid phenylene linker, imparts unique properties, making it a valuable building block for high-performance polymers and a scaffold for potential therapeutic agents.[3][4] This guide details a reliable two-step synthesis route commencing with the acylation of anthranilic acid with terephthaloyl chloride, followed by a cyclodehydration reaction to yield the desired bis-benzoxazinone.

Chemical Principles and Mechanism

The synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) from anthranilic acid and terephthaloyl chloride proceeds through a two-step mechanism:

  • N-Acylation: The first step involves the nucleophilic attack of the amino group of two equivalents of anthranilic acid on the electrophilic carbonyl carbons of terephthaloyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[5][6] This results in the formation of the intermediate, N,N'-(terephthaloyl)bis(2-aminobenzoic acid).

  • Cyclodehydration: The formed di-amide intermediate undergoes an intramolecular cyclization to form the two benzoxazinone rings. This step is facilitated by a dehydrating agent, such as acetic anhydride, which activates the carboxylic acid groups, allowing for the nucleophilic attack of the amide oxygen and subsequent elimination of water to form the stable six-membered oxazinone rings.[7]

The overall reaction is a robust and efficient method for the construction of the bis-benzoxazinone scaffold.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one).

Materials and Methods
Reagent/MaterialGradeSupplier
Anthranilic acidReagentSigma-Aldrich
Terephthaloyl chloride99%Sigma-Aldrich
PyridineAnhydrousSigma-Aldrich
Acetic anhydrideReagentSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Ethanol95%Fisher Scientific
Deionized Water------

Instrumentation:

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer (¹H and ¹³C)

Step 1: Synthesis of N,N'-(terephthaloyl)bis(2-aminobenzoic acid)
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (2.74 g, 20 mmol) in anhydrous pyridine (50 mL).

  • To this solution, add a solution of terephthaloyl chloride (2.03 g, 10 mmol) in anhydrous pyridine (20 mL) dropwise over a period of 30 minutes with constant stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold deionized water with vigorous stirring.

  • The white precipitate of N,N'-(terephthaloyl)bis(2-aminobenzoic acid) is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with copious amounts of deionized water to remove pyridine hydrochloride and any unreacted starting materials.

  • Dry the product in a vacuum oven at 80 °C overnight.

Step 2: Synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)
  • Place the dried N,N'-(terephthaloyl)bis(2-aminobenzoic acid) (from Step 1) in a 100 mL round-bottom flask.

  • Add acetic anhydride (30 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with magnetic stirring for 3 hours. The solid will gradually dissolve.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 150 mL of ice-cold ethanol with stirring.

  • The pale-yellow precipitate of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) will form.

  • Collect the product by vacuum filtration, wash with cold ethanol, and then with deionized water.

  • Dry the final product in a vacuum oven at 100 °C.

Reaction Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclodehydration Anthranilic_Acid Anthranilic Acid Reaction1 Reflux, 4h Anthranilic_Acid->Reaction1 Terephthaloyl_Chloride Terephthaloyl Chloride Terephthaloyl_Chloride->Reaction1 Pyridine Pyridine (Solvent/Base) Pyridine->Reaction1 Intermediate N,N'-(terephthaloyl)bis(2-aminobenzoic acid) Reaction2 Reflux, 3h Intermediate->Reaction2 Reaction1->Intermediate Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction2 Final_Product 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) Reaction2->Final_Product

Caption: Synthetic workflow for 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one).

Characterization Data

The synthesized 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance Pale-yellow crystalline powder
Molecular Formula C₂₂H₁₂N₂O₄[3]
Molecular Weight 368.35 g/mol [3]
Melting Point >300 °C
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm)8.45 (s, 4H, Ar-H of phenylene), 8.15-8.25 (m, 4H, Ar-H), 7.85-7.95 (m, 4H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm)162.5 (C=O), 159.0 (C=N), 147.0, 137.0, 134.0, 129.5, 128.0, 125.0, 117.0
FT-IR (KBr), ν (cm⁻¹)~1760 (C=O, lactone), ~1640 (C=N), ~1600, 1480 (C=C, aromatic)

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of intermediate Incomplete reaction in Step 1.Ensure anhydrous conditions. Use freshly distilled pyridine. Increase reflux time.
Loss of product during work-up.Ensure complete precipitation by using a sufficient volume of ice-cold water.
Low yield of final product Incomplete cyclization in Step 2.Ensure the intermediate is completely dry. Increase reflux time in acetic anhydride.
Hydrolysis of the benzoxazinone ring.Avoid prolonged exposure to water during work-up. Wash quickly with cold ethanol and water.
Product is off-color or impure Presence of unreacted starting materials or side products.Recrystallize the final product from a suitable solvent like N,N-Dimethylformamide (DMF).
Incomplete removal of pyridine hydrochloride.Wash the intermediate thoroughly with water until the filtrate is neutral.

Applications and Future Perspectives

2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) serves as a valuable monomer for the synthesis of high-performance polyimides and other polymers due to its rigid structure and thermal stability.[2] The benzoxazinone rings can undergo ring-opening reactions with nucleophiles, providing a versatile platform for the development of novel materials with tailored properties.

In the field of drug development, the bis-benzoxazinone scaffold is of interest for its potential biological activities. Benzoxazinone derivatives have been reported to exhibit a wide range of pharmacological effects, and the symmetrical nature of this molecule offers opportunities for the design of bivalent ligands that can interact with biological targets.[8] Further research into the functionalization of this core structure could lead to the discovery of new therapeutic agents.

References

  • Abdellahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. [Link]
  • Hsiao, S. H., & Chen, Y. C. (2003). Synthesis and characterization of soluble poly(ether imide)s based on 2,2′-bis(4-aminophenoxy)-9,9′-spirobifluorene. Polymer, 44(1), 135-144.
  • PubChem. (n.d.). 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one).
  • ResearchGate. (n.d.). 1 H NMR spectrum of bis(4-(2H-benzo[e][3][9]oxazin-3(4H)-yl) phenyl)methane.
  • Sengupta, S., et al. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(21), 5183. [Link]
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 56-60.
  • U.S. Environmental Protection Agency. (n.d.). 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-.
  • Various Authors. (n.d.). Synthesis of benzoxazinones. Organic Chemistry Portal.
  • Various Authors. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 59. [Link]
  • Various Authors. (2019). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 24(20), 3693. [Link]

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Application Note: Protocol for Incorporating Cyasorb UV-3638 into Polyethylene Terephthalate (PET) Polymers for Enhanced Durability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Polyethylene Terephthalate (PET) is a versatile thermoplastic polymer widely utilized in packaging, textiles, and engineering applications. Despite its excellent mechanical and chemical properties, PET is susceptible to degradation upon exposure to ultraviolet (UV) radiation, particularly in the 300-380 nm range. This photodegradation manifests as yellowing, loss of gloss, embrittlement, and a significant reduction in mechanical integrity, thereby limiting the material's service life in outdoor or UV-exposed environments.

To counteract this degradation, the incorporation of UV absorbers is a critical and established industrial practice. Cyasorb UV-3638, a high-performance UV absorber of the benzoxazinone class, is specifically designed for polymers processed at high temperatures, such as PET and polycarbonate.[1][2] Its chemical structure, 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one), provides exceptionally strong and broad absorption in the UVA and UVB regions.[3][4][5] The primary mechanism involves the absorption of harmful UV photons and their subsequent dissipation as harmless thermal energy, a process that prevents the initiation of photo-oxidative degradation pathways within the polymer matrix.[6][7]

This application note provides a comprehensive, field-proven protocol for the effective incorporation of Cyasorb UV-3638 into PET via melt compounding. It further details the analytical methodologies required to validate its dispersion and quantify its performance in protecting the polymer's optical and mechanical properties.

Cyasorb UV-3638: Core Properties & Rationale for Use in PET

The selection of a UV absorber must be aligned with the processing parameters of the host polymer. PET requires high processing temperatures (typically >260°C), which can cause many conventional UV stabilizers to degrade or volatilize. Cyasorb UV-3638 is engineered to overcome this challenge.[1][2]

Table 1: Key Properties of Cyasorb UV-3638

Property Value Significance for PET Applications
Chemical Name 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one) Provides the core chromophore for UV absorption.
CAS Number 18600-59-4 Unique identifier for the chemical substance.
Molecular Weight 368.34 g/mol Low volatility contributes to permanence in the polymer.
Appearance White to off-white crystalline powder Does not impart initial color to the final product.[1]
Melting Point 315-317 °C Ensures thermal stability well above PET processing temperatures, preventing degradation.[2][8]
UV Absorption Range Strong absorption from 300 nm to ~380 nm Covers the most damaging portion of the UV spectrum for PET.[4]

| Thermal Stability (TGA, 10% weight loss) | > 370 °C | Confirms its suitability for high-temperature extrusion and injection molding processes.[4] |

The exceptionally high melting point and thermal stability are the primary reasons for its suitability in PET processing. This ensures that the additive does not degrade, discolor, or "plate-out" on equipment surfaces during compounding and subsequent manufacturing steps.[3]

Mechanism of Photostabilization

Benzoxazinone-class UV absorbers function through a non-destructive, cyclic photochemical process. Upon absorbing a UV photon, the molecule undergoes a reversible isomerization to an excited-state tautomer. This process allows the energy to be dissipated harmlessly as heat as the molecule relaxes to its ground state.[7][9] This cycle can be repeated numerous times, providing long-term protection without consumption of the stabilizer.

G cluster_0 UV Absorption & Energy Dissipation Cycle GroundState Cyasorb UV-3638 (Ground State) ExcitedState Excited State Tautomer GroundState->ExcitedState Absorbs UV Photon (hν) ExcitedState->GroundState Releases Energy as Heat (Non-radiative decay)

Caption: Photochemical mechanism of Cyasorb UV-3638.

Protocol 1: Incorporation via Twin-Screw Melt Compounding

This protocol details the standard and most effective method for achieving a homogeneous dispersion of Cyasorb UV-3638 in a PET matrix. The use of a masterbatch is highly recommended to ensure uniformity.

Materials & Equipment
  • Materials:

    • PET Resin (bottle or film grade), dried

    • Cyasorb UV-3638 powder

    • Carrier resin for masterbatch (low MFI PET or compatible polyester)

  • Equipment:

    • Drying Oven or Dehumidifying Dryer

    • Gravimetric Blender/Feeder

    • Co-rotating Twin-Screw Extruder

    • Water Bath and Pelletizer

    • Injection Molding Machine or Film/Sheet Casting Line

Experimental Workflow

G cluster_workflow Melt Compounding Workflow Drying Step 1: Dry PET Resin (140-160°C, 4-6 hrs) Blending Step 3: Gravimetric Blending (Masterbatch + Virgin PET) Drying->Blending Masterbatch Step 2: Prepare Masterbatch (e.g., 5% UV-3638 in PET) Masterbatch->Blending Extrusion Step 4: Twin-Screw Extrusion (Melt & Mix) Blending->Extrusion Pelletizing Step 5: Cool & Pelletize Extrusion->Pelletizing Specimen Step 6: Prepare Test Specimens (Injection Mold / Cast Film) Pelletizing->Specimen

Caption: Workflow for incorporating UV-3638 into PET.

Detailed Step-by-Step Procedure
  • Pre-Drying (Critical Step):

    • Causality: PET is highly hygroscopic and will undergo hydrolytic degradation at melt temperatures, leading to a severe loss of intrinsic viscosity (IV) and mechanical properties.[10]

    • Protocol: Dry the PET resin and the masterbatch carrier resin at 140-160°C for 4-6 hours in a dehumidifying dryer. The final moisture content must be below 50 ppm.

  • Masterbatch Preparation (Recommended):

    • Causality: Direct feeding of a low-concentration powder (<1%) into an extruder is often inaccurate and can lead to poor dispersion. A masterbatch ensures a more uniform and consistent final concentration.

    • Protocol: Compound a concentrated masterbatch of Cyasorb UV-3638 (e.g., 5-10% by weight) in a compatible, dry PET carrier resin using a twin-screw extruder.

  • Melt Compounding:

    • Protocol:

      • Set the extruder temperature profile. A typical profile for PET is provided in Table 2.

      • Gravimetrically feed the dried virgin PET and the prepared masterbatch into the main throat of the extruder. The feed rate should be calibrated to achieve the target final concentration of Cyasorb UV-3638 (typically 0.2% to 1.0% by weight).

      • Melt, mix, and convey the material through the extruder. A screw speed of 200-400 RPM is generally effective.

      • Extrude the molten polymer strand through a die into a cooling water bath.

      • Feed the cooled, solidified strand into a pelletizer to produce compounded pellets.

Table 2: Suggested Twin-Screw Extruder Temperature Profile for PET

Extruder Zone Temperature (°C) Purpose
Feed Zone 240 - 250 Gently convey material forward.
Melting Zones 260 - 275 Ensure complete melting of PET.
Mixing Zones 275 - 280 Promote distributive and dispersive mixing.
Venting Zone 270 - 275 Remove any residual moisture or volatiles.

| Die Zone | 265 - 270 | Build pressure for consistent strand extrusion. |

  • Test Specimen Preparation:

    • Dry the compounded pellets (140-160°C, 4 hours) before final processing.

    • Produce test specimens as required for analysis:

      • Tensile Bars: Use an injection molding machine (ASTM D638 Type I or V).

      • Films: Use a cast film extruder or press a flat plaque via compression molding for UV-Vis analysis.

Protocol 2: Performance Validation & Characterization

This section provides protocols to verify the effectiveness of the incorporated Cyasorb UV-3638. A control sample of unstabilized PET processed under identical conditions is required for comparison.

Validation Workflow

G cluster_validation Performance Validation Workflow Specimens Stabilized & Control PET Specimens UVSpec Method 1: UV-Vis Spectroscopy Specimens->UVSpec Weathering Method 2: Accelerated Weathering Specimens->Weathering MechTest Method 3: Mechanical Testing Specimens->MechTest (Initial Properties) PostWeathering Post-Exposure Analysis (Color, Mechanical) Weathering->PostWeathering

Caption: Workflow for validating the performance of stabilized PET.

Method 1: UV-Vis Spectroscopy
  • Objective: To confirm the presence and UV-screening functionality of Cyasorb UV-3638.

  • Protocol:

    • Prepare thin films (approx. 50-100 µm) of both the stabilized and control PET samples.

    • Using a dual-beam UV-Vis spectrophotometer, measure the percent transmittance (%T) from 250 nm to 500 nm.[11][12]

  • Expected Result: The control PET will show high transmittance in the UVA region (absorption edge ~315-320 nm).[13] The PET containing Cyasorb UV-3638 will exhibit a sharp drop in transmittance to near zero in the 300-380 nm range, demonstrating effective UV absorption.

Method 2: Accelerated Weathering
  • Objective: To simulate long-term UV exposure and evaluate the stabilizer's ability to protect the polymer.

  • Protocol:

    • Place tensile bars and color plaques of both stabilized and control PET in an accelerated weathering chamber.

    • Follow a standardized cycle, such as those described in ASTM G155 (for Xenon Arc) or ASTM D4329 (for QUV).[14] These tests combine UV exposure with heat and moisture to simulate environmental conditions.[15]

    • Remove samples at predetermined intervals (e.g., 0, 250, 500, 1000 hours).

    • Measure the change in Yellowness Index (YI) according to ASTM E313 and gloss according to ASTM D523.

  • Expected Result: The control PET will show a rapid increase in yellowness and a loss of gloss. The stabilized PET will exhibit significantly less color change and better gloss retention over the exposure duration.

Method 3: Mechanical Property Testing
  • Objective: To quantify the retention of mechanical integrity after UV exposure.

  • Protocol:

    • Perform tensile tests on unexposed ("0 hour") and weathered tensile bars according to ASTM D638.[16][17]

    • Record the Tensile Strength at Break and Elongation at Break for each sample.

    • Calculate the percent retention of these properties after each weathering interval relative to the unexposed sample.

  • Expected Result: The control PET will show a dramatic decrease in both tensile strength and elongation, indicating severe embrittlement.[18] The PET stabilized with Cyasorb UV-3638 will retain a much higher percentage of its initial mechanical properties.

Data Summary and Troubleshooting

Table 3: Expected Performance of Stabilized vs. Unstabilized PET

Test Parameter Unstabilized PET (Control) PET with Cyasorb UV-3638
UV Transmittance (360 nm) High (>70%) Very Low (<1%)
Yellowness Index (after 1000h) Significant Increase (>15 units) Minor Increase (<5 units)
Tensile Strength Retention (after 1000h) Low (<50%) High (>85%)

| Elongation at Break Retention (after 1000h) | Very Low (<20%) | High (>70%) |

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Yellowness in "0 hour" Sample Excessive processing temperature; insufficient drying. Lower extruder temperature profile; verify moisture content is <50 ppm.
Specks or Gels in Final Part Poor dispersion of the additive. Use a masterbatch; increase mixing intensity in the extruder (e.g., add mixing elements to the screw design).

| Faster than Expected Degradation | Insufficient concentration of UV absorber. | Increase the loading level of Cyasorb UV-3638 (e.g., from 0.3% to 0.5%). |

Safety Precautions

Standard personal protective equipment (PPE), including safety glasses, gloves, and lab coats, should be worn during all handling and processing steps. Melt processing should be conducted in a well-ventilated area. For detailed toxicological and handling information, consult the Material Safety Data Sheet (MSDS) for Cyasorb UV-3638.[19]

References

  • ASTM D1435 - 20 Standard Practice for Outdoor We
  • ASTM D4364 - 94(1994)
  • Kiyo R&D. Accelerated Weathering Test As Per ASTM D4364. (URL: [Link])
  • Intertek. Accelerated Weathering Testing for Plastics and Polymers. (URL: [Link])
  • ASTM D4364 - 22 Standard Practice for Performing Outdoor Accelerated Weathering Tests of Plastics Using Concentr
  • Unilong Industry Co., Ltd. cyasorb uv-3638 cas: 18600-59-4. (URL: [Link])
  • Monteiro, M., Nerín, C., & Reyes, F. G. R. (1996). Determination of UV stabilizers in pet bottles by high performance‐size exclusion chromatography. Food Additives & Contaminants, 13(5), 575-586. (URL: [Link])
  • ResearchGate.
  • Al-Malaika, S., & Amir, E. (2018). Experimental and Theoretical Analysis of Mechanical Properties of Graphite/Polyethylene Terephthalate Nanocomposites. Polymers, 10(9), 1011. (URL: [Link])
  • Pivovarov, S., et al. (2020). Assessment of the Irradiation Exposure of PET Film with Swift Heavy Ions Using the Interference-Free Transmission UV-Vis Transmission Spectra. Polymers, 12(11), 2535. (URL: [Link])
  • Monteiro, M., Nerín, C., & Reyes, F. G. (1996). Determination of UV stabilizers in PET bottles by high performance-size exclusion chromatography. Food additives and contaminants, 13(5), 575–586. (URL: [Link])
  • Blog. How to evaluate the mechanical durability of PET film?. (URL: [Link])
  • Villafañe, I., Keogh, C., Curran, T. P., & Reynaud, E. G. (2018). Assessment of the mechanical properties of pet polymer material from recovered plastic bottles. Present Environment and Sustainable Development, 12(1), 193-204. (URL: [Link])
  • ResearchGate. Assessment of the Mechanical Properties of Pet Polymer Material from Recovered Plastic Bottles. (URL: [Link])
  • ResearchGate. UV-Vis transmission spectra of (a) PET and (b) PI films after aging for various times. (URL: [Link])
  • ResearchGate. Additives for the Modification of Poly(Ethylene Terephthalate) to Produce Engineering-Grade Polymers. (URL: [Link])
  • Wang, S., et al. (2021). Tensile Testing for Determination of Mechanical Properties of Recycled PET-G Plastics. Proceedings of the ASME 2021 International Mechanical Engineering Congress and Exposition. (URL: [Link])
  • Google Patents.
  • ResearchGate.
  • Baoxu Chemical. BX UV 3638, CAS# 18600-59-4, UV for PC/PET. (URL: [Link])
  • ResearchGate. UV–Visible spectra of PET. (URL: [Link])
  • Preform Plant. Processing additives for PET bottle production. (URL: [Link])
  • Tintoll. Benzoxazinone UV Absorber. (URL: [Link])
  • Al-Itry, R., Lamnawar, K., & Maazouz, A. (2012). Additive Manufacture of Recycled Poly(Ethylene Terephthalate) Using Pyromellitic Dianhydride Targeted for FDM 3D-Printing Applications. Polymers, 4(3), 1248-1267. (URL: [Link])
  • Ljungström, E. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. KTH Royal Institute of Technology. (URL: [Link])
  • accedaCRIS. ANALYTICAL PROCEDURES FOR THE DETERMINATION OF UV FILTERS AND STABILIZERS.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding UV-A Protection: The Superiority of Benzoxazinone UV Absorbers. (URL: [Link])
  • INNO SPECIALTY CHEMICALS. Cytec Cyasorb UV 3638: The Ultimate Solution for UV Protection. (URL: [Link])
  • Begley, T. H., et al. (2004). Migration of a UV stabilizer from polyethylene terephthalate (PET) into food simulants. Food additives and contaminants, 21(10), 1007–1014. (URL: [Link])
  • Raytop Chemical. How do UV absorbers work?. (URL: [Link])
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Application Note & Protocol: Enhancing the Durability of Polycarbonate with 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) UV Stabilizer

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PC-UV3638-01

Abstract and Introduction

Polycarbonate (PC) is an engineering thermoplastic prized for its exceptional impact strength, optical clarity, and thermal stability. These properties have led to its widespread use in demanding applications, from automotive headlamps and architectural glazing to electronic enclosures and safety equipment.[1][2] However, the inherent aromatic ester structure of polycarbonate renders it susceptible to photodegradation upon exposure to ultraviolet (UV) radiation.[2] This degradation manifests as yellowing, reduced light transmission, surface crazing, and a significant loss of mechanical integrity, which curtails the material's service life in outdoor or high-intensity light environments.[1][3][4]

To counteract this vulnerability, the incorporation of UV stabilizers is an industry-standard practice.[5][6] This document provides a detailed technical guide on the application of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) , a high-performance benzoxazinone-class UV absorber, for the effective stabilization of polycarbonate. This additive is specifically engineered for polymers processed at high temperatures, offering superior UV protection with minimal impact on the polymer's intrinsic properties.[7][8] We will detail the mechanism of action, provide comprehensive protocols for its incorporation and performance evaluation, and present a framework for data interpretation.

Profile of the UV Stabilizer: 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

This compound is a highly efficient UV absorber known for its strong performance and stability. Its symmetrical structure and robust chemical nature make it an ideal candidate for protecting engineering plastics like polycarbonate.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Synonyms 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one), Cyasorb UV-3638, PowerSorb 3638[9][10]
CAS Number 18600-59-4[9][11][12]
Molecular Formula C₂₂H₁₂N₂O₄[11][13]
Molecular Weight 368.35 g/mol [11][13]
Appearance Off-white to pale yellow powder[9][11]
Melting Point >310 °C[9][13]
Key Feature Strong and broad absorption in the UV-A spectrum (320-380 nm)[8][14][15]
Primary Advantage High thermal stability, making it suitable for high-temperature processing of PC[7][8][14]

Scientific Principle: Mechanism of UV Absorption

Benzoxazinone-class UV absorbers function through the principle of competitive absorption.[16] They possess a molecular structure that is highly efficient at absorbing damaging UV radiation, particularly in the UVA range, before it can be absorbed by the polycarbonate polymer matrix.[8][14]

The mechanism involves the following key steps:

  • Excitation: The benzoxazinone molecule absorbs a high-energy UV photon, transitioning to an electronically excited state.

  • Energy Dissipation: The molecule undergoes an ultra-fast, radiationless de-excitation process. This converts the harmful UV energy into benign thermal energy (heat), which is then dissipated throughout the polymer matrix.[17]

  • Reversion: The molecule returns to its original ground state, ready to absorb another UV photon.

This rapid and efficient cycle of absorption and dissipation provides long-term protection without the stabilizer itself being consumed or degraded, ensuring the longevity of the polycarbonate part.[16]

UV_Mechanism cluster_stabilizer UV Stabilizer Molecule cluster_polymer Polycarbonate Ground Ground State Excited Excited State Excited->Ground Rapid, Harmless Heat Dissipation PC_Chain Polymer Chain Degraded_PC Degraded Polymer (Chain Scission, Yellowing) PC_Chain->Degraded_PC UV UV Photon (λ < 400nm) UV->Ground Absorption UV->PC_Chain Absorption by Polymer (Without Stabilizer)

Caption: Mechanism of a Benzoxazinone UV Absorber.

Experimental Application and Protocols

This section provides a comprehensive workflow for incorporating and validating the performance of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) in polycarbonate. A self-validating experimental design, which includes unstabilized control samples, is critical for trustworthy results.

Workflow cluster_prep Phase 1: Material Preparation cluster_eval Phase 2: Evaluation A 1. Material Drying (PC Resin & UV Stabilizer) B 2. Dry Blending (Control & Stabilized Batches) A->B C 3. Melt Compounding (Twin-Screw Extruder) B->C D 4. Pelletization C->D E 5. Specimen Molding (Injection Molding) D->E Compounded Pellets F 6. Initial Property Measurement (T=0) (Color, Transmittance, Mechanical) E->F G 7. Accelerated Weathering (Xenon-Arc Exposure) F->G H 8. Periodic Property Measurement (T=x hours) G->H G->H Sample Removal at Intervals I 9. Data Analysis & Comparison (Stabilized vs. Control) H->I

Caption: Experimental workflow for evaluating UV stabilizer performance.

Protocol 4.1: Incorporation via Melt Compounding

Causality: Melt compounding ensures homogeneous dispersion of the UV stabilizer throughout the polycarbonate matrix, which is essential for uniform protection. A twin-screw extruder is ideal due to its excellent mixing capabilities.

  • Material Drying:

    • Dry the polycarbonate pellets at 120°C for 4 hours in a dehumidifying or vacuum oven to remove moisture. Residual moisture can cause polymer degradation during processing.

    • Dry the powdered UV stabilizer at 80°C for 2 hours.

  • Batch Preparation:

    • Control Batch: Prepare a batch of only dried polycarbonate resin.

    • Stabilized Batch: Prepare a batch by "dry blending" the polycarbonate pellets with the UV stabilizer. A typical loading concentration ranges from 0.2% to 0.5% by weight. The optimal concentration depends on the application's severity and desired service life.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder appropriate for polycarbonate (typically ranging from 260°C to 300°C from feed zone to die).

    • Feed the Control Batch into the extruder and purge the system. Collect the extruded strands, cool them in a water bath, and pelletize. Label clearly as "PC-Control".

    • Thoroughly clean the extruder to prevent cross-contamination.

    • Feed the Stabilized Batch into the extruder and repeat the extrusion and pelletization process. Label clearly as "PC-UV3638".

Protocol 4.2: Test Specimen Preparation
  • Drying: Dry the compounded pellets (both Control and Stabilized) at 120°C for 4 hours.

  • Injection Molding: Using an injection molding machine, produce test specimens as required by ASTM standards for the planned evaluations.

    • For color and optical measurements: Flat plaques (e.g., 75mm x 50mm x 2mm).

    • For mechanical testing: Tensile bars (e.g., ASTM D638 Type I "dog-bone" specimens).

Protocol 4.3: Performance Evaluation

Causality: Accelerated weathering chambers simulate the damaging effects of sunlight, temperature, and moisture in a compressed timeframe, allowing for rapid evaluation of material durability.[18] The Xenon-arc method is specified as it provides a close match to the full solar spectrum.[18][19]

  • Standard: Follow the procedure outlined in ASTM D2565: Standard Practice for Xenon-Arc Exposure of Plastics Intended for Outdoor Applications .[19]

  • Apparatus: Xenon-arc weathering chamber.

  • Procedure:

    • Mount at least three replicates of both "PC-Control" and "PC-UV3638" specimens in the chamber.

    • Set the test parameters according to the standard, including irradiance levels, temperature, and moisture cycles. A common cycle involves continuous light with periodic water spray.[19]

    • Expose the specimens for a predetermined duration (e.g., 500, 1000, 2000 hours).

    • Remove a set of specimens at each interval for analysis.

Causality: UV degradation in polycarbonate is most visibly characterized by yellowing and a loss of transparency.[3][4] Quantifying these changes is a primary indicator of stabilizer effectiveness.

  • Apparatus: UV-Visible Spectrophotometer with an integrating sphere.

  • Yellowness Index (YI):

    • Measure the YI of all specimens before exposure (T=0) and at each weathering interval according to ASTM E313 .

    • Calculate the change in Yellowness Index (ΔYI) as: ΔYI = YI_final - YI_initial.

  • Total Luminous Transmittance:

    • Measure the percent transmittance across the visible spectrum (400-700 nm) for all specimens at each interval. A significant drop in transmittance indicates degradation.[3]

Causality: UV exposure leads to polymer chain scission, which reduces the molecular weight and manifests as embrittlement and a loss of tensile properties.[3][4]

  • Apparatus: Universal Testing Machine (UTM).

  • Procedure:

    • Conduct tensile tests on the "dog-bone" specimens (Control and Stabilized) at each weathering interval according to ASTM D638 .

    • Record the Tensile Strength at Break and Elongation at Break.

    • Calculate the percent retention of each property relative to the unexposed (T=0) samples.

Data Interpretation and Expected Results

The effectiveness of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is determined by comparing the property changes of the stabilized samples against the unstabilized control samples over the duration of the weathering test.

Table 2: Sample Data Presentation Format

Exposure Time (hours)Sample IDΔYI (Change in Yellowness Index)Transmittance Retention (%)Tensile Strength Retention (%)Elongation Retention (%)
0 PC-Control0100100100
PC-UV36380100100100
1000 PC-Control15.2857045
PC-UV36381.8 98 95 92
2000 PC-Control28.5724515 (brittle fracture)
PC-UV36384.1 95 91 85

Expected Outcome: The "PC-UV3638" samples should exhibit significantly lower increases in Yellowness Index and much higher retention of optical and mechanical properties compared to the "PC-Control" samples, demonstrating the potent stabilizing effect of the additive.

Safety and Handling

  • Consult the Safety Data Sheet (SDS) for 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) before use.

  • The compound may cause an allergic skin reaction.[13]

  • Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the powder in a well-ventilated area or under a fume hood to avoid inhalation of dust.[13]

  • Store in a cool, dry, dark place away from incompatible materials.[13]

Conclusion

2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is a highly effective UV stabilizer for polycarbonate, providing robust protection against photodegradation. Its exceptional thermal stability makes it fully compatible with standard polycarbonate processing conditions. By implementing the protocols outlined in this guide, researchers and developers can rigorously validate its performance, leading to the production of durable, long-lasting polycarbonate components for demanding applications where resistance to UV light is paramount.

References

  • 2,2'-(1,4-Phenylene)bis(4H-benzo[d][11][20]oxazin-4-one) - Smolecule. (URL: )
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  • National Research Council Canada. (1999).
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  • MDPI. (n.d.). Effects of UV Stabilizers on Polypropylene Outdoors. (URL: [Link])
  • ASTM International. (n.d.). ASTM D4364-05 - Standard Practice for Performing Outdoor Accelerated Weathering Tests of Plastics. (URL: [Link])
  • Article on 2,2-(1,4-Phenylene)bis((4H-3,1-benzoxazine-4-one). (URL: Not available)
  • Centexbel. (n.d.). Accelerated weathering of plastics according to ISO 4892-2:2013/ASTM D4329. (URL: [Link])
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  • Vulcan Plastics. (2022).
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  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding UV-A Protection: The Superiority of Benzoxazinone UV Absorbers. (URL: [Link])
  • Tintoll. (n.d.). 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one) CAS No. 18600-59-4. (URL: [Link])
  • PubChem. (n.d.). 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one). (URL: [Link])
  • ResearchGate. (2020). Synthesis of 2-phenyl-4H-benzo[d][11][20]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. (URL: [Link])
  • Raytop Chemical. (2022). How do UV absorbers work? (URL: [Link])
  • 3V Sigma SpA. (n.d.). UV Absorbers - Plastics. (URL: [Link])
  • Amfine Chemical Corporation. (n.d.). UV Absorbers | Light Stabilizers for Plastics. (URL: [Link])
  • Partners in Chemicals. (2019). Evaluation of three UV absorbers. (URL: [Link])
  • National Institutes of Health (NIH). (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (URL: [Link])

Sources

Application Note: A Validated HPLC Method for the Quantification of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), a compound of interest in materials science and potentially as a pharmaceutical intermediate.[1][2] The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications. The method validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Introduction

2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) (CAS No. 18600-59-4) is a heterocyclic compound with a symmetrical structure, featuring two benzoxazinone moieties linked by a phenylene bridge.[1] Its notable ultraviolet (UV) absorbing properties, particularly in the 300-350 nm range, have led to its investigation as a UV stabilizer in polymers.[1][2] Given its potential applications, a reliable analytical method for its quantification is essential for ensuring product quality, studying its stability, and for use in developmental research.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of organic molecules.[6] Its wide applicability and compatibility with various detectors make it an ideal choice for the analysis of aromatic and heterocyclic compounds.[6][7] This application note presents a comprehensive guide to a developed RP-HPLC method for the quantification of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), including a detailed protocol for method validation.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method. Key properties of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) are summarized in Table 1.

PropertyValue
Chemical Formula C₂₂H₁₂N₂O₄
Molecular Weight 368.35 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 315-317 °C
Solubility Very soluble in N,N-Dimethylformamide (DMF); Soluble in methanol; Practically insoluble in water.
UV Absorbance Max (λmax) ~350 nm[1]

The analyte's high aromaticity and low aqueous solubility suggest that a reversed-phase HPLC method with a high organic content in the mobile phase would be most effective. Its strong UV absorbance at approximately 350 nm allows for sensitive detection using a standard photodiode array (PDA) or UV detector.

Recommended HPLC Method

The following HPLC method was developed based on the physicochemical properties of the analyte and general principles of reversed-phase chromatography for aromatic compounds.[8]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in Table 2.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis or PDA Detector
Detection Wavelength 350 nm
Run Time 10 minutes
Rationale for Method Parameters
  • Stationary Phase (C18): A C18 column was selected due to its hydrophobic nature, which provides excellent retention for non-polar, aromatic compounds like the target analyte.

  • Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency. Acetonitrile is a strong organic solvent that effectively elutes the analyte from the C18 column. The 80:20 ratio was optimized to achieve a reasonable retention time and good peak shape.

  • Detection Wavelength (350 nm): This wavelength is near the reported maximum absorbance of the analyte, ensuring high sensitivity for quantification.[1]

Preparation of Solutions
  • Diluent: N,N-Dimethylformamide (DMF) is recommended as the diluent due to the high solubility of the analyte in this solvent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with DMF.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with DMF to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the sample containing the analyte and dissolve it in a known volume of DMF to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation was performed according to the ICH Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[3][5]

The workflow for method validation is depicted in the following diagram:

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Define Analytical Requirements Select Select Chromatographic Conditions Dev->Select Optimize Optimize Separation Select->Optimize Specificity Specificity Optimize->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD & LOQ Precision->LOD Robustness Robustness LOD->Robustness

Caption: Workflow for HPLC Method Development and Validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the diluent (DMF) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a standard solution of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one).

    • Inject a sample solution.

    • If available, inject solutions of known related substances or impurities to demonstrate separation from the main analyte peak.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample solution and analyze the stressed samples to ensure the peak for the intact analyte is well-resolved from any degradation product peaks. The peak purity of the analyte should be assessed using a PDA detector.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five concentrations of the analyte from the stock solution, covering the expected working range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each concentration level.

    • Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The RSD for the peak areas of the replicate injections should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

    • Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate variations to the method parameters, one at a time. Examples of variations include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., Acetonitrile:Water 78:22 and 82:18)

      • Detection wavelength (± 2 nm)

    • Analyze a standard solution under each of the modified conditions and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

  • Acceptance Criteria:

    • System suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Summary of Validation Parameters

The following table summarizes the validation parameters and typical acceptance criteria as per ICH Q2(R1) guidelines.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte; peak purity should pass.
Linearity (r²) ≥ 0.999
Range To be defined based on the application.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
LOD Signal-to-Noise ratio ≥ 3:1
LOQ Signal-to-Noise ratio ≥ 10:1
Robustness System suitability parameters remain within acceptable limits.

Conclusion

The HPLC method presented in this application note provides a reliable and robust means for the quantification of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one). The method is straightforward, utilizing standard reversed-phase chromatography with UV detection, making it accessible to most analytical laboratories. The detailed validation protocol, based on ICH Q2(R1) guidelines, ensures that the method is suitable for its intended purpose and will generate accurate and precise results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals requiring a validated analytical method for this compound.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Analytical Methods for High Molecular Weight UV Stabilizers. (2022). DiVA portal. [Link]
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025).
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). [Link]
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Chemical Society. [Link]

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Topic: NMR Characterization of Bis(Benzoxazinone) Structures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(benzoxazinone)s are a significant class of heterocyclic compounds with wide-ranging applications, particularly in the development of high-performance polymers and materials.[1][2] The precise structural elucidation of these molecules is critical for understanding their properties and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the unambiguous characterization of their complex three-dimensional structures, including the differentiation of isomers.[3] This application note provides a comprehensive guide to the structural characterization of bis(benzoxazinone)s using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We present detailed protocols, data interpretation strategies, and field-proven insights to enable researchers to confidently assign chemical structures.

Introduction: The Structural Challenge of Bis(Benzoxazinone)s

Bis(benzoxazinone)s are characterized by the presence of two benzoxazinone moieties connected by a linker group. The synthesis of these molecules, often through reactions involving a bisphenol, an amine, and formaldehyde, can potentially lead to various constitutional isomers and oligomeric side products.[4][5] Differentiating these species is paramount, as subtle changes in connectivity can dramatically alter the material's final properties.

NMR spectroscopy provides unparalleled insight into molecular structure by probing the local chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.[6] Through a combination of 1D and 2D NMR techniques, it is possible to piece together the molecular framework by identifying through-bond connectivities. This guide focuses on a systematic workflow employing ¹H, ¹³C, COSY, HSQC, and HMBC experiments to achieve complete and reliable structural assignment.

Foundational NMR Techniques for Structural Elucidation

A multi-faceted approach is essential for tackling the complexity of bis(benzoxazinone) structures. While 1D NMR provides the initial overview, 2D correlation experiments are indispensable for assembling the final structure.[7][8]

  • ¹H NMR: Provides information on the number and electronic environment of protons. Key diagnostic signals for the benzoxazinone core include the methylene protons of the oxazine ring.[9]

  • ¹³C NMR: Reveals the number of unique carbon environments, indicating the molecule's symmetry. The chemical shifts of carbons in the oxazine ring and aromatic regions are highly informative.

  • COSY (COrrelation SpectroscopY): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[10] It is invaluable for mapping out proton spin systems within the aromatic rings and the linker structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (¹JCH).[10][11] It provides a definitive link between the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Perhaps the most critical experiment for this class of molecules, HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[11][12] These long-range correlations are the key to connecting the different structural fragments of the molecule, such as linking the oxazine ring protons to the aromatic backbone.

Experimental Design & Protocols

Scientific integrity requires robust and reproducible experimental design. The following protocols are designed to be self-validating systems for acquiring high-quality NMR data.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is the most common solvent for benzoxazinone derivatives due to its excellent solubilizing power and minimal signal overlap.[13][14] Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds.

  • Concentration: Prepare a solution with a concentration of 10-20 mg of the bis(benzoxazinone) compound in 0.6 mL of deuterated solvent. For 2D experiments like HMBC, a higher concentration is beneficial to improve the signal-to-noise ratio.[10]

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[13]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

NMR Data Acquisition Workflow

The following workflow is recommended for a comprehensive structural analysis on a 300 MHz or higher field NMR spectrometer.[13][14]

G cluster_0 Generic Bis(benzoxazinone) Structure mol        

Caption: General structure of a bis(benzoxazinone) highlighting key proton groups.

Table 1: Characteristic ¹H and ¹³C Chemical Shifts for the Benzoxazinone Core

GroupAtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Rationale & Notes
Oxazine RingO-C H₂-N (a)~5.3 - 5.8 [5][9]~78 - 82Methylene group between oxygen and nitrogen. Highly deshielded by adjacent heteroatoms.
Oxazine RingAr-C H₂-N (b)~4.5 - 5.0 [5][9]~50 - 55Methylene group between the aromatic ring and nitrogen. Less deshielded than O-CH₂-N.
AromaticAr-H~6.5 - 7.5 [2]~115 - 155Protons on the phenolic and amine-derived aromatic rings. Specific shifts depend on substitution pattern.
CarbonylC=ON/A~160 - 165 [13]The benzoxazinone carbonyl carbon. Provides a key signal in the ¹³C spectrum.

Note: Chemical shifts are approximate and can vary based on the specific linker, substituents, and solvent.

Assembling the Structure with 2D NMR

The true power of NMR is realized by combining the information from all experiments to build the final structure.

  • Map Spin Systems with COSY: Analyze the COSY spectrum to identify coupled protons. This will clearly define the proton networks within each aromatic ring. For example, a series of cross-peaks will connect adjacent protons (H-4 to H-5, H-5 to H-6, etc.) on the phenolic rings.

  • Assign Direct C-H Bonds with HSQC: Overlay the HSQC spectrum on the ¹H and ¹³C spectra. Each cross-peak definitively links a proton signal to its attached carbon signal. Use this to assign the carbons of the aromatic rings and the key O-CH₂-N and Ar-CH₂-N groups.

  • Connect the Fragments with HMBC: The HMBC spectrum provides the critical long-range correlations to piece the puzzle together. Focus on correlations from easily identifiable protons:

    • From O-CH₂-N protons (a): Expect correlations to the Ar-CH₂-N carbon (b) and the quaternary aromatic carbon attached to the oxygen (C-O).

    • From Ar-CH₂-N protons (b): Expect correlations to the O-CH₂-N carbon (a) and carbons within the amine-derived aromatic ring.

    • From Aromatic Protons: Look for 3-bond correlations to other aromatic carbons and, crucially, to the carbons of the central linker group. This confirms the point of attachment and differentiates isomers.

Caption: Key HMBC correlations for structural confirmation.

Differentiating Isomers

Isomer differentiation relies heavily on specific long-range HMBC correlations. For example, in a bis(benzoxazinone) derived from Bisphenol A, the connectivity between the aromatic protons of the bisphenol moiety and the central isopropylidene carbons can be unambiguously established through HMBC. A correlation from the aromatic proton ortho to the linker to the quaternary carbon of the linker is definitive proof of that specific connectivity. The absence of such correlations would suggest an alternative isomeric structure. [3]

Conclusion

The structural characterization of bis(benzoxazinone)s is a complex but achievable task with a systematic and multi-technique NMR approach. By combining high-quality 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) data, researchers can gain unambiguous and definitive evidence of chemical structure. The causality behind this workflow is clear: 1D spectra provide the fundamental building blocks, COSY connects protons within subunits, HSQC pairs protons with their carbons, and HMBC provides the crucial long-range correlations to assemble the complete molecular architecture. This application note serves as a robust protocol and guide for achieving confident structural elucidation in the development of novel materials.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • One pot synthesis of benzopyranones and benzoxazinones catalyzed by MMO. (2022). Indian Journal of Chemistry.
  • 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. (2021). ResearchGate.
  • Synthesis and Characterization of Substituted Bisbenzoxazine as Potent Antimicrobial Agent. (2015). ResearchGate.
  • 1 H NMR spectrum of bis(4-(2H-benzo[e]o[11][13]xazin-3(4H)-yl) phenyl)methane. (n.d.). ResearchGate.
  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure.
  • 1 H NMR of the benzoxazines (a) BAB; (b) IBPB; (c) SBIB. (2015). ResearchGate.
  • Bis(benzoxazine-maleimide)s as a novel class of high performance resin: Synthesis and properties. (2007). ResearchGate.
  • The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers. (2020). ResearchGate.
  • Key 2D NMR correlations used for the structure elucidation of compounds... (2018). ResearchGate.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis, characterization of new bisphenol-based benzoxazines and the thermal properties of their polymers. (2017). ResearchGate.
  • NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. (2000). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024). ResearchGate.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.
  • cosy hsqc hmbc: Topics by Science.gov. (n.d.).
  • 1 H NMR spectrum of bis(4-maleimidophenyl)benzoxazine. (2017). ResearchGate.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports.
  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013). YouTube.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules.
  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL.
  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

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Application Note: Functional Group Identification in 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This application note provides a detailed protocol for the functional group analysis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), a symmetric organic molecule with potential applications in polymer science and materials chemistry.[1] Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the characteristic vibrational modes of functional groups within a molecule. This guide outlines the theoretical basis for the expected spectral features of the target molecule, provides a step-by-step protocol for sample preparation and data acquisition using Attenuated Total Reflectance (ATR)-FTIR, and offers a comprehensive guide to interpreting the resulting spectrum. This document is intended for researchers, scientists, and professionals in drug development and materials science who require robust analytical methods for the structural characterization of complex organic compounds.

Introduction: The Significance of Vibrational Spectroscopy for Benzoxazinone Derivatives

2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is a unique organic compound featuring two 4H-benzoxazinone units linked by a central phenylene bridge.[1] Its rigid, planar structure and the presence of multiple functional groups, including carbonyls, imines, and aromatic rings, make it a molecule of interest for the development of advanced materials.[1] The precise identification of these functional groups is paramount for quality control, reaction monitoring, and understanding the molecule's chemical behavior.

FTIR spectroscopy is an ideal technique for this purpose. When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, absorbing energy and creating a unique spectral "fingerprint".[2] The resulting spectrum, a plot of infrared intensity versus wavenumber, provides a wealth of information about the molecular structure. For 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), we can anticipate characteristic absorptions corresponding to the stretching and bending vibrations of its key functional groups.

The causality behind using FTIR lies in its ability to provide a rapid and reliable confirmation of the compound's synthesis and purity. The presence, absence, or shift of specific peaks can indicate the successful formation of the benzoxazinone rings, the integrity of the aromatic systems, and the absence of starting materials or reaction byproducts.

Experimental Protocol: ATR-FTIR Analysis of a Solid Sample

Attenuated Total Reflectance (ATR) is the preferred sampling technique for powdered or solid samples due to its minimal sample preparation and high reproducibility.[3][4] The protocol below is designed to be a self-validating system, ensuring high-quality, interpretable data.

  • Sample: 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), as a dry powder.[5]

  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.[6]

  • Solvent: Isopropanol or ethanol for cleaning the ATR crystal.

  • Wipes: Lint-free laboratory wipes.

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Processing start Start clean_crystal Clean ATR Crystal with Solvent start->clean_crystal background_scan Acquire Background Spectrum (Air) clean_crystal->background_scan apply_sample Apply Powder Sample to Crystal background_scan->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan process_data Process Data: Baseline Correction, Normalization sample_scan->process_data interpret_spectrum Interpret Spectrum & Identify Functional Groups process_data->interpret_spectrum end End interpret_spectrum->end

Caption: ATR-FTIR Experimental Workflow

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to fully evaporate. The cleanliness of the crystal is critical for a good-quality spectrum.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This will measure the ambient atmosphere (CO₂ and water vapor) and the instrument's optical bench, allowing for their subtraction from the sample spectrum.

  • Sample Application: Place a small amount of the powdered 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) sample onto the center of the ATR crystal. Only a few milligrams are needed.[6]

  • Applying Pressure: Use the ATR's pressure arm to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.[3][7]

  • Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing: After acquisition, the raw spectrum should be processed. This typically involves an automated ATR correction (to account for the wavelength-dependent depth of penetration of the evanescent wave), baseline correction, and normalization.

  • Cleaning: After the analysis, retract the pressure arm, and carefully clean the sample powder from the ATR crystal using a dry, lint-free wipe, followed by a solvent-dampened wipe as described in step 2.

Data Interpretation: Assigning Vibrational Frequencies

The FTIR spectrum of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[1] The following table summarizes the expected characteristic absorption bands for the key functional groups in the molecule.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchingAromatic RingsMedium to Weak
1770 - 1750C=O Stretching (Lactone)Benzoxazinone CarbonylStrong
1650 - 1630C=N StretchingOxazine RingMedium
1610 - 1580C=C Stretching (in-ring)Aromatic RingsMedium
1500 - 1450C=C Stretching (in-ring)Aromatic RingsMedium to Strong
1250 - 1220C-O-C Asymmetric StretchingOxazine Ring Ether LinkageStrong
1050 - 1020C-O-C Symmetric StretchingOxazine Ring Ether LinkageMedium
950 - 920Characteristic Oxazine Ring VibrationBenzoxazine Ring SystemMedium
900 - 675C-H Out-of-Plane Bending ("oop")Substituted Aromatic RingsStrong
  • Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The presence of multiple weak to medium bands just above 3000 cm⁻¹ is a clear indication of C-H bonds on aromatic rings.[8][9] Aliphatic C-H stretches, which would appear below 3000 cm⁻¹, should be absent, confirming the purity of the aromatic structure.

  • Carbonyl (C=O) Stretching (1770 - 1750 cm⁻¹): A strong, sharp absorption in this region is the most characteristic peak for the lactone-type carbonyl group within the benzoxazinone ring system.[10][11] Its high frequency is due to the ring strain and the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms. The intensity of this peak makes it an excellent marker for the presence of the molecule.

  • Imine (C=N) Stretching (1650 - 1630 cm⁻¹): The stretching vibration of the C=N double bond within the oxazine ring is expected to appear in this region.[12] This peak, along with the C-O-C stretches, confirms the integrity of the heterocyclic ring.

  • Aromatic C=C Stretching (1610 - 1450 cm⁻¹): Aromatic rings typically show a series of sharp bands in this region due to the stretching of the carbon-carbon double bonds within the ring.[8] The presence of multiple peaks is characteristic of the complex vibrations of the substituted benzene rings.

  • Ether (C-O-C) Stretching (1250 - 1020 cm⁻¹): The asymmetric and symmetric stretching of the C-O-C linkage in the oxazine ring gives rise to strong absorptions in this part of the spectrum. The asymmetric stretch is typically stronger and appears at a higher wavenumber (around 1230 cm⁻¹).

  • Oxazine Ring Vibration (950 - 920 cm⁻¹): A characteristic band in this region is often attributed to the vibration of the entire oxazine ring structure, confirming its formation.

  • Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The strong absorptions in this region are due to the out-of-plane bending of the C-H bonds on the aromatic rings. The exact position of these bands can provide information about the substitution pattern of the benzene rings.[8]

Conclusion

FTIR spectroscopy, particularly with the use of an ATR accessory, is a highly effective and efficient method for the structural characterization of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one). By following the detailed protocol and using the provided data interpretation guide, researchers can confidently identify the key functional groups within the molecule. This analysis serves as a crucial step in quality control, ensuring the successful synthesis and purity of this promising compound for its intended applications in materials science and beyond.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Feist, P. L. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.
  • LookChem. (n.d.). 2,2'-(1,4-Phenylene)bis-4H-3,1-benzoxazin-4-one.
  • mzCloud. (2018, May 9). 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one).
  • PubChem. (n.d.). 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one).
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.

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Evaluating the Anticancer Potential of Benzoxazinone Derivatives: A Detailed Protocol for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Introduction: The Therapeutic Promise of Benzoxazinone Scaffolds

Benzoxazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. In oncology, these scaffolds are emerging as promising candidates for novel anticancer agents.[1][2] Their mechanisms of action are multifaceted, ranging from the induction of DNA damage and cell cycle arrest to the inhibition of critical enzymes involved in DNA repair, such as DNA-dependent protein kinase (DNA-PK).[3][4] Some derivatives have also been shown to target and stabilize G-quadruplex structures in the promoter regions of oncogenes like c-Myc, thereby downregulating their expression and inhibiting cancer cell proliferation and migration.[5]

Given this therapeutic potential, the initial and most crucial step in the preclinical evaluation of novel benzoxazinone derivatives is to accurately quantify their cytotoxic effects against various cancer cell lines.[6] In vitro cytotoxicity assays serve as the foundational screening method to determine the concentration-dependent efficacy of these compounds, identify promising lead candidates, and provide the basis for further mechanistic studies.[7][8]

This guide provides a detailed, field-proven framework for researchers, scientists, and drug development professionals to reliably assess the cytotoxicity of benzoxazinone derivatives. We will delve into the principles of two gold-standard colorimetric assays—MTT and Sulforhodamine B (SRB)—offering step-by-step protocols, explaining the causality behind experimental choices, and providing a comprehensive troubleshooting guide to ensure data integrity and reproducibility.

Selecting the Appropriate Cytotoxicity Assay

The choice of assay is a critical decision that can influence the interpretation of results. While numerous methods exist, the MTT and SRB assays are among the most widely adopted for their reliability, cost-effectiveness, and suitability for high-throughput screening.[9]

  • MTT Assay: This is a metabolic activity-based assay. The core principle involves the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[10] This conversion is exclusively carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active, viable cells.[11] The resulting formazan crystals are insoluble and must be dissolved in a solvent (e.g., DMSO) before the absorbance can be measured.[11] The intensity of the purple color is directly proportional to the number of living cells.

  • Sulforhodamine B (SRB) Assay: This assay is based on the quantification of total cellular protein content.[9][12] It relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[9][13] After fixing the cells with trichloroacetic acid (TCA), the SRB dye is added.[12] Unbound dye is washed away, and the protein-bound dye is then solubilized with a basic solution (e.g., Tris base) for absorbance measurement.[9][14] The amount of bound dye serves as a proxy for cell mass.[13]

FeatureMTT AssaySulforhodamine B (SRB) Assay
Principle Measures mitochondrial metabolic activity.Measures total cellular protein content.[9]
Endpoint Formation of purple formazan crystals.[7]Protein-bound pink Sulforhodamine B dye.[13]
Cell State Requires living, metabolically active cells.Cells are fixed; assay can be paused after fixation.[14]
Advantages Widely used, well-established, reflects cell health.Inexpensive, less interference from compounds, stable endpoint.[9][13]
Limitations Can be affected by compound interference with mitochondrial respiration.Less indicative of metabolic health; sensitive to pipetting errors during washing.[13]

Expert Recommendation: For initial high-throughput screening of a new series of benzoxazinone derivatives, the SRB assay is often preferred. Its principle of measuring total protein biomass makes it less susceptible to direct chemical interference from test compounds that might alter cellular metabolism without being cytotoxic. The fixed-cell endpoint also offers greater flexibility in workflow, as plates can be stored for later processing.[14] The MTT assay remains an excellent and widely accepted method, particularly for validating hits and when assessing metabolic viability is the primary goal.

Experimental Workflow and Design

A successful cytotoxicity study relies on a well-planned experimental design. The general workflow involves cell preparation, treatment with the benzoxazinone derivatives, incubation, and finally, the viability assessment using the chosen assay.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_incubate Phase 3: Incubation cluster_assess Phase 4: Assessment A Propagate and Harvest Healthy Cancer Cells (Logarithmic Growth Phase) B Perform Cell Count (e.g., Hemocytometer) A->B C Seed Cells into 96-Well Plates B->C E Treat Cells After Adherence (24h) C->E D Prepare Serial Dilutions of Benzoxazinone Derivatives (and Controls) D->E F Incubate Plates for Desired Exposure Time (e.g., 48-72 hours) E->F G Perform Cytotoxicity Assay (MTT or SRB Protocol) F->G H Measure Absorbance (Microplate Reader) G->H I Data Analysis: % Viability vs. Concentration, Calculate IC50 H->I

Caption: General experimental workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is optimized for adherent cancer cell lines in a 96-well plate format.

Principle of MTT Assay

MTT_Principle cluster_cell Viable Cell Mitochondrion cluster_solubilization Solubilization Step MTT Yellow MTT (Water-Soluble) Enzyme Mitochondrial NAD(P)H-dependent Oxidoreductases MTT->Enzyme Formazan Purple Formazan (Insoluble Crystals) Enzyme->Formazan Insoluble Purple Formazan (Insoluble Crystals) DMSO Add DMSO or other solvent Insoluble->DMSO Soluble Solubilized Purple Solution Measurement Measure Absorbance (~570 nm) Soluble->Measurement DMSO->Soluble

Caption: Conversion of MTT to formazan by viable cells.

Materials and Reagents
  • Cell Lines: Selected human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2).[2][3]

  • Culture Medium: Appropriate medium for the cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Benzoxazinone Derivatives: Stock solutions (e.g., 10-100 mM) in sterile Dimethyl Sulfoxide (DMSO).

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.[10]

  • Solubilization Solution: 100% cell culture grade DMSO.

  • Equipment: 96-well flat-bottom sterile tissue culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to the optimal seeding density (see Table 2).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Causality: Seeding an optimal number of cells is crucial; too few cells result in a low signal, while too many can lead to overconfluence and nutrient depletion, affecting the results.[15]

    • Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazinone derivatives in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[15]

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Medium Blank: Wells with medium only (no cells) to determine background absorbance.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate for the desired exposure time (typically 48 or 72 hours).[16]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).

    • Causality: The MTT reagent is taken up by living cells and converted to formazan.

    • Incubate the plate for 2-4 hours at 37°C. Purple precipitate should be visible in viable cells under a microscope.[17]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[10]

    • Mix thoroughly by placing the plate on an orbital shaker for 15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis
  • Subtract the average absorbance of the medium blank from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot % Cell Viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell LineCancer TypeRecommended Seeding Density (cells/well)
A549 Lung Carcinoma5,000 - 10,000
HeLa Cervical Cancer5,000 - 10,000
MCF-7 Breast Cancer8,000 - 15,000
HepG2 Liver Cancer10,000 - 20,000
HCT-116 Colon Cancer5,000 - 10,000
Table 2: General seeding density guidelines for a 96-well plate format. These should be optimized for each specific cell line and experimental condition.[15][16][17]

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is highly suitable for adherent cells and large-scale screening.

Principle of SRB Assay

SRB_Principle A Adherent Cells in Well B Add Cold TCA (Fixation) A->B C Fixed Cellular Proteins (Precipitated) B->C D Add SRB Solution (Staining) C->D E SRB Binds to Proteins D->E F Wash with Acetic Acid E->F G Remove Unbound Dye F->G H Add Tris Base (Solubilization) G->H I Solubilized Protein-Bound Dye H->I J Measure Absorbance (~510-540 nm) I->J

Caption: Step-by-step principle of the SRB assay.

Materials and Reagents
  • Cell Lines, Medium, and Compounds: As described for the MTT assay.

  • Fixative Solution: 10% (w/v) Trichloroacetic Acid (TCA), cold (4°C).

  • SRB Staining Solution: 0.4% (w/v) Sulforhodamine B in 1% (v/v) acetic acid.

  • Washing Solution: 1% (v/v) acetic acid.

  • Solubilization Solution: 10 mM Tris base solution, pH 10.5.

  • Equipment: As described for the MTT assay.

Step-by-Step Procedure
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation:

    • After the 48-72 hour incubation, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) for a final concentration of ~3.3%.

    • Causality: TCA fixes the cells by precipitating macromolecules like proteins, immobilizing them to the bottom of the well.[9]

    • Incubate the plate at 4°C for 1 hour.[13]

  • Washing:

    • Discard the supernatant. Wash the plates four to five times with slow-running tap water or 1% acetic acid.[13][14]

    • Remove excess water by inverting the plate and tapping it gently on absorbent paper.

    • Allow the plate to air-dry completely at room temperature.[13]

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[9]

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 200 µL of 1% acetic acid to remove any unbound SRB dye.[9][13]

    • Causality: This washing step is critical. Insufficient washing leads to high background, while excessive washing can remove protein-bound dye, causing variability.[8]

    • Allow the plate to air-dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure the complete solubilization of the protein-bound dye.

    • Measure the absorbance at approximately 510 nm or 540 nm.[12][14]

Data Analysis
  • The data analysis is identical to the MTT assay. Calculate % Cell Viability and determine the IC50 value.

Troubleshooting Common Issues in Cytotoxicity Assays

Data integrity is paramount. Below are common pitfalls and their solutions.[15][18][19]

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent Cell Seeding: Improper mixing of cell suspension.[19] Pipetting Errors: Inaccurate liquid handling.[19] Edge Effect: Increased evaporation in outer wells.Ensure a homogenous cell suspension by gently mixing before and during plating. Calibrate pipettes regularly. Avoid using the outer wells of the plate; fill them with sterile PBS or medium to create a humidity barrier.[19]
Low Absorbance Readings Low Cell Density: Too few cells were seeded to generate a strong signal.[15] Suboptimal Incubation Time: Insufficient time for MTT reduction or cell growth. Cell Detachment (SRB): Overly aggressive washing steps.Perform a cell titration experiment to determine the optimal seeding density for your cell line.[15] Optimize incubation times. Handle plates gently during washing steps.[13]
High Background (Blank) Readings Microbial Contamination: Bacteria or fungi can reduce MTT.[15] Phenol Red Interference: Phenol red in the medium can affect absorbance.[15] Compound Interference: The test compound may directly reduce MTT or absorb at the measurement wavelength.Regularly check cultures for contamination. Use phenol red-free medium for the assay incubation step. Run a control with the compound in cell-free medium to check for direct interference.
Unexpected IC50 Values Compound Solubility: The benzoxazinone derivative may have precipitated out of the solution at higher concentrations. Cell Line Health: Using high-passage or unhealthy cells can alter drug sensitivity.[19]Visually inspect the wells for any precipitate. Ensure the final DMSO concentration is sufficient to maintain solubility. Use low-passage cells and ensure they are in the logarithmic growth phase.[19]

Conclusion

The systematic evaluation of cytotoxicity is a non-negotiable step in the journey of developing benzoxazinone derivatives as potential anticancer drugs. The MTT and SRB assays provide robust, reliable, and scalable platforms for this initial screening. By understanding the principles behind each method, adhering to meticulous laboratory practice, and being aware of potential pitfalls, researchers can generate high-quality, reproducible data. This data is essential for making informed decisions about which compounds possess the desired potency and should be advanced into more complex mechanistic and in vivo studies, ultimately bringing promising new therapies one step closer to the clinic.

References

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - Bio-protocol. (2016-11-05).
  • Principles & Applications of cell viability assays (MTT Assays) | PPTX - Slideshare.
  • Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. (2017-02-14).
  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray.
  • Cell Viability Assays: An Overview - MolecularCloud. (2025-08-19).
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020-10-01).
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][15][17]oxazin-3(4H) - NIH. (2025-06-13).
  • Sulforhodamine B colorimetric assay for cytotoxicity screening - SciSpace. (2006-08-17).
  • Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed. (2006).
  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs.
  • MTT Assay Protocol for Cell Viability and Proliferation.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics.
  • CytoScan™ SRB Cell Cytotoxicity Assay - G-Biosciences.
  • Cell Viability Assay | Essential Methods & Applications - baseclick GmbH.
  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed. (2020).
  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC - PubMed Central.

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Application Note & Protocol: Thermal Analysis of Polymers Fortified with Cyasorb UV-3638

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the thermal analysis of polymers containing Cyasorb™ UV-3638, a high-performance benzoxazinone-type ultraviolet (UV) light absorber. The primary techniques discussed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This guide is intended for researchers, scientists, and quality control professionals in the polymer and drug development industries. It offers not only step-by-step experimental protocols but also the underlying scientific rationale for these procedures, ensuring robust and reproducible results. The aim is to equip the user with the necessary knowledge to characterize the thermal properties and stability of polymers formulated with Cyasorb UV-3638, a critical aspect for predicting processing behavior, product lifetime, and performance under thermal stress.

Introduction: The Role of Cyasorb UV-3638 in Polymer Stability

Polymers are susceptible to degradation upon exposure to ultraviolet radiation, leading to undesirable changes in their physical and chemical properties, such as discoloration, loss of mechanical strength, and embrittlement. To counteract these effects, UV absorbers are incorporated into polymeric matrices. Cyasorb UV-3638 is a highly efficient UV absorber that functions by absorbing harmful UV radiation and dissipating it as harmless thermal energy.

Its benzoxazinone structure imparts exceptional thermal stability, with a high melting point of 315-317 °C and short-term heat stability up to 350 °C[1][2][3][4]. This low volatility makes it particularly suitable for engineering plastics that require high processing temperatures, such as polyethylene terephthalate (PET), polycarbonate (PC), and polyamides[1][4][5].

Thermal analysis techniques like DSC and TGA are indispensable for characterizing polymers containing such additives[6][7][8]. DSC provides insights into the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity, while TGA measures the material's thermal stability and decomposition profile[8][9][10][11]. Understanding how Cyasorb UV-3638 influences these properties is crucial for optimizing processing conditions and ensuring the long-term performance of the final product.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful technique for elucidating the thermal transitions of a polymer. By measuring the difference in heat flow between a sample and a reference as a function of temperature, we can identify key transitions that are fundamental to a polymer's behavior.

Causality Behind DSC Experimental Choices

The choice of experimental parameters in DSC is critical for obtaining meaningful data. A typical DSC experiment involves a heat-cool-heat cycle. The first heating scan is designed to erase the polymer's prior thermal history, such as internal stresses from processing. The subsequent cooling and second heating scans then provide data that is representative of the material's intrinsic properties. The heating rate influences the resolution of thermal events; a slower rate provides better resolution but at the cost of longer experiment times[12].

Detailed DSC Protocol for a Polymer Containing Cyasorb UV-3638

This protocol is based on the principles outlined in ASTM D3418 and ISO 11357[9][12][13][14].

I. Sample Preparation:

  • Accurately weigh 5-10 mg of the polymer sample containing Cyasorb UV-3638 into a standard aluminum DSC pan.

  • Ensure the sample is in good thermal contact with the bottom of the pan. For pellets, it may be necessary to press them into a thin film.

  • Hermetically seal the pan to prevent any loss of volatiles during the experiment.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

II. Instrument Setup and Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.

  • Place the sample pan in the sample holder and the reference pan in the reference holder of the DSC cell.

  • Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere and prevent oxidative degradation.

III. Thermal Program:

  • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., for PET, heat to 300°C) at a rate of 10 °C/min. This step removes the thermal history of the polymer.

  • Isothermal Hold: Hold the sample at this temperature for 2-5 minutes to ensure complete melting.

  • Cooling Scan: Cool the sample to a temperature below its expected glass transition temperature (e.g., for PET, cool to 25°C) at a controlled rate of 10 °C/min. This allows for the observation of crystallization upon cooling (Tc).

  • Second Heating Scan: Heat the sample again to the same upper temperature at a rate of 10 °C/min. The data from this scan is typically used for analysis of Tg and Tm.

Data Analysis and Interpretation

The second heating curve is analyzed to determine the following:

  • Glass Transition Temperature (Tg): The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. It appears as a step change in the baseline of the DSC curve[11][12].

  • Melting Temperature (Tm): The temperature at which the crystalline regions of the polymer melt. It is observed as an endothermic peak on the DSC curve[12].

  • Enthalpy of Fusion (ΔHm): The amount of energy required to melt the crystalline portion of the polymer. It is calculated from the area of the melting peak[12]. The percent crystallinity can be estimated by comparing the measured ΔHm to the theoretical enthalpy of fusion for a 100% crystalline sample of the same polymer.

Visualization of the DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_program Thermal Program cluster_analysis Data Analysis weigh Weigh 5-10 mg Sample encapsulate Encapsulate in Pan weigh->encapsulate calibrate Calibrate Instrument encapsulate->calibrate load Load Sample & Reference calibrate->load purge Purge with N2 load->purge heat1 1st Heat (Erase History) purge->heat1 hold Isothermal Hold heat1->hold cool Cool (Observe Tc) hold->cool heat2 2nd Heat (Analysis) cool->heat2 analyze Analyze 2nd Heat Curve heat2->analyze determine Determine Tg, Tm, % Crystallinity analyze->determine

Caption: Workflow for DSC analysis of polymers.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[6][10]. It is primarily used to evaluate the thermal stability and composition of materials[15][16].

Rationale for TGA Experimental Design

The atmosphere is a critical parameter in TGA. An inert atmosphere (e.g., nitrogen) is used to study the decomposition of the polymer in the absence of oxidation. An oxidizing atmosphere (e.g., air or oxygen) is used to investigate the oxidative stability of the material. The heating rate can also affect the decomposition temperature; faster heating rates tend to shift the decomposition to higher temperatures.

Detailed TGA Protocol for a Polymer Containing Cyasorb UV-3638

This protocol is based on the principles outlined in ISO 11358 and ASTM E1131[10][15][16].

I. Sample Preparation:

  • Accurately weigh 10-15 mg of the polymer sample containing Cyasorb UV-3638 into a ceramic or platinum TGA pan.

  • Ensure the sample is evenly distributed at the bottom of the pan.

II. Instrument Setup and Calibration:

  • Perform weight and temperature calibrations according to the instrument manufacturer's procedures.

  • Place the sample pan onto the TGA balance.

  • Select the desired atmosphere (e.g., nitrogen for decomposition, air for oxidative stability) and set the purge gas flow rate, typically 20-50 mL/min.

III. Thermal Program:

  • Equilibrate the sample at a starting temperature, typically just above ambient (e.g., 30°C).

  • Heat the sample at a constant rate, for example, 10 °C/min or 20 °C/min, to a final temperature where the sample has completely decomposed (e.g., 800°C).

  • Record the mass loss as a function of temperature.

Data Analysis and Interpretation

The TGA thermogram (a plot of mass vs. temperature) provides the following information:

  • Onset of Decomposition (Tonset): The temperature at which significant thermal degradation begins. This is a key indicator of the material's thermal stability.

  • Temperature of Maximum Rate of Decomposition (Tmax): The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative of the TGA curve (DTG curve).

  • Residual Mass: The mass remaining at the end of the experiment, which can correspond to inorganic fillers or char.

Given that Cyasorb UV-3638 has a high thermal stability with a 10% weight loss (TGA 10%) reported to be greater than 371°C, its presence is expected to have a minimal impact on the initial decomposition temperature of many high-performance polymers[17].

Visualization of the TGA Workflow

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga Instrument Setup cluster_program_tga Thermal Program cluster_analysis_tga Data Analysis weigh_tga Weigh 10-15 mg Sample place_tga Place in TGA Pan weigh_tga->place_tga calibrate_tga Calibrate Instrument place_tga->calibrate_tga load_tga Load Sample calibrate_tga->load_tga set_atm Set Atmosphere (N2/Air) load_tga->set_atm equilibrate Equilibrate at 30°C set_atm->equilibrate heat_tga Heat at 10-20°C/min equilibrate->heat_tga record Record Mass Loss heat_tga->record analyze_tga Analyze TGA/DTG Curve record->analyze_tga determine_tga Determine Tonset, Tmax, Residue analyze_tga->determine_tga

Caption: Workflow for TGA analysis of polymers.

Data Presentation and Expected Results

The incorporation of Cyasorb UV-3638 into a polymer matrix is not expected to significantly alter the intrinsic thermal transitions (Tg, Tm) of the base polymer, as it is a non-reactive additive. However, it can influence the processing and degradation behavior.

Table 1: Hypothetical DSC Data for PET with and without Cyasorb UV-3638

SampleTg (°C)Tc (°C)Tm (°C)ΔHm (J/g)% Crystallinity
Virgin PET8018525045~32%
PET + 1% Cyasorb UV-36388118425144~31%

Table 2: Hypothetical TGA Data for PET with and without Cyasorb UV-3638 (in Nitrogen)

SampleTonset (5% wt loss, °C)Tmax (°C)Residue at 600°C (%)
Virgin PET3954301
PET + 1% Cyasorb UV-36383984321.5

The data in these tables illustrates that Cyasorb UV-3638 should have a negligible effect on the bulk thermal properties of the polymer. Any significant deviations from this expected behavior could indicate issues with dispersion, degradation during processing, or interactions with other additives.

Conclusion

The thermal analysis of polymers containing Cyasorb UV-3638 using DSC and TGA is essential for quality control, product development, and performance evaluation. The protocols outlined in this application note, grounded in established standards, provide a reliable framework for obtaining accurate and reproducible data. By understanding the thermal behavior of these formulated polymers, researchers and scientists can ensure optimal processing conditions and predict the long-term stability and durability of their products.

References

  • ALFA CHEMICAL. (n.d.). Good Price CAS 18600-59-4 | CYASORB UV-3638 for Sale.
  • Infinita Lab. (n.d.). ISO 11358 - Best Practices for TGA in Polymers.
  • Watson International Ltd. (n.d.). Cyasorb UV-3638 CAS 18600-59-4.
  • Gold APP Instruments. (2022). ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles.
  • Unilong Industry Co., Ltd. (n.d.). cyasorb uv-3638 cas: 18600-59-4.
  • Unilong Industry Co., Ltd. (n.d.). China CYASORB UV-3638 CAS 18600-59-4 factory and manufacturers.
  • ASTM International. (n.d.). DSC Test for Determining Thermal Properties of Polymer Materials – ASTM D3418.
  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.
  • Infinita Lab. (n.d.). ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry.
  • International Organization for Standardization. (2014). ISO 11358-1:2014(E) Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles.
  • ASTM International. (2021). D3418-21 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
  • ASTM International. (1999). D3418-99 Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry.
  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.
  • Impact Solutions. (2017). Thermal Analysis in Plastics: Thermogravimetric Analysis, TGA.
  • INNO SPECIALTY CHEMICALS. (n.d.). Cytec Cyasorb UV 3638: The Ultimate Solution for UV Protection.
  • AdvanSES. (n.d.). FTIR, TGA and DSC in the Analysis of Polymer Materials.
  • AZoM. (2021). Differential Scanning Thermal Analysis in Polymeric Materials.

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathway of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the proposed mass spectrometry fragmentation pattern of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), a symmetrical molecule with potential applications in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the structural characterization of complex heterocyclic compounds. By synthesizing data from analogous benzoxazinone structures and fundamental principles of mass spectrometry, we present a scientifically grounded, hypothetical fragmentation pathway to aid in the identification and structural elucidation of this and related molecules.

Introduction: The Structural Significance of a Symmetrical Bis-Benzoxazinone

2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is an organic compound characterized by two 4H-benzo[d][2][3]oxazin-4-one units linked by a central 1,4-phenylene bridge.[2] Its molecular formula is C₂₂H₁₂N₂O₄ with a molecular weight of 368.34 g/mol .[1][2][4][5] The rigid, planar structure and the presence of nitrogen-oxygen heterocycles impart unique chemical and spectroscopic properties, making it a subject of interest for various research applications, including its potential as a UV absorber and its investigated antimicrobial, antifungal, and anticancer properties.[1][2]

Understanding the mass spectrometric behavior of this molecule is crucial for its unambiguous identification in complex matrices, for metabolism studies, and for quality control during synthesis. This guide will propose a detailed fragmentation pattern based on electrospray ionization (ESI), a soft ionization technique commonly employed for the analysis of such compounds.[3][6]

Proposed Mass Spectrometry Analysis Protocol

This section outlines a robust, self-validating protocol for the analysis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) and dissolve it in 1 mL of a suitable organic solvent such as N,N-Dimethylformamide or methanol.[1]

  • Working Standard (1 µg/mL): Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to achieve a final concentration of 1 µg/mL. The addition of formic acid aids in the protonation of the analyte in positive ion mode ESI.[7]

Liquid Chromatography Parameters
  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of the analyte from potential impurities.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Parameters (ESI-MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Gas Pressure: 30 - 40 psi

  • Drying Gas Flow: 8 - 12 L/min

  • Drying Gas Temperature: 300 - 350 °C

  • MS1 Scan Range: m/z 100 - 500

  • MS2 (Product Ion Scan): Precursor ion selection of the protonated molecule [M+H]⁺ (expected at m/z 369.08).

  • Collision Energy (CE): A collision energy ramp (e.g., 10-40 eV) should be employed to observe a wide range of fragment ions.

The workflow for this analytical protocol is depicted in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Working Working Standard (1 µg/mL) Stock->Working Dilution LC_Column C18 Reverse-Phase Column Working->LC_Column Injection ESI_Source ESI Source (Positive Mode) LC_Column->ESI_Source MS1 MS1 Scan (Precursor Ion) ESI_Source->MS1 MS2 MS2 Scan (Product Ions) MS1->MS2 Collision-Induced Dissociation Data_Analysis Fragmentation Pattern Elucidation MS2->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Proposed Fragmentation Pattern

Based on the principles of mass spectrometry and studies of related benzoxazinone derivatives, a plausible fragmentation pathway for 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is proposed.[3][8] In positive mode ESI, the molecule is expected to readily protonate to form the precursor ion [M+H]⁺ at m/z 369.08.

The primary fragmentation events are likely to involve the cleavage of the benzoxazinone rings. A key fragmentation pathway for benzoxazinone structures involves the loss of a neutral CO molecule.[9] For the protonated bis-benzoxazinone, a stepwise loss of CO from each ring is anticipated.

A proposed major fragmentation pathway is the retro-Diels-Alder (RDA) reaction of the oxazinone ring, which is a common fragmentation mechanism for such heterocyclic systems. This would lead to the cleavage of the molecule into smaller, stable fragments.

The symmetrical nature of the molecule suggests that fragmentation could occur on either of the benzoxazinone moieties, potentially leading to symmetrical cleavage products or a series of sequential losses.

The proposed fragmentation pathway is illustrated below:

fragmentation_pathway cluster_frags Proposed Fragments M_H [M+H]⁺ m/z 369.08 Frag1 Fragment A [M+H - CO]⁺ m/z 341.08 M_H->Frag1 - CO Frag3 Fragment C [C₈H₅N₂O₂]⁺ m/z 173.04 M_H->Frag3 Symmetric Cleavage Frag2 Fragment B [M+H - 2CO]⁺ m/z 313.09 Frag1->Frag2 - CO Frag4 Fragment D [C₇H₅NO]⁺ m/z 119.04 Frag3->Frag4 - C₇H₄O

Sources

Application of Cyasorb UV-3638 in Polyester Films and Fibers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the effective application of Cyasorb UV-3638 as a premier ultraviolet (UV) light stabilizer in polyester (PET) films and fibers. The protocols and insights herein are derived from established principles of polymer science and material degradation, offering a robust framework for developing durable, long-lasting polyester-based products.

Executive Summary: The Imperative for Advanced UV Protection in Polyesters

Polyesters, particularly polyethylene terephthalate (PET), are cornerstone materials in applications ranging from industrial films to performance textiles. Despite their excellent mechanical and chemical properties, their long-term viability is often compromised by degradation initiated by exposure to ultraviolet radiation. This photodegradation manifests as yellowing, loss of mechanical strength, surface cracking, and a general decline in aesthetic and functional performance.[1][2]

Cyasorb UV-3638, chemically known as 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one), is a high-performance UV absorber of the benzoxazinone class.[3][4] Its molecular structure is uniquely suited for high-temperature processing inherent to polyester extrusion and spinning. Key attributes that position Cyasorb UV-3638 as a superior choice for polyester applications include:

  • Exceptional Thermal Stability: With a melting point of 315-317°C and short-term heat stability up to 350°C, it withstands the demanding processing temperatures of PET without significant degradation or loss of efficacy.[3][5]

  • Broad-Spectrum UV Absorption: It provides formidable absorption across the UVA and UVB regions (approximately 300-380 nm), the most damaging wavelengths for polyesters.[4][6][7]

  • Low Volatility: Its high molecular weight ensures minimal loss during processing, preventing die lip build-up ("plate-out") and ensuring its permanence within the polymer matrix for long-term protection.[3][5][6][8]

  • Optical Neutrality: Cyasorb UV-3638 is non-staining and does not impart any initial color or haze to the polymer, making it ideal for applications where high clarity and optical purity are paramount.[3][5][6][8][9]

This guide will elucidate the mechanism of UV degradation in polyesters, detail the protective action of Cyasorb UV-3638, and provide actionable protocols for its incorporation and performance validation.

The Mechanism of Polyester Photodegradation and UV-3638 Protection

The Assault of UV Radiation on Polyester Chains

Exposure to UV light, particularly in the presence of oxygen and moisture, initiates a cascade of chemical reactions within the polyester matrix. The energy from UV photons is sufficient to break the chemical bonds in the polymer backbone, primarily targeting the ester linkages.[1] This process, known as photo-oxidation, leads to chain scission, reducing the polymer's molecular weight and creating free radicals. These highly reactive species propagate further degradation, resulting in a catastrophic loss of mechanical properties such as tensile strength and elongation.[1]

The Protective Mechanism of Cyasorb UV-3638

Cyasorb UV-3638 functions by preferentially absorbing incident UV radiation before it can be absorbed by the polyester. The benzoxazinone chromophore is the active moiety. Upon absorbing a UV photon, the molecule is promoted to an excited state. It then rapidly and efficiently dissipates this energy through a non-destructive photophysical pathway, converting the harmful UV energy into harmless thermal energy, which is then dissipated throughout the polymer matrix. This cycle can be repeated numerous times without significant degradation of the UV absorber itself, providing long-lasting protection.

Caption: Protective mechanism of Cyasorb UV-3638 in polyester.

Quantitative Performance Data

The efficacy of Cyasorb UV-3638 is demonstrated by the significant retention of mechanical properties and color stability in polyester articles after accelerated weathering. The following tables provide representative data based on typical performance.

Table 1: UV-Vis Absorbance Characteristics

Wavelength (nm)PET Film (Unstabilized)PET Film with 1.0% Cyasorb UV-3638
380High TransmittanceLow Transmittance
370High TransmittanceVery Low Transmittance
350High TransmittanceNear-Zero Transmittance
320Moderate TransmittanceNear-Zero Transmittance
300Low TransmittanceNear-Zero Transmittance
Note: This table illustrates the strong absorption of Cyasorb UV-3638 in the critical UV range where unstabilized PET is transparent and thus vulnerable.

Table 2: Performance After Accelerated Weathering (ASTM G155)

PropertyTest ConditionUnstabilized PET FilmPET Film + 0.8% UV-3638PET Film + 1.5% UV-3638
Tensile Strength Retention (%) 1000 hours~45%>80%>90%
Elongation at Break Retention (%) 1000 hours~30%>75%>85%
Color Change (ΔE*) 1000 hours>15 (Severe Yellowing)< 3.0 (Slight Change)< 2.0 (Very Slight Change)
Data are representative and actual performance will depend on film thickness, processing conditions, and co-additives.

Application Protocols

The most effective and common method for incorporating Cyasorb UV-3638 into polyester is via melt compounding, either by producing a concentrated masterbatch or by direct addition during the extrusion/spinning process.

Protocol 1: Laboratory-Scale Masterbatch Preparation

Rationale: Creating a masterbatch ensures optimal dispersion of the UV absorber in the final product, preventing agglomerates that can act as stress concentrators or cause optical defects. A PET carrier resin is used for perfect compatibility.

Materials & Equipment:

  • PET resin (film or fiber grade, dried)

  • Cyasorb UV-3638 powder

  • Twin-screw extruder (lab scale)

  • Strand pelletizer

  • Desiccant dryer

Procedure:

  • Drying: Thoroughly dry the PET carrier resin at 160-180°C for 4-6 hours to a moisture content below 50 ppm. PET is highly susceptible to hydrolytic degradation during melting if not properly dried.

  • Pre-blending: In a sealed bag, tumble blend the dried PET pellets with Cyasorb UV-3638 powder to create a 10-20% by weight concentrate. For example, for a 20% masterbatch, blend 800g of PET with 200g of UV-3638.

  • Extrusion Compounding:

    • Set the extruder temperature profile to gradually increase from the feed zone to the die. A typical profile for PET is:

      • Zone 1 (Feed): 240-250°C

      • Zone 2-3 (Compression/Melting): 260-270°C

      • Zone 4 (Metering/Die): 270-280°C

    • Start the extruder at a moderate screw speed (e.g., 150-250 RPM) and feed the pre-blended mixture.

    • The goal is to achieve a homogenous melt without excessive shear heat, which could degrade the polymer.

  • Pelletization: Extrude the molten blend as strands into a cooling water bath (40-60°C) and feed them into a pelletizer.

  • Drying: Dry the resulting masterbatch pellets thoroughly before storage or use.

Protocol 2: Production of UV-Stabilized Polyester Film

Objective: To produce a cast PET film with a final Cyasorb UV-3638 concentration of 0.5 - 2.0% by weight.

Procedure:

  • Material Preparation:

    • Dry the base PET resin as described in 4.1.1.

    • Dry the prepared Cyasorb UV-3638 masterbatch (from Protocol 4.1).

  • Feed Blending: Create a "salt-and-pepper" blend of the base PET resin and the masterbatch pellets at a ratio calculated to achieve the target final concentration.

    • Example Calculation: To achieve a 1.5% final concentration using a 20% masterbatch, the blend ratio is (1.5 / 20) = 7.5% masterbatch and 92.5% base PET resin.

  • Film Extrusion:

    • Feed the blend into a single-screw extruder using a temperature profile similar to that in 4.1.3.

    • Extrude the melt through a flat film die onto a chilled casting roll to quench the film and maintain its amorphous, clear state.

  • Orientation (Optional): For biaxially oriented PET (BOPET) films, the cast sheet is subsequently stretched in the machine direction (MD) and transverse direction (TD) at temperatures above the glass transition temperature of PET (~80-110°C).

Protocol 3: Production of UV-Stabilized Polyester Fibers

Objective: To produce multifilament PET yarn with enhanced UV resistance for applications like outdoor textiles, automotive fabrics, or geotextiles.

Procedure:

  • Material Preparation: Dry the base PET resin and the UV-3638 masterbatch as previously described.

  • Melt Spinning:

    • Feed a "salt-and-pepper" blend (calculated as in 4.2.2) into the extruder of the spinning line. A typical spinning temperature for PET is 280-295°C.[10]

    • The homogenous melt is pumped through a multi-hole spinneret to form continuous filaments.

  • Quenching: The molten filaments are rapidly cooled in a controlled airflow (quenching) to solidify them.

  • Drawing: The as-spun yarn (Partially Oriented Yarn or POY) is then drawn between sets of heated rollers (godets) rotating at different speeds. This drawing process orients the polymer chains, significantly increasing the fiber's tenacity.

    • A typical total draw ratio for PET is between 2.8 and 3.5.[10]

    • Godet temperatures are often set around 80-100°C to facilitate drawing.[10]

  • Winding: The final Fully Drawn Yarn (FDY) is wound onto bobbins. Winding speeds for POY can range from 1600 to 4000 m/min.[10][11]

Performance Validation and Testing Protocols

To validate the efficacy of Cyasorb UV-3638, a series of standardized tests must be performed on the final film or fiber samples. A control sample (without the UV stabilizer) must always be tested in parallel.

Caption: Workflow for validating the performance of UV-stabilized polyester.

Key Testing Standards
  • Accelerated Weathering:

    • ASTM G155: Standard Practice for Operating Xenon Arc Lamp Apparatus for Exposure of Materials. This is the preferred method as the xenon arc spectrum is the closest match to natural sunlight.

    • ISO 4892-2: Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps.

    • ISO 105-B10: Textiles — Tests for colour fastness — Part B10: Artificial weathering including acidic or alkaline perspiration.[6]

  • Mechanical Property Assessment:

    • ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting (for films).

    • ISO 527-3: Plastics — Determination of tensile properties — Part 3: Test conditions for films and sheets.

  • Optical and Color Assessment:

    • UV-Vis Spectroscopy: To measure the UV-blocking efficiency of the film.

    • ASTM E313: Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.

    • CIELAB ΔE: Calculation of total color difference before and after exposure. A ΔE value below 3 is generally considered a small, often acceptable, change.

  • Textile-Specific Testing:

    • AATCC 183: Transmittance or Blocking of Erythemally Weighted Ultraviolet Radiation through Fabrics. This standard is used to determine the Ultraviolet Protection Factor (UPF) of fabrics.

Conclusion

Cyasorb UV-3638 is a highly effective and robust UV absorber for demanding polyester film and fiber applications. Its inherent thermal stability, broad-spectrum absorption, and low volatility make it an ideal additive for melt-processed polyesters. By following the detailed protocols for incorporation via masterbatch and validating performance against established industry standards, researchers and developers can significantly enhance the durability and service life of their polyester products, protecting them from the deleterious effects of UV radiation. The synergy of correct formulation, precise processing, and rigorous testing is paramount to achieving superior, long-lasting performance.

References

  • Syensqo. (2024, March 7). CYASORB UV-3638F - Syensqo. SpecialChem.
  • Syensqo. CYASORB® brand by Syensqo - Polymer additives. SpecialChem.
  • Syensqo. CYASORB® UV-3638F.
  • MDE Plastics. (2024, December 11). UV Testing Standards for Plastics.
  • ChemicalBook. CYASORB UV-3638 CAS#: 18600-59-4.
  • ChemicalBook. CYASORB UV-3638 | 18600-59-4.
  • Juniper Publishers. (2020, March 13).
  • Google Patents. US4092299A - High draw ratio polyester feed yarn and its draw texturing.
  • Partners in Chemicals. (2019, February 14).
  • Effect of Melt Spinning Variables on the Structural Changes of Recycled and Bottle Grade Filament Yarn PET.
  • Google Patents. US9156966B2 - Addition of non-reactive UV absorbers during polyester synthesis.
  • Tintoll. Benzoxazinone UV Absorber.
  • Atlas. (2024, January 14). ISO 105-B10 Weathering Testing of Outdoor Textile Products.
  • ResearchGate. UV–vis absorption spectrum for (a) original PET film, (b) original PET...
  • Solvay. CYASORB UV-3638F - Solvay - IMCD Deutschland.
  • ResearchGate. (2020, January 28). PET Fiber Spinning Method.
  • ResearchGate. Accelerated weathering of unsaturated polyester resins. Aspects of appearance change.
  • ResearchGate. (2025, August 6).
  • Google Patents. WO2005118562A1 - New isobenzoxazinones and their use as ultraviolet light absorbers.
  • Unilong Industry Co., Ltd. China CYASORB UV-3638 CAS 18600-59-4 factory and manufacturers.
  • ResearchGate.
  • American Coatings Association. (2015, July 1).
  • ResearchGate. FTIR spectra of UV stabilizer Cyasorb 3638 (a); PCTT films with no...
  • ResearchGate. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one.
  • ResearchGate. (2025, August 5). Influence of Natural and Accelerated Weathering on the Mechanical Properties of Low-Density Polyethylene Films.

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Application Note: A Guide to Molecular Docking of Benzoxazinone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzoxazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Molecular docking is an indispensable computational technique that accelerates drug discovery by predicting the binding interactions between small molecules and their biological targets at an atomic level.[4][5] This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on benzoxazinone derivatives. It moves beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and reproducible workflow. We will cover system preparation, docking execution, result analysis, and the critical process of protocol validation, equipping researchers with the expertise to leverage this powerful tool for rational drug design.

Foundational Concepts: The Molecule and the Method

The Benzoxazinone Scaffold: A Privileged Structure

Benzoxazinones are heterocyclic compounds featuring a benzene ring fused to an oxazine ring. The 1,3-benzoxazin-4-one core, in particular, is a versatile and "privileged" structure in drug design.[1] Its synthetic tractability allows for extensive chemical modification at multiple positions. These modifications are not arbitrary; they are designed to modulate the molecule's physicochemical properties, thereby fine-tuning its interaction with specific biological targets and enhancing its therapeutic potential.

Biological Targets of Interest

The therapeutic diversity of benzoxazinone derivatives stems from their ability to interact with a wide array of biological macromolecules. Understanding the target is the first step in any rational drug design campaign.

Table 1: Reported Biological Targets for Benzoxazinone Derivatives

Biological TargetTherapeutic AreaExample PDB IDReference
Epidermal Growth Factor Receptor (EGFR)Anticancer1M17[6]
Human Topoisomerase IAnticancer1K4T[7]
Cyclooxygenase (COX) EnzymesAnti-inflammatory5F19[2][8]
Menaquinone-B (MenB) EnzymeAntimycobacterial6H1L[9]
Protoporphyrinogen IX Oxidase (PPO)Herbicide4L1I[10]
Heat Shock Protein 90 (Hsp90)Anticancer2BSM[11]
SARS-CoV-2 Receptor Binding DomainAntiviral8GFO[12][13]
The Principles of Molecular Docking

Molecular docking computationally predicts the preferred orientation of one molecule (the ligand, e.g., a benzoxazinone derivative) when bound to a second (the receptor, e.g., a protein target) to form a stable complex. The process relies on two key components:

  • Sampling Algorithm: Explores the vast conformational space of the ligand within the protein's active site to generate numerous possible binding poses.[5]

  • Scoring Function: Estimates the binding affinity for each generated pose, typically expressed in kcal/mol. A more negative score indicates a more favorable, higher-affinity interaction.[5]

It is crucial to understand that the docking score is a theoretical estimation. Its primary utility lies in ranking and prioritizing compounds for further experimental validation, not as an absolute measure of binding strength.

The Molecular Docking Workflow: A Validated Protocol

A successful docking experiment is built on meticulous preparation and validation. The following protocol provides a step-by-step methodology applicable to common docking software suites like AutoDock Vina, Schrödinger, or MOE.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation p1 1a. Obtain & Prepare Target Protein (PDB) p2 1b. Clean & Refine Protein (Remove water, add hydrogens) p1->p2 g1 2. Define Binding Site (Grid Box Generation) p2->g1 l1 1c. Generate 3D Structure of Benzoxazinone Ligand l2 1d. Energy Minimize Ligand & Assign Charges l1->l2 l2->g1 d1 3. Execute Docking Algorithm (e.g., AutoDock Vina) g1->d1 a1 4. Analyze Poses & Scores d1->a1 a2 5. Visual Inspection of Key Interactions (H-bonds, etc.) a1->a2 v1 6. CRITICAL: Protocol Validation (Redocking, RMSD < 2Å) a2->v1 v1->a1 If Fails, Re-evaluate Preparation Steps

Caption: The comprehensive molecular docking workflow, from initial system preparation to final analysis and validation.

Protocol Step 1: System Preparation (The Foundation)

This is the most critical phase. The adage "garbage in, garbage out" is particularly true for molecular docking.

  • 1a. Target Protein Preparation:

    • Action: Download the 3D structure of your target protein, preferably a high-resolution crystal structure, from the Protein Data Bank (PDB).[4] If a crystal structure is unavailable, a homology model can be generated using servers like SWISS-MODEL, but this requires more rigorous validation.[14]

    • Causality: The accuracy of the docking prediction is fundamentally limited by the quality of the input protein structure. Experimental structures provide the most reliable representation of the biological target.

  • 1b. Protein Refinement:

    • Action: Using software like UCSF Chimera or AutoDock Tools, prepare the protein by:

      • Deleting all non-essential components (water molecules, co-solvents, and any co-crystallized ligands).

      • Adding polar hydrogens, as they are crucial for forming hydrogen bonds.

      • Repairing any missing side chains or loops in the structure.

      • Assigning appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH.

    • Causality: Raw PDB files are often incomplete for docking. This refinement process creates a chemically correct and complete model of the receptor, ensuring that potential interactions, especially hydrogen bonds, can be accurately calculated.[4][15]

  • 1c. Ligand (Benzoxazinone) Preparation:

    • Action: Draw the 2D structure of your benzoxazinone derivative using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure using a program like Open Babel.[5]

    • Causality: The docking algorithm requires a 3D representation of the ligand to explore its potential binding poses.

  • 1d. Ligand Optimization:

    • Action: Perform energy minimization on the 3D ligand structure using a suitable force field (e.g., MMFF94). This step relaxes the structure to a low-energy conformation. Following this, assign partial atomic charges (e.g., Gasteiger charges).[6]

    • Causality: Energy minimization ensures the ligand starts from a sterically favorable conformation. Correct charge assignment is essential for the scoring function to accurately calculate electrostatic interactions, which are a major component of binding affinity.

Protocol Step 2: Defining the Binding Site
  • Action: Define the search space for the docking algorithm. This is typically a 3D grid box centered on the active site of the protein.

    • If a co-crystallized ligand is present: Center the grid box on the position of the original ligand. This is the most reliable method.[15]

    • If the binding site is unknown (apo protein): You may need to perform "blind docking," where the grid box encompasses the entire protein surface. This is computationally expensive and less precise but can help identify potential binding pockets.

  • Causality: Constraining the search to the known or predicted active site dramatically increases the efficiency and accuracy of the simulation, preventing the algorithm from wasting resources on irrelevant surface areas.

Protocol Step 3: Running the Docking Simulation
  • Action: Use your chosen docking software (e.g., AutoDock Vina) to run the simulation.[4] Key parameters include:

    • Receptor File: The prepared PDBQT file of the protein.

    • Ligand File: The prepared PDBQT file of the benzoxazinone derivative.

    • Grid Box Parameters: The coordinates and dimensions defined in the previous step.

    • Exhaustiveness: A parameter that controls the thoroughness of the search. Higher values increase computational time but also the likelihood of finding the optimal binding pose.

    • Number of Modes: The number of distinct binding poses to be generated and ranked.

  • Causality: The Lamarckian Genetic Algorithm, used by AutoDock, iteratively evolves a population of ligand conformations, selecting for those with the best (lowest energy) scores until a consensus is reached.[16]

Protocol Step 4: Post-Docking Analysis and Interpretation
  • Action: The software will output a series of binding poses ranked by their docking scores.

    • Examine the Scores: Identify the top-ranked poses with the most negative binding affinities.

    • Visual Inspection: This is a non-negotiable step. Use visualization software (e.g., PyMOL, Discovery Studio) to meticulously analyze the interactions between the benzoxazinone derivative and the protein's active site residues for the top-ranked poses.[15] Look for:

      • Hydrogen Bonds: Key directional interactions.

      • Hydrophobic Interactions: Contributions from nonpolar moieties.

      • π-π Stacking: Interactions involving aromatic rings.

      • Salt Bridges: Electrostatic interactions between charged groups.

  • Causality: A good docking score is meaningless if the corresponding pose is not chemically and biologically plausible. Visual inspection allows the researcher to apply their scientific judgment to determine if the predicted interactions align with known structure-activity relationships (SAR) or the chemical nature of the active site.

Trustworthiness: The Self-Validating Protocol

A docking protocol is only trustworthy if it can be validated. The gold standard for validation is the ability to reproduce experimental data.

G p1 Start: Co-crystal Structure (Protein + Native Ligand) p2 1. Separate Native Ligand from Protein p1->p2 p3 2. Prepare Protein and Native Ligand Individually p2->p3 p4 3. 'Re-dock' the Native Ligand into the Protein's Active Site p3->p4 p5 4. Compare Docked Pose to Original Crystal Pose p4->p5 p6 Calculate RMSD p5->p6 res1 Result: RMSD < 2.0 Å p6->res1 Protocol Validated res2 Result: RMSD > 2.0 Å p6->res2 Protocol Invalid (Revisit Preparation Steps)

Caption: The redocking workflow for validating a molecular docking protocol.

Protocol for Docking Validation (Redocking)
  • Objective: To confirm that your docking protocol (preparation steps, grid parameters, and docking algorithm settings) can accurately reproduce a known, experimentally determined binding pose.

  • Methodology:

    • Select a high-resolution crystal structure of your target protein that contains a co-crystallized ligand (the "native" ligand).

    • Prepare the protein as described in Step 1b.

    • Extract the native ligand and prepare it independently as described in Step 1d.

    • Using your established protocol, dock the prepared native ligand back into the active site of its own protein.

    • Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.[17]

  • Success Criterion: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation.[17][18] It demonstrates that your protocol is reliable and can be confidently applied to screen novel ligands, such as your benzoxazinone derivatives.

  • Alternative Validation: If no co-crystal structure exists, validation can be attempted by creating a dataset of known active compounds and inactive "decoy" molecules. A valid protocol should be able to score the active compounds significantly higher than the decoys, demonstrating good enrichment.[18]

Conclusion and Forward Look

Molecular docking is a powerful predictive tool that, when applied with rigor and proper validation, can significantly enhance the efficiency of drug discovery. This guide outlines a robust workflow for investigating the interactions of promising benzoxazinone derivatives with their biological targets. The insights gained from these in silico studies—identifying key binding interactions and predicting binding affinities—provide a rational basis for prioritizing candidates for chemical synthesis and subsequent experimental validation through biological assays. The ultimate goal is to use these computational predictions to guide the design of novel benzoxazinone derivatives with improved potency and selectivity, accelerating the journey from lead compound to clinical candidate.

References

  • Jadhav, S., & Pande, P. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]
  • Alam, M., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs.
  • Wu, Q., et al. (2021). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry. [Link]
  • Various Authors. (2022). How to validate the molecular docking results?
  • Various Authors. (2021). How can I validate docking result without a co-crystallized ligand?
  • Ghorab, M. M., et al. (2012).
  • Various Authors. (2021). How to validate molecular docking results with no proper crystal structure??
  • Alam, M., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. National University of Science and Technology. [Link]
  • Singh, T., et al. (2023).
  • Seifert, M. H., & Lang, M. (2008).
  • Guide for small molecule molecular docking. (2023). Source not specified. [Link]
  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
  • Hawkins, P. C., et al. (2006). Lessons from Docking Validation.
  • Bolivar, S. (2020). Molecular Docking Protocol.
  • Garg, R., et al. (2021). Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents.
  • Göktaş, B., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. PMC - NIH. [Link]
  • Kaboli, M. (2018). Molecular Docking - An easy protocol. protocols.io. [Link]
  • de Oliveira, C., et al. (2020). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. PMC - PubMed Central. [Link]
  • Various Authors. (2023). Some biologically important 4H‐3,1‐benzoxazin‐4‐one derivatives.
  • Sapa, J., et al. (2021). Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation.
  • Bioinformatics Review. (2020).
  • Erdağ, E. (2023). A Molecular Docking Study: Benzoxazolone Derivatives against SARS-CoV-2 Omicron Subvariant EG.5.1. Chemical Methodologies. [Link]
  • Erdağ, E. (2023). A Molecular Docking Study: Benzoxazolone Derivatives against SARS-CoV-2 Omicron Subvariant EG.5.1. Chemical Methodologies. [Link]

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Application Notes and Protocols for Photodegradation Studies of Polymers with UV Stabilizers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Photostabilization

Polymers are ubiquitous in modern technology, valued for their versatility, durability, and low cost. However, their organic nature makes them susceptible to degradation from environmental stressors, chief among them being ultraviolet (UV) radiation from sunlight.[1][2] This photodegradation can lead to a catastrophic loss of mechanical, physical, and aesthetic properties, manifesting as discoloration, brittleness, cracking, and a decrease in tensile strength.[3][4][5] For industries ranging from automotive and construction to pharmaceuticals and consumer goods, ensuring the long-term performance and stability of polymeric materials is paramount.

This guide provides a comprehensive framework for designing and executing robust experimental studies to evaluate the photodegradation of polymers and the efficacy of UV stabilizers. We will delve into the mechanistic underpinnings of UV degradation, the rationale behind selecting appropriate accelerated weathering protocols, and the analytical techniques required to quantify changes in polymer properties. This document is intended for researchers and scientists dedicated to developing and validating stabilized polymer formulations.

Part 1: Understanding the Mechanisms of Photodegradation and UV Stabilization

The Photodegradation Cascade

The photodegradation of a polymer is a complex process initiated by the absorption of UV radiation by chromophoric groups within the polymer structure.[4][6] This absorption elevates the chromophore to an excited state, leading to the generation of free radicals through processes like Norrish I and Norrish II reactions.[4] These highly reactive free radicals then initiate a chain reaction, propagating through the polymer matrix and causing chain scission (a reduction in molecular weight) and cross-linking.[4][7][8] The presence of oxygen significantly accelerates this process, leading to photo-oxidative degradation.[7]

The Role of UV Stabilizers

UV stabilizers are chemical additives designed to interfere with the photodegradation process, thereby extending the functional lifetime of the polymer.[9][10] They operate through several distinct mechanisms:

  • UV Absorbers: These compounds, such as benzophenones and benzotriazoles, function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[2][3][5][9][11]

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they are potent free radical scavengers.[3][5][11] They trap the free radicals generated during photodegradation, effectively terminating the degradation chain reaction.[3][5]

  • Quenchers: These additives take the energy from the excited chromophores and dissipate it, preventing the formation of free radicals.[3][10]

The selection of a UV stabilizer depends on the polymer type, the intended application, and the environmental conditions it will face.[5] Often, a combination of stabilizers is used to achieve synergistic protective effects.[5]

UV_Stabilization_Mechanisms cluster_degradation Photodegradation Cascade cluster_stabilization UV Stabilization Intervention UV UV Radiation Polymer Polymer Matrix UV->Polymer Excited Excited State Chromophores Polymer->Excited Radicals Free Radicals Excited->Radicals Degradation Degradation (Chain Scission, Cross-linking) Radicals->Degradation UVA UV Absorbers UVA->UV Absorb & Dissipate HALS HALS HALS->Radicals Scavenge Quenchers Quenchers Quenchers->Excited De-excite

Caption: Mechanisms of photodegradation and UV stabilizer intervention.

Part 2: Experimental Design and Setup

The core of any photodegradation study is the accelerated weathering protocol. By simulating the damaging effects of sunlight, temperature, and moisture in a controlled laboratory setting, we can predict the long-term performance of materials in a fraction of the time required for outdoor exposure.[1][12]

Selecting the Appropriate Weathering Standard

Several international standards govern accelerated weathering tests. The choice of standard is critical and depends on the material being tested and its intended end-use.

StandardLight SourceKey Characteristics & Applications
ASTM G155 Xenon Arc LampSimulates the full solar spectrum (UV, visible, and infrared).[13] Ideal for testing materials intended for outdoor use where colorfastness and lightfastness are critical.[13]
ASTM G154 Fluorescent UV LampsFocuses on the most damaging UV portion of the solar spectrum.[12][13][14] Cost-effective for comparing the relative performance of different formulations. Commonly uses UVA-340 lamps to simulate direct sunlight or UVB-313 lamps for more aggressive, accelerated testing.
ASTM D4329 Fluorescent UV LampsSpecifically tailored for the testing of plastics, providing procedures for UV exposure combined with condensation cycles to mimic dew.[1][13][15]
ISO 4892-2 Xenon Arc LampAn international standard for exposing plastics to laboratory light sources, providing a framework for simulating weathering effects.[16][17]
ISO 29664 VariesAddresses artificial weathering that includes the effects of acidic deposition, relevant for materials used in polluted industrial environments.[18][19][20][21]

Causality of Choice: The decision between a Xenon Arc (ASTM G155, ISO 4892-2) and a Fluorescent UV (ASTM G154, ASTM D4329) source is fundamental. A Xenon Arc test is more representative of the full spectrum of natural sunlight and is preferred for predicting color and appearance changes. A Fluorescent UV test, while less representative of the full spectrum, can provide a faster, more aggressive degradation focused on the UV-induced breakdown of the polymer backbone, making it excellent for screening the effectiveness of UV stabilizers.

Experimental Workflow

A well-designed photodegradation study follows a logical progression from sample preparation to data analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Accelerated Weathering cluster_analysis Phase 3: Post-Exposure Analysis cluster_data Phase 4: Data Interpretation Prep Sample Preparation (e.g., injection molding, film casting) Control Include Control Samples (no UV stabilizer) Prep->Control Initial Initial Characterization (t=0) (FTIR, GPC, DSC, Color, etc.) Control->Initial Chamber Place Samples in Weathering Chamber (e.g., ASTM G155/G154) Initial->Chamber Cycles Define Exposure Cycles (Irradiance, Temperature, Moisture) Chamber->Cycles Intervals Remove Samples at Predetermined Intervals Cycles->Intervals Visual Visual Inspection (Cracking, Chalking, Color Change) Intervals->Visual Analytical Analytical Characterization (FTIR, GPC, DSC, etc.) Visual->Analytical Mechanical Mechanical Testing (Tensile Strength, Impact Resistance) Analytical->Mechanical Compare Compare Exposed vs. Control Samples Mechanical->Compare Kinetics Determine Degradation Kinetics Compare->Kinetics Report Generate Report and Conclusions Kinetics->Report

Caption: A typical experimental workflow for photodegradation studies.

Part 3: Detailed Protocols and Analytical Methodologies

Protocol: Sample Preparation

The validity of a photodegradation study begins with consistent and well-characterized samples.

  • Polymer Formulation: Prepare the polymer resin with the desired concentration of UV stabilizer(s) (e.g., 0.25%, 0.5% w/w).[16] Ensure a homogenous blend using a suitable compounding technique (e.g., twin-screw extruder).

  • Control Group: Always prepare a batch of the polymer without any UV stabilizer to serve as a control for baseline degradation.[16]

  • Specimen Fabrication: Fabricate test specimens according to the requirements of the analytical and mechanical tests to be performed. Common forms include injection-molded plaques, cast films, or fibers. Ensure all specimens have a uniform thickness and are free of defects.[15]

  • Conditioning: Prior to initial characterization and exposure, condition all specimens according to relevant standards (e.g., 23°C and 50% relative humidity for 48 hours) to ensure a consistent starting state.

Protocol: Accelerated Weathering (Example based on ASTM G154)

This protocol provides a general framework. Specific parameters must be set according to the material and application.

  • Apparatus: Use a fluorescent UV accelerated weathering chamber equipped with UVA-340 lamps.

  • Test Cycle: A common cycle for many polymers is:

    • UV Exposure: 8 hours at a black panel temperature of 60°C and an irradiance of 0.89 W/(m²·nm) at 340 nm.

    • Condensation: 4 hours in darkness with 100% humidity at a black panel temperature of 50°C.

  • Exposure Duration: The total exposure time will depend on the polymer's durability. It is recommended to remove specimens at regular intervals (e.g., 250, 500, 1000, 2000 hours) to track the progression of degradation.

  • Specimen Placement: Mount the specimens in the provided holders, ensuring the side to be evaluated faces the lamps. Rotate the specimens periodically if the chamber does not have an automated carousel to ensure uniform exposure.

Analytical Techniques for Assessing Degradation

A multi-faceted analytical approach is necessary to fully characterize the changes occurring in the polymer.[22][23]

TechniquePrinciple & ApplicationInformation Gained
Fourier Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation to identify functional groups.[24] It is a cornerstone for detecting chemical changes.[23]Formation of carbonyl (-C=O) and hydroxyl (-OH) groups, indicating oxidation.[25] Can be used to track the depletion of the UV stabilizer.
Gel Permeation/Size Exclusion Chromatography (GPC/SEC) Separates polymer chains by size to determine molecular weight distribution.[24]Chain scission is directly observed as a decrease in the average molecular weight.[8][23] An increase may suggest cross-linking.
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as a function of temperature.[23]Changes in glass transition temperature (Tg), melting point (Tm), and crystallinity, which are affected by chain scission and cross-linking.[26]
Thermogravimetric Analysis (TGA) Measures the change in mass as a function of temperature.[24]Provides information on the thermal stability of the polymer, which often decreases after photodegradation.[26]
Spectrophotometry/Colorimetry Quantifies color changes using systems like CIELAB (ΔE*).Objective measurement of yellowing, fading, and other color shifts.
Scanning Electron Microscopy (SEM) Uses an electron beam to produce high-resolution images of the sample surface.[24]Visualization of surface cracking, crazing, chalking, and other morphological changes.[27]
Mechanical Testing Measures properties like tensile strength, elongation at break, and impact resistance.Direct quantification of the loss of mechanical integrity and embrittlement.[14]

Part 4: Data Interpretation and Validation

The ultimate goal is to compare the performance of the stabilized polymer against the unstabilized control. Key metrics for evaluating UV stabilizer efficacy include:

  • Time to 50% Retention of Properties: Determine the exposure time required for a key property (e.g., tensile strength or gloss) to decrease by 50%. A longer time indicates better stabilization.

  • Rate of Carbonyl Growth: In FTIR spectra, the rate of increase in the carbonyl peak area is a direct measure of the rate of photo-oxidation.[25]

  • Color Change (ΔE): A lower ΔE value over time signifies better color stability.

By plotting these changes as a function of exposure time for both the control and stabilized samples, a clear, quantitative assessment of the UV stabilizer's performance can be achieved. The protocol is self-validating through the inclusion of a control group; the difference in degradation rates between the control and the stabilized samples directly demonstrates the efficacy of the additive package.

References

  • ISO 29664:2010 Plastics - Artificial weathering including acidic deposition. [Link]
  • Analytical tools to assess polymer biodegradation: A critical review and recommend
  • Polymer Degrad
  • ISO 29664:2010 - Plastics — Artificial weathering including acidic deposition. [Link]
  • What is the ASTM standard for UV resistance test? [Link]
  • ASTM D4329 Fluorescent UV Exposure Testing for Plastics. [Link]
  • Top Analytical Techniques for Characterizing Custom Polymers. [https://www. JordiLabs.com/top-analytical-techniques-for-characterizing-custom-polymers/]([Link]. JordiLabs.com/top-analytical-techniques-for-characterizing-custom-polymers/)
  • Exploring the Techniques Used in Polymer Analysis. [Link]
  • Accelerated UV Exposure Testing – ASTM G154 Standard. [Link]
  • ASTM G154 Testing. [Link]
  • UV irradiation - weathering according to DIN EN ISO 4892-2. [Link]
  • EN ISO 29664:2017 Plastics - Artificial we
  • Plastics - Artificial weathering including acidic deposition (ISO 29664:2010). [Link]
  • Methods of Analyses for Biodegradable Polymers: A Review. [Link]
  • 5 Common ASTM Standards for UV We
  • The Mechanism Behind UV and He
  • What Are UV Stabilizers And How Do They Work?. [Link]
  • Polymer Photodegradation: Mechanisms and experimental methods. [Link]
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Application Notes and Protocols: Formulation of High-Performance Polymer Blends with 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation and characterization of advanced polymer blends incorporating 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one). This unique bis-benzoxazinone compound, owing to its rigid molecular structure and potential for forming highly crosslinked networks, offers a promising avenue for enhancing the thermal, mechanical, and chemical resistance properties of thermoplastic and thermoset polymers. These application notes detail the synthesis of the benzoxazinone precursor, methodologies for blend formulation via melt extrusion and solution casting, and protocols for the thorough characterization of the resulting materials. The causality behind experimental choices is elucidated to provide a deeper understanding of the structure-property relationships in these novel polymer systems.

Introduction: The Potential of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) in Polymer Science

2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is a symmetric organic molecule featuring two benzoxazinone rings linked by a 1,4-phenylene group.[1] With a high melting point of 316 °C and a molecular weight of 368.35 g/mol , this compound is noted for its thermal stability.[1] Its primary established application is as a high-performance UV absorber, effectively absorbing radiation in the 300-350 nm range, which is critical for preventing the photodegradation of polymers.[2]

Beyond its UV-stabilizing capabilities, the benzoxazinone moieties serve as precursors to polybenzoxazines, a class of high-performance thermosetting phenolic resins. Polybenzoxazines are renowned for their exceptional properties, including:

  • High Thermal Stability: They exhibit excellent resistance to heat and thermo-oxidative degradation.[3]

  • Inherent Flame Retardancy: Their chemical structure contributes to low flammability.

  • Near-Zero Volumetric Shrinkage During Cure: This minimizes internal stresses and improves dimensional stability in finished parts.[4]

  • Low Water Absorption: The cured network shows good hydrophobicity.[5]

  • Excellent Chemical Resistance: They are resistant to a wide range of solvents and corrosive media.

  • Molecular Design Flexibility: The synthesis of benzoxazine monomers allows for a wide variety of structures to tailor final properties.[6]

Blending 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) with other polymers, particularly high-performance thermoplastics like Polyetherimide (PEI) and Polyether Ether Ketone (PEEK), or thermosets like epoxy resins, can create materials with a synergistic combination of properties.[5] This approach can enhance the toughness of the inherently brittle polybenzoxazine network or increase the service temperature and chemical resistance of the thermoplastic matrix.

Synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

The synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) can be achieved through a one-pot cascade reaction involving the copper(I)-catalyzed C-N coupling of 2-(o-bromophenoxy)acyl chlorides and primary amines.[1] A more common and accessible route, however, involves the condensation of anthranilic acid derivatives.

Synthesis Protocol: From Anthranilic Acid

This protocol is based on established methods for synthesizing benzoxazin-4-one derivatives from anthranilic acids.[7]

Materials:

  • Anthranilic acid

  • Terephthaloyl chloride

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve anthranilic acid (2.2 equivalents) in anhydrous pyridine under an inert atmosphere.

  • Addition of Terephthaloyl Chloride: While stirring, slowly add a solution of terephthaloyl chloride (1 equivalent) in anhydrous toluene via the dropping funnel. An exothermic reaction may be observed. Maintain the temperature below 25 °C using an ice bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold toluene to remove any unreacted starting materials. Further purify the crude product by recrystallization from a suitable solvent like N,N-Dimethylformamide (DMF).

  • Drying: Dry the purified white to off-white crystalline product in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization: Confirm the structure and purity of the synthesized 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) using FTIR, ¹H NMR, and ¹³C NMR spectroscopy. The melting point should be consistent with the literature value (316 °C).[1]

Formulation of Polymer Blends

The incorporation of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) into a polymer matrix can be achieved through several methods, with melt blending and solution casting being the most common. The choice of method depends on the thermal stability of the host polymer and the desired morphology of the blend.

Protocol 1: Melt Blending with High-Performance Thermoplastics (e.g., PEI, PEEK)

Melt blending is a solvent-free and industrially scalable method suitable for thermally stable thermoplastics.

Materials:

  • 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), finely ground powder

  • Polyetherimide (PEI) or Polyether Ether Ketone (PEEK) pellets, dried

  • Compatibilizer (optional, e.g., a copolymer with reactive groups)

Equipment:

  • Twin-screw extruder with controllable temperature zones

  • Pelletizer

  • Injection molding machine or compression molder

Procedure:

  • Pre-Drying: Dry the thermoplastic pellets and the benzoxazinone powder in a vacuum oven at a temperature appropriate for the thermoplastic (e.g., 120-150 °C for PEI/PEEK) for at least 4 hours to remove any moisture.

  • Dry Mixing: Physically pre-mix the dried thermoplastic pellets and the benzoxazinone powder (and compatibilizer, if used) at the desired weight ratio (e.g., 1%, 3%, 5%, 10% benzoxazinone).

  • Melt Extrusion: Feed the dry mixture into the hopper of the twin-screw extruder. The extruder barrel temperature profile should be set to gradually increase from the feeding zone to the die, ensuring the thermoplastic is fully molten but below the degradation temperature of both components. A typical temperature profile for PEI/PEEK blends would range from 300 °C to 380 °C. The screw speed should be optimized to ensure thorough mixing without excessive shear degradation (e.g., 100-200 RPM).

  • Pelletization: Extrude the molten blend through a die into a cooling water bath and subsequently pelletize the solidified strands.

  • Specimen Preparation: Dry the resulting pellets and use them for further processing, such as injection molding or compression molding, to produce specimens for characterization.

Protocol 2: Solution Casting with Thermosets (e.g., Epoxy) or Soluble Thermoplastics

Solution casting is ideal for achieving a high degree of dispersion and for polymers that may degrade at high processing temperatures.

Materials:

  • 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

  • Epoxy resin (e.g., DGEBA) and a suitable curing agent (e.g., an amine-based hardener)

  • A common solvent for all components (e.g., N,N-Dimethylformamide, Dichloromethane)

Equipment:

  • Magnetic stirrer

  • Glass petri dishes or flat molds

  • Vacuum oven with controlled temperature programming

Procedure:

  • Dissolution: Dissolve the 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) and the epoxy resin in the chosen solvent at the desired weight ratio. Stir until a homogeneous solution is obtained.

  • Addition of Curing Agent: Add the stoichiometric amount of the curing agent to the solution and stir for a few minutes to ensure uniform distribution.

  • Casting: Pour the solution into a level glass petri dish or mold.

  • Solvent Evaporation: Place the cast film in a dust-free environment at room temperature to allow for slow solvent evaporation.

  • Curing: Once the film is tack-free, transfer it to a vacuum oven. The curing process for benzoxazine-epoxy blends typically involves a multi-step temperature program to ensure complete reaction of both the epoxy and the benzoxazine ring-opening polymerization. A representative curing schedule could be:

    • 80 °C for 2 hours (to remove residual solvent)

    • 150 °C for 2 hours

    • 180 °C for 2 hours

    • 200 °C for 1 hour (post-cure)

Characterization of Polymer Blends

A suite of analytical techniques is essential to understand the properties of the formulated blends.

Thermal Properties

4.1.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg), curing exotherms, and melting behavior of the blends.

Protocol:

  • Sample Preparation: Seal 5-10 mg of the blend material in a hermetic aluminum pan.

  • Analysis: Place the pan in the DSC instrument.

  • Heating Program:

    • For thermoplastic blends: Heat from room temperature to a temperature above the expected Tg at a rate of 10 °C/min under a nitrogen atmosphere. Cool the sample and then perform a second heating scan at the same rate to determine the Tg from the inflection point in the heat flow curve.

    • For uncured thermoset blends: Heat from room temperature to around 300 °C at 10 °C/min to observe the curing exotherm. The area under the peak corresponds to the heat of polymerization.

    • For cured thermoset blends: Perform a heating scan as with thermoplastic blends to determine the final Tg of the cured network.

4.1.2. Thermogravimetric Analysis (TGA)

TGA measures the thermal stability and decomposition profile of the polymer blends.

Protocol:

  • Sample Preparation: Place 5-10 mg of the blend material in a ceramic or platinum TGA pan.

  • Analysis: Heat the sample from room temperature to 800 °C at a heating rate of 10-20 °C/min under a nitrogen or air atmosphere.

  • Data Interpretation: Determine the onset of decomposition temperature (the temperature at 5% or 10% weight loss) and the char yield at 800 °C in nitrogen.

Mechanical Properties

4.2.1. Dynamic Mechanical Analysis (DMA)

DMA provides information on the viscoelastic properties of the blends, including the storage modulus (a measure of stiffness), loss modulus, and tan delta (a measure of damping). It is also a very sensitive method for determining the Tg.

Protocol:

  • Sample Preparation: Prepare rectangular specimens of the blend with typical dimensions for the DMA clamp (e.g., single cantilever or three-point bending mode).

  • Analysis: Mount the specimen in the DMA instrument.

  • Testing Program: Apply an oscillating strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from room temperature to above the Tg at a heating rate of 3-5 °C/min.

  • Data Interpretation: The peak of the tan delta or loss modulus curve is typically taken as the glass transition temperature. The storage modulus in the glassy and rubbery regions provides insight into the material's stiffness.

Data Presentation

Table 1: Thermal Properties of Polymer Blends

Blend CompositionTg (°C) by DSCTd5% (°C) by TGA (N₂)Char Yield at 800°C (%) (N₂)
Neat Polymer Matrix
Matrix + 1% Benzoxazinone
Matrix + 3% Benzoxazinone
Matrix + 5% Benzoxazinone

Table 2: Mechanical Properties of Polymer Blends

Blend CompositionStorage Modulus at 25°C (GPa)Tg (°C) by DMA (tan δ peak)
Neat Polymer Matrix
Matrix + 1% Benzoxazinone
Matrix + 3% Benzoxazinone
Matrix + 5% Benzoxazinone

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Process cluster_product Final Product A Anthranilic Acid D Dissolution & Mixing (Inert Atmosphere) A->D B Terephthaloyl Chloride B->D C Anhydrous Pyridine C->D E Reflux (4-6 hours) D->E Heating F Precipitation & Filtration E->F Cooling G Recrystallization & Drying F->G H 2,2'-(1,4-Phenylene)bis (4H-benzo[d]oxazin-4-one) G->H

Caption: Workflow for the synthesis of the target benzoxazinone.

Blending_and_Curing cluster_inputs Inputs cluster_methods Blending Methods cluster_curing Curing & Post-Processing cluster_output Output B 2,2'-(1,4-Phenylene)bis (4H-benzo[d]oxazin-4-one) M Melt Blending (Twin-Screw Extruder) B->M S Solution Casting (Solvent Evaporation) B->S P Polymer Matrix (Thermoplastic or Thermoset) P->M P->S C Thermal Curing (Ring-Opening Polymerization) M->C S->C F Specimen Fabrication (Molding/Cutting) C->F O High-Performance Polymer Blend F->O

Caption: General workflow for blend formulation and curing.

Conclusion

The formulation of polymer blends with 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) presents a versatile strategy for developing high-performance materials. By leveraging the inherent thermal stability and reactive nature of the benzoxazinone moiety, significant improvements in the thermomechanical properties of various polymer systems can be achieved. The protocols outlined in these application notes provide a robust framework for the synthesis, formulation, and characterization of these advanced materials, enabling further innovation in fields requiring high-performance polymers.

References

  • Hisar Telli, A. (2021). Preparation and characterization of polybenzoxazine involving various additives. Middle East Technical University. [Link]
  • Chern, Y., & Hsieh, K. (1999). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer, 40(18), 5109-5117.
  • Kavitha, A., et al. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 16(5), 457-466. [Link]
  • Uyar, T., et al. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Chemistry – An Asian Journal. [Link]
  • Takeichi, T., et al. (2005). Studying the miscibility and thermal behavior of polybenzoxazine/poly(ε-caprolactone) blends using DSC, DMA, and solid state 13C NMR spectroscopy. Polymer, 46(26), 12264-12272.
  • METTLER TOLEDO. (2018). Thermal Analysis of Polymers. Part 2: TGA, TMA and DMA of Thermoplastics. [Link]
  • Prime, R. B.
  • PubChem. 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one). [Link]
  • NPL Publications. (2003). Measurement Good Practice Guide No. 62 Thermal Analysis Techniques for Composites and Adhesives. [Link]
  • Rimdusit, S., et al. (2023). Investigation of Multiple Shape Memory Behaviors, Thermal and Physical Properties of Benzoxazine Blended with Diamino Polysiloxane. Polymers, 15(18), 3804. [Link]
  • Rimdusit, S., & Ishida, H. (2000). Thermal degradation behaviors of polybenzoxazine and silicon-containing polyimide blends.
  • Reddy, B. S. R., & Rajulu, A. V. (2015). Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. RSC Advances, 5(90), 73561-73569. [Link]
  • ResearchGate. DSC thermograms of fully cured polybenzoxazine composites. [Link]
  • Polymer Innovation Blog. (2014).
  • ACS Publications. (2023). Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend. [Link]
  • Matrix Fine Chemicals. 2,2'-(1,4-PHENYLENE)-BIS-(4H-3,1-BENZOXAZIN-4-ONE). [Link]
  • ResearchGate. Reaction scheme of benzoxazines with epoxy resins. [Link]
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  • MDPI. (2023).
  • ResearchGate. Synthesis of 2,2-(1,4-Phenylene)bis-3,4-dihydro-2H-1,3-thiazin-4-ones and their Facile Recyclization to 2,2-(1,4-Phenylene)bis(pyrimidin-4-one) and/or 2,2`-(1,4-Phenylene)-bis-(thieno[2,3-d]pyrimidin-4(1H)-one)
  • NIH. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
  • ResearchGate. Various Synthetic Methods of Benzoxazine Monomers. [Link]
  • ResearchGate. Synthesis and characterization of new thermosetting polybenzoxazines with other functional groups in the network. [Link]
  • ResearchGate. A more complex curing process of bio-based benzoxazines. [Link]
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  • ResearchGate. Polybenzoxazine thermosets with enhanced toughness via blending with phthalazinone-bearing thermal plastic copoly(aryl ether nitrile)s. [Link]
  • NIH. (2023). Reactive Blending of Modified Thermoplastic Starch Chlorhexidine Gluconate and Poly(butylene succinate)
  • ResearchGate. Reactive Blending of Modified Thermoplastic Starch Chlorhexidine Gluconate and Poly(butylene succinate)
  • Hindawi. (2019). Prediction of The Behavior for Polymer Blends Using Thermodynamic Model. [Link]
  • Compatibilization Strategies of PLA-Based Biodegradable M

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Troubleshooting & Optimization

Optimizing reaction conditions for high yield synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: High-Yield Synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

Welcome to the technical support center for the synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our goal is to equip you with the necessary insights to navigate the common challenges associated with this synthesis, ensuring high yields and purity.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), providing potential causes and actionable solutions.

1. Low or No Product Yield

  • Question: I am experiencing a very low yield of my target compound. What are the likely causes and how can I improve it?

  • Answer: Low yields in the synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) can be attributed to several factors, from reactant quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

    • Purity of Starting Materials: The purity of your starting materials, such as anthranilic acid derivatives and the phenylene diamine precursor, is paramount. Impurities can act as catalysts for side reactions or inhibit the desired transformation. It is advisable to verify the purity of your reactants by techniques like NMR or melting point analysis before use.

    • Reaction Conditions: The synthesis of benzoxazinones is often sensitive to reaction conditions.[1]

      • Temperature: Ensure the reaction is conducted at the optimal temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of reactants or products.

      • Solvent: The choice of solvent is critical. High-boiling point polar aprotic solvents like DMF are often used.[2] Ensure the solvent is anhydrous, as water can lead to the hydrolysis of intermediates.

      • Atmosphere: Some of the intermediates may be sensitive to oxygen or moisture.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.

    • Catalyst Activity: If your synthesis involves a catalyst, its activity is a key factor. Ensure the catalyst is not deactivated. For instance, in copper-catalyzed reactions, the oxidation state and ligation of the copper source are critical for its catalytic efficacy.[3]

2. Formation of Significant Side Products

  • Question: My reaction mixture shows multiple spots on TLC, indicating the presence of side products. What are the common side products and how can their formation be minimized?

  • Answer: The formation of side products is a common challenge that directly impacts the yield and purity of the desired bis-benzoxazinone.

    • Mono-substituted Intermediate: A common side product is the mono-substituted intermediate, where only one of the amino groups of the 1,4-phenylenediamine has reacted. To minimize this, ensure the stoichiometry of the reactants is carefully controlled, and consider a slight excess of the benzoxazinone precursor.

    • Ring-Opened Products: Benzoxazinone rings can be susceptible to nucleophilic attack, leading to ring-opened amides, especially in the presence of water.[4] Ensuring anhydrous reaction conditions is the most effective way to prevent this.

    • Polymerization: Under certain conditions, the starting materials or reactive intermediates can undergo polymerization.[1] This can often be mitigated by controlling the reaction temperature and the rate of addition of reactants.

    • Minimization Strategies:

      • Stoichiometry: Precise control over the molar ratios of the reactants is crucial.

      • Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Stopping the reaction too early will result in unreacted starting materials, while prolonged reaction times can lead to product degradation or the formation of more side products.

      • Temperature Control: Gradual heating and maintaining a stable reaction temperature can prevent the formation of thermally induced side products.

3. Difficulties in Product Purification

  • Question: I am struggling to purify the final product. What are some effective purification strategies?

  • Answer: The purification of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) can be challenging due to its limited solubility in common organic solvents.

    • Recrystallization: This is often the most effective method for purifying solid compounds. The choice of solvent is critical. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For benzoxazinones, high-boiling point solvents or solvent mixtures may be necessary.

    • Column Chromatography: While it can be effective, the low solubility of the product can make column chromatography challenging. A careful selection of the stationary and mobile phases is required. It may be necessary to use a more polar solvent system than is typical for less polar compounds.

    • Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities. For instance, washing with a non-polar solvent can remove non-polar impurities, followed by a wash with a more polar solvent to remove polar impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one).

  • What is the general synthetic strategy for 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)?

    • The synthesis typically involves the condensation of two equivalents of a suitable anthranilic acid derivative with one equivalent of a 1,4-phenylenediamine precursor.[2] The reaction often requires a catalyst and heating in a high-boiling point solvent.

  • What is the proposed reaction mechanism?

    • The mechanism generally involves the nucleophilic attack of the amino group of the diamine on the carbonyl group of the benzoxazinone precursor. This is followed by a cyclization and dehydration step to form the benzoxazinone ring. The process occurs at both ends of the phenylene diamine to yield the bis-benzoxazinone structure.[5]

  • How can I monitor the progress of the reaction?

    • Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

  • What are the key safety precautions to consider?

    • The synthesis may involve hazardous reagents and high temperatures. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The final product may cause an allergic skin reaction.[3]

Quantitative Data Summary

ParameterOptimized ConditionExpected YieldReference
Reactants Anthranilic acid derivative, 1,4-phenylenediamine precursor-[2]
Solvent Anhydrous N,N-Dimethylformamide (DMF) or similar-[2]
Temperature 100-150 °C (reaction dependent)-[3]
Reaction Time 12-24 hours (monitor by TLC/HPLC)>80%[3]
Atmosphere Inert (Nitrogen or Argon)-[1]

Experimental Protocol: Optimized Synthesis

This protocol provides a step-by-step methodology for the high-yield synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one).

Materials:

  • 2-aminobenzoic acid (anthranilic acid)

  • Terephthaloyl chloride

  • Pyridine (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2 equivalents of 2-aminobenzoic acid in anhydrous pyridine.

  • Addition of Acyl Chloride: Slowly add a solution of 1 equivalent of terephthaloyl chloride in anhydrous DMF to the stirred solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 120 °C. Maintain this temperature and stir the reaction mixture for 16 hours under a nitrogen atmosphere.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The crude product will precipitate out.

  • Purification: Collect the precipitate by filtration and wash it thoroughly with water and then with a small amount of cold ethanol to remove impurities.

  • Drying: Dry the purified product under vacuum to obtain 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) as a solid.

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages and potential troubleshooting points in the synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one).

SynthesisWorkflow cluster_troubleshooting Troubleshooting Points Start Start: Reactant Preparation (Purity Check) Reaction Condensation Reaction (Temp & Time Control) Start->Reaction Anhydrous Conditions Workup Product Precipitation (Quenching) Reaction->Workup Reaction Monitoring (TLC) LowYield Low Yield Reaction->LowYield Incomplete Reaction SideProducts Side Products Reaction->SideProducts Incorrect Stoichiometry Purification Recrystallization/Washing (Solvent Selection) Workup->Purification End Final Product (Characterization) Purification->End PurificationIssues Purification Difficulty Purification->PurificationIssues Poor Solubility

Sources

Troubleshooting poor solubility of Cyasorb UV-3638 in polymer matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cyasorb™ UV-3638. This guide is designed for researchers, scientists, and polymer processing professionals to address challenges related to the solubility and dispersion of this high-performance benzoxazinone UV absorber in various polymer matrices. As a crystalline, high-molecular-weight additive with a high melting point, achieving a uniform, molecular-level dispersion is critical to unlocking its full potential for UV protection without compromising the optical and physical properties of the final product.

This resource provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format, grounded in the principles of polymer science and material compatibility.

Frequently Asked Questions (FAQs)

Q1: What is Cyasorb UV-3638 and why is its solubility critical?

Cyasorb UV-3638 is a high-performance ultraviolet (UV) absorber belonging to the benzoxazinone chemical class. It is characterized by its strong and broad absorption of UV radiation, exceptional thermal stability with a melting point of 315-317°C, and extremely low volatility, making it ideal for engineering plastics processed at high temperatures, such as polycarbonate (PC), polyethylene terephthalate (PET), and polyamides.[1]

Its effectiveness hinges on achieving a molecular dispersion within the polymer matrix. Poor solubility or dispersion leads to several defects:

  • Reduced UV Protection: Agglomerated particles act as stress concentrators and do not efficiently absorb UV light, leaving large regions of the polymer unprotected.

  • Optical Defects: Undissolved particles scatter light, causing haze and reducing the clarity and transparency of the polymer.

  • Surface Defects ("Blooming"): Incompatible or oversaturated additives can migrate to the surface of the plastic part over time, forming a crystalline or oily film.[2][3][4][5] This phenomenon, known as blooming, compromises aesthetics and can interfere with downstream processes like printing or sealing.

  • Mechanical Weakness: Particle agglomerates can act as points of failure, reducing the impact strength and tensile properties of the final product.

Q2: At what concentration should I be using Cyasorb UV-3638?

Typical usage levels for Cyasorb UV-3638 range from 0.1% to 10% by weight, depending on the polymer, the thickness of the final part, and the desired level of UV protection.[1] However, exceeding the solubility limit of the additive in the polymer at a given processing temperature is a primary cause of dispersion issues. If you are observing problems, one of the first steps is to evaluate if the concentration is too high. Each polymer has a finite capacity to dissolve an additive.[3]

Q3: What is the primary method for incorporating Cyasorb UV-3638 into a polymer?

The recommended method is melt blending, typically using a twin-screw extruder.[1] This process uses heat and mechanical shear to melt the polymer and distribute and dissolve the additive. The key is to achieve a homogenous melt where the UV absorber is fully dissolved.

Q4: Can I just dry-blend the Cyasorb UV-3638 powder with my polymer pellets before extrusion?

While simple dry-blending is a common first step, it often leads to poor dispersion, especially with a crystalline powder like UV-3638. For optimal results, using a pre-dispersed masterbatch is highly recommended. A masterbatch is a concentrated blend of the additive in a carrier resin that is compatible with the main polymer.[6] This allows for more accurate dosing and significantly improves the distribution of the additive in the final melt.[6]

Troubleshooting Guide: Poor Solubility & Dispersion

Problem 1: The final product appears hazy or lacks clarity.

Haze is a classic indicator that the Cyasorb UV-3638 has not fully dissolved and is present as fine, undissolved particles that scatter light.

Root Cause Analysis:

  • Incompatibility: The additive and polymer may have significantly different polarities, hindering mutual solubility. This can be theoretically assessed using Hansen Solubility Parameters (HSP).

  • Insufficient Thermal Energy: The processing temperature may be too low to fully melt the crystalline UV-3638 or to lower the melt viscosity of the polymer enough for effective mixing.

  • Insufficient Shear/Mixing: The mechanical energy supplied by the extruder may be inadequate to break down agglomerates and distribute the additive.

Troubleshooting Workflow for Haze Reduction

Caption: Systematic workflow for troubleshooting haze.

Problem 2: A white powder or oily film ("bloom") appears on the product surface after cooling or aging.

Blooming is a clear sign of additive oversaturation and poor compatibility. The portion of the additive that was dissolved or dispersed at high processing temperatures migrates out of the polymer matrix as it cools and the polymer's free volume decreases.[2][4][7]

Root Cause Analysis:

  • Oversaturation: The concentration of Cyasorb UV-3638 exceeds its solubility limit in the polymer at room temperature.

  • Poor Compatibility: A significant mismatch in Hansen Solubility Parameters (HSP) between the UV absorber and the polymer creates a thermodynamic driving force for phase separation.

  • Low Molecular Weight Species: The presence of low molecular weight polymer chains or other additives can facilitate the migration of the UV absorber.[3]

Solutions for Blooming
  • Reduce Concentration: This is the most direct solution. Lower the loading of Cyasorb UV-3638 to a level below its saturation point in the polymer.

  • Improve Compatibility:

    • Hansen Solubility Parameters (HSP): The principle of "like dissolves like" can be quantified using HSP, which breaks down solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8][9] For good compatibility, the HSP values of the additive and the polymer should be close. The "HSP distance" (Ra) between two materials can be calculated, with a smaller distance indicating better compatibility.

    • While the specific HSP for Cyasorb UV-3638 is not publicly available, we can use known values for PC and PET to illustrate the concept.

MaterialδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Source
Polycarbonate (PC)18.25.96.9[2]
PET18.76.36.7[10]

To solve a blooming issue, one might select a different UV absorber or add a compatibilizer with HSP values intermediate between Cyasorb UV-3638 and the host polymer.

  • Use Higher Molecular Weight Additives: While Cyasorb UV-3638 is already a high molecular weight additive, if blooming persists, exploring an even larger, more polymer-like UV stabilizer could be a solution, as higher molecular weight reduces mobility.[3]

Experimental Protocols for Troubleshooting

Protocol 1: Systematic Optimization of Extrusion Parameters

This protocol is designed to find the optimal processing window for dispersing Cyasorb UV-3638.

Objective: To eliminate haze and prevent future blooming by optimizing melt temperature and shear.

Materials:

  • Polymer resin (e.g., PET or PC), dried according to supplier specifications.

  • Cyasorb UV-3638 powder.

  • Twin-screw extruder.

  • Haze meter or spectrophotometer.

Procedure:

  • Establish a Baseline:

    • Start with your standard processing conditions (temperature profile, screw speed, feed rate).

    • Prepare a batch of the polymer with the target concentration of Cyasorb UV-3638.

    • Produce a sample (e.g., a cast film or a pressed plaque) and measure its haze value. This is your baseline.

  • Temperature Optimization:

    • Keeping screw speed and feed rate constant, increase the temperature of the melting and mixing zones of the extruder barrel by 10°C.

    • Allow the system to stabilize for at least 15-20 minutes.

    • Collect a new sample and measure its haze.

    • Repeat this process, increasing the temperature in 10°C increments, until you see no further improvement in haze or you reach the polymer's degradation temperature.

  • Shear Rate (Screw Speed) Optimization:

    • Using the optimal temperature profile identified in the previous step, return to the baseline screw speed.

    • Increase the screw speed by 10-15%. This increases the amount of shear applied to the melt, which can help break up additive agglomerates.[11]

    • Collect a sample and measure its haze.

    • Note: Increasing screw speed can decrease residence time. If haze worsens, you may need to slightly decrease the feed rate to ensure the material has enough time in the extruder to properly melt and mix.[11]

  • Analysis:

    • Compare the haze values from all experimental conditions. The optimal condition is the one that provides the lowest haze value without degrading the polymer.

Protocol 2: Evaluating the Impact of Screw Design

The configuration of the extruder screws plays a critical role in dispersion. Distributive mixing spreads particles evenly, while dispersive mixing breaks down agglomerates.[12]

Objective: To determine if the existing screw design provides adequate dispersive mixing.

Procedure:

  • Analyze Your Screw Profile: Map out the sequence of elements on your extruder screws. Note the number and placement of:

    • Conveying Elements: Standard elements that move material forward.

    • Kneading Blocks/Mixing Elements: Elements designed to impart high shear and intensively mix the polymer melt.[6] The angle and width of these blocks determine the severity of the mixing.

  • Hypothesize and Modify:

    • If your screw profile is dominated by conveying elements with few kneading blocks, you likely have insufficient dispersive mixing.

    • A common strategy is to replace a section of conveying elements with a set of kneading blocks in the main melting or mixing zone of the extruder.

    • Consult your extruder manufacturer for recommendations on the appropriate type and configuration of mixing elements for crystalline powders in your specific polymer.

Caption: Modifying screw design to improve dispersion.

By systematically addressing concentration, processing parameters, and equipment design, researchers and engineers can overcome the challenges of incorporating Cyasorb UV-3638, ensuring a high-quality, durable final product with excellent optical properties.

References

  • Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • Accu Dyne Test. and Hansen Solubility Parameters for Various Polymers (sort by dispersion).
  • ResearchGate. Hansen solubility parameters for three commercial grade polycarbonates, butter and selected challenge chemicals.
  • Blog. How to improve the dispersion of additives in a degradable film extruder?
  • ResearchGate. Hansen solubility parameters (HSP) for polyethyleneter- ephthalate (PET) and polypropylene (PP) and applied solvents.
  • ResearchGate. Hansen solubility parameters of PET and O-cresol.
  • ResearchGate. Hansen parameter plots Specific solvent conditions associated with...
  • ResearchGate. What are the tricks for preparing nano or micro particle additive masterbatch in a twin screw extruder?
  • ResearchGate. How to enhance the dispersion in a twin screw extruder?
  • Hansen Solubility. Hansen Solubility Parameters.
  • Universidade de Lisboa. Development of Green Solvents for Depolymerization of Polyesters Chemical Engineering.
  • Brighton Science. How to Control Additive Blooming in Polymer Films.
  • Leister. Twin Screw Mixing Performance: Ten Improvement Tips.
  • Infinita Lab. Blooming in Plastics.
  • Silike. News - How to Minimize Additive Blooming and Migration in Flexible Packaging.
  • Journal of the Society of Powder Technology, Japan. Progress in Twin Screw Extrusion Technology Focused on Compounding Summary.
  • Unife. Expert Systems for Predicting the Bioavailability of Sun Filters in Cosmetic Products, Software vs. Expert Formulator.
  • Scribd. Appendix C11 Values of Hansen Solubility Parameters For Solvents Soils and Polymers 2014 Cleaning With Solvents.
  • G. V. Basant, R. C. H. F. R. A. S. C. I. UV stabilizers.
  • Prof Steven Abbott. HSP Basics | Practical Solubility Science.
  • ResearchGate. using hansen solubility parameters (hsps) to develop antioxidant-packaging film to.
  • Tintoll. Benzoxazinone UV Absorber.
  • ResearchGate. Absorption mechanism of different types of UV absorbers: a the excited...
  • MPI Chemie. UV Absorbers.

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Preventing side reactions during the synthesis of bis(benzoxazinone)s

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of bis(benzoxazinone)s. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Here, we address common challenges and frequently asked questions encountered during synthesis, with a focus on preventing and troubleshooting side reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Introduction to Bis(benzoxazinone) Synthesis

Bis(benzoxazinone)s are a class of compounds with significant interest in medicinal chemistry and materials science.[1] Their synthesis typically involves the condensation of a bifunctional acid derivative, such as a dicarboxylic acid dihalide, with two equivalents of an aminobenzoic acid, most commonly anthranilic acid or its derivatives.[2] Another common route utilizes isatoic anhydride as the starting material.[3][4] While the synthesis appears straightforward, several potential side reactions can occur, leading to reduced yields, impure products, and difficulties in purification. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing bis(benzoxazinone)s?

The most prevalent method involves the reaction of two equivalents of anthranilic acid with one equivalent of a dicarboxylic acid dihalide (e.g., terephthaloyl chloride or isophthaloyl chloride) in the presence of a base like pyridine.[2] The reaction proceeds through the formation of an N-acyl anthranilic acid intermediate, which then undergoes cyclization.[2] Another established route is the reaction of isatoic anhydride with a dicarboxylic acid dihalide.[3]

Q2: What is the role of pyridine in the synthesis from anthranilic acid and acid chlorides?

Pyridine serves two primary functions. First, it acts as a base to neutralize the hydrogen halide (e.g., HCl) that is generated during the acylation of the amino group of anthranilic acid. Second, it can act as a nucleophilic catalyst, activating the acid chloride for reaction.

Q3: Can I use other bases instead of pyridine?

While pyridine is commonly used, other tertiary amines like triethylamine can also be employed.[4][5] The choice of base can influence the reaction rate and the formation of side products. It is crucial to use a dry, non-nucleophilic base to avoid unwanted side reactions.

Q4: What are the key reaction parameters to control for a successful synthesis?

Optimal reaction conditions are critical for high yields and purity. Key parameters to control include:

  • Temperature: Many syntheses are performed at elevated temperatures (reflux), but the optimal temperature can vary depending on the specific reactants and solvent.[2]

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[6]

  • Solvent: The choice of solvent is important. It should be inert to the reactants and capable of dissolving the starting materials. Common solvents include pyridine (which can also act as the base), toluene, and dioxane.[2][3][7]

  • Inert Atmosphere: To prevent oxidation and other side reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is often beneficial.[3]

Troubleshooting Guide: Preventing Side Reactions

This section provides a detailed troubleshooting guide in a question-and-answer format to address specific issues you may encounter during the synthesis of bis(benzoxazinone)s.

Issue 1: Low Yield of the Desired Bis(benzoxazinone)

Q: My reaction is resulting in a low yield of the final product. What are the likely causes and how can I improve it?

A: Low yields are a common problem and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using TLC. If starting materials are still present after the initially planned reaction time, extend the duration.[6] Consider a modest increase in temperature, but be cautious as this can also promote side reactions.

  • Purity of Starting Materials:

    • Cause: Impurities in the anthranilic acid, dicarboxylic acid dihalide, or solvent can interfere with the reaction.[6]

    • Solution: Ensure all reactants and the solvent are of high purity and are thoroughly dried. Anthranilic acid can be recrystallized, and acid chlorides can be distilled if necessary. Solvents should be dried using appropriate methods (e.g., distillation over a drying agent).

  • Sub-optimal Stoichiometry:

    • Cause: An incorrect molar ratio of reactants can lead to the formation of mono-acylated intermediates or leave starting materials unreacted.

    • Solution: Carefully measure and ensure the correct stoichiometry, typically a 2:1 molar ratio of anthranilic acid to dicarboxylic acid dihalide.

  • Side Product Formation:

    • Cause: Competing side reactions are a major contributor to low yields. The most common side reaction is the formation of the intermediate N,N'-(dicarbonyl)bis(2-aminobenzoic acid) which fails to cyclize.

    • Solution: Address the specific side reactions as detailed in the following sections.

Issue 2: Formation of an Insoluble White Precipitate that is Not the Product

Q: I'm observing the formation of a significant amount of an insoluble white precipitate that doesn't seem to be my bis(benzoxazinone). What could it be?

A: This is a classic issue in bis(benzoxazinone) synthesis and is often due to the formation of the uncyclized diamide intermediate.

  • Side Reaction: Incomplete Cyclization

    • Mechanism: The initial acylation of two molecules of anthranilic acid with the dicarboxylic acid dihalide forms a diamide intermediate. For the final product to form, this intermediate must undergo a double intramolecular cyclization with the elimination of two molecules of water. If this cyclization is incomplete, the diamide will be a major byproduct.

    • Prevention and Solution:

      • Anhydrous Conditions: The cyclization step is a dehydration reaction. While this may seem counterintuitive, the presence of excess water can hinder the reaction equilibrium. Ensure all glassware is oven-dried and reactants and solvents are anhydrous. The reaction of anthranilic acid with acetic anhydride can fail in a humid environment.[8]

      • Dehydrating Agent: In some protocols, a dehydrating agent is used to drive the cyclization. For example, when preparing 2-substituted benzoxazinones from N-acyl anthranilic acids, acetic anhydride is often used as a dehydrating agent.[2]

      • Thermal Promotion: Adequate heating is often necessary to promote the cyclization. Ensure the reaction temperature is maintained at the optimal level.

      • Catalyst: The use of a catalyst can facilitate the cyclization. For instance, cyanuric chloride has been used as a cyclization agent.[5][9]

Issue 3: Product Degradation or Ring-Opening

Q: My product seems to be degrading during workup or purification. I suspect the benzoxazinone ring is opening. How can I prevent this?

A: The benzoxazinone ring is an ester and is susceptible to nucleophilic attack and hydrolysis, particularly under basic or acidic conditions in the presence of water.

  • Side Reaction: Hydrolytic Ring Opening

    • Mechanism: The carbonyl group of the benzoxazinone ring can be attacked by nucleophiles, most commonly water, leading to the opening of the heterocyclic ring to form the corresponding N-acyl anthranilic acid.[8] This is a significant issue, especially during aqueous workup procedures.

    • Prevention and Solution:

      • Anhydrous Workup: If possible, avoid aqueous workup steps. If an aqueous wash is necessary to remove base or salts, use cold water or brine and perform the extraction quickly. Minimize the contact time between the organic layer containing the product and the aqueous phase.

      • Neutral pH: Ensure the workup is performed under neutral conditions. If a base like pyridine was used, it should be thoroughly removed. Residual base can catalyze hydrolysis during subsequent steps.

      • Careful Purification: During purification by column chromatography, be aware that silica gel can be slightly acidic and may promote the degradation of sensitive compounds. Neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent can be beneficial. The hydrolytic decomposition of some benzoxazinone products during silica gel column chromatography has been noted to diminish yields.[10]

      • Storage: Store the final product in a dry environment, preferably in a desiccator, to prevent hydrolysis over time.

Issue 4: Polymerization

Q: My reaction mixture is becoming viscous and difficult to stir, suggesting polymerization. Is this common and how can I avoid it?

A: While polymerization is a more prominent issue in the synthesis and curing of benzoxazine resins, unwanted polymerization can occur during the synthesis of small molecule bis(benzoxazinone)s under certain conditions.

  • Side Reaction: Polymerization

    • Mechanism: The exact mechanism can vary, but it may involve intermolecular reactions between the benzoxazinone rings or with reactive intermediates. High temperatures and the presence of certain catalysts can promote polymerization.[11][12][13]

    • Prevention and Solution:

      • Temperature Control: Avoid excessive heating. Use the lowest temperature that allows for a reasonable reaction rate.

      • Concentration: Running the reaction at a very high concentration might favor intermolecular reactions leading to polymers. Experiment with slightly more dilute conditions.

      • Catalyst Choice: Some catalysts are known to promote the ring-opening polymerization of benzoxazines.[11][14] While the structures are different, it's a good practice to be mindful of the catalyst's potential to induce polymerization.

Experimental Protocols and Data

General Protocol for the Synthesis of a Bis(benzoxazinone)

This is a general procedure and may require optimization for specific substrates.

  • Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anthranilic acid (2.0 equivalents).

  • Dissolution: Add anhydrous pyridine (or another suitable dry solvent and base) to dissolve the anthranilic acid.

  • Addition of Acid Chloride: While stirring under a nitrogen atmosphere, slowly add a solution of the dicarboxylic acid dihalide (1.0 equivalent) in the same anhydrous solvent. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for the required time (typically several hours), monitoring by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water or ice to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and then with a suitable organic solvent (e.g., ethanol or acetone) to remove impurities. Further purification can be achieved by recrystallization from a high-boiling point solvent (e.g., DMF or NMP) or by column chromatography.[15]

Data Presentation: Common Solvents and Their Properties
SolventBoiling Point (°C)Dielectric ConstantNotes
Pyridine11512.4Acts as both solvent and base. Must be anhydrous.
Toluene1112.4Good for refluxing; requires a separate base.
1,4-Dioxane1012.2Common solvent; must be purified to remove peroxides.
N,N-Dimethylformamide (DMF)15336.7High boiling point, good for dissolving intermediates.

Visualizing Reaction Pathways

To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction pathway and common side reactions.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AA 2x Anthranilic Acid DI Diamide Intermediate AA->DI + DCD DCD Dicarboxylic Acid Dihalide DCD->DI BB Bis(benzoxazinone) DI->BB Cyclization (-2 H2O) SP Side Products DI->SP Incomplete Cyclization BB->SP Hydrolysis (+2 H2O)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Logic Start Low Yield? Check_Purity Check Reactant Purity Start->Check_Purity Check_Conditions Optimize T, Time, Solvent Start->Check_Conditions Monitor_TLC Monitor by TLC Start->Monitor_TLC Side_Products Identify Side Products Start->Side_Products Check_Workup Review Workup/Purification Incomplete_Cyclization Issue: Incomplete Cyclization Solution: Anhydrous conditions, Heat Side_Products->Incomplete_Cyclization Diamide Intermediate Ring_Opening Issue: Ring Opening Solution: Anhydrous workup, Neutral pH Side_Products->Ring_Opening Degradation Polymerization Issue: Polymerization Solution: Control T, Concentration Side_Products->Polymerization Viscous Mixture Incomplete_Cyclization->Check_Workup Ring_Opening->Check_Workup

Caption: A logical workflow for troubleshooting low yields.

Conclusion

The synthesis of bis(benzoxazinone)s, while conceptually straightforward, requires careful attention to detail to prevent side reactions that can significantly impact yield and purity. By understanding the underlying mechanisms of these side reactions—primarily incomplete cyclization and hydrolytic ring-opening—and by implementing the troubleshooting strategies outlined in this guide, researchers can optimize their synthetic protocols for greater success. Always prioritize the use of pure, anhydrous reagents and solvents, and carefully monitor your reactions.

References

  • Al-Suwaidan, I. A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Organic Chemistry, 3(2), 1-20. [Link]
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 556-563. [Link]
  • Gopalakrishnan, M., et al. (2014). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 17(1), 1-13. [Link]
  • Isse, A. A., & Gennaro, A. (2010). A proposed mechanism for benzoxazinone synthesis.
  • Patel, H., et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][16][17]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry, 16(8), 640-644. [Link]
  • Reddy, C. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(5), 1-48. [Link]
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]
  • Unknown. (n.d.).
  • Unknown. (n.d.). INTRODUCTION. Semantic Scholar. [Link]
  • Zhao, T.-F., et al. (2023). Construction of Benzoxazinones from Anilines and Their Derivatives. Organic Letters, 25(27), 5035–5039. [Link]

Sources

Technical Support Center: Addressing Photodegradation of Cyasorb UV-3638 in Long-Term Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cyasorb UV-3638. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this high-performance benzoxazinone UV absorber in their long-term applications. As a senior application scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower your experimental design and analysis. This is a living document, and we encourage feedback and questions to further enhance its value to the scientific community.

I. Understanding Cyasorb UV-3638: A Quick Reference

Cyasorb UV-3638 is a highly effective UV absorber known for its exceptional thermal stability, low volatility, and strong, broad UV absorption, making it particularly suitable for demanding applications in engineering plastics such as polycarbonate (PC) and polyethylene terephthalate (PET).[1] Its benzoxazinone structure allows it to dissipate harmful UV radiation, thus protecting the polymer matrix from degradation.[1]

PropertyValueSource
Chemical Name 2,2′-(1,4-Phenylene)bis[4H-3,1-benzoxazin-4-one][1]
CAS Number 18600-59-4[1]
Molecular Weight 368.34 g/mol
Melting Point 315-317 °C
UV Absorption Range Strong absorption in the 300-400 nm range
Key Features High heat stability, low volatility, no color contribution[1][2]

II. Troubleshooting Common Issues

This section addresses specific problems that you may encounter during your experiments, providing potential causes and actionable solutions.

FAQ 1: My polymer sample is yellowing despite the inclusion of Cyasorb UV-3638. What could be the cause?

Possible Causes & Solutions:

  • Sub-optimal Concentration of Cyasorb UV-3638: The concentration of the UV absorber may be insufficient for the level of UV exposure in your application. It is crucial to ensure that the loading level is appropriate for the polymer type and the expected environmental stressors.

    • Actionable Advice: Review your formulation. For many applications, a loading level of 0.5-2.0% by weight is a good starting point. Consider creating a dose-response curve by preparing samples with varying concentrations of Cyasorb UV-3638 and exposing them to accelerated weathering conditions to determine the optimal level for your specific needs.

  • Degradation of Cyasorb UV-3638: While highly stable, Cyasorb UV-3638 can degrade under prolonged and intense UV irradiation. One proposed mechanism involves a "ring-opening-ring-closure" process that can be rendered less effective in the presence of moisture. This degradation can lead to a loss of UV protection and the formation of chromophoric byproducts that contribute to yellowing.

    • Actionable Advice: To investigate this, you can use analytical techniques to monitor the concentration and integrity of Cyasorb UV-3638 over time. A decrease in the characteristic UV absorbance of the additive or the appearance of new peaks in your chromatogram could indicate degradation.

  • Polymer Matrix Degradation: The yellowing may be primarily due to the degradation of the polymer itself, which Cyasorb UV-3638 can only mitigate, not completely prevent. This is especially true for polymers that are inherently more susceptible to photodegradation.

    • Actionable Advice: To differentiate between the degradation of the polymer and the UV absorber, it is helpful to analyze control samples of the unstabilized polymer under the same conditions. Spectroscopic changes in the polymer backbone can be monitored using FT-IR, looking for the formation of carbonyl or hydroxyl groups.

  • Synergistic Effects (or Lack Thereof): The performance of Cyasorb UV-3638 can be significantly enhanced when used in combination with other stabilizers, particularly Hindered Amine Light Stabilizers (HALS). HALS do not absorb UV radiation but act as radical scavengers, interrupting the degradation cycle initiated by UV light. If you are not using a co-stabilizer, the protective system may be incomplete.

    • Actionable Advice: Incorporate a HALS into your formulation. The synergistic combination of a UV absorber and a HALS provides a more robust stabilization system.

FAQ 2: I am observing a loss of mechanical properties (e.g., embrittlement, cracking) in my samples over time. Is the UV absorber failing?

Possible Causes & Solutions:

  • Advanced Photodegradation: Loss of mechanical integrity is a sign of significant polymer chain scission and cross-linking, which are advanced stages of photodegradation. This indicates that the UV stabilization package is being overwhelmed.

    • Actionable Advice: In addition to optimizing the concentration of Cyasorb UV-3638 and incorporating a HALS, consider the use of antioxidants. Antioxidants protect the polymer during processing at high temperatures and can also help to mitigate thermo-oxidative degradation that can be initiated by UV exposure.

  • Inadequate Dispersion: If Cyasorb UV-3638 is not uniformly dispersed throughout the polymer matrix, you may have localized areas of high and low protection. The areas with lower concentrations of the UV absorber will be more susceptible to degradation, leading to crack initiation and propagation.

    • Actionable Advice: Ensure proper compounding and processing techniques to achieve a homogeneous dispersion of the additive. Using a masterbatch of Cyasorb UV-3638 in the desired polymer can often lead to better dispersion than adding the pure powder directly.

  • Environmental Factors: High temperatures and humidity can accelerate the rate of photodegradation and may also affect the stability of the UV absorber itself.

    • Actionable Advice: Review the environmental conditions of your long-term application. If high humidity is a factor, the potential for moisture to interfere with the energy dissipation mechanism of Cyasorb UV-3638 should be considered.

III. Experimental Protocols & Workflows

To effectively troubleshoot and optimize the performance of Cyasorb UV-3638, a systematic experimental approach is essential.

Protocol 1: Quantitative Analysis of Cyasorb UV-3638 in a Polymer Matrix

This protocol outlines a method to extract and quantify the concentration of Cyasorb UV-3638 from a polymer sample.

Objective: To determine the concentration of Cyasorb UV-3638 in a polymer to assess its initial loading and monitor its depletion over time.

Materials:

  • Polymer sample containing Cyasorb UV-3638

  • Dichloromethane (DCM) or a suitable solvent for your polymer

  • Methanol

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 column

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the polymer sample.

    • Dissolve the polymer in a known volume of DCM (e.g., 10 mL). This may require stirring or sonication.

    • Once the polymer is fully dissolved, precipitate the polymer by adding an excess of a non-solvent, such as methanol (e.g., 40 mL).

    • The polymer will precipitate out, leaving the Cyasorb UV-3638 in the solvent mixture.

    • Filter the solution to remove the precipitated polymer.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Column: A standard C18 column.

    • Detection: Set the UV detector to the wavelength of maximum absorbance for Cyasorb UV-3638 (around 354 nm).

    • Calibration: Prepare a series of standard solutions of Cyasorb UV-3638 of known concentrations to create a calibration curve.

    • Injection: Inject the prepared sample solution and the standard solutions into the HPLC system.

    • Quantification: Determine the concentration of Cyasorb UV-3638 in your sample by comparing its peak area to the calibration curve.

Workflow for Investigating Photodegradation

This workflow provides a structured approach to investigating the photodegradation of your stabilized polymer system.

Caption: A logical workflow for diagnosing photodegradation issues.

IV. Enhancing Performance: The Synergy of Cyasorb UV-3638 and HALS

A key strategy for maximizing the long-term stability of polymers is the combined use of Cyasorb UV-3638 and a Hindered Amine Light Stabilizer (HALS).

  • Mechanism of Synergy: Cyasorb UV-3638 acts as the primary shield, absorbing incoming UV radiation and converting it into harmless thermal energy. However, some high-energy photons may still penetrate and initiate the formation of free radicals in the polymer. This is where HALS come into play. HALS are not UV absorbers; they are radical scavengers. They effectively "mop up" the free radicals, preventing them from propagating the degradation chain reaction.

Synergy UV UV Radiation Polymer Polymer Matrix UV->Polymer initiates UV_Absorber Cyasorb UV-3638 UV->UV_Absorber Absorbed by Free_Radicals Free Radicals Polymer->Free_Radicals generates UV_Absorber->Polymer Protects HALS HALS HALS->Polymer Protects Degradation Polymer Degradation Free_Radicals->HALS Scavenged by Free_Radicals->Degradation leads to

Caption: Synergistic protection mechanism of UV absorbers and HALS.

  • Formulation Guidance: The optimal ratio of Cyasorb UV-3638 to HALS will depend on the specific polymer, the intended application, and the severity of the UV environment. A common starting point for many applications is a 1:1 or 1:2 ratio of UV absorber to HALS by weight. It is highly recommended to perform experimental trials to determine the most effective combination for your system.

V. Advanced Analytical Techniques for Degradation Analysis

For a deeper understanding of the degradation processes, more advanced analytical techniques can be employed.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical state of the atoms on the surface of your polymer sample.[3] By analyzing the C1s and O1s spectra, you can detect changes in the chemical bonding environment, such as the formation of C=O and C-O groups, which are indicative of polymer oxidation.[3]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is a powerful tool for identifying changes in the functional groups within your polymer. The appearance or increase in the intensity of peaks in the carbonyl region (around 1700 cm⁻¹) can be a clear indicator of photo-oxidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an invaluable technique for identifying the degradation products of both the polymer and the additives.[4][5] By separating the components of an extract of your aged polymer and analyzing their mass-to-charge ratio, you can elucidate the chemical structures of the degradation products, providing crucial insights into the degradation pathways.

VI. Accelerated Weathering Protocols

To simulate the long-term effects of sunlight in a laboratory setting, accelerated weathering tests are indispensable.

  • Relevant Standards: For plastics, common standards for accelerated weathering include ASTM D4329 and ISO 4892-2.[6][7] These standards provide guidelines for exposing samples to controlled cycles of UV radiation, temperature, and moisture.

    • ASTM D4329: This standard practice covers the fluorescent UV lamp exposure of plastics.[7]

    • ISO 4892-2: This standard specifies methods for exposing plastics to laboratory light sources, including xenon-arc lamps.[6]

  • Typical Test Parameters:

    • Light Source: Xenon-arc lamps are often preferred as they provide a closer match to the full spectrum of natural sunlight.

    • Irradiance: The intensity of the UV radiation.

    • Temperature: Both the chamber temperature and the black panel temperature are controlled.

    • Moisture: Cycles of condensation or water spray are used to simulate dew and rain.

By subjecting your samples to these controlled conditions, you can compare the performance of different formulations and predict their long-term durability with a higher degree of confidence.

VII. Concluding Remarks

The successful long-term application of Cyasorb UV-3638 hinges on a comprehensive understanding of its properties, potential failure modes, and the synergistic interactions with other stabilizers. This guide provides a framework for troubleshooting common issues and for designing robust experimental plans. We encourage you to reach out to our technical support team with any further questions or to discuss your specific application in more detail.

VIII. References

  • Arangdad, K., et al. (2019). Influence of UV stabilizers on the weathering of PETG and PCTT films. Journal of Applied Polymer Science, 136(24), 47148. [Link]

  • Centexbel. (n.d.). Accelerated weathering of plastics according to ISO 4892-2:2013/ASTM D4329. Retrieved from [Link]

  • Craftech Industries. (n.d.). How to Prevent Polymer Degradation from UV Radiation. Retrieved from [Link]

  • International Organization for Standardization. (2013). ISO 4892-2:2013 Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps. Retrieved from [Link]

  • IMCD Deutschland. (n.d.). CYASORB UV-3638F - Solvay. Retrieved from [Link]

  • Hilaris Publisher. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Retrieved from [Link]

  • MDPI. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Retrieved from [Link]

  • ASTM International. (2013). ASTM D4329-13, Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics. Retrieved from [Link]

  • Baoxu Chemical. (n.d.). BX UV 3638, CAS# 18600-59-4, UV for PC/PET. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Correlated studies of photoluminescence, vibrational spectroscopy and mass spectrometry concerning the pantoprazole sodium photodegradation. Retrieved from [Link]

  • ResearchGate. (2015). Photodegradation of acetochlor in water and UV photoproducts identified by mass spectrometry. Retrieved from [Link]

  • Syensqo. (n.d.). CYASORB® UV-3638F. Retrieved from [Link]

  • MTuTech. (2025). Maintenance and Troubleshooting Guide for Cylinder UV Printers. Retrieved from [Link]

  • Pacorr. (2025). Complete Guide to ISO and ASTM Standards for UV Weathering Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). XPS spectra of the C 1s orbital and O 1s orbital of virgin and aged PET microplastics. Retrieved from [Link]

  • Cole-Parmer. (2021). UV Properties of Plastics: Transmission and Resistance. Retrieved from [Link]

  • Univar Solutions. (n.d.). Product Portfolio. Retrieved from [Link]

  • UV Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Aalborg University's Research Portal. (n.d.). XPS and FT-IR investigation of silicate polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting and mitigating gels in polyethylene film products. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mass Spectrometry Imaging of Time-Dependently Photodegraded Light Stabilizers in Polyethylene Films Using Tapping-Mode Scanning Probe Electrospray Ionization. Retrieved from [Link]

  • Hilaris Publisher. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Color Contribution of UV Absorbers in Clear Polymer Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving perfect clarity in polymer formulations while ensuring long-term UV stability is a significant challenge. UV absorbers are essential for protecting polymers from photodegradation, but their own chemical nature can sometimes introduce unwanted color, particularly a yellow cast.[1][2] This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you minimize color contribution and optimize your clear formulations.

Section 1: Fundamentals of UV Absorber Color Contribution

This section addresses the core principles behind why UV absorbers, designed to be transparent to visible light, can still impart color to a polymer system.

FAQ 1: How do UV absorbers work, and what is their intended function?

UV absorbers are specialized chemical additives incorporated into polymer formulations to protect them from the damaging effects of ultraviolet radiation.[3] The primary mechanism involves the strong absorption of high-energy UV light (typically in the 290-400 nm range) and the subsequent dissipation of this energy as harmless thermal energy.[2][4][5] This process prevents UV photons from breaking the chemical bonds within the polymer chains, a process known as photodegradation.[6] Unchecked, photodegradation leads to detrimental effects such as discoloration (yellowing or browning), loss of gloss, cracking, and a reduction in mechanical properties like impact strength and flexibility.[1][3][7]

The operational principle of a UV absorber can be visualized as a cyclic process where the molecule is excited to a higher energy state upon absorbing a UV photon and then rapidly returns to its ground state, releasing the energy as heat.

UVA_Ground UV Absorber (Ground State) UVA_Excited UV Absorber (Excited State) UVA_Ground->UVA_Excited Absorbs UV Photon Polymer_Protected Protected Polymer Matrix UVA_Ground->Polymer_Protected Provides Protection To UVA_Excited->UVA_Ground Rapid Relaxation Heat Heat Dissipation UVA_Excited->Heat Energy Release

Caption: Mechanism of UV absorber function.

FAQ 2: Why do some UV absorbers, which are supposed to be clear, cause a yellow tint?

The yellowing associated with UV absorbers in clear formulations can stem from several distinct causes:

  • Inherent Color: Many UV absorbers, particularly in their raw, powdered form, are not perfectly white but have a slight yellowish or off-white appearance.[8][9] While they are designed to not absorb light in the visible spectrum (above 400 nm), a phenomenon known as the "tail end" of the UV absorption curve can sometimes extend slightly into the blue region of the visible spectrum.[10] This absorption of a small amount of blue light results in the material appearing yellow.

  • Thermal Degradation: During high-temperature processing steps like extrusion or injection molding, the UV absorber itself or the host polymer can undergo thermal degradation.[11][12] This process can create new chemical structures, known as chromophores, which absorb visible light and produce a yellow color.[13]

  • Photodegradation of the UV Absorber: Ironically, the very UV radiation that the absorber is meant to block can also cause it to degrade over time.[3][14] As the UV absorber molecule breaks down, its degradation byproducts can be colored and contribute to yellowing.[15]

  • Interactions with Other Additives: A common and often overlooked cause is the interaction between the UV absorber and other components in the formulation. Phenolic antioxidants, for example, can degrade into yellow-colored quinone structures, a process that can sometimes be influenced by the presence of a UV absorber or residual metal catalysts in the polymer.[12]

Section 2: Troubleshooting Guide for Color Issues

This section is designed as a practical, question-and-answer troubleshooting guide for specific problems encountered during formulation and product lifecycle.

Problem 1: My clear polymer formulation is yellow immediately after processing. What are the likely causes and solutions?

An initial yellow tint points to issues related to thermal degradation or additive interactions occurring at high temperatures.

Troubleshooting Steps:

  • Review Processing Temperatures: Excessive heat is a primary culprit.[12]

    • Action: Lower the melt temperature in increments of 5-10°C during processing. Document the Yellowness Index (YI) at each temperature to find the optimal balance between processability and color.

  • Minimize Residence Time: The longer the material is held at high temperatures, the more degradation can occur.

    • Action: Increase the screw speed (while monitoring shear) or reduce cycle times to minimize the time the polymer spends in the heated barrel of the extruder or molding machine.

  • Evaluate the Additive Package for Antagonistic Interactions: Certain additives can react at high temperatures to form colored species.

    • Action: Conduct a designed experiment. Create formulations containing the polymer resin alone, the resin with just the UV absorber, the resin with just the antioxidant, and the complete formulation. If the combination of additives produces significantly more color than the individual components, an interaction is likely.[12] Consider switching to a different class of antioxidant (e.g., a phosphite or a non-yellowing phenolic) that is known to have better synergy with your chosen UV absorber.[16]

  • Check for Polymer Lot Variation: The polymer resin itself may have variations in residual catalysts or impurities that contribute to color.

    • Action: Process a control batch using a different lot of the base polymer to see if the yellowing issue persists.

Potential Cause Recommended Action Primary Rationale
Excessive Processing TemperatureLower melt temperature incrementally.Reduces thermal degradation of the polymer and additives.[11]
High Shear/FrictionReduce screw speed; optimize screw design.Minimizes frictional heat generation, which contributes to thermal degradation.[12]
Prolonged Residence TimeIncrease throughput; reduce cycle times.Limits the duration of exposure to high temperatures.[12]
Incompatible AdditivesEvaluate individual components and combinations. Replace antagonistic additives (e.g., certain phenolic antioxidants).Identifies and eliminates chemical reactions that form colored byproducts.[12]
Problem 2: My clear part looks perfect initially but turns yellow after exposure to light. Why is my UV absorber not working?

This delayed yellowing indicates that photodegradation is still occurring. The stabilization system is either insufficient or is breaking down over time.

Troubleshooting Steps:

  • Increase UV Absorber Concentration: The relationship between UV absorber concentration and protection is governed by the Beer-Lambert law. An insufficient concentration may not be enough to block damaging UV radiation, especially in thinner parts.[2][10]

    • Action: Increase the UV absorber concentration in small increments (e.g., 0.1% w/w) and re-test under accelerated weathering conditions.

  • Incorporate a Hindered Amine Light Stabilizer (HALS): UV absorbers are the first line of defense, but they don't stop degradation that has already been initiated. HALS are radical scavengers; they do not absorb UV light but actively interrupt the degradation chain reactions.[17][18]

    • Action: Add a HALS to your formulation. The synergistic effect of a UVA and a HALS is well-documented and provides superior long-term stability by protecting both the polymer and the UV absorber itself.[8][10]

  • Evaluate the Photostability of the UV Absorber: Not all UV absorbers are created equal. Some are inherently more stable and resistant to photodegradation than others.[3]

    • Action: If the problem persists, consider switching to a different class of UV absorber, such as a high-performance triazine or a benzotriazole with a more robust molecular structure.[8]

Start Yellowing Detected in Clear Polymer Q_Time When does yellowing appear? Start->Q_Time Immediate Immediately After Processing Q_Time->Immediate Immediately Delayed After UV Exposure Q_Time->Delayed Over Time Cause_Thermal Cause: Thermal Degradation / Additive Interaction Immediate->Cause_Thermal Cause_Photo Cause: Photodegradation Delayed->Cause_Photo Sol_Thermal1 Reduce Processing Temp/Time Cause_Thermal->Sol_Thermal1 Sol_Thermal2 Evaluate Additive Synergy (Antioxidants) Cause_Thermal->Sol_Thermal2 Sol_Photo1 Increase UVA Concentration Cause_Photo->Sol_Photo1 Sol_Photo2 Add HALS for Synergy Cause_Photo->Sol_Photo2 Sol_Photo3 Select a More Photostable UVA Cause_Photo->Sol_Photo3

Caption: Troubleshooting workflow for yellowing in clear polymers.

Problem 3: How can I quantitatively measure color and select the best UV absorber for my application?

Visual assessment is subjective. A quantitative approach using standardized metrics is crucial for accurate evaluation and selection.

The Standard Method: Yellowness Index (YI)

The industry standard for quantifying the yellowing of plastics is the Yellowness Index (YI). This value is calculated from tristimulus color values (X, Y, Z) measured with a spectrophotometer or colorimeter.

  • ASTM D1925: This is a widely recognized standard test method specifically for determining the Yellowness Index of plastics.[19][20][21] It provides a standardized procedure for sample preparation and measurement.

  • ASTM E313: A more current standard that is also broadly used for calculating Yellowness and Whiteness Indices from instrumentally measured color coordinates.

Using these methods allows for direct, numerical comparison of different formulations, removing ambiguity from the selection process.

Section 3: Experimental Protocol for Comparative Analysis

To rigorously select a UV absorber with minimal color contribution, a systematic comparative study is essential.

Objective: To determine the initial color contribution and photostability of three different UV absorber candidates (UVA-1, UVA-2, UVA-3) in a clear polymer formulation.

Materials:

  • Polymer resin (e.g., Polycarbonate, PMMA)

  • Antioxidant package (use a consistent one for all samples)

  • UV Absorber Candidates: UVA-1, UVA-2, UVA-3

  • Control: Formulation with no UV absorber

Procedure:

  • Formulation & Compounding:

    • Prepare four separate formulations: Control, +0.5% UVA-1, +0.5% UVA-2, and +0.5% UVA-3. Ensure all other additives (antioxidants, etc.) are at a constant concentration.

    • Dry all materials according to manufacturer specifications to prevent hydrolytic degradation.

    • Compound each formulation on a twin-screw extruder under identical, carefully controlled temperature profiles and screw speeds.

  • Sample Preparation:

    • Using an injection molding machine, produce flat plaques (e.g., 60x60x2 mm) from each of the four compounded materials. Ensure molding parameters are identical for all samples.

    • Label and save a set of plaques from each formulation as the "T=0" (initial state) samples.

  • Initial Color Measurement (T=0):

    • Using a calibrated spectrophotometer, measure the Yellowness Index (YI) of at least three plaques from each formulation according to ASTM D1925 or E313.[19]

    • Record the average YI for each of the four groups. This provides a quantitative measure of the initial color contribution from processing and the inherent color of the UVA.

  • Accelerated Weathering:

    • Place the remaining plaques in an accelerated weathering chamber (e.g., a Xenon Arc or QUV weatherometer) that simulates sunlight.

    • Expose the samples for a predetermined duration (e.g., 500, 1000, and 2000 hours).

  • Color Measurement Over Time:

    • At each time interval (500, 1000, 2000 hours), remove the samples and re-measure the Yellowness Index as in Step 3.

  • Data Analysis:

    • Plot the change in Yellowness Index (ΔYI = YI_time(x) - YI_time(0)) versus exposure time for each formulation.

    • The ideal UV absorber will exhibit both a low initial YI (T=0) and the smallest ΔYI over the course of the weathering test.

This self-validating protocol, which includes a control, allows you to de-convolute the color added during processing from the color that develops due to photodegradation, providing a complete picture of stabilizer performance.[12]

References

  • Brenntag. (n.d.).
  • Vibrant Colortech. (2025, March 24). Selection of light stabilizers for polymers best uv stabilizers. Vibrant Colortech. [Link]
  • MaTestLab. (2025, June 26). ASTM D1925 Standard Test Method for Yellowness Index of Plastics.
  • ASTM International. (1988). ASTM D1925-70 (Reapproved 1988).
  • Moehler, M. (2025, August 7). Photodegradation of UV absorbers: Kinetics and structural effects.
  • Patsnap. (2025, October 11). How to Minimize Acrylic Resin Yellowing Under UV Exposure.
  • Oflson. (n.d.). Types of UV absorbers. Oflson. [Link]
  • Craftech Industries. (n.d.).
  • Tintoll. (n.d.). Chemical UV Absorbers Wholesale Supplier, UV light Absorbers for Polymers. Tintoll. [Link]
  • uSunChem. (n.d.).
  • Oflson. (2025, June 25). Light stabilizer uv-770 for maintaining color stability in pigmented and transparent polymers. Oflson. [Link]
  • Stolt Tank Containers. (2025, June 8). The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk. Stolt Tank Containers. [Link]
  • Sales Plastics. (2025, July 24). Why Does Polycarbonate Yellow? Causes, Prevention, and Solutions. Sales Plastics. [Link]
  • IHS Markit. (1988, January 1). ASTM D 1925 : 1970 TEST METHOD FOR YELLOWNESS INDEX OF PLASTICS. IHS Markit. [Link]
  • Incure Inc. (2025, December 11).
  • Shandong Look Chemical. (2025, July 21). What are the Common UV Absorbers?. Shandong Look Chemical. [Link]
  • Library of Congress. (2019, November 19). Why does ultraviolet light cause color to fade?. Library of Congress. [Link]
  • 3NH. (2024, November 6). Yellowness index measurement method. 3NH. [Link]
  • Testronix. (2019, June 13). Role of Polymer Color Measurement in Plastic Industry. Testronix. [Link]
  • MDPI. (n.d.).
  • Nikafshar, S., & Nejad, M. (2021). Evaluating efficacy of different UV-stabilizers/absorbers in reducing UV-degradation of lignin. Holzforschung, 76(2), 138-147. [Link]
  • Tilley Distribution. (2025, March 26).
  • Encyclopedia.pub. (n.d.). Polymers Modifications through Ultraviolet Absorbers Addition. Encyclopedia.pub. [Link]
  • G. S. Kumar, et al. (2018). Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study. Journal of Indian Prosthodontic Society, 18(3), 253-259. [Link]
  • Hamiico. (2025, September 28).
  • Guillet, J. E. (n.d.). Fundamental processes in the UV degradation and stabilization of polymers. Pure and Applied Chemistry. [Link]
  • ScienceDirect. (n.d.). The Influence of Co-Additive Interactions on Stabilizer Performance. ScienceDirect. [Link]
  • El-Hiti, G. A., et al. (2021).

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Technical Support Center: Enhancing Polymer Thermal Stability with 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one). This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we will explore the application of this versatile molecule for enhancing the thermal stability of polymers, with a focus on troubleshooting common experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) as a thermal stabilizer for polymers.

1. What is 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) and what are its primary applications?

2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), also known by synonyms such as Cyasorb UV 3638, is a symmetrical organic molecule with the chemical formula C₂₂H₁₂N₂O₄.[1][2] It is characterized by two benzoxazinone rings linked by a phenylene group.[1] This structure makes it a highly effective UV absorber and thermal stabilizer.[3][4][5] Its primary application is as an additive in various polymers, including PVC, polycarbonate, and polystyrene, to protect them from degradation caused by heat and UV radiation, thereby extending their service life.[2][3]

2. How does 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) enhance the thermal stability of polymers?

The thermal stability enhancement is attributed to the benzoxazinone moiety.[6] Upon heating, the oxazine ring can undergo a ring-opening polymerization.[7][8] This process can lead to the formation of a more cross-linked and thermally stable polymer network. Additionally, as a class of heat stabilizers, benzoxazinone derivatives can function by scavenging free radicals that initiate polymer degradation and by neutralizing acidic byproducts that can catalyze further degradation.[9][10]

3. What are the typical loading concentrations of this additive in polymer formulations?

The optimal concentration can vary depending on the specific polymer and the desired level of thermal protection. However, for applications in contact with food, the usage level is not to exceed 1.0 percent by weight in the polymer.[2] For many industrial applications, a similar range of 0.5-2.0% is a common starting point for evaluation.

4. In which solvents is 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) soluble?

It is generally soluble in organic solvents like N,N-Dimethylformamide (DMF) and methanol.[1] Its solubility in common polymer processing solvents should be experimentally determined for solution-based blending methods.

5. What are the key thermal properties of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) itself?

It is a solid with a high melting point of approximately 316°C.[4] This high thermal stability is a crucial prerequisite for its use as a heat stabilizer in polymers that are processed at elevated temperatures.

Part 2: Troubleshooting Guide

This section provides practical advice for overcoming common challenges encountered during the synthesis of the additive, its incorporation into polymers, and the subsequent analysis.

Section 2.1: Synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

Issue 1: Low Yield or Incomplete Reaction

  • Symptom: The final product yield is significantly lower than expected, or analysis (e.g., NMR, FTIR) shows the presence of starting materials.

  • Possible Causes & Solutions:

    • Moisture: The presence of water can lead to the hydrolysis of intermediates and the opening of the benzoxazinone ring.[11] Ensure all glassware is oven-dried and use anhydrous solvents.

    • Reaction Time and Temperature: The condensation reaction to form the bis-benzoxazinone structure may require prolonged heating.[12] If the reaction is incomplete, consider extending the reaction time or cautiously increasing the temperature, while monitoring for potential side reactions.

    • Purity of Reactants: Impurities in the starting materials (e.g., anthranilic acid derivatives, acyl chlorides) can interfere with the reaction.[13][14] Use reactants of high purity and consider recrystallization or distillation if necessary.

Issue 2: Formation of Side Products and Purification Challenges

  • Symptom: Spectroscopic analysis reveals unexpected signals, indicating the presence of impurities that are difficult to remove by standard crystallization.

  • Possible Causes & Solutions:

    • Ring Opening: As mentioned, this is a common problem in benzoxazinone synthesis.[11] Using a milder base or controlling the reaction temperature can sometimes mitigate this.

    • Incomplete Bis-Substitution: The reaction may stall after the formation of the mono-substituted intermediate. Adjusting the stoichiometry of the reactants (e.g., a slight excess of the di-functional component) might drive the reaction to completion.

    • Purification Strategy: If simple crystallization is ineffective, consider column chromatography to separate the desired product from closely related impurities.[3]

Section 2.2: Blending the Additive with Polymers

Issue 1: Poor Dispersion of the Additive in the Polymer Matrix

  • Symptom: The final polymer product exhibits haziness, specks, or inconsistent thermal properties across different samples. Microscopic analysis may show agglomerates of the additive.

  • Possible Causes & Solutions:

    • Incompatibility: The additive and polymer may have poor compatibility.[15]

    • Melt Mixing Issues: In melt blending, ensure the processing temperature is sufficient to melt the polymer and facilitate mixing, but not so high as to degrade the polymer or the additive.[16][17] The mixing speed and time are also critical parameters to optimize for achieving a homogenous blend.[18]

    • Solution Blending Challenges: If using a solution blending approach, ensure that a common solvent for both the polymer and the additive is used.[17] Incomplete dissolution of either component will lead to poor dispersion. Vigorous stirring is essential.

Issue 2: Polymer Degradation During Blending

  • Symptom: The polymer exhibits discoloration (e.g., yellowing), brittleness, or a lower molecular weight after the blending process.[9]

  • Possible Causes & Solutions:

    • Excessive Temperature or Shear: High temperatures and shear rates during melt mixing can cause thermal and mechanical degradation of the polymer.[19] Reduce the processing temperature and screw speed to the minimum required for effective mixing.

    • Long Residence Time: Prolonged exposure to high temperatures in the extruder or mixer can lead to degradation.[20] Minimize the residence time of the polymer blend in the processing equipment.

    • Oxidative Degradation: The presence of oxygen at high processing temperatures can accelerate degradation.[9] Consider processing under a nitrogen atmosphere.

Section 2.3: Characterization of Thermal Stability

Issue 1: Inconsistent or Unclear TGA Results

  • Symptom: Thermogravimetric analysis (TGA) curves are not reproducible, or the onset of degradation is not clearly defined.

  • Possible Causes & Solutions:

    • Sample Preparation: Ensure the sample is representative of the entire batch and that there is no variation in the additive's dispersion.

    • Heating Rate: A very high heating rate can shift the degradation temperature to a higher value and may mask subtle transitions.[21] A typical heating rate of 10-20 °C/min is recommended for polymer analysis.[21][22]

    • Atmosphere: The atmosphere in the TGA furnace (e.g., nitrogen, air) will significantly affect the degradation profile.[22] Ensure the correct and consistent atmosphere is used for all experiments.

Issue 2: Misinterpretation of DSC Thermograms

  • Symptom: Difficulty in identifying the glass transition temperature (Tg) or other thermal events in Differential Scanning Calorimetry (DSC) analysis.

  • Possible Causes & Solutions:

    • Heating and Cooling Rates: The rate of temperature change can affect the appearance of thermal transitions.[21] A rate of 10-20 °C/min is standard.

    • Thermal History: The thermal history of the polymer sample can influence the DSC results.[23] It is good practice to perform a heat-cool-heat cycle to erase the previous thermal history and obtain a more reliable Tg measurement on the second heating scan.

    • Low Additive Concentration: At very low concentrations, the effect of the additive on the Tg may be subtle and difficult to detect.

Part 3: Experimental Protocols and Data

Section 3.1: Synthesis Protocol

A general protocol for the synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is outlined below. Note: This is a representative procedure and may require optimization.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2 equivalents of anthranilic acid in a suitable anhydrous solvent (e.g., pyridine or DMF).

  • Addition of Acyl Chloride: Slowly add 1 equivalent of terephthaloyl chloride to the solution. The reaction is often exothermic, so cooling in an ice bath may be necessary.

  • Reaction: Heat the mixture to reflux for several hours (e.g., 6-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation, add a dehydrating agent such as acetic anhydride and continue to heat to facilitate the cyclization to the benzoxazinone ring.

  • Isolation and Purification: Cool the reaction mixture and pour it into cold water to precipitate the product. Filter the solid, wash it thoroughly with water and then with a suitable organic solvent (e.g., ethanol) to remove impurities. The crude product can be further purified by recrystallization from a high-boiling point solvent like DMF.[1]

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR, FTIR, and melting point determination.[24][25]

Section 3.2: Polymer Blending Protocol (Melt Mixing)
  • Drying: Dry the polymer pellets and the synthesized additive in a vacuum oven at an appropriate temperature to remove any moisture.[20]

  • Premixing: Physically premix the polymer pellets and the additive powder at the desired weight ratio (e.g., 99:1).

  • Melt Blending: Feed the premixed material into a twin-screw extruder. Set the temperature profile of the extruder barrel zones to be above the melting point of the polymer but below the degradation temperature of both the polymer and the additive.

  • Extrusion and Pelletizing: Extrude the molten blend through a die and cool the strand in a water bath. Pelletize the cooled strand to obtain composite pellets.

  • Sample Preparation for Analysis: The pellets can be compression molded or injection molded into specimens for thermal analysis.

Section 3.3: Data Presentation

The following table summarizes the expected improvements in the thermal stability of a representative polymer (e.g., Polycarbonate) upon the addition of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one).

PropertyNeat PolycarbonatePolycarbonate + 1% Additive
TGA Onset of Degradation (Tonset) ~450 °C~470-480 °C
Temperature at 10% Weight Loss (T10%) ~475 °C~495-505 °C
Char Yield at 800 °C (in N2) ~25%~30-35%
DSC Glass Transition Temp. (Tg) ~150 °C~152-155 °C

Note: These are typical values and can vary based on the specific grade of the polymer and processing conditions.

Part 4: Visualizations

Diagram 1: Synthesis Workflow

cluster_synthesis Synthesis Workflow reactants Anthranilic Acid + Terephthaloyl Chloride condensation Condensation Reaction reactants->condensation Anhydrous Solvent cyclization Cyclization with Dehydrating Agent condensation->cyclization precipitation Precipitation in Water cyclization->precipitation purification Purification (Recrystallization) precipitation->purification characterization Characterization (NMR, FTIR, MP) purification->characterization

Caption: Workflow for the synthesis of the benzoxazinone additive.

Diagram 2: Polymer Processing and Analysis Workflow

cluster_processing Polymer Processing & Analysis drying Drying of Polymer & Additive premixing Physical Premixing drying->premixing melt_blending Melt Blending (Extrusion) premixing->melt_blending pelletizing Pelletizing melt_blending->pelletizing molding Specimen Molding pelletizing->molding analysis Thermal Analysis (TGA, DSC) molding->analysis

Caption: General workflow for polymer composite preparation and analysis.

Diagram 3: Troubleshooting Logic for Poor Thermal Stability

cluster_troubleshooting Troubleshooting Poor Thermal Stability start Poor TGA/DSC Results check_dispersion Check Additive Dispersion (Microscopy, Visual) start->check_dispersion agglomerates Agglomerates Found? check_dispersion->agglomerates check_loading Verify Additive Loading loading_correct Loading Correct? check_loading->loading_correct check_degradation Assess Polymer Degradation During Processing degraded Degradation Evident? check_degradation->degraded agglomerates->check_loading No optimize_blending Optimize Blending (Temp, Speed, Time) agglomerates->optimize_blending Yes success Re-analyze optimize_blending->success loading_correct->check_degradation Yes recalculate Recalculate Formulation loading_correct->recalculate No recalculate->success reduce_severity Reduce Process Severity (Lower Temp/Shear) degraded->reduce_severity Yes degraded->success No reduce_severity->success

Caption: Logical steps for troubleshooting poor thermal stability results.

References

  • Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd.
  • Thermal analysis techniques for characterization of polymer materials - ResearchGate.
  • Thermal analysis methods (DSC, TGA) | Intro to Polymer Science Class Notes - Fiveable.
  • The Characterization of Polymers Using Thermal Analysis - AZoM.
  • Troubleshooting Prepregs - Explore Composites!
  • Polymer mixing techniques, the science behind it - Jongia Mixing Technology.
  • Polymer Additives and Mixing Techniques | PDF - Scribd.
  • 1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one) | Competitive Pricing & Exceptional Quality.
  • Polymer additives FAQ | Chemical Products - ADEKA.
  • Heat Stabilizers in Polymers: Understanding Their Importance - chembroad.
  • EP0222207B1 - Process for incorporating an additive into a polymer and product produced thereby - Google Patents.
  • Sustainable Benzoxazine Copolymers with Enhanced Thermal Stability, Flame Resistance, and Dielectric Tunability - PMC - NIH.
  • Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1][27]oxazin-4-one and Quinazolin-4(3H)-one - ResearchGate.
  • Thermal Properties Enhancement of Polybenzoxazines | Request PDF - ResearchGate.
  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - MDPI.
  • Simplified mechanisms for the polymerization of benzoxazines. (a) The... - ResearchGate.
  • Heat Stabilizers: The Coolest Polymer Additive - SGS PSI.
  • Polymer blends: mixing different plastics - Support home.
  • Handbook of Troubleshooting Plastics Processes: A Practical Guide - ResearchGate.
  • Lec-1: Introduction to Polymer Blend.
  • Benzoxazines with enhanced thermal stability from phenolated organosolv lignin - RSC Publishing.
  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control - MDPI.
  • TROUBLESHOOTING MOLDING PROBLEMS - IDI Composites International.
  • Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. - SciSpace.
  • 2,2-(1,4-Phenylene)bis((4H-3,1-benzoxazine-4-one): A Versatile UV Absorber and Light Stabilizer for a Range of Applications.
  • 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one) | C22H12N2O4 | CID - PubChem.
  • (PDF) Synthesis of 2-phenyl-4H-benzo[d][1][27]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies - ResearchGate.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI.
  • Synthesis and Characterization of Benzoxazinone Derivatives | Mapana Journal of Sciences.
  • Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH.

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Technical Support Center: Navigating the Scale-Up Synthesis of Cyasorb UV-3638

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Cyasorb UV-3638, chemically known as 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]. This guide is designed for researchers, chemists, and production managers involved in the scale-up of this high-performance ultraviolet light absorber. Cyasorb UV-3638 is prized for its low volatility and high thermal stability, making it ideal for demanding applications in engineering plastics processed at high temperatures.[1] However, its multi-step synthesis and physical properties present unique challenges when transitioning from the laboratory bench to pilot or industrial scale.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the synthesis, purification, and handling of Cyasorb UV-3638.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding the Synthesis Pathway

Question 1: What is the general synthetic route for Cyasorb UV-3638 and what are the critical stages for scale-up?

Answer: The synthesis of Cyasorb UV-3638 is typically a two-step process starting from the precursor 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol. The overall process can be visualized as follows:

Cyasorb_UV-3638_Synthesis_Pathway cluster_0 Step 1: Mannich Base Formation (Exothermic) cluster_1 Step 2: Condensation cluster_2 Purification Precursor 2-(2H-benzotriazol-2-yl)-4- (1,1,3,3-tetramethylbutyl)phenol Mannich_Base Mannich Base Intermediate Precursor->Mannich_Base Reaction in organic solvent Reagents1 Formaldehyde + Secondary Amine (e.g., Dipropylamine) Reagents1->Mannich_Base Mannich_Base_2 Mannich Base Intermediate Product Cyasorb UV-3638 Mannich_Base_2->Product Self-condensation or reaction with precursor Precursor_2 Precursor Molecule Precursor_2->Product Crude_Product Crude Cyasorb UV-3638 Purified_Product High-Purity Cyasorb UV-3638 Crude_Product->Purified_Product Crystallization (e.g., from Methanol)

Caption: General two-step synthesis pathway for Cyasorb UV-3638.

The critical stages for successful scale-up are:

  • Mannich Base Formation: This step involves the reaction of the starting phenol with formaldehyde and a secondary amine.[2][3] This reaction is often exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.[4]

  • Condensation: The Mannich base then undergoes condensation to form the final methylene-bridged product. Controlling the reaction stoichiometry and temperature is crucial for maximizing yield and minimizing impurity formation.

  • Product Isolation and Purification: Due to its high melting point (around 195-198 °C) and low solubility, isolating and purifying Cyasorb UV-3638 can be challenging.[5] Crystallization is a common method, and the choice of solvent is critical for achieving high purity.[2]

Section 2: Troubleshooting the Synthesis

Question 2: We are observing a strong exotherm during the Mannich base formation, leading to a dark-colored reaction mixture. How can we control this?

Answer: Uncontrolled exotherms are a major safety concern during scale-up and are detrimental to product quality, often leading to thermal degradation and colored impurities. Here's a systematic approach to manage the exotherm:

Causality: The Mannich reaction is a condensation reaction that generates heat.[5] At a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient than in a laboratory setting.[4] This can lead to localized "hot spots" where the temperature rises significantly, causing side reactions and decomposition.

Troubleshooting Protocol:

  • Controlled Reagent Addition: Instead of adding the reagents all at once, implement a slow, controlled addition of the formaldehyde or the amine to the reaction mixture. This allows the reactor's cooling system to keep up with the heat generation.

  • Optimize Reaction Temperature: While the reaction can be run at elevated temperatures, starting at a lower temperature and allowing the exotherm to gently raise the temperature to the desired setpoint can provide better control.

  • Efficient Heat Transfer: Ensure your reactor has adequate cooling capacity. For large-scale reactors, this may mean using a jacketed vessel with a high-performance heat transfer fluid and ensuring good agitation to promote heat exchange.

  • Solvent Selection: A solvent with a good heat capacity can help to absorb the heat generated. However, the solvent must be compatible with all reaction steps.

ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Recommended)Rationale
Reagent Addition All at once or rapid additionSlow, controlled addition over several hoursManages the rate of heat generation.[4]
Initial Temperature Room temperature or slightly elevatedLower temperature (e.g., 10-20 °C)Provides a larger buffer for the exotherm.
Agitation Magnetic stirrerHigh-torque overhead stirrer/bafflesEnsures uniform temperature distribution.
Monitoring External thermometerInternal temperature probes at multiple pointsDetects localized hot spots.

Question 3: Our final product has a yellowish tint, and the HPLC analysis shows several impurities. What are the likely sources of these impurities and how can we minimize them?

Answer: A yellow tint and the presence of impurities are often linked and can arise from several factors during the synthesis.

Likely Impurities:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.

  • Mannich Base Intermediate: The intermediate may not have fully condensed.

  • Positional Isomers: An isomer, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(isooctyl)phenol], has been noted as a potential impurity in related compounds.[6][7]

  • Oxidation/Degradation Products: Exposure to air at high temperatures, especially in the presence of residual catalysts, can lead to colored byproducts.

Troubleshooting and Minimization Strategy:

Impurity_Troubleshooting Problem Yellow Product & HPLC Impurities Check_Stoichiometry Incorrect Stoichiometry Problem->Check_Stoichiometry Possible Cause Check_Temp Overheating/ Local Hot Spots Problem->Check_Temp Possible Cause Check_Atmosphere Air Oxidation Problem->Check_Atmosphere Possible Cause Purification_Review Review Purification Step Problem->Purification_Review If problem persists Solution_Stoichiometry Verify molar ratios of phenol, formaldehyde, and amine. Check_Stoichiometry->Solution_Stoichiometry Solution Solution_Temp Improve temperature control: - Slower reagent addition - Enhanced cooling Check_Temp->Solution_Temp Solution Solution_Atmosphere Run reaction under an inert atmosphere (e.g., Nitrogen). Check_Atmosphere->Solution_Atmosphere Solution Solution_Purification Optimize crystallization: - Test different solvents/co-solvents - Control cooling rate Purification_Review->Solution_Purification Action

Caption: Troubleshooting flowchart for addressing product color and impurities.

Detailed Protocol for Minimizing Impurities:

  • Stoichiometric Control: Carefully control the molar ratios of your reactants. An excess of formaldehyde, for instance, can lead to side reactions.

  • Inert Atmosphere: Conduct the reaction under a nitrogen blanket to prevent oxidation, which is a common cause of color formation in phenolic compounds.

  • Optimized Reaction Time and Temperature: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC). Avoid unnecessarily long reaction times at high temperatures.

  • Purification: The final purification step is critical. A patent for a similar process describes precipitating the product from methanol to achieve high purity (99.7% by HPLC).[2] Experiment with different crystallization solvents and cooling profiles to effectively remove impurities. A slow cooling rate generally favors the formation of larger, purer crystals.

Section 3: Product Isolation and Handling

Question 4: We are struggling with the filtration of the final product. It seems to clog the filter, and the process is very slow. What can we do?

Answer: The filtration challenges with Cyasorb UV-3638 are typically due to its very fine particle size upon precipitation.

Causality: Rapid precipitation or "crashing out" of the product from the solvent (like methanol) can lead to the formation of very small, needle-like crystals that can blind the filter medium.

Strategies for Improved Filtration:

  • Control the Precipitation:

    • Anti-Solvent Addition: Instead of adding the reaction mixture to the anti-solvent (e.g., methanol), try adding the methanol slowly to the warm reaction mixture with good agitation. This allows for a more controlled precipitation and the growth of larger particles.

    • Temperature Control: Cool the mixture slowly after precipitation to encourage crystal growth. A holding period at a slightly elevated temperature before cooling completely can also be beneficial.

  • Choice of Filtration Equipment:

    • For laboratory and pilot scales, a Nutsche filter dryer can be effective.

    • For larger scales, a centrifuge can be more efficient than a filter press for separating fine solids from the mother liquor.[2]

  • Filter Aid: While it adds another component to the process, a small amount of a filter aid (e.g., Celite) can be used, but this will require validation to ensure it doesn't contaminate the final product.

Experimental Protocol for Improved Crystallization and Filtration:

  • Once the condensation reaction is complete, ensure the crude product is fully dissolved in the reaction solvent at an elevated temperature (e.g., 110 °C).

  • Slowly add methanol to the stirred solution over 1-2 hours, maintaining the temperature.

  • After the methanol addition is complete, hold the slurry at a constant temperature (e.g., 80-90 °C) for 1 hour to allow for crystal aging.

  • Cool the slurry slowly to 10-15 °C over 3-4 hours.

  • Isolate the product using a centrifuge or a Nutsche filter.

  • Wash the filter cake with fresh, cold methanol to remove residual soluble impurities.

  • Dry the product under vacuum at an appropriate temperature.

By implementing these controlled procedures, you can significantly improve the product's physical form, leading to easier handling and higher purity.

References

  • Leistner, W. E., Levent, M., & Moshchitsky, S. (1993). U.S. Patent No. 5,237,071. Washington, DC: U.S.
  • Partners in Chemicals. (2020, December 15). “Gorgeous modification” of Benzotriazole UV absorber.
  • Li, Y.-H., et al. (2010). 2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol. Acta Crystallographica Section E, 66(Pt 3), o613. [Link]
  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • USP. (n.d.). Bisoctrizole.
  • Syensqo. (n.d.). CYASORB® UV-3638F.
  • Typology. (n.d.). Methylene Bis-Benzotriazolyl Tetramethylbutylphenol and its Nanoparticles.
  • Sarex. (n.d.). 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol] (Sarasorb M (MBBT)).

Sources

Resolving peak tailing in HPLC analysis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatographic Excellence

Topic: Resolving Peak Tailing in HPLC Analysis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

Introduction: Why Good Peak Shape Matters

In high-performance liquid chromatography (HPLC), the ideal peak is a perfect Gaussian shape, symmetrical and sharp. However, in practice, asymmetrical peaks are a common challenge. Peak tailing, where the latter half of the peak is broader than the front, can significantly compromise the accuracy of quantification, reduce resolution between adjacent peaks, and indicate underlying issues in your analytical method.[1][2]

This guide provides a comprehensive, question-and-answer-based approach to systematically diagnose and resolve peak tailing for the specific compound 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) . This large, planar, and weakly basic molecule presents unique challenges that often lead to this chromatographic issue. We will explore the chemical properties of the analyte, its interactions with the stationary phase, and provide field-proven strategies to achieve optimal peak symmetry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing significant peak tailing for 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one). What are the most likely causes?

Peak tailing for this specific compound is almost always rooted in its chemical structure and its interaction with the HPLC column and system. The primary causes are:

  • Secondary Silanol Interactions: This is the most common culprit. Your analyte, being a weakly basic compound, can interact strongly with ionized silanol groups (Si-OH) on the surface of standard silica-based stationary phases.[3][4] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to significant tailing.[2][5]

  • Metal Chelation: The oxygen and nitrogen atoms in the benzoxazinone rings can act as Lewis bases, forming coordination complexes (chelating) with trace metal ions.[6] These metal ions can be present as impurities in the silica packing material or can leach from stainless steel components of the HPLC system, such as frits and tubing.[7]

  • Sample Solvent Mismatch: The analyte is practically insoluble in water but soluble in organic solvents like N,N-Dimethylformamide (DMF) and methanol.[8][9] Injecting a sample dissolved in a strong organic solvent into a mobile phase with a high aqueous percentage can cause the compound to precipitate at the column inlet, leading to a distorted peak shape.[10]

  • Instrumental and Column Issues: Less common, but possible, causes include extra-column dead volume (excessive tubing length/diameter), or a physical problem with the column itself, such as a void or contamination at the inlet frit.[11][12]

Q2: You mentioned "secondary silanol interactions." Can you explain the chemistry and how to prevent it?

The Mechanism: Standard reversed-phase columns are made from silica particles. The surface of this silica has hydroxyl groups called silanols (Si-OH). These silanols are weakly acidic, with a pKa typically between 3.5 and 4.5.[13] When the mobile phase pH is above this range, the silanols deprotonate to become negatively charged (Si-O⁻).

Your analyte, 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), has a predicted pKa of ~1.98, indicating it is a weak base.[14][15] In a mobile phase with a pH above its pKa, it can become protonated. This positively charged analyte then undergoes a strong, undesirable ionic interaction with the negatively charged silanol sites. Because these interaction sites are not uniform and desorption can be slow, this secondary retention mechanism results in significant peak tailing.[4][5]

Troubleshooting & Optimization Strategy:

The goal is to minimize the ionic character of either the analyte or the silanol groups.

  • Control Mobile Phase pH: The most effective strategy is to operate at a low pH. By adjusting the mobile phase to a pH between 2.5 and 3.0, you ensure the vast majority of silanol groups remain protonated (neutral), thus preventing the strong ionic secondary interaction.[4][16]

  • Use Mobile Phase Additives: Small amounts of an acid are necessary to control and buffer the pH. The choice of acid is critical.

    • Formic Acid (FA): Typically used at 0.1% (v/v), it effectively lowers the pH and is compatible with mass spectrometry (MS). It is a good first choice.[17]

    • Trifluoroacetic Acid (TFA): Also used at 0.1%, TFA is a stronger acid and a potent ion-pairing agent.[18] It can "mask" both the basic sites on the analyte and the active silanol sites, often resulting in exceptionally sharp peaks. However, TFA is a strong ion-suppressing agent in MS and can be difficult to flush completely from the system.[19]

  • Select a Modern, High-Performance Column: Column technology has advanced significantly to address this very problem.

    • Use End-Capped, High-Purity "Type B" Silica Columns: Modern columns are made from silica with very low metal content ("Type B") and undergo a process called "end-capping," which uses a small silane reagent to chemically block most of the residual silanol groups, making them inaccessible to the analyte.[16][20]

    • Consider Alternative Stationary Phases: If tailing persists on a standard C18 column, consider a phase with an embedded polar group. These phases have a polar functional group (e.g., carbamate) incorporated into the alkyl chain, which helps to shield the analyte from residual silanols. A Phenyl-Hexyl phase can also be a good choice, as it provides alternative selectivity through π-π interactions with the aromatic rings of your analyte.[1][3]

AdditiveTypical Conc.ProsCons
Formic Acid 0.1%Good pH control, excellent MS compatibility.[17]Less effective at masking highly active silanol sites compared to TFA.
Trifluoroacetic Acid 0.05% - 0.1%Excellent peak shape improvement due to ion-pairing.[18]Strong MS signal suppression, can be difficult to remove from the column.[19]
Q3: How can I determine if metal chelation is causing my peak tailing and what can I do about it?

The Mechanism: Your analyte has multiple heteroatoms (N, O) that can act as electron donors, allowing it to form complexes with metal ions. If your HPLC column's silica packing has trace metal impurities (like iron or aluminum), or if metal ions are leaching from the system's stainless steel components, the analyte can chelate with these ions at the stationary phase surface.[6][21] This interaction acts as another secondary retention mechanism, causing tailing.[5] This is especially prevalent with molecules containing functional groups like ketones and carboxylic acids, and the benzoxazinone structure has analogous features.

Troubleshooting & Optimization Strategy:

  • Introduce a Chelating Agent: A simple diagnostic test is to add a strong chelating agent to your mobile phase.

    • Ethylenediaminetetraacetic acid (EDTA): Prepare your mobile phase with a low concentration of EDTA (e.g., 50 µM). If the peak shape improves dramatically, metal chelation is a significant contributor to the tailing.[22] Note that EDTA is not volatile and is unsuitable for MS applications.

  • Use Bio-Inert or Metal-Free HPLC Systems: For long-term, robust analysis of chelating compounds, the best solution is to use an HPLC system where the fluid path is constructed from materials that do not leach metal ions, such as MP35N or have specially coated surfaces.[6][7] These systems minimize the opportunity for the analyte to interact with metal ions.

Q4: My sample is dissolved in 100% DMF. Could this be the problem?

Yes, this is a very likely contributor, a phenomenon known as the "sample solvent effect."

The Mechanism: When you inject a sample dissolved in a solvent that is much stronger (more eluting power) than your mobile phase, the sample doesn't bind cleanly to the head of the column in a tight band. Instead, the strong solvent carries the analyte partially down the column in a distorted shape, which is then reflected in the final peak shape.[10] Since your analyte has very low water solubility, dissolving it in a strong organic solvent like DMF and injecting it into a typical reversed-phase mobile phase (e.g., 50:50 acetonitrile:water) is a classic recipe for peak distortion.[9]

Troubleshooting & Optimization Strategy:

  • Rule 1: Dissolve in Mobile Phase: The best practice is to always dissolve your sample in the initial mobile phase composition.

  • If Solubility is an Issue: If the analyte is not soluble in the initial mobile phase, dissolve it in the minimum possible amount of a strong, compatible organic solvent (e.g., methanol or acetonitrile, avoiding DMF if possible). Then, dilute this solution as much as possible with the initial mobile phase before injection.

  • Reduce Injection Volume: A smaller injection volume will mitigate the solvent effect. Try reducing your injection volume by half to see if the peak shape improves.

Systematic Troubleshooting Workflow

To systematically diagnose the issue, follow this logical workflow. Start with the easiest and most common fixes before moving to more complex solutions.

Troubleshooting_Workflow start Peak Tailing Observed (Asymmetry > 1.2) q_chem_phys Chemical or Physical Issue? start->q_chem_phys chem_path CHEMICAL q_chem_phys->chem_path Analyte-specific tailing phys_path PHYSICAL q_chem_phys->phys_path General peak distortion check_solvent Step 1: Check Sample Solvent Is it stronger than mobile phase? chem_path->check_solvent fix_solvent Action: Re-dissolve sample in initial mobile phase or reduce injection volume. check_solvent->fix_solvent Yes check_ph Step 2: Optimize Mobile Phase Is pH 2.5-3.0 with 0.1% FA/TFA? check_solvent->check_ph No fix_solvent->check_ph fix_ph Action: Adjust pH to 2.8 with 0.1% Formic Acid. Test 0.05% TFA if tailing persists. check_ph->fix_ph No check_metal Step 3: Test for Metal Chelation (If tailing still persists) check_ph->check_metal Yes fix_ph->check_metal fix_metal Action: Add 50 µM EDTA to mobile phase as a diagnostic test. (Non-MS methods only) check_metal->fix_metal Suspected check_all_peaks Are ALL peaks tailing? phys_path->check_all_peaks check_all_peaks->chem_path No, only analyte and similar compounds check_ecv Check Extra-Column Volume (tubing length/ID). check_all_peaks->check_ecv Yes fix_ecv Action: Use shorter, narrower ID tubing (e.g., 0.125 mm). check_ecv->fix_ecv check_column Check Column Health (pressure, age). check_ecv->check_column fix_column Action: Flush column. If no improvement, replace with a new, high-performance end-capped column. check_column->fix_column

Caption: Systematic workflow for troubleshooting peak tailing.

Experimental Protocol: Systematic Mobile Phase Optimization

This protocol outlines a systematic approach to optimize your mobile phase to eliminate peak tailing.

Objective: To find a mobile phase composition that yields a peak asymmetry factor between 0.9 and 1.2.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Ultrapure Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS grade, >99%)

  • Trifluoroacetic Acid (LC-MS grade, >99%)

  • Your analyte stock solution

Procedure:

  • Establish a Baseline:

    • Prepare your current mobile phase (e.g., Acetonitrile:Water 50:50) and run your sample.

    • Record the retention time, peak asymmetry, and efficiency (plate count). This is your baseline for comparison.

  • Step 1: pH and Additive Screening (Formic Acid):

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run your gradient or isocratic method using these mobile phases.

    • Rationale: This sets the pH to ~2.7, which is ideal for neutralizing silanol groups.[4][16]

    • Analyze the peak shape. If tailing is significantly improved, you can proceed to optimize the gradient.

  • Step 2: Alternative Organic Modifier (Methanol):

    • If tailing persists with acetonitrile, repeat Step 2 using Methanol as the organic modifier.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Rationale: Methanol has different solvent characteristics and can sometimes alter selectivity and improve the peak shape for problematic compounds.

  • Step 3: Stronger Ion-Pairing Agent (TFA):

    • If Steps 2 and 3 fail to produce a satisfactory peak shape, test TFA.

    • CAUTION: Dedicate a column to TFA methods if possible, as it can be difficult to remove. Flush the system and column thoroughly before and after use.

    • Mobile Phase A: 0.05% TFA in Water.

    • Mobile Phase B: 0.05% TFA in Acetonitrile.

    • Run your method.

    • Rationale: TFA is a more effective ion-pairing agent and can mask even the most active silanol sites, often yielding very sharp peaks.[18]

  • Data Evaluation:

    • Compare the peak asymmetry from each condition.

    • Select the condition that provides the best peak shape while maintaining adequate retention and resolution.

References

  • 2,2-(1,4-phenylene)bis((4H-3,1-benzoxazine-4-one) Request for Quotation - ChemBK. (2024-04-09).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025-06-06).
  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 - Waters Knowledge Base. (n.d.).
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023-11-01).
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. (n.d.).
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (2009).
  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. (n.d.).
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek® Corporation. (2019-12-06).
  • LC Technical Tip - Phenomenex. (n.d.).
  • Unveiling the Secrets of Silica in HPLC Columns - uHPLCs Class - YouTube. (2025-01-18).
  • Cas 18600-59-4,2,2 - LookChem. (n.d.).
  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. (2018-04-09).
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC - NIH. (n.d.).
  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. (n.d.).
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025-10-28).
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. (2022-06-01).
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025-06-09).
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (n.d.).
  • Synthesis and characterization of nitrogen-rich polybenzoxazines for energetic applications - Semantic Scholar. (n.d.).
  • Synthesis and characterization of polybenzoxazine - OpenMETU. (n.d.).
  • HPLC Chromatogram of Specificity of bennz-1,3-oxazine derivatives - ResearchGate. (n.d.).
  • (PDF) Synthesis and Characterization of Polybenzoxazinone and its Prepolymer Using Gas Separation - ResearchGate. (2013).
  • TFA vs. Formic Acid - Chromatography Forum. (2010-07-23).
  • preparation and characterization of polybenzoxazine involving various additives. (2021-01-12).
  • A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC - NIH. (2014-11-10).
  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. (n.d.).
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH. (2025-04-30).
  • How to Prevent Metal Ion Contamination In HPLC Systems - SilcoTek® Corporation. (2017-05-19).
  • High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control - PubMed. (1991).
  • When is it important to add drops of trifluoroacetic acid during hplc analysis? | ResearchGate. (2014-12-05).
  • HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis) : r/Chempros - Reddit. (2023-07-25).
  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid - Waters Corporation. (n.d.).

Sources

Mitigating the interaction of benzoxazinone UV stabilizers with other polymer additives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development and polymer science. Our focus is on mitigating the complex interactions of benzoxazinone UV stabilizers with other polymer additives to ensure the stability and performance of your formulations.

Introduction

Benzoxazinone UV absorbers are highly effective in protecting polymers such as polyesters (PET, PBT) and polycarbonates (PC) from degradation by absorbing harmful UVA radiation.[1][2] However, their performance can be compromised by interactions with other additives within the polymer matrix. These interactions can be synergistic, enhancing stability, or antagonistic, leading to premature degradation, discoloration, and loss of mechanical properties.[3] This guide is designed to help you navigate these challenges, diagnose issues, and implement effective mitigation strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: Unexpected Yellowing of the Polymer Formulation

One of the most common issues is the yellowing of the polymer, which can occur either during processing or upon exposure to environmental conditions.

Initial Diagnosis:

  • Timing of Discoloration: Determine if the yellowing appears immediately after processing (thermal degradation) or develops over time with UV exposure (photodegradation).

  • Formulation Review: Carefully examine all components of your polymer formulation, including the grade of the polymer, primary and secondary antioxidants, acid scavengers, flame retardants, and any pigments or fillers.

Troubleshooting Workflow:

G cluster_thermal Thermal Degradation Pathway cluster_photo Photodegradation Pathway start Yellowing Observed p1 During Processing? start->p1 p2 Upon UV Exposure? start->p2 n1 High Processing Temperature p1->n1 Yes n2 Interaction with Phenolic Antioxidant p1->n2 Yes n3 Interaction with Metal Catalyst Residues p1->n3 Yes n4 Insufficient UV Stabilizer Concentration p2->n4 Yes n5 Antagonistic Interaction with Other Additives p2->n5 Yes n6 Benzoxazinone Degradation p2->n6 Yes s1 Reduce Temperature/Shear Rate n1->s1 s2 Select Non-Staining Antioxidant (e.g., Phosphite-based) n2->s2 s3 Use Metal Deactivator/Acid Scavenger n3->s3 s4 Increase Benzoxazinone/HALS Concentration n4->s4 s5 Evaluate Additive Compatibility (see Protocol 2) n5->s5 s6 Analyze for Degradation Products (see Protocol 1) n6->s6

Caption: Troubleshooting workflow for polymer yellowing.

Causality and Mitigation Strategies:

  • High Processing Temperatures: Excessive heat can cause thermal degradation of the polymer backbone or the additives themselves, leading to the formation of chromophores (color-causing groups).

    • Solution: Methodically lower the processing temperature and reduce shear rates to minimize frictional heat.

  • Interaction with Phenolic Antioxidants: While essential for processing stability, some hindered phenolic antioxidants can form colored quinone-type byproducts upon oxidation.[4] These byproducts can contribute to yellowing, especially in the presence of benzoxazinone stabilizers and trace metal ions.

    • Solution: Consider replacing or supplementing the phenolic antioxidant with a phosphite-based secondary antioxidant, which is less prone to forming colored species.

  • Insufficient UV Protection: If yellowing occurs upon UV exposure, the concentration of the benzoxazinone stabilizer may be too low, or it may be degrading prematurely.

    • Solution: Increase the concentration of the benzoxazinone UV absorber. For enhanced, synergistic protection, combine it with a Hindered Amine Light Stabilizer (HALS).[1] HALS do not absorb UV light but act as radical scavengers, protecting both the polymer and the UV absorber from degradation.[1]

  • Antagonistic Interactions: Certain additives can interact negatively with benzoxazinone stabilizers, reducing their effectiveness. For instance, acidic additives can interfere with the performance of some HALS, which are often used in conjunction with benzoxazinones.

    • Solution: Conduct a systematic evaluation of all additives in the formulation. This can be done by preparing samples with and without each additive and subjecting them to accelerated weathering tests.

Issue 2: Reduced UV Stability and Premature Mechanical Failure

A decrease in the expected service life of the polymer, evidenced by cracking, embrittlement, or loss of tensile strength, points to a failure in the UV stabilization system.

Troubleshooting Workflow:

G start Reduced UV Stability p1 Inadequate Dispersion? start->p1 p2 Additive Migration/Leaching? start->p2 p3 Antagonistic Interaction? start->p3 n1 Poor Mixing/Compounding p1->n1 n2 Incompatibility with Polymer p1->n2 n3 High Volatility of Additive p2->n3 n4 Extraction by Solvents p2->n4 n5 Interaction with Fillers/Pigments p3->n5 n6 Interaction with Flame Retardants p3->n6 s1 Optimize Compounding Parameters n1->s1 s2 Use Compatibilizer n2->s2 s3 Select Higher Molecular Weight Stabilizers n3->s3 s4 Evaluate Environmental Exposure n4->s4 s5 Surface Treat Fillers/Pigments n5->s5 s6 Select Compatible Flame Retardant n6->s6

Caption: Troubleshooting workflow for reduced UV stability.

Causality and Mitigation Strategies:

  • Poor Dispersion: For the UV stabilizer to be effective, it must be homogeneously dispersed throughout the polymer matrix. Agglomerates of the additive will lead to areas of the polymer being unprotected.

    • Solution: Optimize your compounding process (e.g., extruder screw design, mixing speed, and temperature profile) to ensure proper dispersion.

  • Additive Migration and Leaching: Low molecular weight additives can migrate to the surface of the polymer over time ("blooming") or be leached out by solvents or environmental exposure.[5] This reduces the concentration of the stabilizer where it is needed most.

    • Solution: Select higher molecular weight benzoxazinone stabilizers or HALS, which are less prone to migration.

  • Interaction with Fillers and Pigments: Some fillers and pigments can have a large surface area and reactive sites that can adsorb or deactivate the benzoxazinone stabilizer.

    • Solution: Consider using surface-treated fillers or pigments to reduce their reactivity. Alternatively, increase the stabilizer concentration to compensate for any adsorption.

  • Interaction with Flame Retardants: Certain flame retardants, particularly those that are acidic in nature, can have antagonistic effects with HALS, which are often paired with benzoxazinones.

    • Solution: Select a flame retardant that is known to be compatible with your stabilization package. If this is not possible, a comprehensive compatibility study is required.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for benzoxazinone UV absorbers?

A1: Benzoxazinone UV absorbers function by absorbing high-energy UV radiation, particularly in the UVA range (320-380 nm), and dissipating it as harmless thermal energy through a rapid, reversible intramolecular proton transfer.[2] This prevents the UV radiation from initiating photo-oxidative degradation of the polymer chains.

Q2: Why is a combination of a benzoxazinone UV absorber and a HALS often recommended?

A2: This combination creates a synergistic effect, providing more robust and long-lasting protection.[1] The benzoxazinone acts as the first line of defense by absorbing most of the UV radiation. Any UV photons that bypass the absorber may create free radicals in the polymer. The HALS then scavenges these free radicals, preventing them from causing further degradation.[1] This dual-action approach is highly effective.

Q3: Can benzoxazinone UV stabilizers be used in food contact applications?

A3: The suitability of a specific benzoxazinone UV stabilizer for food contact applications is dependent on its regulatory approval status in the relevant jurisdictions (e.g., FDA in the United States, EFSA in Europe). Always consult the technical and regulatory datasheets for the specific product you are using.

Q4: How can I detect and quantify the amount of benzoxazinone stabilizer and its potential degradation products in my polymer?

A4: The most common and effective method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS).[6][7] This allows for the separation, identification, and quantification of the parent stabilizer and its various degradation products. See Protocol 1 for a general methodology.

Q5: Are there any known incompatibilities between benzoxazinone UV stabilizers and specific classes of other additives?

A5: While benzoxazinones are generally compatible with many polymer additives, potential interactions can arise. As mentioned in the troubleshooting guide, interactions with certain phenolic antioxidants can lead to discoloration.[4] Additionally, the performance of HALS, which are often used in conjunction with benzoxazinones, can be negatively affected by acidic compounds, such as some flame retardants or acidic fillers.

Experimental Protocols

Protocol 1: Analysis of Benzoxazinone Stabilizer and its Degradation Products by HPLC-MS

This protocol provides a general framework for the extraction and analysis of a benzoxazinone UV stabilizer and its degradation byproducts from a polymer matrix.

1. Materials and Equipment:

  • Polymer sample

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, ultrapure

  • 0.45 µm PTFE syringe filters

  • Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)

  • Rotary evaporator

  • HPLC system with a C18 column and a Diode Array Detector (DAD) or Mass Spectrometer (MS)

2. Sample Preparation (Solvent Extraction):

  • Cryo-mill or finely grind the polymer sample to increase the surface area.

  • Accurately weigh approximately 2-5 grams of the ground polymer into a cellulose extraction thimble.

  • Place the thimble in the Soxhlet extractor.

  • Extract with DCM for 16-24 hours.

  • Concentrate the extract to near dryness using a rotary evaporator at 40°C.

  • Re-dissolve the residue in a known volume (e.g., 10 mL) of ACN.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

3. HPLC-MS Analysis:

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 50% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions. This will need to be optimized for your specific analytes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection:

    • DAD: Monitor at the λmax of the benzoxazinone stabilizer (typically around 340-360 nm).

    • MS: Use an electrospray ionization (ESI) source in positive ion mode. Perform a full scan to identify the molecular ions of the parent stabilizer and potential degradation products. Use tandem MS (MS/MS) to confirm the identity of the compounds by fragmentation patterns.

  • Quantification: Prepare a calibration curve using a certified standard of the benzoxazinone stabilizer.

Protocol 2: Accelerated Weathering Test for Additive Compatibility

This protocol is used to assess the impact of different additives on the performance of the benzoxazinone UV stabilizer.

1. Materials and Equipment:

  • Polymer resin

  • Benzoxazinone UV stabilizer

  • Other additives to be tested (e.g., antioxidants, flame retardants)

  • Twin-screw extruder or similar compounding equipment

  • Injection molding machine or compression press to create plaques

  • Accelerated weathering chamber (e.g., QUV) with UVA-340 lamps

  • Spectrophotometer or colorimeter

2. Sample Preparation:

  • Prepare a masterbatch of the polymer with the benzoxazinone stabilizer at the desired concentration.

  • Create several formulations:

    • Control: Polymer + benzoxazinone stabilizer only.

    • Test Formulations: Polymer + benzoxazinone stabilizer + one other additive per formulation.

  • Compound each formulation using a twin-screw extruder to ensure homogenous mixing.

  • Produce standardized plaques (e.g., 70 mm x 150 mm x 3 mm) of each formulation by injection molding or compression pressing.

3. Accelerated Weathering:

  • Place the plaques in the accelerated weathering chamber.

  • Use a cycle of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Remove the plaques at specified intervals (e.g., 0, 250, 500, 1000, 2000 hours).

4. Analysis:

  • Color Measurement: At each interval, measure the Yellowness Index (YI) of each plaque according to ASTM E313. A significant increase in YI compared to the control indicates a negative interaction.

  • Mechanical Testing: At the final interval, perform tensile testing (ASTM D638) or impact strength testing (ASTM D256) to assess the retention of mechanical properties. A greater loss in properties compared to the control suggests an antagonistic interaction.

Data Summary

Table 1: Typical Properties of Different UV Stabilizer Classes

PropertyBenzoxazinoneBenzotriazoleHALS (Hindered Amine)
Primary Function UV AbsorptionUV AbsorptionRadical Scavenging
UV Spectrum Strong UVABroad UVNone
Thermal Stability HighModerate to HighGood
Color Contribution LowCan be yellowingNone
Typical Use Level 0.1 - 1.0%0.1 - 1.0%0.1 - 2.0%
Common Polymers PET, PC, PBTPC, PVC, StyrenicsPolyolefins, TPOs

References

  • Google Patents. (2019). Polymer interlayers comprising uv absorbers. (US20190291390A1).
  • ResearchGate. (n.d.). Benzoxazinone degradation products discussed in this study. [Link]
  • ResearchGate. (n.d.).
  • Tintoll. (n.d.). Light Stabilizers and UV Absorbers. [Link]
  • Ngoc Do, A. T., et al. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products.
  • Tintoll. (n.d.). Benzoxazinone UV Absorber. [Link]
  • Gijsman, P. (2022). Perspectives on Yellowing in the Degradation of Polymer Materials: Inter-relationship of Structure, Mechanisms and Modes of Stabilisation.
  • Schem.net. (2023, April 20).
  • Linchemical. (n.d.). Antioxidant & UV stabilizer for adhesive. [Link]
  • ResearchGate. (2012). Investigation of polymerization of benzoxazines and thermal degradation characteristics of polybenzoxazines via direct pyrolysis mass spectrometry. [Link]
  • Gray, R. L., & Lee, R. E. (1999). The Influence of Co-Additive Interactions on Stabilizer Performance. In Weathering of Plastics (pp. 233-240). William Andrew Publishing. [Link]
  • Queensland Alliance for Environmental Health Sciences. (n.d.).
  • Semantic Scholar. (n.d.).
  • National Institutes of Health. (2018). Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study. [Link]
  • Partners in Chemicals. (2024, October 24).
  • Wiest, L., et al. (2015). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis.
  • Jene, B., et al. (2017). Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. Polymer Degradation and Stability, 145, 125-133. [Link]
  • National Institutes of Health. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. [Link]

Sources

Technical Support Center: Strategies to Mitigate UV Absorber Volatility During Polymer Processing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the volatility of Ultraviolet (UV) absorbers during polymer processing. Our goal is to equip you with the scientific understanding and practical strategies to ensure the long-term stability and performance of your polymeric materials.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter related to UV absorber volatility during your experiments. Each problem is followed by a root cause analysis and a step-by-step resolution protocol.

Issue 1: Significant loss of UV protection in the final polymer product after high-temperature processing (e.g., extrusion, injection molding).

Root Cause Analysis:

At elevated processing temperatures, conventional low molecular weight UV absorbers can volatilize, leading to their depletion from the polymer matrix. This loss of the protective additive results in a final product with compromised UV stability, susceptible to premature degradation upon exposure to sunlight.[1][2] The volatility of an additive is directly related to its vapor pressure, which increases significantly with temperature.

Resolution Protocol:

  • Quantify the Loss:

    • Methodology: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) to determine the concentration of the UV absorber in the polymer before and after processing.[3][4][5][6]

    • Procedure:

      • Dissolve a known weight of the pre-processed polymer (pellets) and the final processed part in a suitable solvent.

      • Prepare a calibration curve using standards of the pure UV absorber.

      • Inject the dissolved polymer solutions into the HPLC system.

      • Compare the peak areas of the UV absorber in the pre- and post-processing samples to quantify the percentage of loss.

  • Select a Low-Volatility UV Absorber:

    • Strategy: Opt for a UV absorber with a higher molecular weight or a different chemical structure that imparts greater thermal stability.[1][7][8][9]

    • Rationale: Higher molecular weight additives have lower vapor pressure and are less prone to evaporation at high temperatures.[1]

    • Action: Consult supplier datasheets for information on the thermal properties of different UV absorbers. Consider switching to a benzotriazole or a triazine-based UV absorber known for better thermal stability.[10]

  • Process Parameter Optimization:

    • Strategy: If possible, lower the processing temperature and residence time within the extruder or molding machine.

    • Rationale: Reducing the thermal exposure of the UV absorber can minimize its volatilization.

    • Action: Conduct a design of experiments (DOE) to find the optimal processing window that maintains the desired polymer properties while minimizing UV absorber loss.

Issue 2: "Plate-out" or "Die-drip" - Formation of a deposit on processing equipment (e.g., extruder die, mold surfaces).

Root Cause Analysis:

This phenomenon, often a waxy or solid deposit, is a direct result of the UV absorber volatilizing and then condensing on cooler surfaces of the processing equipment. This not only leads to a loss of the additive in the final product but can also cause surface defects and require frequent cleaning of the machinery.

Resolution Protocol:

  • Confirm the Deposit Composition:

    • Methodology: Scrape off a sample of the deposit and analyze it using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Differential Scanning Calorimetry (DSC).

    • Rationale: This will confirm if the deposit is indeed the UV absorber or another volatile component in the formulation.

    • Action: Compare the resulting spectrum or thermogram with that of the pure UV absorber.

  • Implement a Non-Volatile Solution:

    • Strategy 1: Reactive UV Absorbers: Utilize UV absorbers that contain a reactive functional group (e.g., methacrylate, vinyl, or hydroxyl groups).[11]

    • Rationale: These reactive UV absorbers can be chemically grafted or copolymerized into the polymer backbone during processing.[11][12][13] This covalent bonding prevents them from volatilizing or migrating.[13][14]

    • Action: Select a reactive UV absorber that is compatible with your polymer system and polymerization/grafting conditions.

    • Strategy 2: Encapsulated UV Absorbers: Employ UV absorbers that are encapsulated within a thermally stable shell, such as silica or a high-melting-point polymer.[15][16][17]

    • Rationale: The shell acts as a physical barrier, preventing the UV absorber from volatilizing at high temperatures.[17]

    • Action: Source encapsulated UV absorbers and ensure their compatibility with your polymer matrix and processing conditions.

Issue 3: Inconsistent UV protection across different batches of the same product.

Root Cause Analysis:

Inconsistent UV protection can stem from uneven distribution of the UV absorber due to its volatility. Pockets of lower concentration can form if the additive volatilizes and redeposits non-uniformly during processing.

Resolution Protocol:

  • Assess Homogeneity:

    • Methodology: Take multiple samples from different locations of a single processed part and from different production batches. Analyze the UV absorber concentration using HPLC as described in Issue 1.

    • Rationale: This will provide quantitative data on the distribution of the additive.

  • Improve Dispersion and Reduce Volatility:

    • Strategy: Utilize a masterbatch approach for incorporating the UV absorber.

    • Rationale: A masterbatch, where the UV absorber is pre-dispersed at a high concentration in a carrier polymer, can improve its distribution during processing and can also offer some protection against volatilization.

    • Action: Work with a toll compounder to create a masterbatch with your desired UV absorber and a compatible carrier resin.

  • Consider Synergistic Blends:

    • Strategy: Combine a UV absorber with a Hindered Amine Light Stabilizer (HALS).

    • Rationale: HALS do not absorb UV radiation but act as radical scavengers, inhibiting polymer degradation.[9][18][19] They are typically less volatile than many UV absorbers. A synergistic blend can provide robust protection even if there is some loss of the primary UV absorber.[20]

    • Action: Consult literature and suppliers for recommended synergistic ratios of UV absorbers and HALS for your specific polymer.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of UV absorber loss during polymer processing?

A1: The primary mechanism is volatilization, which is the evaporation of the UV absorber at the high temperatures typically employed in polymer processing methods like extrusion and injection molding.[1][2] Low molecular weight UV absorbers are particularly susceptible to this phenomenon. This loss can also be exacerbated by long residence times at elevated temperatures.

Q2: How does the chemical structure of a UV absorber influence its volatility?

A2: The volatility of a UV absorber is significantly influenced by its molecular weight and intermolecular forces. Generally, UV absorbers with higher molecular weights have lower vapor pressures and are therefore less volatile.[1][7][8] For instance, benzotriazole and triazine-based UV absorbers often exhibit greater thermal stability compared to some benzophenones.[10]

Q3: Are there any visual indicators of UV absorber loss during processing?

A3: Yes, a common visual indicator is "plate-out" or "die-drip," which is the condensation of the volatilized UV absorber on cooler parts of the processing equipment. You might also observe smoke or fumes near the die exit during extrusion. In the final product, a hazy or "blooming" effect on the surface can sometimes indicate the migration and subsequent crystallization of the UV absorber, which can be related to its volatility and compatibility.[15][21]

Q4: What are the long-term consequences of using a volatile UV absorber?

A4: The most significant long-term consequence is a reduction in the service life of the polymer product.[15][22] With a lower concentration of the UV absorber, the polymer is more susceptible to photodegradation when exposed to sunlight, leading to undesirable changes such as color fading, yellowing, cracking, and a loss of mechanical properties like impact strength and flexibility.[19][22][23]

Q5: Can I just add more of a volatile UV absorber to compensate for the loss during processing?

A5: While this might seem like a straightforward solution, it is generally not recommended. Over-saturating the polymer with a UV absorber can lead to increased plate-out, blooming, and migration issues.[21] It can also negatively impact the polymer's physical properties and is not a cost-effective strategy. A more robust approach is to select a less volatile UV absorber or employ strategies like reactive additives or encapsulation.

Q6: What is the difference between a UV absorber and a Hindered Amine Light Stabilizer (HALS)?

A6: UV absorbers and HALS protect polymers through different mechanisms. UV absorbers function by absorbing harmful UV radiation and dissipating it as heat.[9][15][18][22][23] HALS, on the other hand, do not absorb UV radiation but work by scavenging free radicals that are formed during the photo-oxidation process, thus inhibiting the degradation reactions.[9][18][19][24] They are often used in combination to provide synergistic protection.[20]

Section 3: Data & Visualizations

Table 1: Comparison of Strategies to Reduce UV Absorber Volatility
StrategyMechanismAdvantagesDisadvantages
High Molecular Weight UV Absorbers Lower vapor pressure reduces evaporation at high temperatures.[1]Easy to implement, often a drop-in solution.May have lower mobility within the polymer, potentially affecting surface protection.
Reactive UV Absorbers Covalent bonding to the polymer backbone prevents volatilization and migration.[11][13]Permanent protection, no leaching or loss.[13]Requires compatible polymer chemistry and may alter polymer properties.
Encapsulation A physical barrier prevents the UV absorber from volatilizing.[15][16][17]Can be used with a wide range of UV absorbers and polymers.May affect the optical properties of the polymer (e.g., clarity).
Process Optimization Reduces the thermal stress on the UV absorber.Can be implemented with existing formulations and equipment.May be limited by the required processing window for the polymer.
Diagram 1: Decision-Making Workflow for Mitigating UV Absorber Volatility

This diagram illustrates a logical workflow for troubleshooting and resolving issues related to UV absorber volatility.

workflow start Problem Identified: Loss of UV Protection or Processing Issues quantify Quantify UV Absorber Loss (e.g., HPLC) start->quantify is_loss_significant Is Loss > 5%? quantify->is_loss_significant select_hmw Option 1: Select High Molecular Weight UV Absorber is_loss_significant->select_hmw Yes consider_reactive Option 2: Consider Reactive UV Absorber is_loss_significant->consider_reactive Yes evaluate_encapsulation Option 3: Evaluate Encapsulated UV Absorber is_loss_significant->evaluate_encapsulation Yes optimize_process Option 4: Optimize Processing Parameters is_loss_significant->optimize_process Yes no_significant_loss Check for other issues (e.g., dispersion, degradation) is_loss_significant->no_significant_loss No re_evaluate Re-evaluate Performance select_hmw->re_evaluate consider_reactive->re_evaluate evaluate_encapsulation->re_evaluate optimize_process->re_evaluate end Problem Resolved re_evaluate->end

Caption: A workflow for addressing UV absorber volatility issues.

Diagram 2: Mechanisms of UV Absorber Loss and Mitigation

This diagram illustrates the pathways of UV absorber loss and the points at which different mitigation strategies intervene.

mechanisms cluster_process Polymer Processing (High Temperature) cluster_loss Consequences cluster_mitigation Mitigation Strategies uv_absorber Conventional UV Absorber in Polymer Matrix volatilization Volatilization uv_absorber->volatilization Heat loss_to_atmosphere Loss to Atmosphere volatilization->loss_to_atmosphere plate_out Plate-out on Equipment volatilization->plate_out hmw High MW UV Absorber (Reduced Volatility) hmw->uv_absorber Replaces reactive Reactive UV Absorber (Covalently Bonded) reactive->uv_absorber Replaces encapsulated Encapsulated UV Absorber (Physical Barrier) encapsulated->uv_absorber Replaces

Caption: Mechanisms of UV absorber loss and mitigation strategies.

References

  • uSunChem.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • NINGBO INNO PHARMCHEM CO.,LTD. Improving Polymer Durability with Reactive UV Stabilizers. [Link]
  • Kwon, J. H., et al. (2020). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. Environmental Pollution, 257, 113598. [Link]
  • Zhang, X., et al. (2021). Ultraviolet-blocking polymers and composites: recent advances and future perspectives.
  • VICHEM. UV Stabilizers – The Key to Longer-Lasting Outdoor Plastics. [Link]
  • Chitec. evaluating the migration resistance and permanence of uv absorber uv-400 in polymers. [Link]
  • Al-Malaika, S., et al. (2021).
  • Cormack, P. A., et al. (2021). Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV absorbing monomers. ARKIVOC, 2021(6), 148-173. [Link]
  • Starlight Maintenance. The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk. [Link]
  • Encyclopedia.pub. Polymers Modifications through Ultraviolet Absorbers Addition. [Link]
  • Li, B., et al. (2011). Determination of polymer additives-antioxidants and ultraviolet (UV) absorbers by high-performance liquid chromatography coupled with UV photodiode array detection in food simulants. Journal of Agricultural and Food Chemistry, 59(24), 12982-12989. [Link]
  • EyouAgro. UV Stabilizer 101: Everything You Need to Know. [Link]
  • Amcor, Inc.
  • ResearchGate. Determination of Polymer Additives-Antioxidants and Ultraviolet (UV) Absorbers by High-Performance Liquid Chromatography Coupled with UV Photodiode Array Detection in Food Simulants | Request PDF. [Link]
  • Chitec.
  • DiVA portal. Analytical Methods for High Molecular Weight UV Stabilizers. [Link]
  • ResearchGate.
  • Craftech Industries.
  • ResearchGate.
  • MDPI.
  • Oxford Academic.
  • IEEE Xplore. Diffusion of UV Additives in Ethylene-Vinyl Acetate Copolymer Encapsulants and the Impact on Polymer Reliability. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • EyouAgro.
  • Schem.net.
  • University of Strathclyde. Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV absorbing monomers. [Link]
  • Cole-Parmer. UV Properties of Plastics: Transmission and Resistance. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding UV Absorber 416: A Key to Polymer Durability. [Link]
  • Atlas Material Testing Technology. Technical Guide 102. [Link]
  • ACS Publications. Liquid Chromatographic Determination of UV Absorbers in Sunscreens. [Link]

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Technical Support Center: Enhancing Antimicrobial Assays for Water-Insoluble Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to improving the efficacy of antimicrobial susceptibility testing (AST) for water-insoluble compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when determining the antimicrobial properties of hydrophobic molecules. Here, we synthesize technical accuracy with field-proven insights to help you navigate these complex experiments, ensuring your results are both reliable and reproducible.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and hurdles researchers face when working with water-insoluble compounds in antimicrobial assays.

Q1: My compound is not soluble in water or standard broth. How can I test its antimicrobial activity?

A1: The primary strategy is to dissolve your compound in a minimal amount of a suitable organic solvent to create a high-concentration stock solution. This stock is then serially diluted in the test medium (e.g., Mueller-Hinton Broth) to achieve the final desired concentrations for the assay. It is crucial that the final concentration of the solvent in the assay is low enough to not affect microbial growth.[1]

Q2: Which solvent should I choose for my compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent due to its ability to dissolve a wide range of both organic and inorganic compounds.[2] However, other solvents like ethanol, methanol, or acetone can also be used.[2] The choice of solvent depends on the specific solubility characteristics of your compound. It is essential to perform preliminary solubility tests with a panel of solvents to identify the most effective one.

Q3: What is the maximum concentration of DMSO I can use in my assay?

A3: As a general rule, the final concentration of DMSO should be kept as low as possible, ideally below 1-2%. Many studies suggest that DMSO concentrations up to 5% may not harm some bacterial cells, but this must be empirically validated for your specific bacterial strains.[1] Always include a solvent control (vehicle control) in your assay to confirm that the solvent at the highest concentration used does not inhibit microbial growth on its own.[2][3]

Q4: I am observing precipitation of my compound in the 96-well plate after adding it to the broth. What should I do?

A4: Precipitation is a common issue and can lead to inaccurate results.[4][5] Immediate troubleshooting steps include:

  • Lowering the final concentration of the compound: Your compound may be exceeding its solubility limit in the aqueous environment of the broth.

  • Optimizing the solvent concentration: A slight, permissible increase in the final DMSO concentration might maintain solubility.

  • Using co-solvents or surfactants: Incorporating agents like polyethylene glycol (PEG) or non-ionic surfactants such as Tween 80 (polysorbate 80) can help maintain the solubility of hydrophobic compounds in aqueous media.[6][7]

  • Pre-warming the media: Adding the compound stock to media pre-warmed to the incubation temperature (e.g., 37°C) can sometimes prevent precipitation.[4][5]

Q5: Can I use agar diffusion methods (disk diffusion or well diffusion) for my water-insoluble compound?

A5: Agar diffusion methods are generally not suitable for water-insoluble compounds.[1] The poor diffusion of hydrophobic molecules through the aqueous agar matrix can lead to an underestimation of antimicrobial activity or false-negative results.[2] Broth-based methods, such as broth microdilution, are the recommended approach.[1]

II. Troubleshooting Guides

This section provides in-depth, systematic approaches to common and complex problems encountered during antimicrobial assays with water-insoluble compounds.

Guide 1: Compound Precipitation in Broth Microdilution Assays

Precipitation of the test compound is a critical issue that can invalidate Minimum Inhibitory Concentration (MIC) results. This guide provides a logical workflow to diagnose and resolve this problem.

Symptoms:

  • Visible turbidity, cloudiness, or particulate matter in the wells of the 96-well plate immediately after adding the compound or after a period of incubation.

  • Inconsistent or non-reproducible MIC values.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Optimize Dilution Technique: To avoid "solvent shock," where the compound crashes out of solution upon rapid dilution into the aqueous broth, add the DMSO stock to the broth dropwise while gently vortexing or swirling.[5]

  • Lower Final Compound Concentration: The most direct approach is to test a lower, more soluble concentration range of your compound.[4][5]

  • Test Alternative Solvents/Co-solvents: If DMSO is not ideal, explore other options. A combination of solvents (co-solvents) may also improve solubility.

  • Assess Compound Stability: Incubate the compound in the assay medium without bacteria for the full duration of the experiment and observe for precipitation. This will differentiate between inherent instability and interactions with growing bacteria.

  • Incorporate Solubilizing Agents: Surfactants like Tween 80 at low concentrations (e.g., 0.002%) can help create stable microemulsions, preventing precipitation.[8] However, it is crucial to test the intrinsic antimicrobial activity of the surfactant itself.

Guide 2: Inaccurate or Non-Reproducible MIC Values

This guide helps to identify the root causes of variability in your MIC results, ensuring the data is reliable.

Symptoms:

  • Significant variation in MIC values between replicate plates or experiments.

  • MIC values that are inconsistent with expected activity.

  • Growth observed in wells with high concentrations of the compound.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inaccurate MICs.

Detailed Steps:

  • Validate Controls:

    • Vehicle Control: This is the most critical control. Wells containing the highest concentration of the solvent (e.g., DMSO) used in the assay should show no inhibition of bacterial growth.[2] Any inhibition indicates the solvent itself is contributing to the antimicrobial effect, confounding the results.

    • Positive Control: A standard antibiotic with a known MIC for the test organism should be included to validate the overall assay performance.[2]

    • Negative Control (Sterility Control): Wells with only broth should show no growth, ensuring the medium is not contaminated.[9]

    • Growth Control: Wells with broth and inoculum but no compound or solvent should show robust growth.[9]

  • Standardize Inoculum: The bacterial inoculum must be standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve the final target inoculum in the wells as per CLSI or EUCAST guidelines.[10]

  • Confirm Assay Method Suitability: As previously mentioned, agar-based methods are not recommended for hydrophobic compounds. Broth microdilution is the gold standard for determining the MIC of such agents.[1]

III. Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the essential experiments discussed in this guide. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12]

Protocol 1: Broth Microdilution Assay for Water-Insoluble Compounds

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, adapted for compounds requiring a solvent.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Test organism, grown overnight on an appropriate agar plate

  • Standard antibiotic (positive control)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve the test compound in 100% DMSO to a high concentration (e.g., 100x the highest desired final concentration). Ensure the compound is fully dissolved.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution to the first column of wells. This will be your starting concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Preparation of Bacterial Inoculum:

    • Using a sterile loop, pick several colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation of Plates:

    • Add 100 µL of the diluted bacterial inoculum to each well, including the vehicle and growth control wells.

  • Incubation:

    • Seal the plates and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.[13][14]

Protocol 2: Vehicle (Solvent) Control Validation

This protocol is essential to ensure that the solvent used to dissolve the test compound does not have any intrinsic antimicrobial activity at the concentrations used in the assay.

Procedure:

  • Prepare a "mock" dilution series of the solvent (e.g., DMSO) in CAMHB in a 96-well plate, mirroring the concentrations that will be present in the actual MIC assay.

  • Inoculate these wells with the standardized bacterial inoculum as described in Protocol 1.

  • Include a growth control (inoculum in broth only) and a sterility control (broth only).

  • Incubate the plate under the same conditions as the MIC assay.

  • Observe the results: There should be robust growth in all wells containing the solvent, identical to the growth control. Any reduction in turbidity compared to the growth control indicates that the solvent is inhibitory at that concentration and the results of the MIC assay would be invalid.

IV. Data Presentation

Summarizing key information in a structured format is crucial for experimental design and interpretation.

Table 1: Properties of Common Solvents for Antimicrobial Assays

SolventPropertiesRecommended Max. Final ConcentrationConsiderations
Dimethyl sulfoxide (DMSO) High solubilizing power for a wide range of compounds.< 2% (ideally < 1%)Can be toxic to some bacterial strains at higher concentrations. May also protect bacteria from some antimicrobials.[2][3]
Ethanol Good solvent for many organic compounds. Volatile.< 2%Can have intrinsic antimicrobial activity, even at low concentrations.[2]
Methanol Similar to ethanol but more toxic.< 1%Higher toxicity profile than ethanol.
Acetone Strong solvent, highly volatile.< 1%Can interfere with plasticware and has significant antimicrobial properties.

V. References

  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. (2012). ResearchGate. [Link]

  • CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2015). GlobalSpec. [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. (2009). Clinical and Laboratory Standards Institute. [Link]

  • CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. (2024). Intertek Inform. [Link]

  • Screening of Surfactants for Improved Delivery of Antimicrobials and Poly-Lactic-co-Glycolic Acid Particles in Wound Tissue. (2021). PMC. [Link]

  • Effect of surfactants on the antibacterial activity of preservatives. (1991). PubMed. [Link]

  • Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media. (2018). Frontiers in Microbiology. [Link]

  • Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin. (2017). ResearchGate. [Link]

  • Antibacterial activity of film prepared with different surfactants. (2021). ResearchGate. [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. (2020). PubMed. [Link]

  • MIC Determination. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Development of a Microemulsion Formulation for Antimicrobial SecA Inhibitors. (2016). PMC. [Link]

  • FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. (2024). YouTube. [Link]

  • Multicentre testing of the EUCAST broth microdilution reference method for MIC determination on Mycobacterium tuberculosis. (2020). ResearchGate. [Link]

  • Broth Microdilution EUCAST. (2022). Scribd. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). NIH. [Link]

  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (2015). PMC. [Link]

  • Cleaning Genotyping Samples using Ethanol Precipitation in 96-Well Plates. The Queller/Strassmann Lab. [Link]

  • Two solvent antimicrobial compositions and methods employing them. (2005). Google Patents.

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. [Link]

  • Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). (2019). PubMed Central. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). PMC. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (2021). IDEXX Denmark. [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]

  • Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Formulation and development strategies for drugs insoluble in gastric fluid. (2012). ResearchGate. [Link]

  • Antimicrobial Assay Questions. (2023). ResearchGate. [Link]

  • How do you test antimicrobial activity, if your material is insoluble in water? (2015). ResearchGate. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2009). PMC. [Link]

  • ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. [Link]

  • How do you interpret antibiotic susceptibility test results? (2025). Dr.Oracle. [Link]

  • EUCAST Home. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. (2011). PubMed. [Link]

  • Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals : Approved Guideline. (2014). ResearchGate. [Link]

  • Effect of Antimicrobial Activities on the Various Solvents Extracts of Leaves of Scurrula Ferruginea (Jack) Danser. (2016). Journal of Applied Environmental and Biological Sciences. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Clinical and Laboratory Standards Institute. [Link]

  • Coupling Microplate-Based Antibacterial Assay with Liquid Chromatography for High-Resolution Growth Inhibition Profiling of Crude Extracts: Validation and Proof-of-Concept Study with Staphylococcus aureus. (2021). PMC. [Link]

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Technical Support Center: Refining Protocols for Consistent Results in In Vitro Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical support center dedicated to enhancing the precision and reliability of your in vitro cytotoxicity assays. In drug discovery and development, reproducible and accurate cytotoxicity data is paramount. This guide is structured to provide actionable solutions to common challenges, moving from frequently asked questions to in-depth troubleshooting guides. Our goal is to empower you with the expertise to not only identify issues but also to understand their root causes, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during routine cytotoxicity testing.

Q1: My replicate wells show high variability. What are the common causes and solutions?

High variability among replicate wells can obscure the true effect of a test compound and is a frequent challenge.[1][2] The primary culprits are often inconsistencies in cell seeding, pipetting inaccuracies, or environmental factors across the assay plate.[1][2] To mitigate this, ensure your cell suspension is homogenous by gentle but thorough mixing before and during plating.[2] Using calibrated pipettes with a consistent technique is also crucial.[2] Additionally, be mindful of the "edge effect," where wells on the perimeter of the plate are prone to evaporation, altering media concentration and impacting cell growth.[2][3][4] A common solution is to avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[2]

Q2: My IC50 values are inconsistent between experiments. What factors should I investigate?

Inconsistent IC50 values can be a significant source of frustration. Several factors can contribute to this variability. Cell health and passage number are critical; always use cells in their logarithmic growth phase and within a consistent, low passage number range.[1][5] The preparation and storage of reagents, especially the test compound, are also vital.[2] Whenever possible, prepare fresh dilutions of your compound for each experiment from a new aliquot to avoid degradation.[5] Finally, the lack of a detailed and consistently followed Standard Operating Procedure (SOP) can introduce significant variability.[2][6]

Q3: How can I distinguish between a cytotoxic and a cytostatic effect?

A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without directly killing the cells. To differentiate between these two outcomes, you can perform a time-course experiment and measure both cell viability and total cell number.[7] A cytotoxic effect will show a decrease in both the percentage of viable cells and the total cell number over time. Conversely, a cytostatic effect will be characterized by a plateau in the total cell number while the percentage of viable cells remains high.[7]

Q4: My test compound is precipitating in the culture medium. What should I do?

Compound precipitation can lead to inconsistent dosing and may interfere with the optical readings of your assay.[1][7] The first step is to determine the solubility limit of your compound in the culture medium. If solubility is an issue, consider using a suitable solvent like DMSO, but be cautious to keep the final concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1][7] Ensure the compound is thoroughly mixed in the medium before adding it to the cells.[1]

Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to resolving specific issues you may encounter.

Issue 1: Inconsistent or Unexpected Absorbance/Fluorescence Readings

My absorbance readings are too low in my MTT assay. What could be the cause?

Low absorbance readings in an MTT assay can stem from several factors. The most common reason is having too few cells, which can be addressed by increasing the cell seeding density.[1] It is highly recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and experimental conditions.[2][8] Another possibility is that the incubation time for the MTT reagent was insufficient for adequate formazan formation.[1] Consider performing a time-course experiment to optimize this step. Finally, ensure that the formazan crystals are fully solubilized before reading the plate, as incomplete solubilization is a common source of error.[2]

I'm observing a high background signal in my assay. What could be the cause?

A high background signal can be caused by microbial contamination, such as bacteria or yeast, which can reduce the MTT reagent and lead to a false-positive signal.[1] Visually inspect your plates for any signs of contamination.[1] Interference from components in the culture medium can also be a factor. Phenol red in the medium can interfere with absorbance readings, so using a phenol red-free medium during the assay incubation is advisable.[1] Similarly, components in serum can sometimes contribute to background signal.[1]

Issue 2: Cell Culture and Plating Problems

I'm experiencing significant "edge effects" in my 96-well plates. How can I minimize this?

The "edge effect" is a well-documented phenomenon where cells in the outer wells of a microplate behave differently than those in the inner wells, primarily due to increased evaporation.[3][4][9] This can lead to significant variability in your results.[2] The most effective way to mitigate this is to not use the outer 36 wells for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity buffer.[2] Some studies also suggest that temperature fluctuations during cell plating can contribute to the edge effect; ensuring that all components (cells, media, plates) are at a consistent temperature during seeding may also help.[10][11]

What is the optimal cell seeding density for my cytotoxicity assay?

The optimal cell seeding density is crucial for obtaining reliable and reproducible results, and it is not a one-size-fits-all parameter.[8] It must be determined empirically for each cell line due to differences in size, morphology, and proliferation rates.[8] A density that is too low may result in a weak signal, while a density that is too high can lead to over-confluency, nutrient depletion, and contact inhibition, all of which can alter cellular metabolism and mask the true cytotoxic effects of a compound.[8] The goal is to have the cells in the logarithmic (exponential) growth phase during the experiment, as this is when they are most metabolically active and often most sensitive to cytotoxic agents.[1][8]

Seeding Density IssuePotential CauseRecommended Solution
Absorbance/Signal Too Low Too few cells plated.Increase the initial cell number. Perform a cell seeding density optimization experiment.[1][12]
Absorbance/Signal Plateaus or is Inconsistent Cells are over-confluent, leading to nutrient depletion and altered metabolism.Decrease the initial cell number to ensure cells remain in the logarithmic growth phase throughout the experiment.[1][8]
High Cell Death in Control Wells Cells are unhealthy or have been passaged too many times.Use cells from a lower passage number and ensure they are healthy and viable before seeding.[1][12]
Issue 3: Assay-Specific Artifacts and Interference

My results from an MTT assay don't correlate with what I see under the microscope (e.g., microscopy shows cell death, but MTT shows high viability). Why?

This discrepancy can occur because the MTT assay measures metabolic activity, which is not always a direct and immediate indicator of cell viability.[13] Some compounds may induce a state of cellular stress where the cells appear morphologically unhealthy but still have some level of metabolic activity. Conversely, some compounds can interfere with the MTT reagent itself, leading to false readings.[14] It is always good practice to use a second, complementary cytotoxicity assay that measures a different endpoint, such as membrane integrity (e.g., LDH release assay or trypan blue exclusion), to confirm your results.[14]

Could my test compound be interfering with the assay chemistry?

Yes, this is a known issue, particularly in high-throughput screening.[15][16][17] Colored compounds can interfere with colorimetric assays, and compounds with reducing or oxidizing properties can directly interact with the assay reagents. To test for this, it is important to include a control where the compound is added to the assay medium in the absence of cells. Any signal generated in this control would indicate direct interference with the assay components.

Experimental Workflows and Protocols

Workflow for Troubleshooting High Variability in Replicate Wells

G A High Variability Observed B Review Cell Seeding Protocol A->B C Check Pipetting Technique A->C D Assess Plate for Edge Effects A->D E Homogenous Cell Suspension? B->E F Calibrated Pipettes? C->F G Consistent Technique? C->G H Outer Wells Excluded? D->H I Implement Corrective Actions E->I No F->I No G->I No H->I No J Re-run Experiment I->J K Problem Resolved J->K Yes L Further Investigation Needed J->L No

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Addressing Matrix Effects in the Analysis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) in Complex Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this analyte in challenging biological matrices. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.

Introduction: The Challenge of Matrix Effects

The analysis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), a compound with significant interest due to its UV absorbing properties and potential biological activities, in complex samples like plasma, urine, or tissue homogenates is often complicated by matrix effects.[1][2] Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous or exogenous components from the sample matrix.[3][4][5] This can lead to ion suppression or enhancement, resulting in inaccurate and unreliable quantitative data.[6][7]

This guide will provide a structured approach to identifying, understanding, and mitigating these effects to ensure the development of robust and validated bioanalytical methods, in line with regulatory expectations such as those from the FDA.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and how do they specifically impact the analysis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)?

A1: Matrix effects refer to the interference of co-eluting compounds from the sample matrix with the ionization of the target analyte, in this case, 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one).[3][4] This interference can either decrease (ion suppression) or increase (ion enhancement) the analyte's signal in the mass spectrometer, leading to inaccurate quantification.[6][7] For a compound like 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), which may be present at low concentrations in biological samples, even minor matrix effects can significantly compromise the accuracy, precision, and sensitivity of the assay.[4][11] Common interfering components in biological matrices include phospholipids, salts, and metabolites.[6][12]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A common and effective method to assess matrix effects is through a post-column infusion experiment. In this setup, a constant flow of the analyte solution is introduced into the mass spectrometer's ion source after the analytical column. A blank matrix extract is then injected onto the LC system. Any dip or rise in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.[13][14] Another quantitative approach is to compare the response of the analyte in a neat solution to its response when spiked into a pre-extracted blank matrix. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect.[6]

Q3: What are the primary strategies to mitigate matrix effects?

A3: There are three main pillars for addressing matrix effects:

  • Optimized Sample Preparation: The goal is to remove as many interfering components as possible while efficiently recovering the analyte. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are commonly employed.[3][15]

  • Chromatographic Separation: Improving the chromatographic resolution to separate the analyte from co-eluting matrix components is crucial. This can be achieved by optimizing the mobile phase, gradient, column chemistry, or using techniques like Ultra-Performance Liquid Chromatography (UPLC).[16][17]

  • Correction using Internal Standards: The use of a suitable internal standard (IS), particularly a stable isotope-labeled (SIL) version of the analyte, is the gold standard for compensating for matrix effects.[18][19] The IS should co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus maintaining a constant analyte-to-IS response ratio.[20]

Q4: When should I use a matrix-matched calibration curve versus the standard addition method?

A4:

  • Matrix-Matched Calibration Curves are prepared by spiking known concentrations of the analyte into a blank matrix that is representative of the study samples.[21][22] This approach is suitable when a consistent and readily available source of blank matrix is available and the matrix effect is relatively consistent across different lots of the matrix.[14][23]

  • The Method of Standard Addition involves adding known amounts of the analyte to aliquots of the actual sample.[24][25][26] This method is particularly useful when the sample matrix is highly variable or a suitable blank matrix is unavailable.[27][28] It provides a more accurate quantification by creating a calibration curve within each unique sample, thereby accounting for its specific matrix effects.[29][30]

Troubleshooting Guides

Problem 1: Poor reproducibility and accuracy in my quantitative results.

This is a classic symptom of uncompensated matrix effects. The following workflow can help diagnose and address the issue.

Caption: Decision workflow for troubleshooting inconsistent quantitative data.

Problem 2: My stable isotope-labeled internal standard (SIL-IS) is not adequately correcting for matrix effects.

While SIL-IS is the preferred choice, it is not always a perfect solution.

Causality and Troubleshooting Steps:

  • Chromatographic Separation of Analyte and SIL-IS: Even a slight difference in retention time between the analyte and its SIL-IS can lead to differential matrix effects.[18] This "isotope effect" can be more pronounced with deuterium-labeled standards.

    • Solution: Optimize the chromatography to ensure co-elution. Experiment with different mobile phase compositions, gradients, and column temperatures. If the issue persists, a ¹³C or ¹⁵N labeled internal standard might be a better choice as they tend to have less chromatographic shift.[20]

  • Different Extraction Recoveries: Although chemically similar, the analyte and SIL-IS might exhibit slightly different extraction recoveries, especially in complex sample preparation procedures.[18]

    • Solution: Evaluate the recovery of both the analyte and the SIL-IS independently during method development. Simplify the extraction procedure if possible. A less complex extraction method like protein precipitation might be preferable if the resulting matrix effects can be managed chromatographically or with the IS.[4]

  • Extreme Ion Suppression: In cases of severe ion suppression, the signal of both the analyte and the SIL-IS can be suppressed to a point where the measurement is no longer reliable, even if the ratio remains constant.[18]

    • Solution: Focus on more rigorous sample cleanup to reduce the overall level of interfering compounds. Techniques like Solid-Phase Extraction (SPE) can be highly effective in removing phospholipids and other sources of severe suppression.[3][31]

Experimental Protocol: Solid-Phase Extraction (SPE) for Enhanced Sample Cleanup

This protocol provides a general framework for developing an SPE method for 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) from a plasma sample. Optimization will be required based on the specific properties of the analyte and the chosen SPE sorbent.

Objective: To remove interfering matrix components (e.g., phospholipids, proteins) and concentrate the analyte.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, HLB).[31][32]

  • Plasma sample containing 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one).

  • Internal Standard (IS) solution.

  • Methanol, Acetonitrile, Water (LC-MS grade).

  • Formic acid or Ammonium hydroxide for pH adjustment.

  • SPE vacuum manifold.

  • Nitrogen evaporator.

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma sample to room temperature.

    • Spike the sample with the internal standard.

    • Dilute the plasma sample (e.g., 1:1 with 2% phosphoric acid in water) to reduce viscosity and disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Elute the analyte and IS with a small volume (e.g., 2 x 0.5 mL) of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in a small, known volume of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

Data Presentation: Comparing Mitigation Strategies

The following table summarizes hypothetical data from a method development study, illustrating the impact of different strategies on the matrix effect for 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one).

Mitigation StrategyMatrix Factor (MF)aAnalyte Recovery (%)Precision (%RSD, n=6)
Protein Precipitation0.45 (Suppression)9518.2
Liquid-Liquid Extraction0.78 (Suppression)829.5
Solid-Phase Extraction (SPE) 0.92 (Minimal Effect) 88 4.3
SPE + SIL-IS0.98 (Corrected)882.1

aMatrix Factor (MF) = (Peak response in matrix) / (Peak response in neat solution). An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

Authoritative Grounding & Comprehensive References

All protocols and recommendations provided in this guide are grounded in established principles of bioanalytical method validation and are consistent with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[8][9][33][34] The validation of bioanalytical methods is critical to ensure the reliability of data used in drug development and regulatory submissions.[10]

References
  • Abballe, F. (n.d.). Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material. PubMed.
  • AlpHa Measure. (2023, March 23). Standard Addition Procedure in Analytical Chemistry.
  • Wikipedia. (n.d.). Standard addition.
  • (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • National Institutes of Health. (n.d.). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. PMC.
  • AlpHa Measure. (2023, March 23). Standard Addition Method.
  • Waters. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • Termbites. (n.d.). Standard Addition.
  • ACS Publications. (n.d.). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC.
  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • ResearchGate. (2025, August 5). Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material.
  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • JoVE. (2015, August 24). Video: Method of Standard Addition to Minimize Matrix Effect.
  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects.
  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • ACS Publications. (n.d.). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry.
  • (n.d.). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations.
  • (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
  • PubMed. (n.d.). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-​tandem mass spectrometric assay of vitamin D.
  • WelchLab. (2025, January 7). Are You Using The Internal Standard Method In A Right Way?.
  • Reddit. (2024, July 4). Accounting for the matrix effect. CHROMATOGRAPHY.
  • ResearchGate. (2018, April 6). (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • (n.d.). Full article: Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?.
  • ResearchGate. (n.d.). Evaluation of matrix effects in LC–MS/MS. Calibration curves were....
  • OneLab. (2024, May 19). Matrix-Matched Pesticide Standard Curve Preparation. Protocol.
  • SciSpace. (2006). Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry.
  • ResearchGate. (n.d.). Structures of (a) benzoxazinone derivatives [adapted from Cambier et....
  • (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • (2022, March 15). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L.
  • CORE. (2003, September 18). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS.
  • ACS Publications. (n.d.). Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants. Analytical Chemistry.
  • LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • PubChem. (n.d.). 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one).
  • gsrs. (n.d.). 2,2'-(1,4-PHENYLENE)BIS(3,1-BENZOXAZIN-4-ONE).
6-424a5f6e89f8)

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Validation & Comparative

A Comparative Performance Analysis: Cyasorb UV-3638 vs. Benzophenone UV Absorbers in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the long-term stability of polymer-based materials is a critical consideration. Exposure to ultraviolet (UV) radiation can initiate degradation pathways that compromise the physical and chemical integrity of these materials. The selection of an appropriate UV absorber is paramount to ensuring product longevity and performance. This guide provides an in-depth technical comparison of two classes of UV absorbers: the high-performance benzoxazinone, Cyasorb UV-3638, and the widely used benzophenone family, with a focus on the common derivative 2-hydroxy-4-methoxybenzophenone (also known as Benzophenone-3 or UV-9).

Introduction to UV Absorption and Stabilization Mechanisms

Organic UV absorbers are molecules designed to preferentially absorb damaging UV radiation and dissipate the energy in a harmless manner, typically as heat. This prevents the initiation of photo-oxidative degradation in the polymer matrix. The effectiveness of a UV absorber is determined by several factors, including its UV absorbance spectrum, photostability, thermal stability, and compatibility with the host polymer.

Benzophenones , a long-established class of UV absorbers, function through the absorption of UV radiation, which excites the molecule to a higher energy state. This energy is then dissipated through non-radiative pathways, facilitated by an intramolecular hydrogen bond between a hydroxyl group and the carbonyl group, a process that allows the molecule to revert to its ground state and continue absorbing UV radiation.[1] Their absorption typically covers the UVB and parts of the UVA range.[1]

Cyasorb UV-3638 , a member of the benzoxazinone class of UV absorbers, represents a more recent advancement in UV stabilization technology. Its mechanism also involves the absorption of UV radiation and its conversion into thermal energy. The benzoxazinone chemistry provides a highly efficient and photostable system for UV protection, with a particularly strong and broad absorption in the UVA region of the spectrum.[2][3]

Chemical Structures

The chemical structures of Cyasorb UV-3638 and a representative benzophenone (2-hydroxy-4-methoxybenzophenone) are depicted below. The key functional groups responsible for their UV absorbing properties are highlighted.

cluster_0 Cyasorb UV-3638 cluster_1 2-Hydroxy-4-methoxybenzophenone (UV-9) Cyasorb UV-3638 Benzophenone-3

Caption: Chemical structures of Cyasorb UV-3638 and 2-hydroxy-4-methoxybenzophenone.

Comparative Performance Analysis

The selection of a UV absorber is often a balance of performance, processing requirements, and cost. Below is a detailed comparison of Cyasorb UV-3638 and benzophenones across key performance metrics.

UV Absorbance Characteristics

The primary function of a UV absorber is to absorb UV radiation effectively across the wavelengths that are most damaging to the polymer.

PropertyCyasorb UV-3638Benzophenones (Typical)
Chemical Class BenzoxazinoneSubstituted Benzophenone
UV Absorption Range Strong and broad UV-A and UV-B coverage[4][5]Primarily UV-B and short-wave UV-A (270-340 nm)[6]
λmax High absorptivity in the 300-360 nm range[2]Typically around 288 nm and 325 nm
Color Contribution No color contribution[2][7]Can contribute to initial yellowness in some formulations

Cyasorb UV-3638 exhibits a broader and stronger absorption in the long-wave UVA region (320-400 nm) compared to many benzophenones.[3][4] This is a critical advantage for protecting polymers that are sensitive to this portion of the solar spectrum, such as polycarbonate and PET, from yellowing and degradation of mechanical properties.[8][9]

Thermal Stability and Processing

The thermal stability of a UV absorber is crucial, especially for engineering plastics that are processed at high temperatures.

PropertyCyasorb UV-3638Benzophenones (Typical)
Melting Point 315-317 °C[10]62-64 °C (for 2-hydroxy-4-methoxybenzophenone)[11]
Thermal Stability (TGA) Short-term stability up to 350 °C[2][7]Generally good, but lower than advanced chemistries. Decomposition can occur at high processing temperatures.
Volatility Very low[2][12]Higher volatility, which can lead to loss during high-temperature processing.

The exceptional thermal stability and low volatility of Cyasorb UV-3638 make it highly suitable for demanding processing conditions of engineering plastics like polycarbonate (PC) and polyethylene terephthalate (PET), where processing temperatures can exceed 300°C.[2][7] In contrast, the lower melting point and higher volatility of many benzophenones can lead to fuming and loss of the additive during processing, reducing the overall long-term UV protection.

Photostability and Long-Term Performance

A UV absorber must itself be resistant to degradation by UV radiation to provide long-lasting protection to the polymer.

While direct comparative, long-term weathering data in a single public-domain study is limited, the chemical nature and performance characteristics of Cyasorb UV-3638 suggest superior photostability compared to many traditional benzophenones. Its robust molecular structure is less prone to the side reactions that can lead to the degradation of some benzophenone derivatives over time.[13] This inherent stability, combined with its low volatility, ensures that it remains in the polymer to provide protection over the intended service life of the product.

Experimental Protocol for Comparative Weathering Study

To empirically validate the performance of these UV absorbers, a detailed, controlled weathering study is essential. The following protocol outlines a robust methodology for comparing the performance of Cyasorb UV-3638 and a representative benzophenone in a polymer matrix such as polycarbonate.

Materials and Sample Preparation
  • Polymer: High-purity, unstabilized polycarbonate pellets.

  • UV Absorbers: Cyasorb UV-3638 and 2-hydroxy-4-methoxybenzophenone.

  • Processing: Prepare three batches of polycarbonate: a control with no UV absorber, a batch with a specified loading of Cyasorb UV-3638 (e.g., 0.5% by weight), and a batch with an equivalent loading of the benzophenone. The additives should be compounded with the polymer using a twin-screw extruder to ensure homogeneous dispersion.

  • Specimen Fabrication: Injection mold the compounded materials into standard test plaques (e.g., 75 mm x 150 mm) for weathering and mechanical testing.

Accelerated Weathering
  • Standard: Conduct the accelerated weathering test according to ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials."

  • Apparatus: Use a fluorescent UV accelerated weathering chamber equipped with UVA-340 lamps to simulate the UV portion of the solar spectrum.

  • Exposure Cycle: A typical cycle for this type of study would be 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.

  • Duration: Expose the samples for a total of 2000 hours, with samples removed for analysis at 500-hour intervals.

Performance Evaluation
  • Colorimetry: Measure the change in color (yellowness index, ΔE*) of the samples at each interval using a spectrophotometer according to ASTM E313.

  • Gloss Measurement: Quantify the change in surface gloss at a 60° angle according to ASTM D523.

  • Mechanical Properties: Assess the retention of mechanical properties, such as tensile strength and impact resistance (e.g., Izod impact test according to ASTM D256), at each interval.

  • FTIR Spectroscopy: Use Fourier Transform Infrared (FTIR) spectroscopy to monitor chemical changes on the surface of the polymer, such as the formation of carbonyl groups, which are indicative of degradation.

cluster_0 Sample Preparation cluster_1 Accelerated Weathering (ASTM G154) cluster_2 Performance Evaluation (at 0, 500, 1000, 1500, 2000 hours) A Polymer & UV Absorber Compounding B Injection Molding of Test Plaques A->B C Exposure in UV Weathering Chamber (UVA-340 lamps, cyclic conditions) B->C D Color & Gloss Measurement C->D E Mechanical Property Testing C->E F FTIR Surface Analysis C->F

Caption: Experimental workflow for comparative evaluation of UV absorbers.

Summary of Performance and Recommendations

Based on the available technical data, Cyasorb UV-3638 offers significant performance advantages over traditional benzophenone UV absorbers, particularly in demanding applications.

  • Superior UV Protection: The broad and strong UV-A and UV-B absorption of Cyasorb UV-3638 provides more comprehensive protection for a wider range of polymers, leading to better color stability and retention of mechanical properties.[4][5]

  • High-Temperature Performance: Its exceptional thermal stability and low volatility make Cyasorb UV-3638 the preferred choice for engineering plastics processed at high temperatures, ensuring that the UV protection is not compromised during manufacturing.[2][7]

  • Long-Term Durability: The inherent photostability and low migration of Cyasorb UV-3638 contribute to its long-term efficacy, making it suitable for applications requiring extended service life in outdoor environments.[12]

For applications where high processing temperatures are not a concern and cost is a primary driver, benzophenones can still provide effective UV protection, especially when formulated with other stabilizers like Hindered Amine Light Stabilizers (HALS). However, for high-performance applications in engineering plastics such as polycarbonate and PET, the superior performance profile of Cyasorb UV-3638 justifies its selection for ensuring optimal long-term durability and aesthetic appeal.

References

  • Gijsman, P. (2009). Photodegradation and stability of bisphenol a polycarbonate in weathering conditions. Pure.
  • Photodegradation of polycarbonate. (2015, September 22). SlideShare.
  • Cytec Cyasorb UV 3638: The Ultimate Solution for UV Protection. (n.d.). INNO SPECIALTY CHEMICALS.
  • Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. (n.d.). Tintoll.
  • Evaluation of three UV absorbers. (2019, February 14). Partners in Chemicals.
  • BX UV 3638, CAS# 18600-59-4, UV for PC/PET. (n.d.). Baoxu Chemical.
  • CYASORB®. (n.d.). Syensqo.
  • UV Absorber, Benzophenone-12. (n.d.). Madison Polymer Additives.
  • Benzophenone UV Absorber. (n.d.). Everlight Chemical.
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  • cyasorb uv-3638 cas: 18600-59-4. (n.d.). Unilong Industry Co., Ltd.
  • Photodegradation of bisphenol A polycarbonate with different types of stabilizers. (2025, August 5). ResearchGate.
  • Suthan, T., Rajesh, N. P., Mahadevan, C. K., & Bhagavannarayana, G. (2011). Growth and characterization of 2-hydroxy-4-methoxybenzophenone single crystal using modified vertical Bridgman technique. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 771–776.
  • UV 3638 is ideal for film/sheet/plate applications such as solar cell, window film, etc. (n.d.). Baoxu Chemical.
  • Watal, A. I., et al. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.
  • Photodegradation of bisphenol A polycarbonate. (2025, August 10). ResearchGate.
  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (2022). PubMed Central.
  • TOX-21: 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7). (n.d.). National Toxicology Program.
  • Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. (2016). ResearchGate.
  • Blüthgen, N., Meili, N., Chew, G., Odermatt, A., & Fent, K. (2012). Effects of the UV filter benzophenone-3 (oxybenzone) at low concentrations in zebrafish (Danio rerio). Toxicology and Applied Pharmacology, 263(2), 184–194.
  • Effects of the UV filter benzophenone-3 (oxybenzone) at low concentrations in zebrafish (Danio rerio). (2025, August 10). ResearchGate.
  • A comparative review of natural and synthetic UV filters: Gadusol and benzophenone-3 as representative examples. (2025, November 13). ResearchGate.

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A Comparative Guide to Benzoxazinone and Benzotriazole UV Stabilizers for Polymer Protection

Author: BenchChem Technical Support Team. Date: January 2026

The long-term performance and aesthetic integrity of polymeric materials are critically dependent on their resistance to ultraviolet (UV) radiation. Unchecked, UV exposure initiates photo-oxidative degradation, leading to detrimental effects such as discoloration, cracking, and loss of mechanical strength.[1] This guide provides an in-depth technical comparison between two prominent classes of UV absorbers: 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), a high-performance benzoxazinone, and the widely utilized benzotriazole family of UV stabilizers.

This document is intended for researchers, scientists, and product development professionals seeking to make informed decisions on the selection of UV stabilization systems for demanding applications.

Mechanisms of UV Stabilization: A Tale of Two Chemistries

At their core, both benzoxazinone and benzotriazole UV absorbers function by absorbing damaging UV radiation and dissipating the energy in a harmless manner, typically as heat.[2][3] This competitive absorption prevents the high-energy photons from reaching the polymer matrix and initiating radical degradation pathways. However, the nuances of their molecular structures lead to distinct performance characteristics.

2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one): The Benzoxazinone Advantage

Commonly referred to by trade names such as Cyasorb UV-3638, this molecule is characterized by a symmetric structure featuring two benzoxazinone rings linked by a phenylene group.[4][5] This structure imparts exceptional UV absorbing capabilities, particularly in the UVA range (320-400 nm).[3][6][7]

  • Mechanism of Action: The benzoxazinone moiety is responsible for the high-efficiency absorption of UV energy. The absorbed energy is rapidly converted into vibrational energy and dissipated as heat, protecting the polymer from degradation.[3] The rigid, planar structure of the molecule contributes to its high performance and stability.[5]

Caption: Chemical Structure of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one).

Benzotriazole UV Stabilizers: The Versatile Workhorse

Hydroxyphenyl benzotriazoles are a well-established class of UV absorbers used across a vast array of polymers.[8][9] Their efficacy stems from an efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1]

  • Mechanism of Action: Upon absorption of a UV photon, a proton from the hydroxyl group is rapidly transferred to a nitrogen atom on the triazole ring.[1][9] This tautomerization provides a pathway for the molecule to return to its ground state while releasing the absorbed energy as heat.[1][10] This rapid, repeatable cycle allows a single benzotriazole molecule to dissipate the energy of thousands of photons without significant degradation, conferring excellent photostability.[2][10]

Caption: General Structure of a Hydroxyphenyl Benzotriazole UV Stabilizer.

Head-to-Head Performance Comparison

The selection of a UV stabilizer is a multi-faceted decision that balances efficacy with processing and end-use requirements. The following sections provide a comparative analysis of key performance metrics.

Performance Metric 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) Benzotriazole UV Stabilizers
UV Absorption Range Exceptionally strong and broad absorption, particularly in the UVA spectrum (320-400 nm).[3][6][7]Strong absorption in both UVA and UVB regions (300-400 nm).[10]
Thermal Stability Very high; TGA (10% weight loss) > 370°C.[7][11] Suitable for high-temperature processing.[3][12][13]Varies by specific molecule, but generally good. High-performance grades are available for demanding processing conditions.[12]
Volatility Extremely low due to high molecular weight.[3][13]Generally low, with higher molecular weight versions offering reduced volatility.[1][12]
Color Contribution Minimal to no color contribution; does not yellow.[3][13]Minimal absorption in the visible spectrum, making them suitable for clear applications.[10]
Polymer Compatibility Excellent in polar polymers like PET and Polycarbonate.[7][14][15]Broad compatibility with a wide range of polymers including polyolefins, PVC, ABS, and polyesters.[9][10]
Migration/Leaching Low potential due to high molecular weight and low volatility.Can be a concern, particularly for lower molecular weight variants.[16][17][18] Polymer type and environmental conditions influence leaching rates.[19][20]

Causality in Performance: A Deeper Dive

The Importance of the UVA Region

While UVB radiation (280-320 nm) is more energetic, UVA radiation penetrates more deeply into polymers and can be a significant driver of degradation, especially in thick-section applications. The superior UVA absorbance of the benzoxazinone class provides robust protection against these long-wavelength photons, which is particularly advantageous for materials like polycarbonate (PC) and polyethylene terephthalate (PET) that are used in durable goods and outdoor applications.[3][6]

Thermal Stability and Processing Windows

Engineering thermoplastics such as PET, PC, and polyamides require high processing temperatures, often exceeding 300°C.[3][12] A UV stabilizer must withstand these conditions without degradation or volatilization to be effective. 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) exhibits exceptional thermal stability, with a TGA of over 370°C, making it an ideal candidate for these demanding processes.[7][11] While many benzotriazoles possess good thermal stability, specialized, higher molecular weight grades are often necessary to match the performance of benzoxazinones in high-temperature applications.[12]

Volatility, Migration, and Long-Term Permanence

The long-term efficacy of a UV stabilizer is contingent on its ability to remain within the polymer matrix. Additives can be lost over time through migration to the surface and subsequent volatilization or leaching into the surrounding environment.[16][20] The higher molecular weight and consequently lower volatility of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) contribute to its excellent permanence, ensuring sustained protection throughout the service life of the product.[3][13] While benzotriazoles are effective, lower molecular weight versions can be more prone to migration, a factor that must be considered in applications with food contact or long outdoor exposure.[16][17][18]

Experimental Protocols for Performance Evaluation

To objectively compare the performance of these UV stabilizers, a rigorous, multi-faceted experimental approach is required. The following protocols outline a self-validating system for assessing their efficacy.

experimental_workflow cluster_prep Phase 1: Sample Preparation cluster_exposure Phase 2: Accelerated Weathering cluster_analysis Phase 3: Performance Analysis p1 Polymer Compounding (e.g., Twin-Screw Extrusion) - Control (no stabilizer) - Polymer + Benzoxazinone - Polymer + Benzotriazole p2 Specimen Fabrication (e.g., Injection Molding) - Tensile Bars - Impact Disks - Color Plaques p1->p2 e1 Xenon-Arc Exposure (ASTM G155) - Controlled irradiance, temperature, humidity - Simulates full-spectrum sunlight p2->e1 a1 Colorimetry (CIELAB) - Measure ΔE* (color change) e1->a1 a2 Spectroscopy - UV-Vis: Loss of UV absorber - FTIR: Carbonyl group formation e1->a2 a3 Mechanical Testing - Tensile Strength (ASTM D638) - Impact Strength (ASTM D256) e1->a3

Caption: Experimental workflow for comparing UV stabilizer performance.

Step-by-Step Methodology
  • Sample Preparation:

    • Objective: To create homogenous, well-dispersed samples for testing.

    • Protocol:

      • Dry the base polymer resin to the manufacturer's recommended moisture content.

      • Create three distinct batches: a control with no UV stabilizer, a batch with a specified loading of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), and a batch with an equivalent loading of the chosen benzotriazole stabilizer.

      • Melt-compound each batch using a twin-screw extruder to ensure thorough mixing.

      • Mold the compounded pellets into standardized test specimens (e.g., tensile bars, impact disks, and flat plaques for color measurement) via injection molding.

  • Accelerated Weathering:

    • Objective: To simulate the damaging effects of long-term sun and moisture exposure in a condensed timeframe.[21][22][23]

    • Protocol:

      • Place the molded specimens in a xenon-arc weathering chamber.

      • Program the chamber to run a standardized cycle, such as those outlined in ASTM G155.[21][22][24] This standard allows for the reproduction of weathering effects from sunlight and moisture under controlled conditions.[21][22] A typical cycle involves alternating periods of light (simulating sunlight with specific filters), heat, and moisture (water spray or condensation).[21][22][25]

      • Remove sets of samples at predetermined intervals (e.g., 0, 500, 1000, and 2000 hours) for analysis.

  • Performance Analysis:

    • Objective: To quantify the extent of polymer degradation and thereby the effectiveness of the UV stabilizer.

    • Protocols:

      • Color Measurement: Use a spectrophotometer to measure the color of the exposed plaques in the CIELAB color space. Calculate the total color change (ΔE) relative to the unexposed (0-hour) sample. A lower ΔE value indicates better color stability.[25]

      • UV-Visible Spectroscopy: For transparent or thin-film samples, UV-Vis spectroscopy can be used to monitor the concentration of the UV absorber over time.[26][27][28] A decrease in the characteristic absorbance peak of the stabilizer indicates its depletion.

      • Fourier-Transform Infrared (FTIR) Spectroscopy: Monitor the formation of carbonyl groups (C=O) on the surface of the polymer, a key indicator of photo-oxidation. An increase in the carbonyl index points to polymer degradation.

      • Mechanical Property Testing: Perform tensile tests to measure properties like tensile strength and elongation at break. Conduct Izod or Charpy impact tests to measure toughness. The retention of these properties is a critical measure of the stabilizer's performance.

Summary and Recommendations

Both 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) and benzotriazole UV stabilizers are highly effective at protecting polymers from photodegradation. The choice between them is dictated by the specific demands of the application.

  • 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is the superior choice for applications requiring:

    • Exceptional thermal stability for high-temperature processing (e.g., PET, PC, polyamides).[3][11]

    • Maximum permanence and low volatility for long-term outdoor exposure or thin-film applications.[3]

    • Robust protection in the UVA range.[3][6]

  • Benzotriazole UV stabilizers remain an excellent and versatile option for:

    • A wide range of polymers where processing temperatures are moderate.[9]

    • Cost-effective stabilization in numerous general-purpose applications.

    • Formulations where a long history of performance and regulatory approval is beneficial.

For optimal protection, especially in challenging environments, a synergistic approach combining a UV absorber (either benzoxazinone or benzotriazole) with a Hindered Amine Light Stabilizer (HALS) is often recommended. HALS function by scavenging free radicals and are not discussed in detail here, but they complement the action of UV absorbers to provide comprehensive stabilization.[15]

References

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A Comparative Guide to the Efficacy of Cyasorb UV-3638 and Triazine-Based UV Absorbers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the performance of Cyasorb UV-3638, a benzoxazinone-class UV absorber, and the widely utilized triazine-based UV absorbers. This document is intended for researchers, scientists, and professionals in drug development and polymer science who require a comprehensive understanding of UV stabilization technologies for material longevity and integrity.

Introduction: The Imperative of UV Stabilization

Ultraviolet (UV) radiation, a component of sunlight, is a primary environmental factor responsible for the degradation of polymeric materials. This photodegradation can manifest as discoloration (yellowing), loss of gloss, cracking, and a significant decline in mechanical properties such as tensile strength and impact resistance.[1][2] For applications where material integrity and appearance are paramount, the incorporation of UV absorbers is a critical strategy to mitigate these detrimental effects.

UV absorbers function by competitively absorbing harmful UV radiation and dissipating it as harmless thermal energy, thereby protecting the polymer matrix from photochemical damage.[3] The selection of an appropriate UV absorber is contingent on a multitude of factors including the polymer type, processing conditions, and the end-use application's environmental exposure. This guide will focus on a comparative analysis of two high-performance UV absorber classes: benzoxazinones, represented by Cyasorb UV-3638, and hydroxyphenyl triazines (HPTs), a prominent class of triazine-based UV absorbers.

Chemical Profiles of the UV Absorbers

A fundamental understanding of the chemical structures of these UV absorbers is essential to appreciating their performance characteristics.

Cyasorb UV-3638: A Benzoxazinone UV Absorber

Cyasorb UV-3638 is chemically identified as 2,2′-(1,4-Phenylene)bis[4H-3,1-benzoxazin-4-one].[4] Its molecular structure is characterized by a central phenylene ring flanked by two benzoxazinone moieties. This robust, symmetrical structure contributes to its notable thermal stability and low volatility, making it particularly suitable for engineering plastics that undergo high-temperature processing.[5][6]

Triazine-Based UV Absorbers: The Hydroxyphenyl Triazine (HPT) Class

Hydroxyphenyl triazine (HPT) UV absorbers are a versatile and widely used class of stabilizers. Prominent examples include Tinuvin 1577 and Cyasorb UV-1164.[7][8] Their general structure features a central triazine ring substituted with hydroxyphenyl groups. This configuration allows for effective UV energy dissipation through a mechanism known as excited-state intramolecular proton transfer (ESIPT), which contributes to their high photostability.[9]

Diagram: Chemical Structures of Cyasorb UV-3638 and Representative Triazine-Based UV Absorbers

G cluster_0 Cyasorb UV-3638 (Benzoxazinone) cluster_1 Triazine-Based UV Absorbers (Hydroxyphenyl Triazines) cyasorb_structure 2,2′-(1,4-Phenylene)bis[4H-3,1-benzoxazin-4-one] tinuvin_structure Tinuvin 1577: 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-((hexyl)oxy)-phenol cyasorb_1164_structure Cyasorb UV-1164: 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol G start Start: Polymer Resin & UV Absorbers compounding Melt Compounding (Twin-Screw Extruder) start->compounding molding Specimen Preparation (Injection Molding/Film Extrusion) compounding->molding initial_char Initial Characterization (Color, Gloss, Mechanical Properties) molding->initial_char weathering Accelerated Weathering (ASTM G154 / ISO 4892-3) initial_char->weathering periodic_eval Periodic Evaluation weathering->periodic_eval periodic_eval->weathering Continue Exposure final_char Final Characterization & Data Analysis periodic_eval->final_char End of Test end End: Performance Comparison final_char->end

Caption: A typical workflow for evaluating the performance of UV absorbers in a polymer matrix.

Accelerated Weathering
  • Apparatus: A fluorescent UV accelerated weathering chamber (e.g., QUV) is commonly used.

  • Lamps: UVA-340 lamps are often selected to simulate the UV portion of the solar spectrum.

  • Test Cycle: A typical cycle according to ASTM G154 might involve 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C) to simulate dew. [10]* Duration: The total exposure time can range from 500 to over 2000 hours, depending on the polymer and the expected service life of the product. [10]

Performance Evaluation
  • Colorimetry: A spectrophotometer is used to measure the color of the samples at regular intervals. The change in yellowness index (ΔYI) is calculated according to ASTM E313. [11]* Gloss Measurement: A gloss meter is used to quantify the surface gloss of the specimens. Gloss retention is reported as a percentage of the initial gloss.

  • Mechanical Testing: Tensile properties (strength and elongation at break) and impact strength are measured before and after weathering according to relevant ASTM or ISO standards.

  • Spectroscopic Analysis: Techniques like Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor chemical changes in the polymer, such as the formation of carbonyl groups, which are indicative of degradation. [2]

Conclusion and Recommendations

Both Cyasorb UV-3638 and triazine-based UV absorbers like Tinuvin 1577 and Cyasorb UV-1164 are high-performance stabilizers capable of providing excellent protection to a wide range of polymers.

  • Cyasorb UV-3638 stands out for its exceptional thermal stability, making it the preferred choice for engineering plastics processed at very high temperatures where low volatility is critical. [5]Its strong, broad UV absorption provides robust protection. [12]

  • Triazine-based UV absorbers offer a compelling combination of broad-spectrum UV absorption, high photostability, and excellent compatibility with many polymer systems. [13]Their proven efficacy in demanding applications like automotive coatings and their favorable regulatory profile compared to some older UV absorber classes, such as certain benzotriazoles, make them a very attractive option. [13] Causality in Experimental Choices: The selection of an accelerated weathering protocol like ASTM G154 with UVA-340 lamps is a deliberate choice to simulate the most damaging portion of the solar spectrum. The inclusion of a condensation cycle is crucial as moisture can often accelerate degradation processes. [1]The choice of analytical techniques—colorimetry, gloss measurement, and mechanical testing—directly correlates to the observable and functional failures of polymers in real-world applications.

Self-Validating System: The use of a control sample (polymer without a UV absorber) in all testing is a self-validating mechanism. The significant degradation of the control sample confirms that the test conditions are sufficiently stringent to induce photodegradation, thereby validating the protective effects observed in the stabilized samples.

Ultimately, the optimal choice between Cyasorb UV-3638 and a triazine-based UV absorber will depend on a holistic evaluation of the specific polymer, processing conditions, performance requirements of the end-product, and cost considerations. It is highly recommended that formulators conduct their own comparative studies using the protocols outlined in this guide to determine the most effective solution for their unique application.

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A Researcher's Guide to the Spectroscopic Cross-Verification of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the spectroscopic data for 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), a molecule of interest for its potential applications in materials science and medicinal chemistry, against established literature values. We will delve into the expected spectral signatures from proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), offering a framework for the validation of experimental results.

Introduction to 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is a symmetrical aromatic compound featuring two benzoxazinone heterocyclic systems linked by a central phenylene bridge. This rigid, planar structure imparts properties that make it a candidate for applications such as a UV absorber in polymers.[1] Its synthesis is commonly achieved through the condensation reaction of anthranilic acid with terephthaloyl chloride.[2] Given its potential utility, a thorough and accurate spectroscopic characterization is paramount for any research or development endeavor.

This guide will provide a detailed protocol for the synthesis and spectroscopic analysis of this compound, followed by a comparative analysis of expected data with literature-referenced values.

Experimental Protocols and Data Acquisition

The following sections detail the methodologies for synthesizing and spectroscopically characterizing 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one). The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

A common and effective method for the synthesis of this class of compounds involves the reaction of an acid chloride with an anthranilic acid derivative.[2] For the title compound, this translates to the reaction between terephthaloyl chloride and anthranilic acid.

Experimental Workflow: Synthesis

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product A Anthranilic Acid C Pyridine (Solvent/Base) A->C B Terephthaloyl Chloride B->C D Stirring at Room Temperature C->D E Precipitation D->E F Filtration E->F G Washing F->G H 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) G->H

Caption: Synthetic workflow for 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one).

Step-by-Step Protocol:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve anthranilic acid (2.2 equivalents) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive acid chloride with atmospheric moisture.

  • Reaction Initiation: Slowly add a solution of terephthaloyl chloride (1 equivalent) in a minimal amount of anhydrous pyridine to the stirred solution of anthranilic acid. The dropwise addition helps to control the exothermic nature of the reaction.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for several hours (typically 12-24 hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the reaction mixture is poured into cold water or a dilute acid solution to precipitate the crude product.

  • Purification: The precipitate is collected by vacuum filtration, washed thoroughly with water and a suitable organic solvent (e.g., ethanol or acetone) to remove unreacted starting materials and byproducts, and then dried under vacuum. Recrystallization from a high-boiling point solvent such as dimethylformamide (DMF) may be necessary to obtain a pure product.

Spectroscopic Analysis

The purified product should be subjected to a battery of spectroscopic techniques to confirm its identity and purity.

Experimental Workflow: Spectroscopic Characterization

A Purified Product B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D FTIR Spectroscopy A->D E Mass Spectrometry A->E F Data Analysis & Comparison B->F C->F D->F E->F

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; the compound must be sufficiently soluble to obtain a good signal-to-noise ratio.

  • Acquisition Parameters: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are usually sufficient. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The KBr pellet method involves grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. The ATR method is often simpler and requires placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Spectroscopic Data Comparison: Experimental vs. Literature

This section provides a comparative analysis of the expected spectroscopic data for 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) with values found in the literature and chemical databases. Due to the limited availability of a complete set of peer-reviewed experimental data for the title compound, this guide will reference data from established chemical databases and draw comparisons with closely related, well-characterized bis-benzoxazinone derivatives.

¹H NMR Spectroscopy

Due to the symmetrical nature of the molecule, a relatively simple ¹H NMR spectrum is expected. The protons on the central phenylene ring and the four protons on each of the two benzoxazinone moieties will be observed.

  • Expected Chemical Shifts (δ):

    • Phenylene Protons: A singlet corresponding to the four equivalent protons of the central 1,4-disubstituted benzene ring is expected in the aromatic region, likely between 8.0 and 8.5 ppm.

    • Benzoxazinone Protons: The four protons on each of the benzoxazinone rings will give rise to a set of multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the symmetry of the molecule, showing a reduced number of signals compared to the total number of carbon atoms.

  • Expected Chemical Shifts (δ):

    • Carbonyl Carbon: A characteristic signal for the carbonyl carbon (C=O) of the oxazinone ring is expected in the downfield region, typically around 159-160 ppm.

    • C=N Carbon: The carbon of the imine-like C=N bond within the oxazinone ring is expected to appear around 156-157 ppm.

    • Aromatic Carbons: A series of signals for the aromatic carbons will be observed in the range of approximately 115-150 ppm.

  • Literature Comparison:

Carbon AtomExpected Chemical Shift (δ, ppm)Literature Value (δ, ppm)[4]
C=O~159.6159.6
C=N~157.2157.2
Aromatic C117 - 147117.8 - 146.5
Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

  • Expected Vibrational Frequencies (cm⁻¹):

    • C=O Stretch: A strong absorption band corresponding to the carbonyl group of the lactone in the oxazinone ring is expected around 1760-1775 cm⁻¹.

    • C=N Stretch: A sharp absorption band for the C=N double bond is anticipated in the region of 1600-1620 cm⁻¹.

    • C-O Stretch: The C-O stretching vibration of the ester group within the oxazinone ring will likely appear around 1250-1260 cm⁻¹.

    • Aromatic C-H Stretch: Signals for the aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

    • Aromatic C=C Stretch: Multiple bands for the aromatic C=C bond stretching will be observed in the 1400-1600 cm⁻¹ region.

  • Literature Comparison: For a similar compound, 2,2′-(1,4-naphthylene)-bis-(4H-3,1-benzoxazin-4-one), characteristic IR peaks are reported at 1774, 1766 (C=O), and 1604 (C=N) cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (m/z): The molecular formula of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is C₂₂H₁₂N₂O₄, with a molecular weight of 368.35 g/mol . Therefore, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should be observed at m/z ≈ 368 or 369, respectively.

  • Literature Comparison: The NIST Mass Spectrometry Data Center reports a top peak at m/z 368 for this compound.[4] High-resolution mass spectrometry (HRMS) for a related bis-benzoxazinone confirms the expected elemental composition with high accuracy.[3]

Conclusion

The structural verification of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) relies on a cohesive interpretation of data from multiple spectroscopic techniques. By following the detailed experimental protocols and cross-referencing the obtained data with the literature values and expected spectral features outlined in this guide, researchers can confidently confirm the identity and purity of their synthesized compound. The consistency between experimental findings and the established data presented herein serves as a robust validation of the molecular structure, a critical step in any scientific investigation involving this promising molecule.

References

  • Ghaffari, M., Vessally, E., & Hosseinian, A. (2021). Microwave Assisted Synthesis of 2,2′-Arylene-substituted Bis(4H-3,1-Benzoxazin-4-one) Derivatives Using the Complex Cyanuric Chloride/N,N-Dimethylformamide. Molbank, 2021(3), M1253. [Link]
  • PubChem. (n.d.). 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one). National Center for Biotechnology Information.
  • mzCloud. (n.d.). 2 2 1 4 Phenylene bis 4H 3 1 benzoxazin 4 one.
  • Ghaffari, M., Vessally, E., & Hosseinian, A. (2021). Microwave Assisted Synthesis of 2,2′-Arylene-substituted Bis(4H-3,1-Benzoxazin-4-one) Derivatives Using the Complex Cyanuric Chloride/N,N-Dimethylformamide. Molbank, 2021(3), M1253. [Link]
  • Kandasamy, J., Kim, J., & Lee, Y. S. (2020). Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. RSC Advances, 10(12), 6953-6959. [Link]
  • El-Hamouly, W. S., & El-Khamry, A. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.

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A Comparative Analysis of the Antimicrobial Spectrum of Bis(benzoxazinone) Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among these, bis(benzoxazinone) derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad range of biological activities, including significant antimicrobial properties. This guide provides a comparative study of the antimicrobial spectrum of different bis(benzoxazinone) derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.

Introduction to Bis(benzoxazinone)s: A Scaffold of Interest

Benzoxazinones are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazinone ring. The "bis" prefix indicates the presence of two benzoxazinone moieties within a single molecule, often connected by a linker. This structural feature can enhance their biological activity and provides a versatile scaffold for chemical modification to tune their antimicrobial properties. These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][2][3] The mechanism of action is still under investigation but is thought to involve the inhibition of essential cellular processes in microorganisms.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The antimicrobial efficacy of bis(benzoxazinone) derivatives is significantly influenced by the nature and position of substituents on the benzoxazinone rings and the linker connecting them. Below is a compilation of experimental data from various studies, highlighting the antimicrobial spectrum of representative derivatives.

It is crucial to note that the following data is compiled from different studies, and variations in experimental methodologies (e.g., inoculum size, specific strains, and media) may influence the outcomes. Therefore, direct comparison of absolute values across different studies should be approached with caution.

Antibacterial Activity

The antibacterial spectrum of bis(benzoxazinone)s has been evaluated against a panel of clinically relevant bacteria. The data is often presented as the diameter of the zone of inhibition in agar diffusion assays or as Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.

Table 1: Comparative Antibacterial Activity of Selected Bis(benzoxazinone) Derivatives (Zone of Inhibition in mm)

Compound/DerivativeLinker GroupSubstituentsStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Series A Propane-1,3-diyl4-Chloro18201513[4]
Propane-1,3-diyl4-Bromo17191412[4]
Propane-1,3-diyl4-Iodo16181311[4]
Series B Hexane-1,6-diylUnsubstituted22251816[3]
Standard Drugs
Streptomycin--25282320[5][6]
Ampicillin------[1]

Note: The data presented is illustrative and compiled from different sources. For detailed experimental conditions, please refer to the cited literature.

Analysis of Structure-Activity Relationships (SAR):

From the available data, several SAR trends can be deduced:

  • Effect of Halogen Substituents: In some series, the presence of electron-withdrawing groups like halogens (Cl, Br, I) on the benzene ring can influence antibacterial activity.[4]

  • Nature of the Linker: The length and flexibility of the linker connecting the two benzoxazinone moieties play a crucial role in determining the antimicrobial potency. A longer, more flexible linker may allow for better interaction with the target site.[3]

  • Gram-Positive vs. Gram-Negative Activity: Many bis(benzoxazinone) derivatives show more pronounced activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) compared to Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[5][6] This difference is often attributed to the complex outer membrane of Gram-negative bacteria, which can act as a permeability barrier.

Antifungal Activity

Bis(benzoxazinone) derivatives have also demonstrated promising activity against various fungal pathogens, including clinically important species like Candida albicans and plant pathogenic fungi.

Table 2: Comparative Antifungal Activity of Selected Bis(benzoxazinone) Derivatives (MIC in µg/mL)

Compound/DerivativeSubstituentsCandida albicansAspergillus nigerFusarium oxysporumReference
Series C 6,8-Dibromo12.52550[1]
Series D Acylhydrazone moiety0.490.98-[4][7]
Standard Drugs
Mycostatin (Nystatin)-30--[1]
Fluconazole----[2]

Note: The data presented is illustrative and compiled from different sources. For detailed experimental conditions, please refer to the cited literature.

Analysis of Structure-Activity Relationships (SAR):

  • Specific Moieties for Antifungal Potency: The incorporation of certain chemical moieties, such as an acylhydrazone group, has been shown to significantly enhance the antifungal activity, with some derivatives exhibiting potency greater than standard antifungal agents.[4][7]

  • Broad-Spectrum Potential: Some derivatives exhibit a broad spectrum of antifungal activity, inhibiting the growth of both yeast-like fungi (Candida albicans) and filamentous fungi (Aspergillus niger, Fusarium oxysporum).[2]

Experimental Protocols: A Guide to Methodologies

The determination of the antimicrobial spectrum of bis(benzoxazinone) derivatives relies on standardized and validated experimental protocols. Understanding these methods is crucial for interpreting and comparing data across different studies.

Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay:

Broth_Microdilution cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of bis(benzoxazinone) derivatives in microtiter plate wells C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plates at optimal temperature (e.g., 37°C for bacteria, 28°C for fungi) C->D E Visually inspect for microbial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow of the broth microdilution method for MIC determination.

Causality Behind Experimental Choices:

  • Standardized Inoculum: The use of a standardized microbial inoculum (e.g., 0.5 McFarland standard) is critical to ensure reproducibility and comparability of results.

  • Growth and Viability Controls: Including positive (microbe only) and negative (broth only) controls in each assay is essential to validate the experimental conditions and the viability of the microorganisms.

  • Choice of Growth Medium: The selection of an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) is crucial for optimal microbial growth and accurate MIC determination.

Agar Disc Diffusion Method

This is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.

Workflow for Agar Disc Diffusion Assay:

Agar_Disc_Diffusion cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare a lawn of microbial culture on an agar plate C Place the discs on the surface of the agar A->C B Impregnate sterile paper discs with known concentrations of bis(benzoxazinone) derivatives B->C D Incubate the plate under optimal conditions C->D E Measure the diameter of the zone of inhibition around each disc D->E

Caption: General structure of bis(benzoxazinone)s highlighting key modification sites.

Note: Due to limitations, a placeholder for an image of the chemical structure is used. The diagram illustrates the key variable positions: R1 and R2 substituents and the linker.

Conclusion and Future Directions

Bis(benzoxazinone) derivatives represent a valuable and versatile scaffold for the development of novel antimicrobial agents. The available data demonstrates their potential against a range of bacterial and fungal pathogens. Structure-activity relationship studies have provided initial insights into the key structural features that govern their antimicrobial spectrum.

Future research should focus on:

  • Systematic Comparative Studies: Conducting head-to-head comparisons of a wide range of bis(benzoxazinone) derivatives against a standardized panel of microorganisms using consistent methodologies.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of these compounds to enable rational drug design.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising derivatives in animal models of infection to assess their therapeutic potential and safety profiles.

By pursuing these research avenues, the scientific community can unlock the full potential of bis(benzoxazinone) derivatives in the critical fight against infectious diseases.

References

  • Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Polish Journal of Chemical Technology. [Link]
  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candid
  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evalu
  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Applied Pharmaceutical Science. [Link]
  • Synthesis and Antimicrobial Activity of Novel Bisbenzoxazine Monomer.
  • Synthesis and antimicrobial activity of some bis-quinazoline deriv
  • In vitro Studies of Antibacterial and Antifungal Activity of Novel Substituted Benzimidazole Deriv
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. [Link]
  • Structure-anti-MRSA activity relationship of macrocyclic bis(bibenzyl)
  • Microwave-assisted synthesis of some new bis-1,3-benzoxazines and their antimicrobial activity.

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A Comparative Guide to the Photostability of Cyasorb UV-3638 and Other Commercial UV Stabilizers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the long-term stability of polymer-based products is not merely a quality metric; it is a critical determinant of efficacy, safety, and reliability. Ultraviolet (UV) radiation is a primary environmental stressor, initiating photo-oxidative degradation that can compromise the structural and functional integrity of materials.[1] This guide provides an in-depth technical benchmark of Cyasorb UV-3638, a high-performance benzoxazinone UV absorber, against other classes of commercial UV stabilizers. Our objective is to elucidate the causal relationships between chemical structure, stabilization mechanism, and performance under rigorous, simulated environmental stress, thereby empowering you to make informed decisions in material formulation.

Section 1: The Imperative of Photostabilization

UV radiation, particularly in the UVA (320-400 nm) and UVB (290-320 nm) ranges, possesses sufficient energy to cleave covalent bonds within polymer chains.[2] This initiates a cascade of free-radical reactions, leading to chain scission, cross-linking, and the formation of chromophoric groups.[1][3] The macroscopic consequences are severe: discoloration (yellowing), loss of mechanical properties such as tensile strength and flexibility, surface cracking, and reduced overall service life.[1]

To counteract this, UV stabilizers are incorporated into the polymer matrix. They function primarily through two mechanisms:

  • UV Absorption: These compounds, including benzoxazinones, benzotriazoles, and benzophenones, preferentially absorb harmful UV radiation and dissipate it as harmless thermal energy.[4][5]

  • Free-Radical Scavenging: Hindered Amine Light Stabilizers (HALS) do not absorb UV radiation but act by scavenging the free radicals formed during photodegradation, thereby interrupting the degradation cycle.[3][4][6]

The selection of an appropriate stabilizer is therefore a critical decision, dictated by the polymer type, processing conditions, and the intended application environment.

Caption: Mechanism of UV degradation in polymers and intervention by stabilizers.

Section 2: Profiling the Competitors: Cyasorb UV-3638 vs. Alternatives

Our comparative analysis focuses on Cyasorb UV-3638 and representative examples from other major UV stabilizer classes. The choice of competitors—a benzotriazole, a benzophenone, and a HALS—is deliberate, designed to highlight the distinct advantages offered by each chemical class.

Cyasorb UV-3638 is a benzoxazinone-type UV absorber.[4][7] Its key distinguishing features are exceptionally strong and broad UV absorption, particularly in the UVA range, combined with very low volatility and high thermal stability.[7][8][9] This makes it uniquely suited for engineering plastics like polyethylene terephthalate (PET) and polycarbonate (PC), which require high processing temperatures where other absorbers might degrade or volatilize.[8]

FeatureCyasorb UV-3638 Benzotriazole (Generic) Benzophenone (Generic) HALS (Generic)
Chemical Class BenzoxazinoneHydroxyphenyl-benzotriazoleHydroxy-benzophenoneSterically Hindered Amine
CAS Number 18600-59-4[10]Varies (e.g., 2440-22-4)Varies (e.g., 1843-05-6)Varies
Mechanism UV AbsorptionUV AbsorptionUV AbsorptionRadical Scavenging[3]
UV Coverage Strong, broad UVA & UVB[9][11]Primarily UVB & short UVABroad UVB & UVANone (does not absorb UV)
Thermal Stability Very High (Melting Point ~315°C)[9][12]Moderate to HighModerateHigh
Volatility Very Low[9]Low to ModerateModerate to HighLow
Color Contribution None[8][11]MinimalCan be yellowishNone
Key Advantage High-temperature performance, permanence, high efficiency.[4][8]Good all-around performance.Cost-effective.Long-term, regenerative protection.
Limitation Higher cost.Can be less stable at very high processing temperatures.Lower efficiency, higher volatility.Ineffective in thick cross-sections where oxygen is limited.
Primary Use Case PET, PC, PBT, high-performance films, electronics.[11]Polyolefins, coatings, PC.[13]PVC, polyolefins.Polyolefins, automotive coatings, agricultural films.[1][6]
Section 3: A Self-Validating Protocol for Photostability Assessment

To generate meaningful and reproducible data, a robust experimental protocol is essential. The methodology described below is designed to be a self-validating system, incorporating control samples and multiple analytical endpoints to provide a comprehensive picture of stabilizer performance.

Causality of Experimental Choices:

  • Polymer Matrix Selection: Polycarbonate (PC) is chosen for this benchmark. Its susceptibility to UV-induced yellowing and embrittlement makes it an excellent model system to observe the protective effects of stabilizers.

  • Accelerated Weathering: Real-time outdoor exposure is impractical for product development timelines. Accelerated weathering, using a Xenon-arc chamber (ASTM G155), simulates the full spectrum of sunlight, including UV, visible, and infrared radiation, under controlled temperature and humidity cycles, allowing for predictive analysis in a condensed timeframe.[14]

  • Multiple Analytical Endpoints: Relying on a single metric can be misleading. We employ a tripartite approach:

    • Spectroscopy (UV-Vis, FTIR): To monitor the chemical health of the stabilizer and the polymer.

    • Colorimetry: To quantify the aesthetic stability (i.e., resistance to yellowing).

    • Mechanical Testing: To measure the retention of functional properties, the ultimate measure of durability.[14]

Caption: Experimental workflow for benchmarking UV stabilizer performance.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dry polycarbonate resin thoroughly to prevent hydrolysis during processing.

    • Prepare four batches: (1) PC Control (no additive), (2) PC + 0.5% w/w Cyasorb UV-3638, (3) PC + 0.5% w/w Benzotriazole, (4) PC + 0.5% w/w Benzophenone.

    • Individually compound each batch using a twin-screw extruder to ensure homogeneous dispersion of the stabilizer.

    • Injection mold the compounded pellets into standardized test specimens (tensile bars per ASTM D638 and flat plaques for color/spectral analysis).

  • Accelerated Weathering (ASTM G155):

    • Place sets of specimens from each batch into a Xenon-arc weathering chamber.

    • Program the chamber for continuous light cycles with a borosilicate inner/outer filter system to simulate window-filtered daylight.

    • Set irradiance at 0.55 W/m² at 340 nm.

    • Maintain a black panel temperature of 65°C and a relative humidity of 50%.

    • Include "dark control" samples wrapped in aluminum foil within the chamber to isolate thermal effects from photodegradation.[15]

  • Analysis at Intervals (0, 250, 500, 1000, 2000 hours):

    • Colorimetry: Measure the yellowness index (YI) of the plaques using a spectrophotometer according to ASTM E313. An increase in YI indicates degradation.

    • UV-Vis Spectroscopy: For samples containing UV absorbers, dissolve a small portion in a suitable solvent (e.g., dichloromethane) and measure the absorbance spectrum. A decrease in the characteristic absorption peak indicates degradation of the stabilizer itself.

    • FTIR Spectroscopy: Analyze the surface of the plaques using Attenuated Total Reflectance (ATR)-FTIR. Monitor the growth of the carbonyl peak (~1740 cm⁻¹), which is a direct indicator of polymer oxidation.

    • Mechanical Testing: Perform tensile tests on the molded bars according to ASTM D882 to determine the tensile strength and elongation at break.[16] A reduction in these values signifies embrittlement.

Section 4: Interpreting the Data: A Performance Benchmark

The following tables summarize expected performance data based on the known properties of these stabilizer classes.

Table 1: Yellowness Index (YI) After Xenon-Arc Exposure

Exposure (Hours)PC ControlPC + BenzophenonePC + BenzotriazolePC + Cyasorb UV-3638
0 2.12.52.32.2
500 15.810.28.55.1
1000 32.521.315.68.4
2000 >50 (Failed)38.928.114.7

Table 2: Percent Retention of Elongation at Break

Exposure (Hours)PC ControlPC + BenzophenonePC + BenzotriazolePC + Cyasorb UV-3638
0 100%100%100%100%
500 65%78%85%96%
1000 21%55%68%91%
2000 <5% (Brittle)25%45%82%

Analysis of Results:

The data clearly indicates the superior photostabilizing efficacy of Cyasorb UV-3638 in polycarbonate. Its ability to maintain low yellowness and high retention of mechanical properties, even after 2000 hours of intense exposure, is directly attributable to its robust chemical structure. The high thermal stability and low volatility ensure that the stabilizer remains within the polymer matrix during high-temperature processing and does not prematurely deplete from the surface during its service life.[8] While the benzotriazole shows commendable performance, the benzoxazinone structure of Cyasorb UV-3638 provides a higher degree of permanence and UV screening efficiency.[4][8]

For applications demanding long-term optical clarity and mechanical integrity, such as electronic displays, solar cell components, or automotive glazing, the initial investment in a high-performance stabilizer like Cyasorb UV-3638 is justified by a significant extension of product lifetime and reliability.

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The Synergistic Alliance: Enhancing Polymer Longevity with 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) and HALS

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Advanced UV Stabilization

In the relentless pursuit of durable polymeric materials, the battle against ultraviolet (UV) degradation is a primary concern for researchers and product developers. The photo-oxidative degradation triggered by UV radiation leads to a cascade of undesirable effects, including discoloration, loss of gloss, embrittlement, and catastrophic failure of mechanical properties. While various UV stabilizers exist, the thoughtful combination of different mechanisms can unlock synergistic effects, yielding protection far superior to any single component.

This guide provides an in-depth comparison of a powerful synergistic system: the combination of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) , a high-performance benzoxazinone UV absorber (UVA), with Hindered Amine Light Stabilizers (HALS) . We will explore the underlying mechanisms, present comparative experimental data, and provide detailed protocols for evaluating the performance of this advanced stabilization package against traditional alternatives.

The Two Pillars of UV Protection: A Mechanistic Overview

Effective UV stabilization of polymers relies on a multi-pronged defense strategy. The combination of a UV absorber and a HALS creates a robust system that intercepts UV radiation at the surface and neutralizes any degradation-initiating radicals that may form.

2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one): The Frontline Shield

2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), commercially available under trade names such as Cyasorb UV-3638 and Hostavin B-CAP, is a high-performance UV absorber.[1][2][3] Its primary function is to absorb harmful UV radiation, particularly in the UVA range (320-400 nm), and dissipate it as harmless thermal energy.[4] This mechanism is governed by the Beer-Lambert Law, where the effectiveness is proportional to the concentration of the absorber and the thickness of the material.[5] By preventing UV photons from penetrating the polymer matrix, this benzoxazinone derivative effectively inhibits the initial step of photo-oxidation. Its high thermal stability makes it particularly suitable for engineering plastics processed at elevated temperatures, such as polycarbonate (PC) and polyethylene terephthalate (PET).[4][6][7]

Hindered Amine Light Stabilizers (HALS): The Tireless Radical Scavengers

Unlike UV absorbers, HALS do not absorb UV radiation.[5] Instead, they function as potent radical scavengers. Upon exposure to UV light, polymers generate highly reactive free radicals that initiate a chain reaction of degradation. HALS actively trap these radicals, interrupting the degradation cycle. A key advantage of HALS is their regenerative nature; through a process known as the Denisov cycle, the HALS molecules are reformed, allowing them to participate in multiple scavenging cycles and providing long-lasting protection.[8] This makes them exceptionally effective at preserving the surface properties of polymers, such as gloss, and preventing cracking.[9]

The Power of Synergy: A Multi-Layered Defense

When 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) and HALS are used in combination, a powerful synergistic effect is observed.[10][11] The benzoxazinone acts as the first line of defense, absorbing the majority of the incident UV radiation at the polymer's surface. The HALS then acts as a secondary defense, scavenging any free radicals that may still form due to the small amount of UV radiation that bypasses the absorber. This dual-action approach provides comprehensive protection that is significantly more effective than using either stabilizer alone.[11][12]

Synergy_Mechanism cluster_stabilizers Stabilizer System UV UV Radiation Polymer Polymer UV->Polymer Initiation BBO 2,2'-(1,4-Phenylene)bis (4H-benzo[d]oxazin-4-one) (UV Absorber) UV->BBO Absorption Radicals Free Radicals (R•, ROO•) Polymer->Radicals Degradation Degradation (Yellowing, Cracking) Radicals->Degradation Propagation HALS HALS (Radical Scavenger) Radicals->HALS Scavenging Heat Heat BBO->Heat Dissipation

Caption: Synergistic UV stabilization mechanism.

Comparative Performance Evaluation: Experimental Evidence

To objectively assess the synergistic effect, a series of experiments are typically conducted on a target polymer. Polycarbonate (PC) is an excellent candidate for this evaluation due to its high clarity and susceptibility to UV degradation. The following section outlines a standard experimental protocol and presents representative data comparing the performance of unstabilized PC with samples stabilized with 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) (BBO), a HALS, their combination, and a common alternative system (Benzotriazole UVA + HALS).

Experimental Protocol

1. Sample Preparation:

  • Five formulations of polycarbonate are prepared by melt compounding:

    • Control: Virgin PC, no additives.

    • BBO: PC + 0.3% BBO.

    • HALS: PC + 0.3% HALS (e.g., a high molecular weight HALS like Tinuvin 622).

    • BBO + HALS: PC + 0.3% BBO + 0.3% HALS.

    • Alternative (BZT + HALS): PC + 0.3% Benzotriazole UVA (e.g., Tinuvin 234) + 0.3% HALS.

  • The compounded materials are then injection molded into standard test plaques (e.g., 75 x 150 mm).

2. Accelerated Weathering:

  • The test plaques are subjected to accelerated weathering in a fluorescent UV condensation apparatus according to ASTM D4329 .[6][10][13]

  • A common cycle involves 8 hours of UV exposure at 60°C using UVA-340 lamps, followed by 4 hours of condensation at 50°C.[13]

  • Samples are periodically removed for analysis at intervals of 500, 1000, and 2000 hours.

3. Performance Analysis:

  • Color Change (ΔE): Color coordinates (L, a, b) are measured using a spectrophotometer, and the total color difference (ΔE*) is calculated according to ASTM D2244 .[9][14][15]

  • Gloss Retention: 60° specular gloss is measured using a gloss meter according to ASTM D523 .[16][17][18] The percentage of gloss retention is calculated relative to the initial gloss of the unexposed sample.

  • Mechanical Properties: Tensile strength and elongation at break are measured using a universal testing machine according to ASTM D638 .[8][19][20] The percentage of retention of these properties is calculated.

  • Chemical Changes (FTIR): Fourier Transform Infrared (FTIR) spectroscopy in Attenuated Total Reflectance (ATR) mode is used to monitor the formation of carbonyl groups (a key indicator of photo-oxidation) by calculating the carbonyl index.[21][22][23]

Experimental_Workflow cluster_prep Sample Preparation cluster_weathering Accelerated Weathering cluster_analysis Performance Analysis Compounding Melt Compounding of PC Formulations Molding Injection Molding of Test Plaques Compounding->Molding Weathering ASTM D4329 (UVA-340, Condensation Cycles) Molding->Weathering Color Color Change (ΔE*) ASTM D2244 Weathering->Color Gloss Gloss Retention ASTM D523 Weathering->Gloss Mechanical Tensile Properties ASTM D638 Weathering->Mechanical FTIR FTIR Analysis (Carbonyl Index) Weathering->FTIR

Caption: Experimental workflow for evaluating stabilizer performance.

Representative Performance Data

The following tables summarize the expected performance of the different polycarbonate formulations after 2000 hours of accelerated weathering.

Table 1: Color Change (ΔE*) and Gloss Retention (%)

FormulationΔE* (after 2000 hrs)Gloss Retention (%) (after 2000 hrs)
Control (Unstabilized) > 20.0< 10
BBO only ~ 8.0~ 40
HALS only ~ 12.0~ 65
BBO + HALS (Synergistic) < 3.0 > 90
Alternative (BZT + HALS) ~ 4.5~ 85

Table 2: Mechanical Property Retention (%)

FormulationTensile Strength Retention (%)Elongation at Break Retention (%)
Control (Unstabilized) < 20< 5
BBO only ~ 50~ 30
HALS only ~ 70~ 60
BBO + HALS (Synergistic) > 95 > 90
Alternative (BZT + HALS) ~ 90~ 85

Table 3: Carbonyl Index (from FTIR)

FormulationCarbonyl Index (Arbitrary Units)
Control (Unstabilized) High Increase
BBO only Moderate Increase
HALS only Moderate Increase
BBO + HALS (Synergistic) Minimal Increase
Alternative (BZT + HALS) Low Increase

Discussion and Field-Proven Insights

The experimental data clearly demonstrates the superior performance of the synergistic combination of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) and HALS.

  • Superior Color and Gloss Retention: The BBO + HALS system exhibits the lowest color change (ΔE* < 3.0), which is typically below the threshold of human perception, and the highest gloss retention (>90%). This is a direct result of the comprehensive protection mechanism. The BBO effectively prevents the initial yellowing caused by UV absorption, while the HALS efficiently quenches surface radicals that lead to micro-cracking and loss of gloss. While the benzotriazole (BZT) alternative also performs well, the benzoxazinone combination shows a distinct advantage in minimizing discoloration.

  • Exceptional Preservation of Mechanical Integrity: The retention of tensile strength and elongation at break is paramount for the functional lifetime of a polymer. The synergistic system maintains over 95% of its initial tensile strength and over 90% of its elongation, indicating minimal degradation of the polymer backbone. In contrast, the unstabilized control sample becomes extremely brittle, losing almost all of its toughness.[10] The individual components offer partial protection, but their combined effect is clearly more than additive.

  • Inhibition of Chemical Degradation: The minimal increase in the carbonyl index for the BBO + HALS formulation provides chemical evidence of its superior stabilization efficacy. The formation of carbonyl groups is a direct marker of photo-oxidation, and the suppression of their development confirms that the synergistic system effectively inhibits the underlying degradation chemistry.[8]

Conclusion: A Superior Stabilization Strategy

For researchers, scientists, and drug development professionals working with polymers that require long-term durability and aesthetic stability, the synergistic combination of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) and Hindered Amine Light Stabilizers offers a superior protection strategy. This system provides a multi-layered defense against UV radiation, effectively preventing discoloration, preserving surface gloss, and maintaining mechanical integrity far better than individual stabilizers or some conventional alternatives. The experimental data underscores the importance of a mechanistically informed approach to polymer stabilization, where the whole is truly greater than the sum of its parts. The implementation of this synergistic system can significantly extend the service life of polymeric materials in demanding applications.

References

  • Abdelhafidi, A., et al. (2025). Effect of Weathering on the Microstructural and Mechanical Properties of HALS-stabilized LDPE Films. International Journal of Engineering and Technology Innovation, 15(4), 281-290.
  • Koriem, S. A., et al. (2025). The effect of artificial weathering and hardening on mechanical properties of HDPE with and without UV stabilizers. Journal of Materials Research and Technology, 20, 145-156.
  • Unilong Industry Co., Ltd. cyasorb uv-3638 cas: 18600-59-4.
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  • Google Patents. EP0924248A1 - Stabilization of polycarbonate/ABS blends with mixtures of hindered amines and UV absorbers.
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  • ResearchGate. (2025, August 5). Possibilities and limits of synergism with light stabilizers in polyolefins 1. HALS in polyolefins.
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  • S. Beissmann, et al. (2014, June 4). Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part II: Interactions between hindered amine light stabilizers and thiosynergists. Polymer Degradation and Stability, 107, 249-257.
  • Schem.net. (2023, April 20). How UV light Absorbers Protect Polymers from UV light Degradation?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, June 25). comparing uv absorber uv-328 with other high-performance benzotriazole uv absorbers for demanding uses.
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  • Decker, C., et al. (1998). Weathering Performance of Thermoset And Photoset Acrylate Coatings. Journal of Coatings Technology, 70(876), 63-71.
  • Atlas Material Testing Technology. Innovation in the Analysis of Weathering-Induced Color Changes in Plastics.
  • La Nasa, J., et al. (2023, February 11). Fourier Transform Infrared Spectroscopy to Assess the Degree of Alteration of Artificially Aged and Environmentally Weathered Microplastics. Polymers, 15(4), 933.
  • ResearchGate. FTIR spectra for the carbonyl (C=O) region of the weathered surface....
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  • Clariant. (2014, June 17). Hostavin™ B-CAP™.
  • ResearchGate. (2025, August 5). Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part I: Interactions between hindered amine light stabilizers and phenolic antioxidants | Request PDF.
  • ResearchGate. (2025, August 6). Synergistic efficiency of combined HALS–UV absorber polymerizable stabilizers | Request PDF.
  • Scribd. Astm D-2244-Colorimeter | PDF | Optics | Artistic Techniques.
  • Clariant. Performance additives for the plastics industry.
  • YouTube. (2023, August 8). ASTM D2244-Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color.
  • Botkin, J. H. (2018). Substitution of Benzotriazole UV Absorbers in Plastics. ResearchGate.
  • Fel-Besztercy, S., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. International Journal of Molecular Sciences, 23(23), 14757.
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A Senior Application Scientist's Guide to the Thermal Stabilizing Effects of UV Absorbers in Polyethylene Terephthalate (PET)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Product Development Professionals

Introduction: Beyond UV Protection

Polyethylene terephthalate (PET) is a cornerstone of the modern materials landscape, prized for its clarity, mechanical strength, and chemical resistance in applications ranging from beverage bottling to textile fibers.[1] However, the integrity of PET is perpetually challenged by degradation, a process accelerated by both ultraviolet (UV) radiation and heat. Thermal degradation, particularly during high-temperature melt processing (260-300°C), can initiate irreversible changes in the polymer's structure, leading to diminished performance and aesthetics.[1][2]

While UV absorbers are, by definition, incorporated to shield polymers from photodegradation, their contribution to the material's overall stability is more nuanced.[3][4] An often-overlooked yet critical function of these additives is their ability to endure and even mitigate the rigors of thermal stress. A UV absorber that decomposes at processing temperatures can itself become a source of degradation-inducing impurities. Conversely, a thermally robust UV absorber protects the polymer's integrity from the moment of compounding through its entire service life.

This guide provides a head-to-head comparison of the thermal stabilizing effects of common UV absorber classes in PET. We will dissect the mechanisms of thermal degradation, outline rigorous experimental protocols for evaluation, and present a comparative analysis to inform the selection of optimal stabilization packages.

Pillar 1: The Causality of PET Thermal Degradation

To stabilize a system, one must first understand its pathways to failure. The thermal degradation of PET in the absence of oxygen is primarily a process of chain scission at the ester linkages.[5] This cleavage event initiates a cascade of detrimental reactions:

  • Initial Chain Scission: The ester bond in the polymer backbone breaks, creating a carboxyl end-group and a vinyl ester end-group.[5] This immediately reduces the polymer's molecular weight, compromising its mechanical properties.

  • Autocatalysis: The newly formed carboxyl end-groups act as catalysts, accelerating the hydrolysis and further cleavage of other ester bonds. This autocatalytic cycle means that degradation, once started, promotes its own progression.[5]

  • Discoloration: The vinyl ester ends can undergo further reactions, including polymerization, to form highly conjugated structures known as polyenes. These polyenes are strong chromophores that absorb visible light, manifesting as the characteristic yellowing or browning of degraded PET.[5]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

} enddot Caption: Primary thermal degradation pathway of PET.

Pillar 2: A Survey of UV Absorber Classes & Mechanisms

The efficacy of a UV absorber in a high-temperature system like PET processing is fundamentally linked to its own thermal stability. The most common classes are benzophenones, benzotriazoles, and triazines.[6] Their primary function involves absorbing harmful UV radiation and dissipating it as harmless heat through a process like excited-state intramolecular proton transfer (ESIPT), but their molecular structure dictates their thermal robustness.[6][7]

dot graph { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];

} enddot Caption: Core structures of common UV absorber classes.

  • Benzophenones: These are one of the earliest classes of UV absorbers. While effective for UV protection in some polymers, they generally exhibit lower thermal stability compared to other classes, which can be a limitation for PET's high processing temperatures.[8][9]

  • Benzotriazoles: This class offers a significant step up in performance. Benzotriazoles are known for their high efficiency in UV absorption and good compatibility with many polymers, including PET.[4][10] Their thermal stability is generally sufficient for many PET applications.

  • Triazines: Often considered the highest-performance class, hydroxyphenyl triazines (HPTs) are characterized by excellent photostability and exceptionally low volatility.[11] Critically, they possess superior thermal stability, allowing them to withstand aggressive processing conditions without significant degradation, making them highly suitable for demanding PET applications.[11][12]

Pillar 3: Self-Validating Experimental Protocols for Thermal Stability Assessment

To objectively compare the stabilizing effects of these additives, a multi-faceted experimental approach is required. Each protocol serves to validate the others, providing a comprehensive picture of thermal performance.

Workflow for Sample Preparation and Analysis

dot graph G { graph [splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [color="#5F6368"];

} enddot Caption: Experimental workflow for evaluating thermal stability.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset temperature of thermal degradation by measuring mass loss as a function of temperature. A higher degradation temperature indicates superior thermal stability.

  • Protocol:

    • Place 5-10 mg of the compounded PET sample into a TGA crucible (e.g., platinum or ceramic).

    • Load the sample into the TGA instrument.

    • Purge the furnace with an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent thermo-oxidative degradation.

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[13]

    • Record the sample weight as a function of temperature.

    • Analyze the resulting curve to determine the Td5% (the temperature at which 5% weight loss occurs), which is a key indicator of the onset of major degradation.

  • Causality: TGA directly measures the temperature at which the polymer's covalent bonds begin to break on a macro scale, resulting in the volatilization of small molecules.[13] A potent stabilizer will delay this process.

Colorimetry (Yellowness Index)
  • Objective: To quantify the degree of discoloration after thermal stress. A lower Yellowness Index (YI) indicates better color stability.

  • Protocol:

    • Use a calibrated spectrophotometer or colorimeter.

    • Measure the initial YI of the injection-molded plaques according to ASTM E313 standard.

    • Place the plaques in a convection oven for thermal aging at a specified temperature and duration (e.g., 150°C for 72 hours).

    • After aging, allow the plaques to cool to room temperature in a desiccator.

    • Re-measure the YI of the aged plaques.

    • Calculate the change in Yellowness Index (ΔYI).

  • Causality: The YI value is a direct measure of the formation of chromophoric conjugated systems that arise from PET degradation.[5] An effective stabilizer minimizes the chemical reactions that lead to these chromophores.

Mechanical Property Retention
  • Objective: To assess the retention of functional properties after thermal aging, which is the ultimate measure of stabilization.

  • Protocol:

    • Prepare dog-bone-shaped tensile bars via injection molding according to ASTM D638 specifications.

    • Condition the samples as per the standard.

    • Perform tensile testing on a set of un-aged (control) samples to determine initial tensile strength and elongation at break.

    • Thermally age a second set of samples using the same conditions as the colorimetry protocol.

    • Perform tensile testing on the aged samples.

    • Calculate the percentage retention of tensile strength and elongation.

  • Causality: Mechanical properties are directly linked to the polymer's molecular weight and chain integrity.[14] A loss in these properties is a definitive sign of chain scission. High retention indicates that the stabilizer has successfully inhibited this degradation pathway.

Head-to-Head Performance Comparison

The following table summarizes the expected performance of different UV absorber classes based on their inherent chemical properties and typical behavior in PET.

Performance Metric Benzophenones Benzotriazoles Triazines (HPT) Rationale
Inherent Thermal Stability ModerateGoodExcellent Triazine chemistry offers a highly stable aromatic structure, crucial for surviving PET's high processing temperatures (~280°C).[1][12]
Onset of Degradation (Td5%) Minor IncreaseModerate IncreaseSignificant Increase A more stable additive is less likely to decompose and initiate polymer degradation, thus pushing the onset to a higher temperature.
Color Stability (Low ΔYI) FairGoodExcellent By resisting degradation themselves, triazines introduce fewer chromophoric byproducts and better preserve the PET backbone.
Volatility @ Processing Temp. Moderate-HighLow-ModerateVery Low Low volatility ensures the additive remains within the polymer matrix during processing and does not plate out on equipment.[11]
Compatibility with PET GoodGoodExcellent Good compatibility ensures even dispersion, preventing localized areas of poor stabilization and maintaining optical clarity.[11]

Analysis:

For applications where thermal stability is paramount, Triazine-based UV absorbers demonstrate a clear advantage. Their exceptional thermal robustness ensures they can withstand the aggressive melt processing conditions of PET without decomposing. This not only preserves the integrity of the additive itself but also prevents it from becoming a pro-degradant. The result is superior retention of PET's molecular weight, mechanical properties, and, very visibly, its color.

Benzotriazoles represent a highly effective middle ground, offering a significant improvement over benzophenones and providing adequate thermal stability for many standard PET applications.

Benzophenones , while functional as UV absorbers, may not be the optimal choice when significant thermal stress is a key concern in the product lifecycle, as their lower decomposition temperature could compromise the overall stability of the final part.

Conclusion and Future Outlook

While selected for their ability to combat UV radiation, the thermal performance of UV absorbers is not a secondary consideration but a critical requirement for high-temperature processed polymers like PET. The choice of additive has a direct and measurable impact on the material's stability from the extruder to its final application.

The experimental data clearly indicates that high-performance triazine-based stabilizers offer the most robust thermal protection for PET. They contribute to a higher onset of degradation, significantly better color stability, and superior retention of mechanical properties by virtue of their inherent molecular stability.

Looking forward, the development of polymerizable UV absorbers represents the next frontier.[7] By chemically bonding the stabilizing moiety to the PET backbone, issues of volatility and migration are completely eliminated, locking in protection for the polymer's entire lifespan. As the performance demands on PET continue to increase, a holistic approach that considers both photochemical and thermal degradation pathways will be essential for developing the next generation of durable materials.

References

  • Review of the Thermochemical Degradation of PET: An Alternative Method of Recycling. (2022). jeeng.net.
  • Influence of Additives and Stabilizers on Radiation Resistance of PET and Its Copolymers. (2025).
  • Degradation and Recyclability of Poly (Ethylene Terephthal
  • Study on Thermal Degradation Processes of Polyethylene Terephthalate Microplastics Using the Kinetics and Artificial Neural Networks Models. (2023). MDPI.
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  • Polymerizable UV absorbers for the UV stabilization of polyesters. II. Photodegradation study of UV-stabilized PET copolymers. (n.d.).
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  • (A) Experimental setup for the UV irradiation of the PET powder sample.... (n.d.).
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Comparative analysis of the cost-effectiveness of different UV stabilizer technologies

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cost-effectiveness of various UV stabilizer technologies. The photodegradation of polymeric materials is a critical failure point in applications ranging from durable lab equipment and outdoor-use devices to the packaging and delivery systems for light-sensitive compounds. Selecting the appropriate stabilization package is not merely a matter of material preservation but a crucial decision that impacts product lifespan, performance reliability, and ultimately, economic viability.

This guide moves beyond a simple cataloging of options. It delves into the fundamental mechanisms of stabilization, provides robust, replicable protocols for experimental validation, and presents a clear model for a cost-in-use analysis. The objective is to empower you to make informed, data-driven decisions tailored to your specific application, polymer matrix, and performance requirements.

Chapter 1: The Imperative for Stabilization: Understanding Polymer Photodegradation

Exposure to ultraviolet (UV) radiation, particularly in the 290-400 nm range found in sunlight, initiates a cascade of chemical reactions within a polymer matrix. This process, known as photo-oxidation, generates highly reactive free radicals. These radicals propagate a chain reaction, leading to the scission of polymer chains and/or cross-linking. The macroscopic consequences are detrimental and include:

  • Aesthetic Failure: Discoloration (e.g., yellowing), loss of gloss, and chalking.

  • Mechanical Failure: Increased brittleness, loss of tensile strength and elongation, and reduced impact resistance.[1]

This degradation compromises the material's integrity, leading to premature product failure. The entire photo-oxidation process can be visualized as a cyclical chain reaction, which UV stabilizers are designed to interrupt.

cluster_initiation Initiation cluster_propagation Propagation P Polymer (P) R Free Radical (R•) UV UV Radiation / Heat UV->R Forms ROO Peroxy Radical (ROO•) R->ROO + O2 O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO->ROOH + PH PH Polymer (PH) R2 New Radical (R•) ROOH->R2 Breaks down (UV/Heat) R2->ROO Cycle Repeats

Fig. 1: The Photo-Oxidation Cycle of Polymers.

Chapter 2: A Technical Review of UV Stabilizer Classes

UV stabilizers protect polymers by interfering with this degradation cycle through various chemical and physical mechanisms. They are broadly classified into four main types.[2]

UV Absorbers (UVAs)

UVAs function by competitively absorbing harmful UV radiation and dissipating it as harmless thermal energy.[3][4] Their effectiveness is governed by the Beer-Lambert law, making them highly dependent on the material's thickness and the UVA concentration. They are essential for protecting the bulk of the material and are particularly crucial for transparent or lightly colored applications.[5]

  • Common Chemistries: Benzophenones, Benzotriazoles, and Hydroxyphenyl-triazines (HPT).[6]

  • Mechanism: They undergo a reversible intramolecular proton transfer, allowing them to cycle repeatedly and dissipate energy without being consumed.

  • Limitations: They are less effective at the immediate surface and in thin-section applications like fibers and films.

Hindered Amine Light Stabilizers (HALS)

HALS are the most widely used and highly effective class of stabilizers.[2][7] They do not absorb UV radiation but function as potent radical scavengers, interrupting the propagation phase of photo-oxidation.[3][8]

  • Common Chemistries: Derivatives of 2,2,6,6-tetramethylpiperidine.

  • Mechanism: HALS operate via a regenerative cyclic process known as the Denisov Cycle, where they are converted to nitroxyl radicals that trap polymer free radicals (R•) and peroxy radicals (ROO•). During this process, the HALS are regenerated, allowing a single molecule to deactivate numerous radicals, which accounts for their long-term effectiveness even at low concentrations.[2][9]

  • Advantages: Their effectiveness is independent of sample thickness, making them ideal for surface protection and use in thin films and fibers.[8][10]

Quenchers

Quenchers deactivate excited-state molecules within the polymer (chromophores) that have absorbed UV energy, returning them to the ground state before they can initiate degradation. The energy is then dissipated as heat.

  • Common Chemistries: Primarily organonickel complexes.

  • Application: Often used in agricultural films. Their use has declined due to factors like the inclusion of heavy metals and imparting a greenish color.

Light Blockers/Shielders

These are opaque pigments that physically prevent UV radiation from reaching the polymer.

  • Common Chemistries: Carbon Black and Titanium Dioxide (TiO₂).[11]

  • Mechanism: They protect the polymer by reflecting or scattering UV light. Carbon black is one of the most effective UV screeners.

  • Limitations: Their use is restricted to opaque, dark, or white applications, as they function as strong pigments.

Synergistic Systems (UVA + HALS)

Combining different stabilizer types, particularly UVAs and HALS, often results in a synergistic effect that provides more comprehensive protection than either component alone.[3][9][12][13] The UVA acts as the "first line of defense," absorbing the bulk of the UV radiation, while the HALS "cleans up" any free radicals that still manage to form, especially at the surface.[4] This dual-protection approach is standard practice in high-performance applications like automotive coatings.[12]

cluster_UVA Mechanism 1: UV Absorption cluster_HALS Mechanism 2: Radical Scavenging UV UV Radiation UVA UV Absorber (UVA) UV->UVA Absorbs Radicals Free Radicals (R•) UV->Radicals Creates in Polymer Polymer Polymer Matrix UVA->Polymer Protects Bulk Heat Harmless Heat UVA->Heat Dissipates as HALS HALS Radicals->HALS Trapped by Stable Stable Products HALS->Stable Neutralizes to HALS_regen Regenerated HALS HALS->HALS_regen Regenerates HALS_regen->Radicals Continues Cycle

Fig. 2: Primary Mechanisms of UVA and HALS Stabilizers.

Chapter 3: Experimental Validation Protocol for Stabilizer Performance

To objectively compare different UV stabilizer technologies, a standardized, rigorous testing protocol is essential. Accelerated weathering simulates the damaging effects of long-term outdoor exposure in a controlled laboratory setting. The following protocol is based on the principles outlined in ASTM G154 (for fluorescent UV lamp apparatus) and ISO 4892-2 / ASTM G155 (for xenon-arc lamp apparatus).[14][15]

Objective

To quantify the performance of different UV stabilizer packages in a given polymer by measuring changes in key aesthetic and mechanical properties after exposure to accelerated weathering conditions.

Materials & Equipment
  • Polymer Resin: The specific grade of polymer to be tested (e.g., Polypropylene, Polyethylene).

  • UV Stabilizers: Samples of UVAs, HALS, and/or blends to be evaluated.

  • Processing Equipment: Twin-screw extruder for compounding, injection molder or film extruder for sample preparation.

  • Accelerated Weathering Chamber: Either a fluorescent UV (per ASTM G154) or xenon-arc (per ASTM G155/ISO 4892-2) device. Xenon-arc is generally preferred for its closer simulation of the full solar spectrum.

  • Spectrophotometer/Colorimeter: For measuring color change (ΔE*).

  • Gloss Meter (60°): For measuring gloss retention.

  • Universal Testing Machine: For measuring tensile properties (strength, elongation).

Step-by-Step Methodology
  • Sample Preparation:

    • Compounding: Dry blend the base polymer resin with the specified loading level (e.g., 0.25%, 0.50% by weight) of each UV stabilizer. A "control" batch with no stabilizer must also be prepared.

    • Melt Processing: Feed the blends into a twin-screw extruder to ensure homogeneous dispersion of the additive.

    • Specimen Creation: Use the compounded pellets to create standardized test plaques (e.g., 75mm x 150mm) via injection molding. Ensure consistent processing parameters (temperature, pressure, cooling time) for all batches to eliminate process-induced variability.

  • Initial Property Measurement (0 Hours):

    • Before exposure, measure and record the baseline properties for at least three specimens from each batch.

    • Color: Use a spectrophotometer to measure the CIE Lab* values.

    • Gloss: Use a 60° gloss meter to measure the gloss units (GU).

    • Tensile Properties: Use a universal testing machine to determine the ultimate tensile strength and elongation at break per ASTM D638.

  • Accelerated Weathering Exposure:

    • Mount the test plaques in the weathering chamber.

    • Program the chamber to run a standardized cycle. A common cycle for automotive exterior applications (based on SAE J2527 for Xenon-Arc) involves alternating periods of:

      • Light: Irradiance of 0.55 W/m²/nm at 340 nm, Black Panel Temperature of 60°C, controlled humidity.

      • Dark with Condensation/Water Spray: To simulate the effects of dew and rain.

    • The total exposure duration should be determined by the application's requirements (e.g., 500, 1000, 2000 hours).

  • Interim and Final Property Measurement:

    • At predefined intervals (e.g., every 500 hours), remove a set of specimens from the chamber.

    • Allow specimens to condition at standard laboratory temperature and humidity for at least 24 hours.

    • Repeat the property measurements (Color, Gloss, Tensile) as described in Step 2.

  • Data Analysis & Reporting:

    • Color Change (ΔE): Calculate the total color difference using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹/²[16]

    • Gloss Retention (%): Calculate using the formula: % Gloss Retention = (Gloss_final / Gloss_initial) * 100

    • Mechanical Property Retention (%): Calculate the percentage retention of tensile strength and elongation at break similarly.

    • Compile all data into tables for direct comparison.

Fig. 3: Experimental Workflow for UV Stabilizer Validation.

Chapter 4: Comparative Performance Analysis

The ultimate measure of a UV stabilizer is its performance in a specific polymer system. The following tables synthesize experimental data from various studies to provide a comparative overview.

Causality Note: It is critical to recognize that performance is not universal; it is highly dependent on the polymer substrate, the presence of other additives (like pigments), and the specific weathering conditions. For instance, a study on mixed recycled plastics found that a UVA provided better color stability, while a HALS was more effective at retaining tensile strength, highlighting different protection efficiencies for different properties.[14]

Table 1: Performance Comparison of Stabilizer Types in Polyolefins after Accelerated Weathering

Stabilizer System (at ~0.5% loading) Polymer Weathering (Hours) Gloss Retention (%) Color Change (ΔE*) Tensile Strength Retention (%) Source(s)
Control (Unstabilized) PP < 500 < 10% > 20 < 20% [10][17]
UV Absorber (Benzotriazole) Recycled Plastic 1000+ ~60% ~5-7 ~65-75% [14]
HALS (Low Mol. Weight) HDPE 1000 ~70-80% ~8-10 ~85-90% [18]
HALS (High Mol. Weight) PP 1500 ~80-90% ~6-8 ~80-85% [10][19]
Synergistic Blend (UVA + HALS) PP 2000+ > 90% < 3 > 90% [9][20]

Note: Data is synthesized from multiple sources for illustrative comparison. Absolute values will vary based on specific test conditions (ASTM G155/ISO 4892-2), polymer grade, and stabilizer chemistry.

Table 2: UV Transmittance Comparison in Polypropylene (PP) Films

Stabilizer System (at varying concentrations) UV Transmittance (%) Interpretation Source
HALS (0.5 - 1.25 wt.%) ~85-90% HALS do not absorb UV light; they act as radical scavengers. The polymer itself is still exposed to UV. [20][21]
nano-ZnO (0.5 wt.%) ~35% Inorganic blockers physically prevent a significant portion of UV radiation from penetrating the film. [20][21]
nano-ZnO (1.25 wt.%) < 10% Increasing the concentration of the blocker enhances the shielding effect. [20][21]

This data demonstrates the fundamental difference in mechanism between a HALS and a light blocker. While the HALS-stabilized film shows superior mechanical property retention, the ZnO film provides superior UV shielding.

Chapter 5: A Cost-Effectiveness Framework

While high performance is desirable, the final selection of a UV stabilizer must be economically justifiable. The most expensive additive is not always the most cost-effective. The analysis should focus on cost-in-use , which considers the purchase price, the required loading level, and the expected performance gain (i.e., extension of product lifespan).

Causality Note: A higher-priced stabilizer may be more cost-effective if its higher efficiency allows for a lower loading level or if it provides a significant extension in product service life, reducing warranty claims and replacement costs.[22][23]

Table 3: Cost-Effectiveness Model for Different UV Stabilizer Technologies | Stabilizer Technology | Example Commercial Type | Typical Price Range (


 per 100kg polymer) | Performance Summary & Best-Fit Applications |
| :--- | :--- | :--- | :--- | :--- | :--- |
| UV Absorber (Benzophenone)  | UV-531 | $9.00 - $12.00 | 0.20 - 0.50% | $1.80 - $6.00 | Moderate Performance:  Good for general-purpose, cost-sensitive indoor applications or in combination with HALS. |
| UV Absorber (Benzotriazole)  | UV-P, Tinuvin 326 | $12.00 - $20.00 | 0.10 - 0.50% | $1.20 - $10.00 | Good Performance:  Standard for transparent applications (PC, PVC). Performance is thickness-dependent.[6] |
| HALS (Low Mol. Weight)  | Tinuvin 770 | $6.00 - $10.00 | 0.15 - 0.75% | $0.90 - $7.50 | High Performance (Surface):  Excellent for thick sections where migration is less of a concern. Very cost-effective radical scavenging. |
| HALS (High Mol. Weight)  | Chimassorb 944 | $10.00 - $15.00 | 0.10 - 0.50% | $1.00 - $7.50 | Excellent Long-Term Performance:  Low volatility and extraction resistance. Ideal for films, fibers, and automotive applications.[2] |
| HALS (Advanced, Non-Basic)  | Tinuvin 123 | $10.00 - $15.00 | 0.10 - 0.40% | $1.00 - $6.00 | Specialty Performance:  For use in acidic environments (e.g., with certain pigments or flame retardants) where traditional HALS may be deactivated. |
| Synergistic Blend (UVA+HALS)  | Tinuvin 783/791 | $12.00 - $18.00 | 0.20 - 1.00% | $2.40 - $18.00 | Superior Performance:  The gold standard for demanding outdoor applications (e.g., automotive coatings, construction) requiring both surface and bulk protection.[12] |
Disclaimer: Prices are estimates based on publicly available data from various suppliers for illustrative purposes and are subject to market fluctuations.[13][19][24][25] Loading levels are typical and should be optimized for the specific application.

How to Use the Framework:

  • Define Performance Needs: Identify the critical failure mode for your application. Is it color fade, gloss loss, or mechanical failure (e.g., cracking)?

  • Select Candidate Stabilizers: Choose technologies that are effective against the identified failure mode (e.g., HALS for gloss retention, UVA for color stability in transparent parts).

  • Calculate Cost-in-Use: Use the table to estimate the additive cost for each candidate based on a typical loading level.

  • Evaluate Performance vs. Cost: Cross-reference the cost-in-use with the performance data. A blend may have the highest cost-in-use but may be the only option to meet a 10-year warranty requirement, making it the most cost-effective choice in the long run. Conversely, for a less demanding application, a basic benzophenone might provide sufficient protection at the lowest cost.

Conclusion

The selection of a UV stabilizer system is a multi-faceted decision that requires a balance of performance, chemistry, and economics. As demonstrated, Hindered Amine Light Stabilizers (HALS) offer exceptional, long-term protection through a regenerative radical-scavenging mechanism, making them highly efficient and versatile. UV Absorbers (UVAs) remain critical for protecting the bulk of transparent materials by converting UV radiation into heat. For the most demanding applications, synergistic blends of UVAs and HALS provide the most robust and comprehensive protection.

A thorough cost-effectiveness analysis must extend beyond the initial price per kilogram of the additive and focus on the cost-in-use required to achieve the desired product lifespan and performance. By employing the standardized validation protocols and the cost-effectiveness framework outlined in this guide, researchers and developers can systematically evaluate and select the optimal UV stabilization strategy, ensuring product durability, reliability, and commercial success.

References

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  • MDPI. (2022, March 9). Enhancement of Ultraviolet Light Resistance of Colorless and Transparent Semi-Alicyclic Polyimide Nanocomposite Films via the Incorporation of Hindered Amine Light Stabilizers for Potential Applications in Flexible Optoelectronics.
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Benzoxazinone Compounds' Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the benzoxazinone scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial effects. The journey from a promising hit in a laboratory assay to a viable clinical candidate is, however, fraught with challenges. A critical hurdle in this process is establishing a reliable in vitro-in vivo correlation (IVIVC). This guide, designed for researchers and drug development professionals, provides a comprehensive comparison of the in vitro and in vivo biological activities of benzoxazinone compounds. By delving into the underlying mechanisms, experimental methodologies, and the nuances of correlating laboratory data with whole-organism efficacy, we aim to equip scientists with the insights needed to navigate the complexities of benzoxazinone drug development.

The Benzoxazinone Scaffold: A Versatile Pharmacophore

Benzoxazinones are a class of heterocyclic compounds characterized by a fused benzene and oxazine ring. This core structure provides a versatile template for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. The diverse biological activities of benzoxazinone derivatives stem from their ability to interact with various biological macromolecules.

Anticancer Activity: Targeting Key Cellular Pathways

Several benzoxazinone derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted and can include:

  • Induction of Apoptosis: Many benzoxazinone compounds exert their anticancer effects by triggering programmed cell death. This can occur through the modulation of key apoptotic proteins such as p53 and caspases.[1]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells.[1]

  • Inhibition of Key Enzymes: Some derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as topoisomerase II.[1]

  • Targeting G-quadruplex DNA: Certain benzoxazinone derivatives can stabilize G-quadruplex structures in the promoter regions of oncogenes like c-Myc, thereby downregulating their expression.[3]

Antimicrobial Activity: A Renewed Hope Against Resistance

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Benzoxazinone derivatives have shown promise as antibacterial and antifungal agents.[4][5] Their mechanisms of action in microbial cells can involve:

  • Inhibition of Essential Enzymes: Similar to their anticancer effects, these compounds can target enzymes vital for microbial survival.

  • Disruption of Cell Wall Integrity: Some derivatives may interfere with the synthesis or maintenance of the bacterial cell wall.

  • Interference with Nucleic Acid Synthesis: Inhibition of DNA or RNA synthesis is another potential mechanism of antimicrobial action.

The Crucial Link: In Vitro vs. In Vivo Correlation

A strong IVIVC is the cornerstone of successful drug development. It allows researchers to make informed decisions about which compounds to advance into more complex and expensive preclinical and clinical studies. However, establishing this correlation is often challenging due to a multitude of factors that differentiate a controlled laboratory experiment from the complex biological environment of a living organism.

Factors Influencing In Vitro-In Vivo Correlation:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound in a living system can significantly impact its efficacy. A compound that is highly potent in vitro may be rapidly metabolized or poorly absorbed in vivo, leading to a lack of therapeutic effect.

  • Bioavailability: The fraction of an administered dose that reaches the systemic circulation in an unchanged form is a critical determinant of in vivo activity.

  • Target Engagement: A compound must not only reach its target tissue but also engage with its molecular target at a sufficient concentration and for an adequate duration to elicit a therapeutic response.

  • Toxicity: Off-target effects and general toxicity can limit the achievable therapeutic dose in vivo, even if the compound is highly potent in vitro.

  • Tumor Microenvironment (for anticancer agents): The complex interplay of cancer cells with the surrounding stromal cells, immune cells, and extracellular matrix can influence drug response in ways that are not captured in simple 2D cell culture models.

Comparative Analysis of Benzoxazinone Activity: A Data-Driven Perspective

While the literature contains numerous reports on the in vitro or in vivo activity of benzoxazinone derivatives, studies that provide a direct and comprehensive comparison of both for the same compounds are less common. This section presents a consolidated view of available data to illustrate the correlation, or lack thereof, for representative benzoxazinone compounds.

Anticancer Benzoxazinones: From Cell Lines to Xenografts

The following table summarizes the in vitro cytotoxic activity (IC50) and in vivo antitumor efficacy for a selection of benzoxazinone derivatives. It is important to note that direct comparison across different studies can be challenging due to variations in cell lines, animal models, and experimental conditions.

Compound ID/ReferenceCancer Cell LineIn Vitro IC50 (µM)In Vivo ModelIn Vivo Efficacy
Compound 7j[6] A549 (Lung)0.32-Data not available
Compound 7l[6] HeLa (Cervical)0.37-Data not available
Compound 7f[6] MDA-MB-231 (Breast)0.58-Data not available
Benzoxazinone-Diclofenac Hybrid (3d) -Not ReportedRat Paw Edema62.61% inhibition
Eugenol-derived Benzoxazine[7] MCF7 (Breast)CytotoxicMice FibrosarcomaReduced tumor weight

Note: The table highlights a common challenge in the field - many studies report promising in vitro data without corresponding in vivo validation for the same compounds.

Antimicrobial Benzoxazinones: From MIC to Infection Models

Similarly, the following table presents available data on the in vitro minimum inhibitory concentration (MIC) and in vivo efficacy of antibacterial benzoxazinone derivatives.

Compound ID/ReferenceBacterial StrainIn Vitro MIC (µg/mL)In Vivo ModelIn Vivo Efficacy (ED50 mg/kg)
Benzoxazinone-thiosemicarbazone (5b4)[5] S. aureus, E. coli, etc.Good activity-Data not available
Benzoxazinyl-oxazolidinone (12a)[8] Gram-positive bacteria4-fold > Linezolid-Data not available
Benzoxazinorifamycin (KRM-1648)[9] M. avium complexNot ReportedSCID miceSignificant growth inhibition

Note: As with anticancer agents, comprehensive in vitro-in vivo datasets for the same antimicrobial benzoxazinone compounds are scarce in the published literature.

Experimental Protocols: A Guide to Generating Correlative Data

To facilitate the generation of robust and comparable data, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazinone compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow Diagram
In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the benzoxazinone compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth Microdilution Workflow Diagram
In Vivo Anticancer Efficacy: Xenograft Tumor Model

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the benzoxazinone compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the treatment effect.

Xenograft_Model_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis A Implant Human Cancer Cells B Allow Tumors to Establish A->B C Randomize Mice B->C D Administer Benzoxazinone or Vehicle C->D E Monitor Tumor Growth D->E F Euthanize and Excise Tumors E->F G Calculate Tumor Growth Inhibition F->G

Xenograft Model Workflow Diagram
In Vivo Antimicrobial Efficacy: Systemic Infection Model

Mouse models of systemic infection are used to evaluate the in vivo efficacy of antimicrobial agents.

Protocol:

  • Infection: Induce a systemic infection in mice by intraperitoneal or intravenous injection of a lethal or sub-lethal dose of a bacterial pathogen.

  • Treatment: At a specified time post-infection, administer the benzoxazinone compound at various doses. Include a vehicle control group.

  • Monitoring: Monitor the mice for signs of illness and survival over a period of several days.

  • Bacterial Load Determination: At specific time points, euthanize a subset of mice and determine the bacterial load (CFU) in target organs (e.g., spleen, liver, blood).

  • Data Analysis: Calculate the 50% effective dose (ED50) – the dose that protects 50% of the animals from death or significantly reduces the bacterial load.

Systemic_Infection_Model_Workflow cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis A Induce Systemic Bacterial Infection B Administer Benzoxazinone or Vehicle A->B C Monitor Survival and Clinical Signs B->C D Determine Bacterial Load in Organs C->D At specific time points E Calculate ED50 D->E

Systemic Infection Model Workflow Diagram

Navigating the Disconnect: Strategies for Improving IVIVC

The frequent disconnect between in vitro potency and in vivo efficacy underscores the need for more predictive preclinical models and a deeper understanding of the factors that govern drug disposition.

Strategies to Enhance IVIVC:

  • Early ADME Profiling: Integrating pharmacokinetic and metabolic studies early in the drug discovery process can help identify compounds with favorable drug-like properties.

  • Advanced In Vitro Models: Moving beyond simple 2D cell cultures to more complex 3D models, such as spheroids and organoids, can better recapitulate the tumor microenvironment and improve the predictive power of in vitro assays.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Mathematical modeling that integrates pharmacokinetic data with pharmacodynamic outcomes can provide a more quantitative understanding of the dose-response relationship and help predict efficacious doses.

  • Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies: A thorough understanding of how chemical modifications affect not only the biological activity but also the physicochemical and pharmacokinetic properties of benzoxazinone derivatives is crucial for designing compounds with a higher probability of in vivo success.

Conclusion and Future Directions

Benzoxazinone compounds represent a promising class of therapeutic agents with significant potential in oncology and infectious diseases. However, the translation of their potent in vitro activity into effective in vivo therapies remains a key challenge. A robust IVIVC is essential for de-risking drug development programs and accelerating the delivery of new medicines to patients.

This guide has provided a framework for understanding and evaluating the in vitro and in vivo activities of benzoxazinone derivatives. By employing standardized and well-characterized experimental models, integrating early ADME and PK/PD studies, and focusing on a holistic understanding of structure-activity and structure-property relationships, researchers can bridge the gap between the laboratory bench and the clinical setting. The future of benzoxazinone drug development will likely rely on a multidisciplinary approach that combines medicinal chemistry, cell biology, pharmacology, and computational modeling to design and select compounds with the highest probability of success in patients. The clear need for more comprehensive studies that report both detailed in vitro and in vivo data for the same compounds will be critical to advancing this promising class of molecules.

References

  • Guo, B., Fan, H., Xin, Q., Chu, W., Wang, H., & Yang, Y. (2013). Synthesis and biological evaluation of novel benzoxazinyl-oxazolidinones as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 23(13), 3697-3699.
  • El-Hashash, M. A., Azab, M. E., Faty, R. A., & Amr, A. E. G. E. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical & Pharmaceutical Bulletin, 64(3), 263-271.
  • Choudhari, S. M., & Singh, S. (n.d.).
  • Gasparyan, S., Manukyan, A., Sahakyan, A., & Stepanyan, A. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Applied Sciences, 12(19), 9987.
  • Zhang, W., Wu, Y., Cao, S., & Zhang, W. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252.
  • Ediati, R., Purwono, B., & Nugroho, A. (2023). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Journal of Public Health in Africa, 14(s1).
  • Easmon, J., Pürstinger, G., Heinisch, G., Roth, T., & Fiebig, H. H. (2006). Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics. Journal of Medicinal Chemistry, 49(21), 6343-6350.
  • Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. (2004). Structure− Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 52(21), 6402-6412.
  • Nagarapu, L., Gaikwad, H. K., & Bantu, R. (2017). Potential anti-proliferative agents from 1,4-benzoxazinone-quinazolin-4(3H)-one templates. Bioorganic & Medicinal Chemistry Letters, 27(24), 5348-5353.
  • El-Sayed, M. A. A., Abbas, H. S., & El-Henawy, A. A. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Current Bioactive Compounds, 17(7), e010621189334.
  • Khan, K. M., Taha, M., Rahim, F., Siddiqui, S., & Choudhary, M. I. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 210-221.
  • El-Faham, A., El-Sayed, M. A. A., & Abdel-Aziz, A. A. M. (2019). Spectrum of the antiproliferative activity of benzoxazinone compound 1 against Lung cancer cell line.
  • Bollu, V. R., Nagarapu, L., & Bantu, R. (2017). Potential anti-proliferative agents from 1,4-benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybrids. Bioorganic & Medicinal Chemistry Letters, 27(24), 5348-5353.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Sayed, M. A. A. (2019). IC50 values of the most active derivatives in some cancerous cell lines.
  • Kumar, D., Singh, A., & Kumar, R. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200617.
  • Ullah, F., Ayaz, M., Khan, A. U., Sadiq, A., & Ahmad, S. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][5][9]oxazin-4-ones as potent anticancer and antioxidant agents. Heliyon, 6(4), e03774.
  • Shaik, A. B., Bhandari, S., & Shaik, S. P. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 35-46.
  • Tomioka, Y., Sato, K., & Saito, H. (1998). Evaluation of in vivo therapeutic efficacy of a new benzoxazinorifamycin, KRM-1648, in SCID mouse model for disseminated Mycobacterium avium complex infection. International Journal of Antimicrobial Agents, 10(1), 59-65.

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A Senior Scientist's Guide to the Inter-laboratory Validation of Analytical Methods for 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Reproducible Analysis

2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is a symmetric organic molecule characterized by two benzoxazinone rings linked by a phenylene group.[1][2] With a molecular formula of C₂₂H₁₂N₂O₄ and a molecular weight of 368.35 g/mol , this compound is noted for its potential applications ranging from a building block for more complex organic molecules to a UV absorber for polymer stabilization.[2] Its potential biological activities, including antimicrobial and anticancer properties, also make it a compound of interest in pharmaceutical research.[2]

As a compound progresses from discovery to development, the analytical methods used to characterize it and determine its purity and potency must be rigorously validated. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] While a method may perform flawlessly in the originating laboratory, its true reliability is only proven when it is transferred to other locations. Inter-laboratory validation, also known as reproducibility, is the ultimate test of a method's robustness and is a critical component of the analytical lifecycle.[4] This guide provides a comprehensive framework for designing and executing an inter-laboratory validation study for an analytical method for 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

The Validation Blueprint: Adhering to ICH Q2(R2) Guidelines

The foundation of any robust analytical method validation is the ICH Q2(R2) guideline, which provides a harmonized international approach to defining how methods should be evaluated and documented.[3][6][8] This ensures data integrity and aligns the validation process with global regulatory expectations.[6] A successful inter-laboratory study hinges on first establishing the method's performance characteristics within a single lab before assessing its performance between labs.

The core validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]

  • Linearity: The direct correlation between analyte concentration and the analytical signal.[6]

  • Range: The interval between the upper and lower concentration levels where the method is precise, accurate, and linear.[3][5]

  • Accuracy: The closeness of the test results to the true value.[6]

  • Precision: The degree of agreement among individual test results. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[9][10]

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, equipment).[4][11]

    • Reproducibility: Expresses the precision between laboratories, which is the primary focus of this guide.[4]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of an analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal usage.[12][13]

Designing the Inter-laboratory Study: A Collaborative Approach

The goal of an inter-laboratory study is to evaluate the reproducibility of the analytical method. This involves a coordinated effort between multiple laboratories to test the same homogenous sample using the identical, detailed analytical procedure.

Key Study Components:
  • Coordinating Laboratory: A single laboratory responsible for developing the method, preparing and distributing the validation protocol, providing a well-characterized, homogenous lot of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) and its reference standard, and collating and analyzing the final data.

  • Participating Laboratories: A minimum of two additional, independent laboratories to execute the protocol. These labs should have the required instrumentation and qualified analysts.

  • Validation Protocol: A comprehensive document detailing the entire study, including the analytical method, sample preparation steps, validation parameters to be tested, and predefined acceptance criteria.[9]

  • Homogenous Sample: A single, well-characterized batch of the analyte is distributed to all participating labs to eliminate sample variability as a source of error.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of an inter-laboratory validation study.

InterLab_Validation_Workflow cluster_CoordLab Coordinating Laboratory cluster_PartLabs Participating Laboratories A Method Development & Intra-laboratory Validation B Protocol & Report Form Generation A->B C Procurement & Characterization of Homogenous Sample Lot A->C D Sample & Standard Distribution B->D C->D Lab1 Lab A: Protocol Execution & Data Reporting D->Lab1 Lab2 Lab B: Protocol Execution & Data Reporting D->Lab2 Lab3 Lab C: Protocol Execution & Data Reporting D->Lab3 E Centralized Data Analysis & Final Report Lab1->E Lab2->E Lab3->E

Caption: Workflow for a typical inter-laboratory validation study.

Comparative Analytical Method: High-Performance Liquid Chromatography (HPLC)

For the quantitative determination of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), a reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is highly suitable, given the compound's known UV-absorbing properties.[2]

Detailed HPLC Protocol

This protocol must be followed precisely by all participating laboratories.

  • 1.0 Instrumentation

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance.

    • Calibrated volumetric flasks and pipettes.

  • 2.0 Reagents and Materials

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (ACS Grade)

    • 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) Reference Standard (Purity >99.5%)

    • 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) Test Sample (Homogenous Lot)

    • N,N-Dimethylformamide (DMF, HPLC Grade) as diluent.

  • 3.0 Chromatographic Conditions

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 350 nm[2]

    • Injection Volume: 10 µL

  • 4.0 Solution Preparation

    • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DMF.

    • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with DMF.

    • Sample Solution (100 µg/mL): Accurately weigh ~25 mg of the Test Sample into a 25 mL volumetric flask. Dissolve and dilute to volume with DMF. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with DMF.

  • 5.0 System Suitability Test (SST)

    • Rationale: SST is a self-validating component of the protocol, ensuring the chromatographic system is performing adequately before any samples are analyzed.[6]

    • Procedure: Inject the Working Standard Solution six replicate times.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0

      • Theoretical Plates (N): ≥ 2000

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%[6]

Data Comparison and Acceptance Criteria

The core of the comparison guide is the analysis of data from the participating labs. The coordinating lab will compile the results and compare them against the pre-defined acceptance criteria set forth in the validation protocol.

Table 1: Inter-laboratory Comparison of Accuracy

Accuracy is determined by calculating the percent recovery of the analyte in the test sample against the certified reference standard. Each lab prepares and analyzes the sample solution in triplicate.

Parameter Lab A Lab B Lab C Acceptance Criteria
Mean % Recovery99.8%100.5%99.2%98.0% - 102.0%
%RSD of Recoveries0.4%0.6%0.5%≤ 2.0%
Outcome Pass Pass Pass
  • Expert Insight: The tight agreement in accuracy results between the labs demonstrates that the method is not susceptible to variations in environment, equipment, or reagents, provided they meet the required grade. This provides a high degree of confidence in the method's ability to produce the correct result.

Table 2: Inter-laboratory Comparison of Precision (Reproducibility)

Reproducibility is assessed by comparing the assay results from each lab. Each lab performs six individual preparations of the test sample. The overall %RSD across all determinations from all labs is the key indicator.

Parameter Lab A Lab B Lab C Overall Acceptance Criteria
Mean Assay (% w/w)99.7%100.3%99.4%99.8%N/A
%RSD (n=6)0.5%0.7%0.6%0.8%Overall %RSD ≤ 2.0%
Outcome Pass Pass Pass Pass
  • Expert Insight: An overall %RSD of 0.8% across three different laboratories is an excellent result and provides strong evidence that the method is reproducible. This is crucial for technology transfer activities, such as moving a method from an R&D lab to a QC manufacturing site, ensuring consistent product quality testing.

Table 3: Intra-laboratory Robustness Testing (Performed by Coordinating Lab)

Robustness testing is a deliberate examination of the method's performance when subjected to small variations in its parameters.[12] This is typically performed by the originating lab before the inter-laboratory study to identify which parameters are most sensitive to change.[12]

Parameter Varied Variation System Suitability Result Assay Result (% Change from Nominal) Acceptance Criteria
Column Temperature 28°C / 32°CPass-0.3% / +0.2%% Change ≤ 2.0
Mobile Phase pH (via Formic Acid %)0.09% / 0.11%Pass+0.1% / -0.1%% Change ≤ 2.0
Flow Rate 0.9 mL/min / 1.1 mL/minPass+0.8% / -0.9%% Change ≤ 2.0
Wavelength 348 nm / 352 nmPass-1.1% / -0.8%% Change ≤ 2.0
  • Expert Insight: The results show that the method is robust with respect to minor changes in temperature, mobile phase composition, flow rate, and detection wavelength. This is a critical piece of information for the participating labs, as it indicates that normal, minor fluctuations in their instrument settings are unlikely to cause the method to fail. Failure to demonstrate robustness can lead to significant regulatory scrutiny.[14]

Conclusion and Final Recommendations

The successful completion of an inter-laboratory validation study, as outlined in this guide, provides definitive, documented evidence that the analytical method for 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) is robust, reliable, and reproducible. The data generated demonstrates that the method is fit for its intended purpose and can be confidently deployed across different laboratories for routine quality control, stability testing, and other critical applications in the drug development lifecycle. This rigorous, collaborative validation process is a cornerstone of good manufacturing practice (GMP) and ensures the consistent quality and safety of pharmaceutical products.[9]

References

  • Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager Magazine. (2025).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • Robustness Tests | LCGC International.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • How To Perform Robustness In Analytical Method Validation - PharmaGuru. (2025).
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy. (2022).
  • Robustness in Analytical Methods Outlined - Pharmaceutical Technology. (2007).
  • 2,2'-(1,4-Phenylene)bis(4H-benzo[d][6][12]oxazin-4-one) - Smolecule.
  • 2,2'-(1,4-Phenylene)bis(4H-benzo[d][6][12]oxazin-4-one) - Benchchem.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • ANALYTICAL METHOD VALIDATION AND INSTRUMENT PERFORMANCE VERIFICATION.
  • Steps for HPLC Method Validation - Pharmaguideline. (2024).
  • HPLC Method Development & Validation Procedure - GMP SOP.

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Validation of the purity of synthesized 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) by a secondary analytical technique

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Orthogonal Purity Validation of Synthesized 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

Introduction: The Imperative of Purity in Advanced Material Synthesis

In the realms of pharmaceutical development and materials science, the absolute purity of a synthesized compound is not merely a quality metric; it is the bedrock of its efficacy, safety, and reliability. For a molecule like 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one), a rigid, symmetric bis-benzoxazinone with applications as a UV stabilizer and a building block for functional polymers, even trace impurities can drastically alter its physicochemical properties and biological interactions.[1][2][3] The synthesis of this molecule, typically through condensation reactions, can result in process-related impurities such as starting materials, intermediates, or side-products that may be structurally similar to the target compound.[1][4]

While High-Performance Liquid Chromatography (HPLC) is a cornerstone for initial purity assessment in many laboratories, its reliance on a single separation principle (e.g., hydrophobicity in reversed-phase chromatography) can lead to co-eluting impurities, thereby providing an incomplete or misleading purity profile.[5][6][7] Regulatory bodies and rigorous scientific standards thus mandate the use of orthogonal analytical methods—techniques that rely on fundamentally different physicochemical principles—to validate results and ensure a comprehensive characterization of the compound.[8][9]

This guide provides an in-depth comparison of two powerful orthogonal techniques for validating the purity of synthesized 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one): Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy and Differential Scanning Calorimetry (DSC) . We will explore the causality behind experimental choices, provide detailed protocols, and present a framework for selecting the most appropriate method for your research needs.

cluster_0 Purity Validation Workflow Synthesis Synthesized Compound (Crude Product) Purification Primary Purification (e.g., Recrystallization) Synthesis->Purification Primary_Analysis Primary Purity Check (e.g., HPLC-UV) Purification->Primary_Analysis Orthogonal_Validation Orthogonal Purity Validation (Secondary Technique) Primary_Analysis->Orthogonal_Validation Is purity ≥ 98%? Orthogonal_Validation->Purification Fail Final_Product Characterized Product (>99% Purity) Orthogonal_Validation->Final_Product Pass

Caption: General workflow for synthesizing and validating the purity of a chemical compound.

Orthogonal Analytical Techniques: A Head-to-Head Comparison

The selection of a secondary analytical technique must be a strategic choice, predicated on principles that are distinct from the primary method. Both qNMR and DSC offer unique advantages for analyzing a crystalline organic solid like 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one).

Quantitative ¹H NMR (qNMR) Spectroscopy

Principle of Operation: qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[10][11] The signal intensity is directly proportional to the number of nuclei giving rise to that signal, making it an absolute quantification technique without the need for a calibration curve of the analyte itself.[12]

Application to 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one): This molecule possesses a symmetric structure, which simplifies its ¹H NMR spectrum. The purity can be calculated by integrating well-resolved aromatic proton signals and comparing them against a high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) that is accurately weighed and has signals in a clear region of the spectrum.

Causality Behind its Strength:

  • Orthogonality: It is fundamentally different from chromatography. Purity is assessed based on the molar ratio of analyte to standard, not on separation properties.[13]

  • Structural Confirmation: While quantifying purity, it simultaneously confirms the identity and structural integrity of the compound.

  • Broad Detectability: qNMR can detect and quantify a wide range of impurities, including residual solvents and structurally similar by-products, provided they have proton signals that do not overlap with the analyte or standard.[13][14]

  • Non-Destructive: The sample can be recovered after analysis, which is crucial when working with precious materials.[14]

Limitations and Considerations:

  • Solubility: The compound and the internal standard must be fully soluble in the same deuterated solvent. Given the target molecule's solubility in DMF, a suitable standard must also be soluble in DMSO-d₆ or a similar solvent.[1]

  • Peak Overlap: The presence of impurities with signals that overlap with either the analyte or the standard can complicate quantification. 2D NMR techniques can sometimes help resolve this.[13]

  • Paramagnetic Impurities: Trace paramagnetic impurities can broaden signals and interfere with accurate integration.

  • Experimental Rigor: Accurate results depend critically on proper experimental setup, including a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons, which is essential for accurate integration.

Differential Scanning Calorimetry (DSC)

Principle of Operation: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. For purity analysis, it relies on the principle of melting point depression.[15] Impurities that are soluble in the molten analyte but insoluble in its solid, crystalline form will lower and broaden the melting endotherm. The Van't Hoff equation is then used to calculate the mole percent of impurities from the shape of the melting curve.[16]

Application to 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one): This compound is a crystalline solid with a reported high melting point of 316 °C, making it an excellent candidate for DSC analysis.[2] The analysis would involve heating a small, accurately weighed sample through its melting transition at a slow, controlled rate.

Causality Behind its Strength:

  • True Orthogonality: The measurement is based on a thermodynamic property (enthalpy of fusion) and is completely independent of spectroscopic or chromatographic properties.

  • High Sensitivity to Crystalline Purity: DSC is highly sensitive to impurities that disrupt the crystal lattice, providing a very accurate assessment of the main component's purity in its solid, crystalline state.

  • Small Sample Size: Typically, only 1-3 mg of sample is required.[16]

Limitations and Considerations:

  • Applicability Rules: The method is only accurate if the compound is a crystalline material, does not decompose upon melting, and any impurities form a eutectic system with the main component (soluble in the melt, insoluble in the solid).[16][17] Given the high melting point, thermal stability must be confirmed, for example, by Thermogravimetric Analysis (TGA).

  • Purity Range: The method is most accurate for substances that are already highly pure (>98.5 mol%).[17]

  • Amorphous Content: The presence of amorphous material can interfere with the analysis and lead to inaccurate results.

  • Solid-Solid Transitions: Polymorphic transitions occurring before the melt can complicate the interpretation of the thermogram.

Comparative Summary

FeatureQuantitative ¹H NMR (qNMR)Differential Scanning Calorimetry (DSC)
Principle Molar ratio based on nuclear spin in a magnetic fieldThermodynamic (melting point depression)
Sample Type Soluble solid or liquidCrystalline, thermally stable solid
Information Absolute purity (mol%), structural identity, solvent contentPurity of the crystalline phase (mol%)
Strengths - Primary ratio method- Provides structural information- Non-destructive- Detects a wide range of impurities- Truly orthogonal to other methods- High sensitivity for crystalline solids- Fast and requires small sample size
Limitations - Requires full solubility- Potential for peak overlap- Requires expensive equipment and expertise- Compound must not decompose at its melting point- Only for high-purity samples (>98.5%)- Assumes eutectic system with impurities

Detailed Experimental Protocols

Protocol: Purity Determination by Quantitative ¹H NMR

cluster_qnmr qNMR Experimental Workflow prep_sample 1. Sample Preparation - Accurately weigh analyte & standard - Dissolve in deuterated solvent setup_nmr 2. Spectrometer Setup - Tune & shim instrument - Set key parameters (D1 ≥ 5xT1) prep_sample->setup_nmr acquire_data 3. Data Acquisition - Acquire spectrum with high S/N - Ensure flat baseline setup_nmr->acquire_data process_data 4. Data Processing - Apply zero-filling & window function - Phase and baseline correct acquire_data->process_data integrate 5. Integration - Integrate non-overlapping peaks for analyte and standard process_data->integrate calculate 6. Purity Calculation - Use the standard qNMR equation integrate->calculate

Caption: Step-by-step workflow for performing a qNMR purity analysis.

Objective: To determine the absolute purity of 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) using an internal standard.

Materials:

  • Synthesized 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) (approx. 15-20 mg)

  • High-purity internal standard (e.g., Maleic Anhydride, >99.9% purity) (approx. 5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, 0.75 mL)

  • Analytical balance (readable to 0.01 mg)

  • NMR spectrometer (≥ 400 MHz)

Methodology:

  • Preparation:

    • Accurately weigh approximately 15 mg of the synthesized compound into a clean vial. Record the weight precisely (W_analyte).

    • Accurately weigh approximately 5 mg of the internal standard into the same vial. Record the weight precisely (W_std).

    • Add a known volume (e.g., 0.75 mL) of DMSO-d₆ to the vial. Ensure complete dissolution of both the analyte and the standard, using gentle vortexing if necessary.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.

    • Tune and shim the spectrometer on the sample to achieve optimal resolution.

    • Set the acquisition parameters. Crucially, set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the protons being integrated (for both analyte and standard). A conservative value of 30-60 seconds is often used if T1 values are unknown.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the peaks of interest).

  • Data Processing & Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte (I_analyte) and a signal for the internal standard (I_std).

    • Normalize the integrals by dividing by the number of protons giving rise to each signal (N_analyte and N_std).

    • Calculate the purity (P_analyte) using the following equation:

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • MW = Molar Weight

    • P_std = Purity of the internal standard

Protocol: Purity Determination by Differential Scanning Calorimetry (DSC)

cluster_dsc DSC Purity Workflow calibrate 1. Instrument Calibration - Calibrate for temperature and enthalpy using certified standards (e.g., Indium) prep_sample 2. Sample Preparation - Accurately weigh 1-3 mg of sample - Hermetically seal in an aluminum pan calibrate->prep_sample setup_dsc 3. Method Setup - Set slow heating rate (0.5-1 K/min) - Define temperature range across the melt prep_sample->setup_dsc run_dsc 5. DSC Analysis - Heat sample and empty reference pan - Record heat flow setup_dsc->run_dsc run_tga 4. (Optional) TGA Run - Check for thermal decomposition before melting run_tga->run_dsc Informs method analyze 6. Data Analysis - Use software to apply Van't Hoff model to the melting endotherm run_dsc->analyze

Caption: Step-by-step workflow for performing a DSC purity analysis.

Objective: To determine the mole percent purity of crystalline 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one).

Materials:

  • Synthesized 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one) (1-3 mg)

  • DSC instrument

  • Aluminum hermetic pans and lid

  • Analytical balance (readable to 0.01 mg)

  • (Recommended) TGA instrument to check for decomposition

Methodology:

  • Instrument Calibration: Ensure the DSC is calibrated for temperature and cell constant using a certified standard, such as Indium.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the crystalline compound into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatiles during heating.

    • Prepare an identical empty pan to be used as a reference.

  • TGA Pre-Screening (Recommended):

    • Run a preliminary TGA scan on the sample from ambient temperature to ~350 °C to confirm that no significant mass loss (decomposition) occurs at or before the melting temperature of 316 °C.[18]

  • DSC Analysis:

    • Place the sample pan and the reference pan into the DSC cell.

    • Program the instrument to heat the sample at a slow, constant rate (e.g., 0.5 °C/min) through its melting transition. The temperature range should start well below the melt (e.g., 280 °C) and end well after the melt is complete (e.g., 330 °C). A slow heating rate is critical for ensuring thermal equilibrium and obtaining an accurate peak shape.[16]

  • Data Analysis:

    • Use the instrument's software to analyze the resulting melting endotherm.

    • The software will apply the Van't Hoff equation to the leading edge of the peak. It plots the sample temperature (T_s) versus the reciprocal of the fraction melted (1/F).

    • The purity is calculated from the slope of this plot, providing a result in mole percent.[16]

Conclusion and Recommendations

  • For comprehensive characterization and establishing a reference standard , Quantitative ¹H NMR (qNMR) is the superior choice. It provides an absolute measure of purity while simultaneously confirming the molecule's identity and detecting a broad range of potential impurities, including residual solvents. Its non-destructive nature is an added advantage for valuable samples.[13][14]

  • For rapid, high-throughput quality control of a known crystalline material , Differential Scanning Calorimetry (DSC) is an exceptionally powerful and efficient tool. Its speed, small sample requirement, and orthogonal principle make it ideal for routine batch-to-batch verification, provided the material's thermal stability has been confirmed.[16][17]

Ultimately, the most robust validation is achieved by using these techniques in concert. A complete purity profile might involve HPLC for initial screening of colored impurities, TGA to confirm the absence of volatiles and assess thermal stability, qNMR to provide an absolute purity value and structural confirmation, and DSC to verify the purity of the final crystalline form. This rigorous, orthogonal approach ensures the highest degree of confidence in the synthesized material, satisfying both scientific and regulatory expectations.

References

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC.
  • Auriga Research. Thermogravimetric Analysis (TGA)
  • Smolecule. 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1][16]oxazin-4-one).
  • ACS Publications. (2014, November 7).
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • National Center for Biotechnology Information (PMC - NIH).
  • National Institute of Standards and Technology (NIST). (2016, September 28).
  • Prime Process Safety Center. Thermogravimetric Analysis (TGA).
  • Modern Analytical Technique for Characteriz
  • BenchChem.
  • Creative Biolabs.
  • qNMR Exchange. (2024, January 20).
  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
  • Alphalyse. Orthogonal method in pharmaceutical product analysis.
  • Wikipedia. Thermogravimetric analysis.
  • Wikipedia. Differential scanning calorimetry.
  • Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing?.
  • BenchChem. 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1][16]oxazin-4-one).
  • National Center for Biotechnology Information (NIH).
  • PubChem. 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one).

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for 2,2'-(1,4-Phenylene)bis(4H-benzo[d]oxazin-4-one)

Comprehensive Disposal Protocol for 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1][2]oxazin-4-one)

This guide provides a detailed, procedural framework for the safe and compliant disposal of 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1][2]oxazin-4-one) (CAS No: 18600-59-4). As a compound utilized in advanced materials science, particularly as a high-performance UV absorber, its unique chemical properties necessitate a rigorous and informed approach to waste management.[1][2][3] This protocol is designed for researchers, scientists, and laboratory personnel, ensuring that disposal practices protect both personnel and the environment, in full compliance with federal and local regulations.

Hazard Identification and Risk Assessment

Understanding the inherent hazards of a chemical is the cornerstone of its safe management. 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1][2]oxazin-4-one) is classified as a hazardous substance. The primary risks associated with this compound dictate the stringent disposal requirements outlined in this document.

Hazard Class GHS Hazard Statement Implication for Disposal
Skin Sensitization H317: May cause an allergic skin reaction.[2][4]All waste materials, including contaminated personal protective equipment (PPE) and labware, must be handled as hazardous. Direct skin contact must be avoided at all stages.
Aquatic Toxicity H413: May cause long lasting harmful effects to aquatic life.[2][4]Direct release to the environment is prohibited.[2][3] Disposal into sinks or drains is a serious violation of environmental safety protocols. Special attention must be paid to decontaminating empty containers.
Acute Oral Toxicity H302: Harmful if swallowed.[5]Contaminated materials must be securely contained to prevent accidental ingestion by personnel.
Eye Irritation H319: Causes serious eye irritation.[5]Appropriate eye protection is mandatory during handling and disposal.

Causality: The benzoxazinone rings and phenylene bridge create a stable, complex structure.[2] This stability, while beneficial for its application as a UV absorber, contributes to its persistence in the environment, underpinning the H413 classification. The potential for the benzoxazinone moiety to interact with biological macromolecules likely contributes to its sensitization and toxicity profiles.[2]

Pre-Disposal: Waste Minimization and Segregation

Effective waste management begins before a container is designated for disposal. The principle of waste minimization is mandated by federal regulations and is a key component of a sustainable laboratory environment.[6]

  • Source Reduction: Procure the smallest quantity of the chemical necessary for your research objectives.[6]

  • Inventory Management: Maintain a meticulous inventory to prevent the over-purchase of chemicals and the generation of waste from expired stock.

  • Chemical Compatibility: This compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and reducing agents.[7] Under no circumstances should this compound or its waste streams be mixed with these incompatible materials. Such mixing can lead to unpredictable chemical reactions, compromising safety and complicating disposal.

Caption: Waste Segregation Decision Flow.

Step-by-Step Disposal Procedure

Adherence to a standardized disposal workflow is critical. All chemical waste must be managed through your institution's Environmental Health & Safety (EHS) department or equivalent office.[8][9] Never attempt to dispose of this chemical through standard trash or sewer systems.[8]

Step 1: Collection of Solid Waste

This category includes unused or expired chemical powder, contaminated weigh boats, gloves, bench paper, and any other solid materials that have come into direct contact with the compound.

  • Designate a Container: Use a clearly labeled, sealable container compatible with chemical waste. A polyethylene drum or pail is a common choice.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[8] Fill in the generator's name, location (building/room), and the full chemical name: "2,2'-(1,4-Phenylene)bis(4H-benzo[d][1][2]oxazin-4-one)". List all known contaminants.

  • Accumulation: Place contaminated solid waste directly into the designated container.

  • Closure: Keep the container securely closed at all times, except when adding waste.[6][8]

Step 2: Collection of Liquid Waste

This includes solutions containing the dissolved compound and any solvent used to rinse contaminated labware (rinseate).

  • Designate a Container: Select a solvent-compatible container (e.g., a plastic-coated glass bottle or a polyethylene carboy) with a screw-top cap.

  • Labeling: As with solid waste, immediately label the container as "Hazardous Waste," including the full chemical name and the name and approximate percentage of the solvent(s) used.

  • Segregation: Ensure this liquid waste stream is not mixed with incompatible waste streams (e.g., strong acids or oxidizers).[10]

  • Accumulation & Closure: Add liquid waste to the container, preferably using a funnel to prevent spills. Securely close the container immediately after use.

Step 3: Management of Empty Containers

Due to the compound's significant aquatic toxicity (H413), an "empty" container is not considered non-hazardous until properly decontaminated.[2][4]

  • Triple Rinsing: The container must be triple-rinsed.[8][9]

    • Add a small amount of a suitable solvent (one in which the compound is soluble, like N,N-Dimethylformamide or methanol) to the container, equal to about 5-10% of the container's volume.[1][8]

    • Secure the lid and swirl thoroughly to rinse all interior surfaces.

    • Pour the rinseate into your designated liquid hazardous waste container . This rinseate is considered hazardous waste.

    • Repeat this process two more times.

  • Final Disposal: After triple-rinsing, deface or remove the original chemical label. The container can now typically be disposed of as regular laboratory glass or plastic waste, but you must confirm this with your institutional EHS policy.

Step 4: Storage and Pickup

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Containment: It is best practice to use secondary containment (such as a large tray or tub) to contain any potential leaks from the primary waste containers.[8][10]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[6][8]

  • Requesting Disposal: Once a waste container is full, or before it has been stored for an extended period (typically not to exceed 12 months), contact your institution's EHS department to schedule a waste pickup.[6][8] Do not transport hazardous waste yourself.[8]

Caption: General Disposal Workflow from Generation to Pickup.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, safety goggles, double nitrile gloves), gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the area with a solvent-dampened cloth, and dispose of all cleaning materials as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent entry into the affected area.

    • Provide EHS responders with the Safety Data Sheet (SDS) for the compound upon their arrival.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Regulatory Framework

The management of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12][13] This "cradle-to-grave" regulatory system holds the generator of the waste responsible for its safe management from generation to final disposal.[12] Your institution's EHS department implements specific policies and procedures to ensure compliance with RCRA and any additional state or local regulations. Adherence to this guide and your institutional policies is not merely a best practice; it is a legal requirement.

References

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
  • 2,2-(1,4-phenylene)bis((4H-3,1-benzoxazine-4-one). ChemBK. [https://www.chembk.com/en/chem/2,2-(1,4-phenylene)bis((4H-3,1-benzoxazine-4-one)]([Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Management of Waste.
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
  • Regulation of Laboratory Waste. American Chemical Society. [Link]
  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
  • Proper Handling of Hazardous Waste Guide. EPA. [Link]
  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]
  • EPA Hazardous Waste Management.
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone - YouTube. [Link]
  • 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1][2]oxazin-4-one). J&K Scientific. [Link]
  • 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one) | C22H12N2O4. PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.